molecular formula C6H12ClNO2 B1600927 Methyl 2-aminopent-4-enoate Hydrochloride CAS No. 115289-55-9

Methyl 2-aminopent-4-enoate Hydrochloride

Cat. No.: B1600927
CAS No.: 115289-55-9
M. Wt: 165.62 g/mol
InChI Key: WHHNAMFLUXPVNV-UHFFFAOYSA-N
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Description

Methyl 2-aminopent-4-enoate Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopent-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462580
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115289-55-9
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopent-4-enoate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties of Methyl 2-aminopent-4-enoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical data with practical, field-proven methodologies for empirical characterization. We will explore not only the known attributes of this compound but also the scientific rationale behind the experimental techniques used to determine these properties, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of this compound

This compound is a notable amino acid ester derivative. Its structure, featuring a reactive terminal alkene, a primary amine, and a methyl ester, makes it a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of various nitrogen-containing heterocycles and has potential applications in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 115289-55-9[1]
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [2]
IUPAC Name methyl 2-aminopent-4-enoate;hydrochloride[2]
SMILES C=CCC(N)C(=O)OC.[H]Cl[2]
Purity Typically available at ≥95%[2]

Physicochemical Properties: A Blend of Known and Expected Characteristics

The physicochemical properties of a compound dictate its behavior in various environments and are critical for predicting its reactivity, solubility, and bioavailability. While specific experimental data for this compound is not extensively available in public literature, we can infer expected properties based on the behavior of similar amino acid hydrochlorides and provide context with related compounds.

PropertyExperimental ValueExpected Characteristics & Comparative Data
Physical Form SolidAs a hydrochloride salt of an amino acid ester, it is expected to be a crystalline solid at room temperature. This is consistent with vendor information for the analogous compound, methyl (2E)-4-aminobut-2-enoate hydrochloride, which is listed as a solid.
Melting Point Not availableAmino acids and their salts typically have high melting points, often decomposing before melting.[3] For comparison, the related compound (R)-2-Aminopent-4-enoic acid hydrochloride has a reported melting point of -275°C (dec.).[4] This suggests that the title compound will also likely decompose upon heating.
Boiling Point Not applicableDue to its salt-like nature and expected decomposition at high temperatures, a boiling point is not a relevant physical property. For context, the non-amino, non-hydrochloride analog, Methyl 4-pentenoate, has a boiling point of 125.00 to 127.00 °C at 760.00 mm Hg.[5]
Solubility Not availableAs a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in nonpolar organic solvents.[6] The solubility of amino acids is influenced by the pH of the medium.[7]

Experimental Protocols for Physicochemical Characterization

To address the gap in available experimental data, this section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a crucial indicator of purity. For amino acid hydrochlorides, which may decompose, the observation of the melting range and any accompanying changes in appearance is critical.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual solvent or moisture.[8] Grind the crystalline sample into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[8]

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.

    • For an accurate measurement, heat to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1 °C/minute.[8]

    • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note any color changes or evidence of decomposition.

Causality Behind Experimental Choices: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The use of a dry, finely powdered sample ensures uniform heat distribution.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder Dry->Grind Pack Pack into Capillary Tube (2.5-3.5 mm) Grind->Pack Heat_Fast Rapid Pre-heat (if unknown) Pack->Heat_Fast Heat_Slow Slow Heat (1°C/min) near MP Pack->Heat_Slow Heat_Fast->Heat_Slow Record_Range Record Melting Range & Observations Heat_Slow->Record_Range

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile in various solvents is essential for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, acetone, and a nonpolar solvent like hexane.

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to 1 mL of each solvent in separate labeled vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

    • Visually inspect for dissolution.

  • Quantitative Assessment (for soluble cases):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Equilibrate the solution by stirring for an extended period (e.g., 24 hours) at a constant temperature.

    • Filter the saturated solution to remove undissolved solid.

    • Take a known aliquot of the filtrate, evaporate the solvent, and weigh the residue.

    • Calculate the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices: Equilibration for 24 hours ensures that the solution is truly saturated, providing a reliable quantitative measure. Using a range of solvents allows for a comprehensive understanding of the compound's polarity.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton environment of the molecule.

Protocol for ¹H NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good choice for hydrochloride salts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

  • Filtration: To ensure a high-resolution spectrum, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[10] This removes any particulate matter that could broaden the spectral lines.

  • Analysis: Acquire the spectrum on a calibrated NMR spectrometer.

Expected ¹H NMR Spectral Features: Based on the structure of this compound, the following proton signals are expected:

  • A singlet for the methyl ester protons (-OCH₃).

  • Multiplets for the vinyl protons (-CH=CH₂).

  • A multiplet for the allylic protons (-CH₂-CH=).

  • A multiplet for the alpha-proton (-CH(NH₃⁺)-).

  • A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

Diagram of the NMR Sample Preparation Workflow:

NMRPrepWorkflow cluster_prep Preparation cluster_filtration Filtration cluster_analysis Analysis Weigh Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh->Dissolve Filter Filter through Cotton Plug into NMR Tube Dissolve->Filter Acquire Acquire Spectrum Filter->Acquire

Caption: Workflow for NMR Sample Preparation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent disk.

  • Analysis: Obtain the spectrum and identify the characteristic absorption bands.

Expected IR Absorption Bands:

  • N-H stretch: A broad band around 3000 cm⁻¹ for the ammonium salt (-NH₃⁺).

  • C=O stretch: A strong absorption around 1740 cm⁻¹ for the ester carbonyl group. For comparison, the C=O stretch in methyl 4-pentenoate is observed at 1745 cm⁻¹.[11]

  • C=C stretch: An absorption around 1640 cm⁻¹ for the alkene.

  • C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Analysis: Use an electrospray ionization (ESI) source, which is ideal for polar and ionic compounds. The expected molecular ion would be for the free base [M+H]⁺ at m/z 130.08626.[12]

Safety and Handling

This compound is classified with the GHS06 hazard pictogram, with the hazard statement H301 (Toxic if swallowed). The precautionary statements P301+P310 indicate that if swallowed, one should immediately call a poison center or doctor. The UN number is UN2811, classifying it as a toxic solid.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • Adapted from the Chem 241/341 sample preparation guide by Dr. Jason Cooke, whose students consistently submit some of the best NMR samples seen by the NMR Service Lab. (n.d.). Sample Preparation. University of Alberta. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved from [Link]

  • Ito, K., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052. Retrieved from [Link]

  • Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Cicek, S., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. Retrieved from [Link]

  • Dehghani, M., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1937. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. Retrieved from [Link]

  • Hacettepe University. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl pent-4-enoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-pentenoate. Retrieved from [Link]

  • Guckhova, I., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 12(4), 5458-5474. Retrieved from [Link]

  • Wodzin´ska, P., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(48), 28247-28258. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). GENERAL INFORMATION / á1052ñ Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]

Sources

Methyl 2-aminopent-4-enoate Hydrochloride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Chiral Building Block

Welcome to this in-depth technical guide on Methyl 2-aminopent-4-enoate hydrochloride (CAS No. 115289-55-9). This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique structural features of this non-proteinogenic amino acid ester. As a chiral building block, it possesses a terminal olefin, a primary amine, and a methyl ester, offering a trifecta of reactive sites for complex molecular architecture. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the strategic application of this versatile intermediate. Our focus is on empowering you with the knowledge to confidently incorporate this molecule into your research and development programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

PropertyValueSource(s)
CAS Number 115289-55-9[1][2]
Molecular Formula C6H12ClNO2[1]
Molecular Weight 165.62 g/mol [1][2]
IUPAC Name This compound[1]
SMILES C=CCC(N)C(=O)OC.[H]Cl[1]
Purity Typically ≥95%[1]

Strategic Synthesis: A Proposed Methodology

While various methods for the synthesis of α-allyl amino esters exist, a robust and scalable approach can be adapted from the well-established synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester from L-methionine methyl ester hydrochloride.[3][4] This method is advantageous due to the low cost of the starting material and the reliability of the reaction sequence.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step sequence starting from the readily available L-methionine methyl ester hydrochloride. This process includes N-protection, oxidation to a sulfoxide, and a thermal elimination reaction.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Thermal Elimination cluster_3 Step 4: Deprotection A L-Methionine methyl ester hydrochloride B N-(Benzyloxycarbonyl)-L- methionine methyl ester A->B  Benzyl chloroformate,  Potassium bicarbonate C Methyl L-2-(benzyloxycarbonylamino) -4-(methylsulfinyl)butanoate B->C  Sodium periodate,  Methanol/Water D N-(Benzyloxycarbonyl)-L- vinylglycine methyl ester C->D  Heat (Pyrolysis),  o-dichlorobenzene E Methyl 2-aminopent-4-enoate hydrochloride D->E  6 N HCl, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of L-Methionine Methyl Ester Hydrochloride

  • To a stirred suspension of L-methionine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent such as ethyl acetate, add a solution of potassium bicarbonate (2.5 equivalents) in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Separate the organic layer, wash with acidic water (pH 1-2), followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(benzyloxycarbonyl)-L-methionine methyl ester as a colorless oil, which can be crystallized from ether/petroleum ether.[3]

Step 2: Oxidation to the Sulfoxide

  • Dissolve the N-protected methionine methyl ester (1 equivalent) in methanol and cool to 0 °C.

  • Add a solution of sodium periodate (1.1 equivalents) in water dropwise over 1.5 hours, maintaining the temperature at 0 °C.

  • Remove the cooling bath and stir the mixture for 18 hours at room temperature.

  • Filter the reaction mixture through Celite to remove the inorganic salts and concentrate the filtrate to yield the sulfoxide as a white solid.[4]

Step 3: Thermal Elimination (Pyrolysis)

  • Combine the sulfoxide (1 equivalent) with an acid scavenger such as calcium carbonate in a high-boiling point solvent like o-dichlorobenzene.

  • Heat the mixture to 160 °C to induce thermal elimination of the sulfenic acid.

  • After the reaction is complete (monitored by TLC), cool the mixture and purify by column chromatography on silica gel to afford the N-protected vinylglycine methyl ester.[3]

Step 4: Deprotection to the Hydrochloride Salt

  • Reflux the N-protected vinylglycine methyl ester in 6 N hydrochloric acid for 1 hour.[4]

  • After cooling, concentrate the solution under reduced pressure to obtain this compound as a solid.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the methyl ester, and the terminal alkene.

G cluster_0 Methyl 2-aminopent-4-enoate cluster_1 cluster_2 mol Structure A Primary Amine (Nucleophilic) D N-Alkylation, Acylation, Amide bond formation A->D B Methyl Ester (Electrophilic) E Hydrolysis, Saponification, Amidation, Reduction B->E C Terminal Alkene F Cyclization, Metathesis, Addition reactions C->F

Caption: Key reactive sites and potential transformations of Methyl 2-aminopent-4-enoate.

  • The Primary Amine: This site is nucleophilic and readily undergoes reactions such as N-alkylation, acylation, and peptide bond formation. The free amine allows for its direct incorporation into peptide chains using standard coupling reagents.

  • The Methyl Ester: The ester group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid, saponified, converted to amides, or reduced to the corresponding alcohol.

  • The Terminal Alkene: The vinyl group is a versatile handle for a variety of transformations, including olefin metathesis for the formation of macrocycles, Michael additions, and other addition reactions. This functionality is particularly valuable for the synthesis of complex heterocyclic systems.

Applications in Research and Drug Development

As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry and drug discovery.

Incorporation into Peptides

The inclusion of non-proteinogenic amino acids into peptides can significantly enhance their pharmacological properties, including metabolic stability, cell permeability, and bioavailability.[5] The terminal alkene of this amino acid ester can be used for post-synthetic modification of peptides, such as stapling to create constrained cyclic peptides with improved target affinity and proteolytic resistance.

Synthesis of Heterocyclic Scaffolds

The combination of the amine and alkene functionalities makes this molecule an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[6] Cyclization reactions can be designed to form substituted piperidines, pyridines, and other valuable heterocyclic cores that are prevalent in many biologically active compounds.

Natural Product Synthesis

The unique stereochemistry and functionality of this compound make it an attractive starting material for the total synthesis of natural products. Many natural products contain complex amino acid-derived fragments, and the use of chiral building blocks like this compound can significantly streamline synthetic routes.[7]

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. While publicly available spectral data is limited, the following techniques are recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a multiplet for the vinylic protons, a multiplet for the allylic protons, a multiplet for the α-proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

    • ¹³C NMR: Expected signals would include those for the vinylic carbons, the allylic carbon, the α-carbon, the carbonyl carbon, and the methyl ester carbon. The use of high-field solid-state NMR can be particularly useful for characterizing hydrochloride salts and identifying any crystallographic disorder.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free amine.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine N-H stretching, ester C=O stretching, and alkene C=C and C-H stretching vibrations should be present.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the synthesized material.

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound is a promising and versatile chiral building block with significant potential in synthetic organic chemistry, medicinal chemistry, and drug discovery. Its unique combination of reactive functional groups allows for the construction of complex molecules, including modified peptides and novel heterocyclic systems. By understanding its synthesis, reactivity, and potential applications as outlined in this guide, researchers can effectively unlock its potential to accelerate their research and development efforts.

References

  • Meffre, P., Vo-Quang, L., Vo-Quang, Y., & Le Goffic, F. (1989). A reproducible, large scale and practical synthesis of N-(benzyloxycarbony1)-L-vinylglycine methyl ester starting from L-methionine methyl ester hydrochloride.
  • Bendelsmith, A. J., Kitchens, K. K., Snyder, D. A., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414–11419.
  • N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, Coll. Vol. 8, p.616 (1993); Vol. 67, p.175 (1989).
  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-allylation of unprotected amino acid esters. Organic letters, 14(8), 2130–2133.
  • Bendelsmith, A. J., Kitchens, K. K., Snyder, D. A., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414–11419.
  • Zhang, Z., Liu, Y., & Gong, L. (2018). Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction. Organic Process Research & Development, 22(8), 1042-1047.
  • White, M. C. (2012). Synthesis of Complex Allylic Esters via C–H Oxidation vs C–C Bond Formation. Accounts of chemical research, 45(6), 917–928.
  • Wang, Y., et al. (2021). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, 143(1), 439-446.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, Vol. 88, p.1 (2011).
  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-allylation of unprotected amino acid esters. Organic letters, 14(8), 2130–2133.
  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Li, Q., Liu, Y., & Li, C. (2023). Picolinaldehyde-Zinc(II)-Palladium(0) Catalytic System for the Asymmetric α-Allylation of N-Unprotected Amino Esters.
  • Hanessian, S., & Sahoo, A. K. (1984). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Tetrahedron Letters, 25(14), 1425-1428.
  • Chen, P., et al. (2006). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 49(5), 1649-1657.
  • Kumar, D., & Poonam. (2015). I2–NH4OAc was found to be an efficient system for the metal-free synthesis of diversely substituted imidazo[1,2-a]pyridines from 2-aminopyridine and aryl methyl ketones in one pot. RSC Advances, 5(92), 75231-75236.
  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride.
  • Holmes, A. J., et al. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 18(11), 4159-4170.
  • van der Donk, W. A. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 69(19), 6493–6501.
  • Sisko, J., & Weinreb, S. M. (1990). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. The Journal of Organic Chemistry, 55(1), 393-395.
  • Google Patents. (1984). Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • MySkinRecipes. This compound. Available at: [Link]

  • Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14440–14446.
  • de la Torre, G., & G. de la Hoz, A. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(28), 5369-5373.
  • Slusarczyk, M., & Felpin, F. X. (2013). Synthesis of Unnatural/Nonproteinogenic α-Amino Acids. Chemical Society reviews, 42(12), 5082–5103.
  • Julsing, M. K., et al. (2008). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Applied microbiology and biotechnology, 80(3), 407–417.
  • De la Figuera, N., et al. (1997). Synthesis of enantiomerically pure non proteinogenic α-amino acids. Peptide Science - Present and Future, 1-2.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

  • PubChem. Methyl (2E)-4-aminopent-2-enoate. Available at: [Link]

  • Ondrejkovičová, I., & Vrábel, V. (2003). Kinetics and Mechanism of the Cyclization of Methyl (2-Cyano-4,6-dinitrophenylsulfanyl)acetate Producing. Chemical Papers, 57(5), 329-333.
  • SpectraBase. (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. Available at: [Link]

  • Kudo, F., & Eguchi, T. (2009). Total synthesis and development of bioactive natural products. Bioscience, biotechnology, and biochemistry, 73(3), 453–463.
  • Singh, M. S., & Singh, A. K. (2018). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Current Organic Chemistry, 22(18), 1764-1784.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0168685). Available at: [Link]

  • Kim, H., & Lee, E. (2003). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. Bulletin of the Korean Chemical Society, 24(10), 1475-1478.
  • G. A. R. S. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(1), 1-19.
  • Iuga, C., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules (Basel, Switzerland), 25(18), 4169.
  • Freeman, M. F., & Scott, J. S. (2011). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Chembiochem : a European journal of chemical biology, 12(12), 1806–1831.

Sources

An In-Depth Technical Guide to the Structure and Bonding of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and characterization of Methyl 2-aminopent-4-enoate hydrochloride. This compound, a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel amino acids and heterocyclic systems, is examined in detail. This guide will delve into its molecular architecture, the nature of its chemical bonds, and the spectroscopic techniques utilized for its identification and characterization. Detailed experimental protocols for its synthesis and analysis are provided, underpinned by established scientific principles and supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile chemical entity.

Introduction

This compound, also known as allylglycine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of 2-aminopent-4-enoic acid. Its structure incorporates a chiral center at the alpha-carbon, an ester functional group, and a terminal alkene, making it a highly versatile intermediate for a variety of chemical transformations. The presence of the hydrochloride salt of the primary amine enhances its stability and water solubility, facilitating its use in various reaction conditions.

The strategic importance of this molecule lies in its potential for elaboration into more complex structures. The terminal alkene is amenable to a wide range of reactions, including metathesis, hydroboration-oxidation, and epoxidation, while the amino and ester functionalities provide handles for peptide coupling and other derivatizations. Understanding the interplay of these functional groups and the overall molecular geometry is paramount for its effective utilization in complex synthetic endeavors.

This guide will first explore the fundamental aspects of the molecule's structure and bonding. Subsequently, it will provide a detailed, field-proven protocol for its synthesis. The core of this document is a thorough examination of the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but will also explain the underlying principles that govern the observed spectroscopic features.

Molecular Structure and Bonding

The molecular formula of this compound is C₆H₁₂ClNO₂. The structure consists of a five-carbon chain with a methyl ester at one end and a terminal double bond at the other. An amino group is attached to the second carbon (the α-carbon), which is a stereocenter. The hydrochloride form indicates that the amino group is protonated, forming an ammonium salt with a chloride counter-ion.

Key Structural Features
  • Chiral Center: The α-carbon (C2) is bonded to four different groups (a hydrogen atom, an ammonium group, a methoxycarbonyl group, and an allyl group), making it a chiral center. Therefore, this compound can exist as two enantiomers, (S)-Methyl 2-aminopent-4-enoate hydrochloride and (R)-Methyl 2-aminopent-4-enoate hydrochloride. The specific enantiomer used in a synthesis will dictate the stereochemistry of the final product.

  • Ammonium Group: The primary amine is protonated by hydrochloric acid to form an ammonium group (-NH₃⁺). This ionic character significantly influences the compound's physical properties, such as its melting point and solubility. The positively charged ammonium group also affects the electronic environment of the neighboring atoms, which is observable in NMR spectroscopy.

  • Ester Group: The methyl ester group (-COOCH₃) is a key functional group that can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. The carbonyl (C=O) bond within this group is a strong chromophore in IR spectroscopy.

  • Terminal Alkene: The pent-4-enoate portion of the molecule features a terminal double bond (C=C). This reactive site is crucial for many of the synthetic applications of this compound.

Bonding and Hybridization

The bonding in this compound can be understood through the principles of orbital hybridization:

  • sp³ Hybridization: The α-carbon (C2) and the methylene carbon (C3) are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

  • sp² Hybridization: The carbonyl carbon of the ester group, the two carbons of the double bond (C4 and C5), and the ester oxygen are sp² hybridized. This leads to a planar geometry around these centers.

  • Ionic Bonding: A significant ionic interaction exists between the positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻).

The combination of these structural and bonding features results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which are key to its reactivity and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be reliably achieved from its corresponding N-protected amino acid precursor. The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for verified experimental procedures.[1][2] An alternative general method for the esterification of amino acids is also presented.

Protocol 1: Deprotection of N-(Boc)-Allylglycine Methyl Ester

This method involves the removal of a tert-butoxycarbonyl (Boc) protecting group from the corresponding N-protected methyl ester using dry hydrogen chloride gas.

SynthesisWorkflow Start N-(Boc)-Allylglycine Methyl Ester in DCM Reagent Dry HCl Gas Reaction Stir at Room Temperature (3h) Start->Reaction Introduce Workup Concentration under Reduced Pressure Reaction->Workup TLC Monitoring Product Methyl 2-aminopent-4-enoate Hydrochloride Workup->Product

Caption: Synthesis of this compound.

  • Dissolution: Dissolve N-(tert-butoxycarbonyl)-allylglycine methyl ester (1 equivalent) in dry dichloromethane.

  • Acidification: Bubble dry hydrogen chloride gas through the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1][2]

  • Isolation: Once the reaction is complete, concentrate the resulting solution under reduced pressure to yield this compound as a solid.

Causality Behind Experimental Choices: The use of dry dichloromethane and dry HCl gas is crucial to prevent the hydrolysis of the methyl ester. The Boc protecting group is labile under acidic conditions, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed along with the solvent during concentration.

Protocol 2: Direct Esterification of Allylglycine

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[3][4]

EsterificationWorkflow Start Allylglycine Reagent1 Trimethylchlorosilane Reaction Stir at Room Temperature Start->Reaction Add Reagent2 Methanol Reagent1->Reaction Add Reagent2->Reaction Add Workup Concentration under Reduced Pressure Reaction->Workup TLC Monitoring Product Methyl 2-aminopent-4-enoate Hydrochloride Workup->Product

Caption: Direct esterification of allylglycine.

  • Reactant Addition: To a round bottom flask containing allylglycine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) with stirring.

  • Solvent Addition: Add methanol to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture on a rotary evaporator to afford the product, this compound.[3]

Causality Behind Experimental Choices: Trimethylchlorosilane reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification of the carboxylic acid. This method avoids the handling of corrosive thionyl chloride or bubbling HCl gas. The reaction conditions are mild, and the yields are generally high.[3][4]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity. The following table summarizes the expected chemical shifts and multiplicities for this compound in a deuterated solvent like methanol-d₄. The provided data is based on the experimental values reported in Organic Syntheses.[1][2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOCH₃3.86SingletN/A
-CH (NH₃⁺)-4.16 - 4.19Multiplet
-CH₂-2.68 - 2.75Multiplet
=CH₂5.27 - 5.33Multiplet
-CH=5.77 - 5.81Multiplet
-NH ₃⁺Broad singlet
  • -COOCH₃ (3.86 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • -CH(NH₃⁺)- (4.16 - 4.19 ppm): The proton on the α-carbon is significantly deshielded by the adjacent electron-withdrawing ammonium and methoxycarbonyl groups, causing it to resonate downfield. It appears as a multiplet due to coupling with the protons on the adjacent methylene group.

  • -CH₂- (2.68 - 2.75 ppm): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They will couple with the α-proton and the vinyl proton, resulting in a complex multiplet.

  • =CH₂ (5.27 - 5.33 ppm): The two terminal vinyl protons are diastereotopic. They will exhibit both geminal and vicinal coupling, appearing as a multiplet.

  • -CH= (5.77 - 5.81 ppm): This vinyl proton is coupled to the protons of the adjacent methylene group and the terminal vinyl protons, resulting in a complex multiplet.

  • -NH₃⁺: The protons of the ammonium group are acidic and may exchange with the deuterated solvent, often leading to a broad signal that may not be easily observable.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure and data from related compounds, the following chemical shifts are predicted:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOCH₃~170-175
-C H(NH₃⁺)-~50-55
-C H₂-~35-40
=C H₂~118-122
-C H=~130-135
-COOC H₃~52-55
  • -COOCH₃ (~170-175 ppm): The carbonyl carbon of the ester group is highly deshielded and appears far downfield.

  • -CH(NH₃⁺)- (~50-55 ppm): The α-carbon is shifted downfield due to the attached nitrogen and carbonyl groups.

  • -CH₂- (~35-40 ppm): The methylene carbon resonates in the typical range for sp³ hybridized carbons.

  • =CH₂ and -CH= (~118-135 ppm): The sp² hybridized carbons of the double bond appear in the characteristic olefinic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium)3100 - 2800Strong, Broad
C-H Stretch (sp²)3100 - 3000Medium
C-H Stretch (sp³)3000 - 2850Medium
C=O Stretch (Ester)~1750Strong
C=C Stretch (Alkene)~1640Medium
N-H Bend (Ammonium)~1600 and ~1500Medium
C-O Stretch (Ester)~1250Strong
  • N-H Stretch (3100 - 2800 cm⁻¹): The stretching vibrations of the N-H bonds in the ammonium group appear as a broad and strong absorption band. This broadness is due to hydrogen bonding.

  • C=O Stretch (~1750 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl stretch of the ester is a key diagnostic peak.

  • C=C Stretch (~1640 cm⁻¹): A medium intensity band for the carbon-carbon double bond stretch is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The molecule is expected to be observed as its protonated molecular ion [M+H]⁺, where M is the free amine.

Predicted Mass Spectrometry Data

Adduct m/z (calculated)
[M+H]⁺130.08626
[M+Na]⁺152.06820

Source: PubChem[1]

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the methoxycarbonyl group, cleavage of the Cα-Cβ bond, and other characteristic fragmentations of amino acid esters.

Conclusion

This compound is a synthetically valuable compound with a rich and informative structural and spectroscopic profile. This guide has provided a detailed examination of its structure and bonding, reliable protocols for its synthesis, and a comprehensive overview of its characterization by NMR, IR, and mass spectrometry. The understanding of these fundamental aspects is critical for the effective application of this molecule in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols and spectroscopic data serve as a practical resource for scientists working with this versatile building block.

References

  • Atmuri, N. D. P.; Lubell, W. D. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth.2015 , 92, 103-116. [Link]

  • Reddy, G. V.; Rao, G. V.; Sree, D. V. N.; Reddy, P. S. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules2008 , 13(5), 1111-1119. [Link]

  • Atmuri, N. D. P.; Lubell, W. D. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses2015 , 92, 103-116. [Link]

  • Kadaba, P. K. A Convenient Synthesis of Amino Acid Methyl Esters. Synthesis1973, 1973(12), 71-84. (This is a general reference for esterification, the specific TMSCl method is better referenced by Reddy et al.)
  • An, G.; Kim, H.; Kim, J.; Rhee, H. A Convenient Synthesis of Amino Acid Methyl Esters. Bull. Korean Chem. Soc.2003, 24(12), 1649-1650. (This provides further context on similar synthetic methods).

Sources

solubility of Methyl 2-aminopent-4-enoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-aminopent-4-enoate Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, predictable solubility profiles in a range of organic solvents, and a detailed experimental protocol for solubility determination.

This compound is a valuable building block in organic synthesis. Its utility is largely dictated by its solubility, which influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the quality and efficacy of the final product. As with many active pharmaceutical ingredients, solubility is a critical first step in formulation development to ensure the API can be effectively delivered.[2]

This hydrochloride salt of an amino acid ester presents a unique solubility challenge. The presence of an ionic hydrochloride group generally confers high aqueous solubility, while the organic backbone provides some lipophilic character.[3] This duality governs its miscibility and solubility across the spectrum of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility. The principle of "like dissolves like" is a useful starting point, where substances with similar polarity and hydrogen bonding capabilities are more likely to be miscible.

Key Molecular Characteristics:

  • IUPAC Name: this compound[4]

  • CAS Number: 115289-55-9[4]

  • Molecular Formula: C₆H₁₂ClNO₂[4]

  • Molecular Weight: 165.62 g/mol [4]

  • Structure:

  • Key Functional Groups:

    • Ammonium salt (hydrochloride): This ionic group is the primary driver of polarity and is expected to have strong interactions with polar, protic solvents.

    • Ester group: This group can act as a hydrogen bond acceptor.

    • Alkene group: This unsaturated hydrocarbon chain contributes to the nonpolar character of the molecule.

The ionic nature of the hydrochloride salt makes it significantly less soluble in non-polar organic solvents compared to its free base form.[3] For reactions requiring high solubility in such solvents, a common strategy is to neutralize the hydrochloride with a mild base to generate the more soluble free amine.[5][6]

Predicted Solubility Profile in Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterHighly SolubleThe ionic hydrochloride salt will readily dissociate and be solvated by polar water molecules.[3]
MethanolSoluble to Moderately SolubleMethanol's polarity and hydrogen bonding capabilities can solvate the ionic salt, though likely less effectively than water. It is often used in the synthesis of similar compounds.[3]
EthanolSparingly SolubleThe increased nonpolar character of the ethyl group compared to a methyl group reduces its ability to solvate the ionic salt.[3][7]
IsopropanolPoorly SolubleThe larger nonpolar alkyl group further diminishes its solvating power for ionic species.
Polar Aprotic Dimethylformamide (DMF)Moderately SolubleDMF is a highly polar solvent capable of solvating cations, but its aprotic nature is less effective for solvating the chloride anion compared to protic solvents.
Dimethyl Sulfoxide (DMSO)Moderately SolubleSimilar to DMF, DMSO's high polarity allows it to dissolve a wide range of substances, including some salts.
AcetonitrilePoorly SolubleWhile polar, acetonitrile is generally a poor solvent for ionic salts.
Nonpolar/Weakly Polar Dichloromethane (DCM)Insoluble (as salt)The nonpolar nature of DCM cannot effectively solvate the ionic hydrochloride. The free base form, however, is likely to be soluble.[3][5]
Tetrahydrofuran (THF)Insoluble (as salt)Similar to DCM, THF is not a suitable solvent for the hydrochloride salt.[6]
Ethyl AcetateInsoluble (as salt)The ester functionality provides some polarity, but it is insufficient to overcome the lattice energy of the salt. The free base is often extracted into ethyl acetate.[5]
TolueneInsolubleA nonpolar aromatic solvent with no capacity to solvate ionic compounds.
HexanesInsolubleA nonpolar aliphatic solvent, unsuitable for dissolving salts.[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a tared vial. The excess is crucial to ensure saturation. b. Record the initial mass of the solid. c. Add a known volume or mass of the selected organic solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] This can be confirmed by taking measurements at different time points until the concentration plateaus.

  • Separation of Solid and Liquid Phases: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the undissolved solid.[8]

  • Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Filter the supernatant through a syringe filter to remove any remaining particulate matter. c. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: a. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solid. b. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Presentation and Calculation

The solubility can be expressed in various units, such as mg/mL, g/100g , or molarity.

  • Solubility (mg/mL) = (Concentration from analysis [mg/mL]) x (Dilution factor)

This experimental workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess solid to tared vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Ensure equilibrium sep1 Centrifuge to pellet excess solid equil1->sep1 Phase separation analysis1 Filter supernatant sep1->analysis1 Isolate saturated solution analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC or UV-Vis analysis2->analysis3 result result analysis3->result Calculate Solubility (e.g., mg/mL)

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The interplay between the solute, the solvent, and the experimental conditions determines the final solubility value.

G Solute Solute Properties Ionic Nature (Salt Form) Hydrogen Bonding Molecular Size Solubility Solubility Solute->Solubility 'Like dissolves like' Solvent Solvent Properties Polarity (Protic/Aprotic) Hydrogen Bonding Dielectric Constant Solvent->Solubility Solvation energy Conditions External Conditions Temperature Pressure pH Conditions->Solubility Thermodynamic effects

Caption: Key factors influencing the solubility of the compound.

  • Solute Properties: As discussed, the ionic nature of the hydrochloride is the most dominant factor. The ability of the amine and ester groups to participate in hydrogen bonding also plays a role.[2]

  • Solvent Properties: The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its dielectric constant all influence its capacity to overcome the crystal lattice energy of the solid and solvate the ions.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined empirically as it can be critical for processes like crystallization.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. While a predicted solubility profile is offered based on fundamental chemical principles, it is imperative for researchers to perform experimental verification as outlined. The provided protocol serves as a reliable starting point for generating the precise data needed for process optimization, formulation development, and successful synthetic outcomes. Future work should focus on generating a comprehensive experimental dataset and exploring the use of co-solvent systems to fine-tune solubility for specific applications.

References

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH. (2019).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • Improving solubility of DL-Threonine methyl ester hydrochloride for reactions - Benchchem.
  • This compound 95% | CAS: 115289-55-9 | AChemBlock.
  • Article - SciELO. (2008).
  • API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016).
  • This compound - MySkinRecipes.
  • Methylamine Hydrochloride - Organic Syntheses Procedure.
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

A-Z Guide to Synthesizing Unsaturated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unsaturated amino acid esters are a critical class of non-proteinogenic amino acids that serve as versatile building blocks in medicinal chemistry, peptide science, and materials development.[1][2] Their unique structural motifs, featuring carbon-carbon double or triple bonds, impart valuable conformational constraints and provide reactive handles for further chemical modification.[3][4] This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including Olefin Metathesis, Wittig-type reactions, and Transition-Metal-Catalyzed Cross-Coupling reactions. Furthermore, this guide will present detailed, validated protocols and comparative analyses to empower researchers in the rational design and execution of their synthetic routes.

Introduction: The Significance of Unsaturation in Amino Acid Scaffolds

The incorporation of unsaturation into amino acid side chains offers a powerful tool for modulating the biological activity and physicochemical properties of peptides and small molecules.[1] These modifications can introduce conformational rigidity, which is crucial for enhancing binding affinity to biological targets.[3] Moreover, the alkene and alkyne functionalities serve as versatile handles for a variety of chemical transformations, enabling the synthesis of complex molecular architectures and bioconjugates.[4]

Non-proteinogenic amino acids, including those with unsaturated side chains, are not among the 20 standard amino acids encoded by the genetic code.[5] Their synthesis allows chemists to design molecules with tailored properties, such as enhanced metabolic stability and resistance to enzymatic degradation.[2] This is of paramount importance in the development of novel therapeutics.[2]

Strategic Approaches to the Synthesis of Unsaturated Amino Acid Esters

The synthesis of unsaturated amino acid esters can be broadly categorized into several key strategic approaches. The choice of method is often dictated by the desired position and geometry of the unsaturation, as well as the compatibility with other functional groups present in the starting materials. This guide will focus on three of the most powerful and widely utilized strategies:

  • Olefin Metathesis: A transformative carbon-carbon bond-forming reaction that has revolutionized the synthesis of cyclic and acyclic unsaturated amino acids.[3]

  • Wittig and Horner-Wadsworth-Emmons Reactions: Classic and reliable methods for the formation of carbon-carbon double bonds through the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate carbanion.[6][7]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Highly efficient methods, such as the Sonogashira coupling, for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[8][9]

The following sections will provide a detailed examination of each of these methodologies, including their mechanisms, advantages, limitations, and practical experimental protocols.

Olefin Metathesis: A Powerful Tool for C=C Bond Formation

Olefin metathesis has emerged as a premier strategy for the synthesis of unsaturated compounds due to the development of well-defined, functional group-tolerant ruthenium and molybdenum catalysts.[10][11][12] Ring-closing metathesis (RCM) is particularly valuable for the synthesis of cyclic unsaturated amino acids, while cross-metathesis (CM) allows for the connection of two different olefinic partners.[3][13]

Mechanistic Principles of Olefin Metathesis

The catalytic cycle of olefin metathesis, mediated by a metal carbene complex (e.g., Grubbs catalyst), involves a series of [2+2] cycloaddition and cycloreversion steps. This process allows for the scrambling and reformation of carbon-carbon double bonds. The high efficiency and functional group tolerance of modern catalysts make this reaction amenable to complex biomolecules, including peptides.[11][12][13]

Ring-Closing Metathesis (RCM) for Cyclic Analogs

RCM is a powerful technique for creating conformationally constrained cyclic amino acid analogs.[10] The reaction involves the intramolecular metathesis of a diene-containing amino acid precursor. The size of the resulting ring can be controlled by the length of the tether connecting the two olefinic moieties.[10]

RCM_Workflow Start Diene-containing Amino Acid Ester Reaction Ring-Closing Metathesis (RCM) Start->Reaction Substrate Catalyst Grubbs Catalyst (e.g., 2nd Gen) Catalyst->Reaction Catalyst Product Cyclic Unsaturated Amino Acid Ester Reaction->Product Product

Caption: Workflow for Ring-Closing Metathesis.

Experimental Protocol: Synthesis of a Cyclic Unsaturated Amino Acid via RCM

This protocol describes a general procedure for the synthesis of a cyclic α,β-unsaturated lactam, a precursor to cyclic amino acids.

Materials:

  • Acyclic diene precursor (e.g., N-acryloyl-O-allyl-serine methyl ester)

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the acyclic diene precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere. The concentration is critical and typically ranges from 0.01 to 0.1 M to favor intramolecular cyclization over intermolecular polymerization.[3]

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

  • Reflux the reaction mixture under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic unsaturated amino acid ester.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[6][7] These reactions are particularly useful for introducing α,β-unsaturation into amino acid esters.

The Wittig Reaction: Mechanism and Stereoselectivity

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[6][14] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes.[6][15]

Wittig_Reaction Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified Wittig Reaction Mechanism.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Selectivity

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[7] This often leads to cleaner reactions and easier purification, as the dialkyl phosphate byproduct is water-soluble.[7][16] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[7][16]

Experimental Protocol: Synthesis of an α,β-Unsaturated Amino Acid Ester via HWE Reaction

This protocol outlines the synthesis of an α,β-didehydroamino acid derivative.[17]

Materials:

  • N-protected (dimethoxyphosphinyl)glycine ester

  • Aldehyde or ketone

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of the N-protected (dimethoxyphosphinyl)glycine ester in the anhydrous solvent under an inert atmosphere, add the base at 0 °C.

  • Stir the mixture for 30 minutes to generate the phosphonate carbanion.

  • Add the aldehyde or ketone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of alkyne-containing amino acids.[4][9]

Mechanism of the Sonogashira Coupling

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free variations of this reaction have also been developed for biological applications.[18]

Sonogashira_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->OxidativeAddition PdII_Complex R-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I) Acetylide (R'-C≡C-Cu) Alkyne->Cu_Acetylide Base, CuI CuI Cu(I) Co-catalyst Cu_Acetylide->Transmetalation PdII_Alkyne R-Pd(II)-C≡C-R' Transmetalation->PdII_Alkyne ReductiveElimination Reductive Elimination PdII_Alkyne->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Coupled Product (R-C≡C-R') ReductiveElimination->Product

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Synthesis of an Alkyne-Containing Amino Acid Ester

This protocol provides a general procedure for the Sonogashira coupling of a halogenated amino acid derivative with a terminal alkyne.[8]

Materials:

  • Halogenated amino acid ester (e.g., p-iodophenylalanine methyl ester)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of the halogenated amino acid ester and the terminal alkyne in the anhydrous solvent, add the base.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst and CuI to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protecting Group Strategies

The synthesis of unsaturated amino acid esters often requires the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions.[19][20] The choice of protecting groups is crucial and should be orthogonal, allowing for their selective removal without affecting other parts of the molecule.[21]

Functional Group Common Protecting Groups Deprotection Conditions
Amino Group Boc (tert-butyloxycarbonyl)Acidic conditions (e.g., TFA)[21][22]
Cbz (Benzyloxycarbonyl)Hydrogenolysis[22]
Fmoc (9-fluorenylmethyloxycarbonyl)Basic conditions (e.g., piperidine)[21][22]
Carboxyl Group Methyl/Ethyl EstersSaponification (base hydrolysis)[23]
Benzyl EsterHydrogenolysis[21]
t-Butyl EsterAcidic conditions (e.g., TFA)[21]

Asymmetric Synthesis and Enzymatic Approaches

The synthesis of enantiomerically pure unsaturated amino acid esters is of great importance, as the stereochemistry often dictates biological activity. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[24][25]

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[26][27][28] For instance, ammonia lyases can catalyze the enantioselective addition of ammonia to α,β-unsaturated acids.[26] While this guide primarily focuses on chemical synthesis, the potential of biocatalysis in this field should not be overlooked.

Conclusion and Future Perspectives

The synthesis of unsaturated amino acid esters is a dynamic and evolving field. The methodologies discussed in this guide—olefin metathesis, Wittig-type reactions, and transition-metal-catalyzed cross-couplings—represent the state-of-the-art in accessing these valuable building blocks. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The continued innovation in this area will undoubtedly fuel further advancements in drug discovery, peptide engineering, and materials science.

References

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. ACS Publications. Available at: [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. eScholarship. Available at: [Link]

  • A convenient approach to acyclic unsaturated amino acids via ring-closing metathesis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Synthesis of Peptides and Peptidomimetics. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Olefin Metathesis for Site-Selective Protein Modification. University of Oxford. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. Available at: [Link]

  • Alkyne Containing Amino Acids. Aapptec Peptides. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction for the synthesis of unusual α,β-didehydroamino acids with a chiral axis. ResearchGate. Available at: [Link]

  • Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Modification of Proteins Using Olefin Metathesis. PMC - NIH. Available at: [Link]

  • Unsaturated amino acids. Google Patents.
  • Wittig reaction. Wikipedia. Available at: [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

  • General characteristics of non-proteinogenic amino acids. ResearchGate. Available at: [Link]

  • Olefin Metathesis for Chemical Biology. PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. ResearchGate. Available at: [Link]

  • Non-protein biogenic amino acids - what functions can they perform?. Foodcom S.A. Available at: [Link]

  • The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Available at: [Link]

  • Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Amino Acid Esters. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. Available at: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Stereoselective synthesis of unsaturated α-amino acids. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. SynArchive. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-aminopent-4-enoate hydrochloride, the hydrochloride salt of the methyl ester of allylglycine, is a versatile and highly valuable building block in modern organic and medicinal chemistry. As a non-proteinogenic amino acid derivative, it possesses three distinct points of chemical reactivity: a primary amine, a methyl ester, and a terminal alkene. This trifunctional nature allows for orthogonal chemical modifications, making it a powerful synthon for constructing complex molecular architectures. Its applications range from the synthesis of novel nitrogen-containing heterocycles to the creation of constrained peptides and peptidomimetics for drug discovery.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature. Its key properties are summarized below. The presence of a chiral center at the α-carbon means it can exist as (R), (S), or racemic forms, each with a distinct CAS number.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[1][2]
Molecular Weight 165.62 g/mol [2]
IUPAC Name methyl 2-aminopent-4-enoate;hydrochloride[2]
Synonyms Allylglycine methyl ester HCl[1]
CAS Number (Racemic) 115289-55-9[2]
CAS Number ((S)-isomer) 173723-62-1
CAS Number ((R)-isomer) 217440-34-1
SMILES C=CCC(N)C(=O)OC.[H]Cl[2]
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Synthesis and Purification

The preparation of enantiomerically pure this compound is most reliably achieved via a two-step sequence starting from a protected amino acid precursor. The following workflow, adapted from a validated Organic Syntheses procedure, outlines the synthesis of the (S)-enantiomer from N-(Boc)-L-serine methyl ester, proceeding through an N-(Boc)-allylglycine methyl ester intermediate.[1][2]

G cluster_0 Step 1: Synthesis of N-(Boc) Precursor cluster_1 Step 2: Deprotection BocSer N-(Boc)-L-serine methyl ester Iodide N-(Boc)-L-iodoalanine methyl ester BocSer->Iodide I₂, PPh₃, Imidazole Negishi Negishi Cross-Coupling (Vinyl-ZnBr, Pd₂(dba)₃) Iodide->Negishi BocAllyl N-(Boc)-(S)-allylglycine methyl ester Negishi->BocAllyl Deprotection Boc Deprotection BocAllyl->Deprotection Anhydrous HCl (gas) in Dichloromethane FinalProduct (S)-Methyl 2-aminopent-4-enoate hydrochloride Deprotection->FinalProduct

Sources

An In-Depth Technical Guide to the Key Chemical Properties of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminopent-4-enoate hydrochloride is a versatile bifunctional molecule of significant interest to the pharmaceutical and organic synthesis sectors. As a non-proteinogenic amino acid ester, it serves as a valuable chiral building block for the synthesis of complex nitrogen-containing heterocycles and other architecturally sophisticated molecular entities.[1] This guide provides a comprehensive overview of its core chemical properties, structural characteristics, reactivity, and handling protocols. The subsequent sections are designed to equip researchers with the technical understanding necessary to effectively utilize this compound in a laboratory setting, with a focus on the causality behind experimental choices and the principles of safe and effective application.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 2-amino-4-pentenoic acid. The presence of a primary amine, a methyl ester, and a terminal alkene within a compact five-carbon backbone makes it a highly functionalized and synthetically attractive intermediate.[1]

The key identification and physical data for this compound are summarized below. It is important to note the existence of racemic and enantiomerically pure forms, which must be considered based on the desired stereochemical outcome of a synthesis.

Data Summary Table
PropertyValueSource(s)
IUPAC Name methyl 2-aminopent-4-enoate;hydrochloride[2][3]
Synonyms 4-Pentenoic acid, 2-amino-, methyl ester, hydrochloride (1:1)-
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3][4]
Physical Form Solid[5]
CAS Number 115289-55-9 (Racemate)[3][4]
173723-62-1 ((S)-enantiomer)-
217440-34-1 ((R)-enantiomer)[2]
SMILES C=CCC(N)C(=O)OC.[H]Cl[3]
InChI Key WHHNAMFLUXPVNV-UHFFFAOYSA-N (Racemate)[2]
Typical Purity ≥95%[3][5]
Molecular Structure

The structure of this compound features a chiral center at the α-carbon (C2). The amine is protonated, forming an ammonium salt with the chloride counter-ion.

Caption: Structure of this compound.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the identity, structure, and purity of this compound. The distinct electronic environments of the protons and carbons in the molecule give rise to a predictable and interpretable spectral signature.

Predicted NMR Data

While a publicly available, verified spectrum for this specific compound is not readily accessible, a predictive analysis based on established chemical shift principles provides a reliable reference for researchers. The following table outlines the expected chemical shifts for ¹H and ¹³C NMR in a common solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
¹H ~8.5 - 9.0br s-NH₃⁺Exchangeable protons of the ammonium group, often broad.
¹H ~5.7 - 5.9mH-4 (-CH=)Vinylic proton, complex multiplicity due to coupling with H-5 and H-3.
¹H ~5.1 - 5.3mH-5 (=CH₂)Terminal vinylic protons, diastereotopic, showing complex splitting.
¹H ~4.2 - 4.4tH-2 (α-CH)Alpha-proton, deshielded by adjacent ammonium and ester groups.
¹H ~3.7 - 3.8s-OCH₃Methyl ester protons, singlet.
¹H ~2.6 - 2.8mH-3 (-CH₂-)Methylene protons adjacent to the chiral center and the double bond.
¹³C ~170sC-1 (C=O)Carbonyl carbon of the ester.
¹³C ~132sC-4 (-CH=)Vinylic carbon.
¹³C ~118sC-5 (=CH₂)Terminal vinylic carbon.
¹³C ~53s-OCH₃Methyl ester carbon.
¹³C ~51sC-2 (α-C)Alpha-carbon attached to the ammonium group.
¹³C ~35sC-3 (-CH₂-)Methylene carbon.
Experimental Protocol: NMR Analysis

This protocol provides a self-validating workflow for the structural confirmation of the target compound.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • 5 mm NMR tubes

  • NMR Spectrometer (300-500 MHz recommended)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean vial.

    • Vortex until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a single-pulse spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Perform peak picking for both spectra.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in ~0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acq_H1 Acquire ¹H Spectrum shim->acq_H1 acq_C13 Acquire ¹³C Spectrum shim->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Standard workflow for NMR spectroscopic analysis.

Key Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high chemo-selectivity.

  • The α-Ammonium Ester Moiety: This is the most reactive part of the molecule. The primary amine, protected as a hydrochloride salt, can be deprotected under basic conditions to act as a nucleophile. It readily participates in N-acylation, N-alkylation, and condensation reactions to form amides or larger peptide-like structures.[6] The ester can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions.[6]

  • The Terminal Alkene: The vinyl group is a handle for a wide array of transformations. It can undergo hydrogenation to its saturated analogue, be subjected to olefin metathesis for chain extension, or participate in cycloaddition reactions. It is also susceptible to oxidation (e.g., epoxidation, dihydroxylation) and hydroboration-oxidation to introduce functionality at the terminal carbon.

  • Application in Heterocycle Synthesis: The combination of the amine and the alkene makes this compound an excellent precursor for nitrogen-containing heterocycles.[1] For instance, intramolecular cyclization strategies can be employed. After deprotection of the amine and a suitable activation step, the nucleophilic nitrogen can attack the double bond (or a derivative thereof) to form five- or six-membered rings, which are privileged structures in many drug molecules.

G mol Structure N NH3+ C2 C1 C=O O2 OMe C3 CH2 C45 CH=CH2 site1 Amine Reactivity (N-Acylation, N-Alkylation) site1->N site2 Ester Reactivity (Hydrolysis) site2->C1 site3 Alkene Reactivity (Addition, Metathesis, Cyclization) site3->C45

Caption: Key reactive sites for synthetic transformations.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.

GHS Hazard Information
Hazard ClassGHS CodeStatementSource(s)
Acute Toxicity, OralH301 / H302Toxic / Harmful if swallowed[4]
Skin Corrosion/IrritationH315Causes skin irritation-
Serious Eye Damage/IrritationH319Causes serious eye irritation-
Specific target organ toxicity — Single exposureH335May cause respiratory irritation-
Handling and Storage Protocols
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.

Conclusion

This compound is a high-value synthetic intermediate characterized by its trifunctional nature. A thorough understanding of its chemical identity, spectroscopic signature, reactivity profile, and safety requirements is paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists to leverage the unique chemical properties of this molecule for the efficient construction of novel compounds, particularly within the realm of pharmaceutical drug discovery.

References

  • Wadkins, R. M., et al. (Year not specified). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. NIH Public Access. Available at: [Link]

  • α-Imino Esters in Organic Synthesis: Recent Advances. (2017). Chemical Reviews. Available at: [Link]

  • Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Biffis, A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]

  • Biffis, A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. Available at: [Link]

  • (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. SpectraBase. Available at: [Link]

Sources

The Genesis and Evolution of α,β-Unsaturated Amino Esters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Within the intricate tapestry of organic chemistry, few functionalities offer the unique blend of structural rigidity and reactive versatility as the α,β-unsaturated amino acid and its ester derivatives. These deceptively simple motifs, often referred to as dehydroamino acids (dhAAs), are not only prevalent in a vast array of natural products but also serve as pivotal building blocks in the synthesis of complex pharmaceuticals.[1] Their inherent electrophilicity, a consequence of the conjugated system, renders them susceptible to a host of transformations, making them invaluable tools for late-stage functionalization and the construction of novel molecular architectures. This guide aims to provide a comprehensive historical and technical overview of the discovery and development of α,β-unsaturated amino esters, from their conceptualization in the late 19th century to their contemporary applications in asymmetric synthesis and drug discovery. We will delve into the seminal synthetic methodologies, explore the mechanistic underpinnings of these transformations, and provide practical, field-proven insights for the modern researcher.

The Dawn of Dehydroamino Acids: The Erlenmeyer-Plöchl Azlactone Synthesis

The journey into the world of α,β-unsaturated amino acids begins in the late 19th century with the pioneering work of German chemists Friedrich Gustav Carl Emil Erlenmeyer and J. Plöchl. Their collaborative efforts led to the development of the Erlenmeyer-Plöchl azlactone synthesis , a robust method for the preparation of α,β-unsaturated N-acylamino acids.[2][3]

Emil Erlenmeyer (1825–1909) was a prominent figure in the development of structural theory in organic chemistry, known for his eponymous flask and his rule regarding the instability of alcohols with a hydroxyl group on a double-bonded carbon.[4][5] His foray into amino acid chemistry, in collaboration with J. Plöchl, culminated in a reaction that remains a cornerstone of dehydroamino acid synthesis to this day.[6]

The classical Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2][7] The reaction proceeds through the formation of an intermediate oxazolone, also known as an azlactone. This azlactone possesses acidic protons at the C4 position, which can be deprotonated to form an enolate that then undergoes a Perkin-type condensation with the aldehyde. Subsequent elimination of water yields the unsaturated azlactone.

Erlenmeyer_Plochl N_acylglycine N-Acylglycine Oxazolone Oxazolone (Azlactone) Intermediate N_acylglycine->Oxazolone Cyclization Acetic_anhydride Acetic Anhydride Acetic_anhydride->N_acylglycine Unsaturated_azlactone Unsaturated Azlactone Oxazolone->Unsaturated_azlactone Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Oxazolone Base Base (e.g., NaOAc) Base->Oxazolone Dehydroamino_acid α,β-Unsaturated N-Acylamino Acid Unsaturated_azlactone->Dehydroamino_acid Ring Opening Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Unsaturated_azlactone Dehydroamino_ester α,β-Unsaturated N-Acylamino Ester Dehydroamino_acid->Dehydroamino_ester Esterification Esterification

Figure 1: The Erlenmeyer-Plöchl synthesis pathway.
From Acid to Ester: The Crucial Transformation

While the original Erlenmeyer-Plöchl synthesis yielded the α,β-unsaturated N-acylamino acid, the preparation of the corresponding ester is a straightforward subsequent step. The unsaturated azlactone intermediate can be directly subjected to alcoholysis, typically by refluxing in an alcohol with a catalytic amount of acid or base, to afford the desired α,β-unsaturated amino ester. This modification significantly broadened the synthetic utility of the Erlenmeyer-Plöchl reaction, providing access to a wider range of derivatives for further chemical manipulation.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Methyl 2-acetamido-3-phenylacrylate

Materials:

  • Hippuric acid

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Methanol

  • Sodium methoxide

Procedure:

  • Azlactone Formation: In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equiv.), benzaldehyde (1 equiv.), anhydrous sodium acetate (0.8 equiv.), and acetic anhydride (3 equiv.). Heat the mixture to reflux with stirring for 1-2 hours.

  • Isolation of the Azlactone (Optional): After cooling, the unsaturated azlactone may crystallize. The solid can be collected by filtration and washed with cold ethanol.

  • Esterification: To the crude or purified azlactone, add methanol. A catalytic amount of sodium methoxide is then added. The mixture is stirred at room temperature or gently warmed until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the methyl 2-acetamido-3-phenylacrylate.

The Rise of Elimination Strategies: A Direct Route to Dehydroamino Esters

While the Erlenmeyer-Plöchl synthesis remains a powerful tool, alternative strategies based on β-elimination reactions emerged as a more direct route to α,β-unsaturated amino esters, particularly for the synthesis of dehydroalanine and dehydrobutyrine derivatives. This approach mimics the biosynthetic pathway for the formation of these residues in many natural products.[8][9][10]

The core principle of this methodology involves the elimination of a leaving group from the β-position of a serine, threonine, or cysteine residue. The hydroxyl group of serine and threonine can be activated by conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a carbonate, followed by base-induced elimination.[11][12]

Beta_Elimination Serine_ester N-Protected Serine Ester Activated_intermediate Activated Intermediate (e.g., Mesylate, Carbonate) Serine_ester->Activated_intermediate Activation of β-hydroxyl Activating_reagent Activating Reagent (e.g., MsCl, (Boc)2O) Activating_reagent->Serine_ester Dehydroalanine_ester N-Protected Dehydroalanine Ester Activated_intermediate->Dehydroalanine_ester β-Elimination Base Base (e.g., DBU, TEA) Base->Activated_intermediate

Figure 2: β-Elimination pathway from a serine ester.
Experimental Protocol: Synthesis of N-Boc-Dehydroalanine Methyl Ester via β-Elimination

Materials:

  • N-Boc-L-serine methyl ester

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve N-Boc-L-serine methyl ester (1 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv.).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Elimination: To the reaction mixture, add DBU (1.5 equiv.) and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-Boc-dehydroalanine methyl ester.

The Horner-Wadsworth-Emmons Reaction: A Stereoselective Approach

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated esters, including amino acid derivatives.[4][10][13] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1]

For the synthesis of α,β-unsaturated amino esters, a key reagent is a phosphonate derivative of an N-protected glycine ester. Deprotonation of this phosphonate with a suitable base generates a nucleophilic carbanion that reacts with an aldehyde to form a β-hydroxy phosphonate intermediate. Subsequent elimination of a phosphate salt yields the desired α,β-unsaturated amino ester, typically with high E-selectivity.[1][13]

HWE_Reaction Phosphonate N-Protected Glycine Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Phosphonate Intermediate β-Hydroxy Phosphonate Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Carbanion Unsaturated_ester α,β-Unsaturated Amino Ester (E-isomer) Intermediate->Unsaturated_ester Elimination

Figure 3: The Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol: HWE Synthesis of an α,β-Unsaturated Amino Ester

Materials:

  • Triethyl phosphonoacetate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Sodium azide

  • Triphenylphosphine

  • Aldehyde

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Synthesis of the Azido Phosphonate: This protocol assumes the prior synthesis of the azido phosphonate reagent. A common route involves the bromination of triethyl phosphonoacetate with NBS and AIBN, followed by nucleophilic substitution with sodium azide.

  • Reduction to the Amino Phosphonate: The azido phosphonate is then reduced to the corresponding amino phosphonate, for example, using a Staudinger reaction with triphenylphosphine followed by hydrolysis. The resulting amine is then protected (e.g., with a Boc or Cbz group).

  • HWE Reaction: To a suspension of sodium hydride (1.1 equiv.) in anhydrous THF at 0 °C, add a solution of the N-protected amino phosphonate ester (1 equiv.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add the aldehyde (1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the α,β-unsaturated amino ester.

Modern Frontiers: Asymmetric Synthesis and Applications in Drug Discovery

The development of catalytic asymmetric methods for the synthesis of chiral α-amino acids from α,β-unsaturated amino esters represents a significant advancement in the field. Asymmetric hydrogenation, in particular, has emerged as a powerful tool for establishing the stereochemistry at the α-carbon.[14][15][16]

Chiral transition metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine ligands, can effect the enantioselective addition of hydrogen across the double bond of an N-acyl dehydroamino acid ester. This approach provides access to enantiomerically enriched α-amino acid derivatives, which are crucial building blocks for many pharmaceuticals.

Catalyst SystemSubstrate ExampleEnantiomeric Excess (ee)
Rh-(R,R)-DIPAMPMethyl (Z)-α-acetamidocinnamate>95%
Ru-(S)-BINAPMethyl 2-acetamidoacrylate>99%
Rh-DuPhosVarious N-acyl dehydroamino estersup to 99%

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation

The Michael Acceptor in Drug Design: A Case Study of Covalent Inhibitors

The inherent electrophilicity of the β-carbon in α,β-unsaturated carbonyl compounds makes them excellent Michael acceptors.[17][18] This reactivity has been ingeniously exploited in the design of covalent inhibitors, a class of drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency and duration of action. Several successful drugs, particularly in the realm of oncology, feature an α,β-unsaturated amide moiety that acts as a "warhead" to covalently modify a cysteine residue in the active site of a target kinase.

A prime example is Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[5][19][20] The synthesis of ibrutinib involves the acylation of a piperidine intermediate with acryloyl chloride to install the crucial α,β-unsaturated amide warhead.[21][22]

Ibrutinib_Synthesis Piperidine_Intermediate (R)-1-(3-(4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) Ibrutinib Ibrutinib Piperidine_Intermediate->Ibrutinib Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Piperidine_Intermediate Base Base (e.g., TEA) Base->Piperidine_Intermediate Covalent_Adduct Covalent BTK-Ibrutinib Adduct Ibrutinib->Covalent_Adduct Michael Addition (with Cys481) BTK Bruton's Tyrosine Kinase (BTK) BTK->Ibrutinib

Figure 4: The final step in the synthesis of Ibrutinib and its mechanism of action.

This covalent modification of a cysteine residue (Cys481) in the active site of BTK by Michael addition leads to irreversible inhibition of the enzyme's activity. Other notable examples of drugs that employ this strategy include afatinib and osimertinib.[6][9][11][23][24][25][26][27][28]

Conclusion

The journey of α,β-unsaturated amino esters from their initial discovery in the late 19th century to their current status as indispensable tools in modern organic synthesis and drug discovery is a testament to the enduring power of fundamental chemical principles. The foundational work of Erlenmeyer and Plöchl laid the groundwork for a field that has since blossomed with the development of increasingly sophisticated and stereoselective synthetic methodologies. For the contemporary researcher, a deep understanding of the history, synthesis, and reactivity of these remarkable compounds is not merely an academic exercise but a practical necessity for the design and creation of the next generation of therapeutics and functional molecules.

References

  • Bon, E., et al. (2023). The Horner–Wadsworth–Emmons (HWE) reaction is a stereoselective carbon-carbon bond-forming process in organic synthesis... Grokipedia.
  • Crowe, B. L., et al. (2022). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. RSC Chemical Biology, 3(10), 1235-1249.
  • Gao, Y., et al. (2022). Optimized synthetic protocol for the preparation of osimertinib. Journal of Chemical Research, 46(5), 435-439.
  • Gong, L., et al. (2014). Maturation of lanthipeptides proceeds through the dehydration of Ser/Thr residues to generate dehydroalanine (Dha) or dehydrobutyrine (Dhb)...
  • Wikipedia. (2023). Emil Erlenmeyer. Available at: [Link]

  • Hsu, C.-H., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(21), 11853.
  • Google Patents. (2020). CN111646998B - Synthesis method of ibrutinib.
  • Kovacevic, S., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Journal of the Serbian Chemical Society, 83(10), 1135-1142.
  • Li, J. (2023). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177-183.
  • Lilla, S., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(3), e2216235120.
  • Makra, Z., et al. (2015). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 115(22), 12087-12121.
  • Google Patents. (2018). CN107674079B - Synthesis method of ibrutinib.
  • Google Patents. (2015). CN104557945A - Synthesis method of ibrutinib.
  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Available at: [Link]

  • Navrátil, V., et al. (2021). Synthesis of [13C6]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 481-487.
  • Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(8), 981-984.
  • Hsu, C.-H., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(21), 11853.
  • Google Patents. (2016). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
  • ResearchGate. (2022). Hydrogenation of methyl 2-acetamidoacrylate catalysed by a molecular rhodium(I) complex. Available at: [Link]

  • Kumar, P., et al. (2019).
  • Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(11), 3334-3345.
  • Google Patents. (2016). CN105968103A - Synthesis method of anti-tumor medicine afatinib.
  • Murata, H., et al. (2015). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Wang, Z., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(16), 4991.
  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Baud, M. G. J., et al. (2018). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & Biomolecular Chemistry, 16(23), 4259-4263.
  • G. A. Olah, et al. (2012). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 8, 1838-1844.
  • Touge, T., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803-6827.
  • Chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available at: [Link]

  • Google Patents. (1977). US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters.
  • Sourav Sir's Classes. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry [Video]. YouTube.
  • Zhang, Q., et al. (2024). Discovery, Biosynthesis, and Characterization of Rodencin, a Two-Component Lanthipeptide, Harboring d-Amino Acids Introduced by the Unusual Dehydrogenase RodJA.
  • ResearchGate. (2006). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Available at: [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

  • PubMed. (2007). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Journal of the American Society for Mass Spectrometry, 18(2), 249-256.

Sources

A Senior Application Scientist's Guide to the Theoretical Calculation of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations on Methyl 2-aminopent-4-enoate hydrochloride. Aimed at researchers in computational chemistry and drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offering a self-validating system for obtaining reliable computational results. We will explore the foundational aspects of molecular modeling, the selection of appropriate quantum mechanical methods and basis sets, and detailed protocols for simulating spectroscopic properties and analyzing electronic structure. All discussions are grounded in authoritative theoretical principles, ensuring a blend of technical accuracy and practical insight.

Introduction: The "Why" Behind the Calculation

Methyl 2-aminopent-4-enoate is an unsaturated amino acid ester, a class of compounds with significant interest in synthetic organic chemistry and as potential building blocks for novel pharmaceuticals. The hydrochloride salt form is often used to improve stability and solubility. Theoretical calculations offer a powerful, non-experimental route to understanding its molecular properties, which can be difficult or impossible to observe directly.[1]

By applying the fundamental laws of quantum mechanics, computational models can predict molecular structures, energies, vibrational frequencies, and a host of other chemical properties.[1][2] This in silico approach allows researchers to:

  • Elucidate 3D Structure: Determine the most stable geometric conformation of the molecule.

  • Predict Spectroscopic Signatures: Simulate IR, Raman, NMR, and UV-Vis spectra to aid in experimental characterization.[2]

  • Analyze Chemical Reactivity: Investigate the electronic landscape of the molecule to predict sites susceptible to nucleophilic or electrophilic attack.[3]

  • Understand Intermolecular Interactions: Model how the molecule might interact with biological targets or solvent molecules.

This guide will use this compound as a case study to demonstrate a robust computational workflow, providing both the "how" and the crucial "why" for each step.

Part I: Foundational Strategy - The Computational Workflow

A successful theoretical investigation hinges on a logical and well-justified workflow. The process is not merely a sequence of commands but a series of informed decisions that build upon one another to ensure the final results are both accurate and meaningful.

G cluster_input 1. Input Preparation cluster_core_calc 2. Core Quantum Mechanics cluster_analysis 3. Property Calculation & Analysis Build Build Initial 3D Structure Theory Select Level of Theory (e.g., DFT: B3LYP) Build->Theory Basis Select Basis Set (e.g., 6-311++G(d,p)) Theory->Basis Opt Geometry Optimization Basis->Opt Freq Vibrational Frequency Analysis Opt->Freq NMR NMR Simulation (GIAO) Freq->NMR UVVis UV-Vis Simulation (TD-DFT) Freq->UVVis MEP Molecular Electrostatic Potential (MEP) Freq->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) Freq->FMO

Caption: A generalized workflow for theoretical analysis.

Part II: Selecting the Computational Toolkit

The reliability of any computational study is determined by the chosen level of theory and basis set. This combination defines the mathematical model used to approximate the molecule's electronic structure.

Levels of Theory: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating electron-electron repulsion in an average way. While computationally efficient, it neglects a significant portion of electron correlation, which can impact accuracy.[4]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry.[5] Instead of calculating the complex many-electron wavefunction, it calculates the total electron density, from which the energy and other properties are derived.[4] DFT methods include a term for electron correlation, generally leading to higher accuracy than HF at a comparable computational cost.[4][5]

Expert Recommendation: For a molecule like this compound, DFT offers the best balance of accuracy and computational efficiency. A hybrid functional, such as B3LYP , is a robust and widely validated choice for organic molecules.[6]

Basis Sets: The Language of Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[7] The size and complexity of the basis set directly impact the accuracy and the computational time.

BasisSetHierarchy Basis Basis Set Components Minimal (e.g., STO-3G) + Split-Valence + Polarization Functions (*) + Diffuse Functions (+) ex1 6-31G ex2 6-31G(d) or 6-31G* ex3 6-31+G(d) ex4 6-311++G(d,p)

Caption: Hierarchy of basis set components.

  • Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required to describe the electrons of an atom. They are computationally fast but often inaccurate.[7]

  • Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions to describe the valence electrons, which are most involved in chemical bonding. This provides more flexibility and improves accuracy.[8][9]

  • Polarization Functions (e.g., * or (d,p)): Add functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogens). These allow orbitals to change shape and polarize, which is crucial for describing bonding accurately.[8]

  • Diffuse Functions (e.g., +): Add shallow functions that allow orbitals to occupy a larger region of space. They are important for describing anions, lone pairs, and weak interactions.

Expert Recommendation: For robust calculations on this molecule, a triple-split valence basis set with both polarization and diffuse functions is recommended, such as 6-311++G(d,p) . This provides a high degree of flexibility to accurately describe the bonding, the lone pairs on oxygen and nitrogen, and the pi-system of the double bond.

Part III: Step-by-Step Computational Protocols

All calculations should be performed using a validated computational chemistry software package, such as Gaussian, ORCA, or GAMESS.[10][11] The following protocols assume the use of such software.

Protocol 1: Geometry Optimization

Causality: The first and most critical step is to find the molecule's lowest energy structure, or its equilibrium geometry. All subsequent properties are calculated based on this optimized structure. An inaccurate geometry will lead to erroneous results for all other properties.

Methodology:

  • Build Initial Structure: Construct an approximate 3D model of this compound using a molecular builder. Ensure correct atom connectivity and stereochemistry.

  • Define Calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization (Opt)

    • Solvation (Optional but Recommended): Since this is a hydrochloride salt, calculations in a solvent continuum are more realistic. Use an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), specifying a solvent such as water or methanol.[12][13][14][15]

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until a stationary point is found.

Protocol 2: Vibrational Frequency Analysis

Causality: A frequency calculation serves two primary purposes. First, it confirms that the optimized geometry is a true energy minimum (a stable structure) and not a transition state.[16][17] A true minimum will have zero imaginary frequencies.[16] Second, it calculates the harmonic vibrational frequencies, which can be directly compared to an experimental IR or Raman spectrum.[17][18]

Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Define Calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Frequency (Freq)

    • Solvation: Use the same solvation model as in the optimization.

  • Execution & Analysis:

    • Verification: Check the output for imaginary frequencies. If one is present, the structure is a transition state and needs to be re-optimized.

    • Spectrum Simulation: The output will list the vibrational frequencies and their corresponding IR intensities. This data can be used to plot a theoretical IR spectrum. Note that calculated harmonic frequencies are often systematically higher than experimental values and may require a scaling factor for accurate comparison.

Protocol 3: NMR Spectra Simulation

Causality: Predicting NMR chemical shifts provides a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the most reliable and widely used approach for calculating NMR shielding tensors.[19][20]

Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Define Calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: NMR

    • Keyword: GIAO

    • Solvation: Use the same solvation model.

  • Execution & Analysis: The calculation yields absolute shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

    δsample = σTMS - σsample

Protocol 4: Electronic Properties and Reactivity

Causality: Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for chemical reactivity.[21]

  • HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most likely to be donated (nucleophilic).[22][23]

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept an electron (electrophilic).[22][23][24] The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability.[22]

Methodology: The HOMO and LUMO energies and their 3D plots are standard outputs from the geometry optimization calculation (Protocol 1). They can be visualized using molecular graphics software.

Causality: The MEP is a 3D map of the electrostatic potential on the molecule's surface.[25][26] It provides a visual guide to the charge distribution and is an excellent predictor of reactivity.[3][25]

  • Red/Yellow Regions: Electron-rich, negative potential. Likely sites for electrophilic attack.[27]

  • Blue Regions: Electron-poor, positive potential. Likely sites for nucleophilic attack.[27]

Methodology: An MEP map can be generated as a post-processing step from the optimized wavefunction. The potential is mapped onto a surface of constant electron density.[25][27]

Causality: To simulate the UV-Vis absorption spectrum, one must calculate the energies of electronic excited states. Time-Dependent DFT (TD-DFT) is the most common method for this purpose, offering a good balance of speed and accuracy.[28][29][30]

Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Define Calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: TD-DFT

    • Solvation: Use the same solvation model.

  • Execution & Analysis: The output will provide the excitation energies (often in eV or nm) and oscillator strengths for a number of electronic transitions. The oscillator strength indicates the probability of a transition occurring. This data can be used to simulate the UV-Vis spectrum.[31]

Part IV: Data Presentation and Interpretation

To facilitate analysis and comparison, all quantitative results should be summarized in clear, well-labeled tables.

Table 1: Calculated Thermodynamic and Electronic Properties

Property Value Units
Total Energy (Solvated) Value Hartrees
Dipole Moment Value Debye
HOMO Energy Value eV
LUMO Energy Value eV

| HOMO-LUMO Gap | Value | eV |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Mode Frequency (cm⁻¹) IR Intensity Assignment
ν(C=O) Value Value Carbonyl Stretch
ν(N-H) Value Value Amine Stretch
ν(C=C) Value Value Alkene Stretch

| ... | ... | ... | ... |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Label ¹H Shift Atom Label ¹³C Shift
H1 Value C1 Value
H2 Value C2 Value

| ... | ... | ... | ... |

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the theoretical investigation of this compound. By carefully selecting the level of theory and basis set and following structured protocols for geometry optimization, frequency analysis, and property calculations, researchers can generate reliable in silico data. This data serves not only to predict molecular properties but also to provide deep insights into structure and reactivity, complementing and guiding experimental work in drug discovery and materials science.

References

  • Molecular Electrostatic Potential (MEP). (n.d.).
  • NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. (n.d.). Physical Chemistry Chemical Physics.
  • Gaussian (software). (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved from [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project. Retrieved from [Link]

  • Organic Chemist's Guide to Computation and Theory. (n.d.). Agenda Bookshop. Retrieved from [Link]

  • What is the difference between DFT and Hartree-Fock method?. (2022, December 2). BragitOff.com. Retrieved from [Link]

  • What is Gaussian? Competitors, Complementary Techs & Usage. (n.d.). Sumble. Retrieved from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.).
  • Frequencies and Thermochemistry. (n.d.). Rowan Scientific. Retrieved from [Link]

  • Gaussian. (n.d.). UMD Software Catalog. Retrieved from [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. (n.d.). Q-Chem Manual. Retrieved from [Link]

  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2020). Journal of Physical Chemistry A. Retrieved from [Link]

  • Gaussian. (n.d.). Princeton Research Computing. Retrieved from [Link]

  • A computational chemist's guide to accurate thermochemistry for organic molecules. (2020, August 25). YouTube. Retrieved from [Link]

  • Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Journal of Applicable Chemistry. Retrieved from [Link]

  • Electrostatic potential maps. (n.d.). Beautiful Atoms. Retrieved from [Link]

  • Frontier molecular orbital theory. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Vibrational Analysis. (n.d.). Q-Chem Manual. Retrieved from [Link]

  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2022). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024, March 14). The Journal of Physical Chemistry A. Retrieved from [Link]

  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2023, January 4). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015, December 22). ResearchGate. Retrieved from [Link]

  • Bachrach, S. M. (2007). Computational Organic Chemistry. John Wiley & Sons.
  • A brief introduction to basis sets. (2015, June 15). Molecular Modeling Basics. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent model. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. (2017). Annual Review of Physical Chemistry. Retrieved from [Link]

  • UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]

  • Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. EOLSS. Retrieved from [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) maps of structures I and II... (n.d.). ResearchGate. Retrieved from [Link]

  • Solvation models. (n.d.). PySCF. Retrieved from [Link]

  • 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. (n.d.). JPS Journals. Retrieved from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. Retrieved from [Link]

  • LFT and Frontier Molecular Orbital Theory. (2020, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. (2009). The Journal of Physical Chemistry B. Retrieved from [Link]

  • UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • Shih, H.-W. (2009). Fundamentals of Computational Chemistry! A Guide for Organic Chemists!. Macmillan Group Meeting. Retrieved from [Link]

  • Quantum Chemistry: from Theory to Application. (n.d.). DukeSpace. Retrieved from [Link]

  • Hartree–Fock method. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. Retrieved from [Link]

  • Density Functional Theory. (n.d.). Q-Chem 5.3 User's Manual. Retrieved from [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules. Retrieved from [Link]

  • A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Basis set (chemistry). (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Experimental, Hartree-Fock, and Density Functional Theory. (n.d.).
  • Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved from [Link]

Sources

A Technical Guide to Emerging Research Frontiers in Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unsaturated amino acids (UAAs) represent a class of non-canonical amino acids with profound potential in chemical biology, drug discovery, and materials science. Their unique structural and electronic properties, conferred by the presence of a carbon-carbon double or triple bond, distinguish them from their saturated counterparts and endow them with versatile reactivity. This guide provides an in-depth exploration of the burgeoning research areas centered on UAAs. We will dissect their role as powerful tools for interrogating biological systems, their application as building blocks for novel therapeutics and engineered proteins, and the advanced methodologies enabling their synthesis and site-specific incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of UAAs to address complex biological questions and engineer next-generation solutions.

Introduction: The Unique Chemical Value of Unsaturation

The 20 canonical amino acids form the fundamental basis of protein structure and function. However, nature and synthetic chemistry provide access to a much broader chemical space.[1] Among these, unsaturated amino acids (UAAs) are particularly compelling. The defining feature of a UAA is the presence of one or more carbon-carbon double or triple bonds within its side chain or backbone. The most studied α,β-dehydroamino acids (dhAAs), such as dehydroalanine (Dha) and dehydrobutyrine (Dhb), contain an α,β-unsaturated carbonyl structure.[2][3] This "push-pull" electronic arrangement makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, a property that is central to many of their biological functions and applications.[2][3]

Other key UAAs, like vinylglycine, feature a β,γ-unsaturation, which also serves as a potent handle for chemical manipulation and as a mechanism-based inhibitor of certain enzymes.[4] The constrained conformations and unique reactivity of UAAs allow them to serve as:

  • Irreversible Enzyme Inhibitors: Acting as "suicide substrates" that permanently deactivate target enzymes.[4]

  • Peptide & Protein Modifiers: Introducing structural constraints, enhancing proteolytic stability, and serving as chemical handles for late-stage functionalization.[1][3]

  • Biological Probes: Enabling the study of protein function and localization through bioorthogonal chemistry.[5]

This guide will illuminate three core research areas where UAAs are poised to make a significant impact, providing both the conceptual framework and practical methodologies for their application.

Section 1: Core Research Area — Mechanism-Based Enzyme Inhibition

A pivotal application of UAAs lies in the design of mechanism-based, or "suicide," inhibitors. These molecules are designed to be processed by an enzyme's catalytic machinery, leading to the formation of a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site.[6] This approach offers high specificity and durable target engagement, which are highly desirable properties for therapeutic agents.

The Chemistry of Irreversible Inhibition

The electrophilic nature of UAAs, particularly α,β-dehydroamino acids, makes them ideal candidates for this role.[2][3] When a UAA-containing substrate binds to the active site of a target enzyme, a nucleophilic residue (e.g., Cysteine, Serine, Lysine) can attack the unsaturated bond via a Michael addition reaction.[2] This forms a stable, covalent bond, permanently inactivating the enzyme. β,γ-unsaturated amino acids like vinylglycine can also act as potent inhibitors, particularly for pyridoxal phosphate (PLP)-dependent enzymes such as transaminases and decarboxylases.[4]

Promising Therapeutic Targets: Amino Acid Decarboxylases

Aromatic L-amino acid decarboxylase (AADC) is a critical enzyme in the biosynthesis of neurotransmitters like dopamine and serotonin.[7] Its dysregulation is implicated in neurological disorders, including Parkinson's disease. While peripheral AADC inhibitors like carbidopa and benserazide are used to prevent the peripheral conversion of L-DOPA to dopamine, there is a continuous search for novel inhibitors with improved properties.[7][8] UAAs designed as substrate analogs for AADC represent a promising avenue for developing next-generation inhibitors that act via a mechanism-based pathway.[9][10]

Experimental Workflow: Screening for UAA-Based Enzyme Inhibitors

The process of identifying and validating a UAA as a mechanism-based inhibitor involves a multi-step workflow. This ensures that the observed inhibition is time-dependent, irreversible, and occurs at the enzyme's active site.

UAA_Inhibitor_Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Validation cluster_2 Phase 3: Target Engagement A 1. Enzyme Activity Assay (e.g., Spectrophotometric) B 2. IC50 Determination (Varying UAA concentration) A->B C 3. Time-Dependency Assay (Pre-incubation of Enzyme + UAA) B->C Lead UAA D 4. Irreversibility Check (Dialysis or Gel Filtration) C->D E 5. Substrate Protection Assay (Competition with natural substrate) D->E F 6. Mass Spectrometry Analysis (Identify covalent adduct) E->F Confirmed Inhibitor G 7. Site-Directed Mutagenesis (Confirm active site residue) F->G SPPS_Workflow Start Start: Resin with first amino acid Deprotection1 1. N-α-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash Resin (DMF, DCM) Deprotection1->Wash1 Coupling 2. Coupling of Protected UAA (UAA, HBTU/DIC, DIPEA) Wash1->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Repeat 3. Repeat Cycle for next amino acid Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage 4. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Purification 5. Purification (RP-HPLC) Cleavage->Purification End End: Purified UAA-Peptide Purification->End

Caption: Standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle for UAA incorporation.

Protocol 2: Fmoc-SPPS Coupling of a Dehydroamino Acid Precursor

  • Objective: To incorporate a dehydroamino acid into a growing peptide chain on a solid support. Dehydroamino acids are often generated in situ from a stable precursor, such as a β-hydroxy amino acid (Ser/Thr).

  • Materials: Fmoc-protected peptide-resin, Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, coupling reagents (e.g., HBTU, DIC), base (DIPEA), solvents (DMF, DCM), deprotection solution (20% piperidine in DMF).

  • Methodology:

    • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the N-terminal Fmoc group.

    • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove piperidine and byproducts.

    • Precursor Coupling:

      • In a separate vessel, pre-activate the Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Dehydration to Dha/Dhb:

      • Treat the resin with a solution of disuccinimidyl carbonate (DSC) and DIPEA in DMF overnight. This step induces β-elimination of the protected hydroxyl group to form the α,β-double bond.

    • Washing: Thoroughly wash the resin to remove dehydration reagents. The peptide-resin now has a terminal Dha or Dhb residue, ready for the next coupling cycle.

  • Causality: The β-hydroxy amino acid is used as a stable precursor because direct coupling of the final dehydroamino acid can be inefficient. The in situ generation on the resin after coupling ensures high yield and purity. [11]The tert-butyl (tBu) ether on the serine/threonine side chain is a standard protecting group in Fmoc chemistry. [12]

Section 3: Core Research Area — UAAs as Probes for Chemical Proteomics

Understanding the functional state of enzymes within their native environment is a central goal of chemical biology. Activity-based protein profiling (ABPP) is a powerful strategy that uses chemical probes to report on enzyme activity directly in complex biological systems. [13]UAAs, with their inherent reactivity, are excellent scaffolds for designing activity-based probes (ABPs).

Designing UAA-Based Activity-Based Probes

A typical ABP consists of three components: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. [13][14]The unsaturated bond in a UAA can serve as the reactive group. By appending a reporter tag to the UAA scaffold, researchers can create probes that specifically label entire families of enzymes that recognize the UAA.

For example, a dehydroalanine derivative equipped with a clickable alkyne tag can be used to profile enzymes with active-site nucleophiles. After the probe reacts with its targets in a cell lysate or living cells, a fluorescent azide or biotin azide can be attached via a "click" chemistry reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for visualization or affinity purification of the labeled enzymes. [15]

Applications in Target Identification and Drug Discovery

UAA-based ABPs are instrumental in drug discovery. [15]In a competitive ABPP experiment, a complex proteome is treated with a library of potential drug compounds before the addition of the ABP. If a compound binds to a target enzyme (either covalently or non-covalently), it will block the binding of the ABP. This results in a decrease in the signal from that specific enzyme, allowing for the rapid identification of a drug's targets and its selectivity across the proteome. [16] Table 1: Comparison of Reporter Tags for Activity-Based Probes

Reporter TagDetection MethodKey AdvantagesKey Limitations
Biotin Western Blot (Streptavidin-HRP), Mass SpectrometryEnables affinity purification and enrichment of labeled proteins; high sensitivity.Requires cell lysis; large tag can sometimes interfere with probe binding.
Fluorophore (e.g., Rhodamine)In-gel Fluorescence Scanning, MicroscopyAllows for direct visualization of labeled proteins in gels or imaging in cells.Can be bulky; potential for photobleaching; less suitable for enrichment.
Alkyne/Azide ("Click Handle")Two-step detection with a corresponding tagSmall and bio-inert, minimizing perturbation; highly versatile.Requires a second chemical step (the click reaction) for detection. [17]

Protocol 3: Characterization of UAA-Peptides by Mass Spectrometry

  • Objective: To confirm the successful synthesis and determine the exact mass of a peptide containing a UAA.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with High-Performance Liquid Chromatography (LC-MS).

  • Methodology:

    • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Chromatographic Separation (LC-MS): Inject the sample onto a reversed-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (acetonitrile). This step separates the target peptide from any remaining impurities.

    • Ionization (ESI): As the peptide elutes from the column, it is sprayed into the mass spectrometer source. The high voltage applied creates charged droplets, and as the solvent evaporates, multiply charged peptide ions are generated.

    • Mass Analysis: The mass analyzer (e.g., Quadrupole, Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

    • Data Interpretation:

      • The resulting mass spectrum will show a series of peaks, each corresponding to the peptide with a different number of charges (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).

      • The instrument software can deconvolute this series of peaks to calculate the neutral molecular weight (M) of the peptide.

      • Compare the experimentally determined mass to the theoretical mass calculated from the peptide's amino acid sequence. A match confirms the identity of the UAA-containing peptide.

  • Causality: ESI is a "soft" ionization technique that allows large biomolecules like peptides to be analyzed without fragmentation, preserving the integrity of the UAA modification. [18][19]Coupling with HPLC provides an orthogonal separation method, ensuring that the mass being measured corresponds to a pure compound. [20]

Section 4: Emerging Frontiers — Genetic Code Expansion

A groundbreaking frontier is the site-specific incorporation of UAAs into proteins in living cells using genetic code expansion. [21][22]This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the UAA and incorporates it in response to a nonsense codon (e.g., the amber stop codon, UAG) engineered into a gene of interest. [23][24][25]This powerful method allows for the production of proteins with precisely placed UAAs, opening up unprecedented opportunities to:

  • Study protein structure and function in vivo. [22]* Install bioorthogonal handles for protein labeling and imaging in live cells.

  • Develop novel protein-based therapeutics with enhanced properties. [23]

Conclusion

Unsaturated amino acids are far more than mere chemical curiosities; they are enabling tools that are pushing the boundaries of chemical biology and drug discovery. Their unique reactivity allows for the design of highly specific enzyme inhibitors, the creation of stabilized and functionalized peptides, and the development of sophisticated probes to explore the proteome. As synthetic methods become more robust and techniques like genetic code expansion become more accessible, the application of UAAs is set to expand, providing researchers with an increasingly powerful toolkit to dissect and manipulate biological systems with molecular precision.

References

  • Title: Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 Source: PMC - NIH URL: [Link]

  • Title: Genetic incorporation of unnatural amino acids into proteins in yeast Source: PubMed - NIH URL: [Link]

  • Title: Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis Source: PLOS One URL: [Link]

  • Title: Dehydroamino acids: Chemical multi-tools for late-stage diversification Source: PMC - NIH URL: [Link]

  • Title: Genetic incorporation of unnatural amino acids into proteins in mammalian cells Source: Nature Methods URL: [Link]

  • Title: Dehydroamino acid residues in bioactive natural products Source: PMC - NIH URL: [Link]

  • Title: Genetic incorporation of unnatural amino acids into proteins in mammalian cells Source: PubMed - NIH URL: [Link]

  • Title: α,β-Dehydroamino acids in naturally occurring peptides Source: ResearchGate URL: [Link]

  • Title: Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids Source: PMC - NIH URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Genetic Incorporation of Unnatural Amino Acids into Proteins of Interest in Streptomyces venezuelae ATCC 15439 Source: Springer Nature Experiments URL: [Link]

  • Title: Radical‐Based Synthesis and Modification of Amino Acids Source: PMC - NIH URL: [Link]

  • Title: Dehydroamino acid chemical biology: an example of functional group interconversion on proteins Source: RSC Publishing URL: [Link]

  • Title: Synthesis of α-amino acids with β,γ-unsaturated side chains Source: Semantic Scholar URL: [Link]

  • Title: A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone Source: PMC - NIH URL: [Link]

  • Title: Synthesis of unsaturated amino acid building block 16. Source: ResearchGate URL: [Link]

  • Title: Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids Source: ACS Omega URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

  • Title: Aromatic L-amino acid decarboxylase inhibitor Source: Wikipedia URL: [Link]

  • Title: Inhibitors binding to L-aromatic amino acid decarboxylase Source: PubMed URL: [Link]

  • Title: Activity-based proteomics Source: Wikipedia URL: [Link]

  • Title: Vinylglycine | C4H7NO2 Source: PubChem - NIH URL: [Link]

  • Title: Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv URL: [Link]

  • Title: Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist Source: Bitesize Bio URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat Source: PubMed URL: [Link]

  • Title: Peptide synthesis Source: Wikipedia URL: [Link]

  • Title: Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Analytical strategies for the determination of amino acids: Past, present and future trends Source: ResearchGate URL: [Link]

  • Title: Biological Applications of β-amino acids and its derivatives Source: ResearchGate URL: [Link]

  • Title: A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs Source: MDPI URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL: [Link]

  • Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: PMC - PubMed Central URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: SHIMADZU CORPORATION URL: [Link]

  • Title: Activity-Based Probe for N-Acylethanolamine Acid Amidase Source: PubMed URL: [Link]

  • Title: Glycine and its derivatives catalyzed one-pot multicomponent synthesis of bioactive heterocycles Source: Bohrium URL: [Link]

  • Title: Analytical methods for amino acid determination in organisms Source: Semantic Scholar URL: [Link]

  • Title: 21.05 Mechanism-based Inhibition of Enzymes Source: YouTube URL: [Link]

  • Title: Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies Source: PubMed Central URL: [Link]

  • Title: THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES Source: PMC - NIH URL: [Link]

  • Title: Biochemistry | Enzyme Inhibition Source: YouTube URL: [Link]

  • Title: Enzyme inhibitors: types and the evidence they leave Source: YouTube URL: [Link]

Sources

Spectroscopic Characterization of Methyl 2-aminopent-4-enoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-aminopent-4-enoate hydrochloride (C₆H₁₁NO₂·HCl). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Our approach moves beyond a simple listing of data, delving into the causal relationships behind experimental observations and ensuring a self-validating framework for all presented protocols.

Introduction

This compound is a non-proteinogenic α-amino acid ester derivative featuring a terminal alkene. Its structure presents a unique combination of functional groups—a primary amine hydrochloride, a methyl ester, and a vinyl group—each contributing distinct and identifiable signatures to its spectroscopic profile. Understanding these signatures is paramount for confirming its identity, assessing purity, and predicting its reactivity in synthetic and biological contexts. This guide will systematically dissect the predicted spectroscopic data, grounded in fundamental principles and supported by authoritative literature on related molecular structures.

Molecular Structure and Expected Spectroscopic Features

The structural characteristics of this compound dictate its behavior in various spectroscopic experiments. The presence of the electron-withdrawing ester and protonated amine groups significantly influences the electronic environment of adjacent protons and carbons, while the terminal double bond introduces characteristic signals in both NMR and IR spectra.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by inductive effects from the ester and ammonium groups and the anisotropy of the double bond.

Predicted ¹H NMR Data (in D₂O, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H5 (vinyl)5.8 - 6.0ddtJ_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7
H4 (vinyl)5.2 - 5.4m
H2 (α-proton)~4.1tJ ≈ 7
OCH₃ (methyl ester)~3.8s
H3 (allyl)~2.7m

Causality Behind Predictions:

  • Vinyl Protons (H4, H5): These protons are in the most deshielded region of the aliphatic spectrum due to the sp² hybridization of the carbons. The terminal vinyl proton (H5) will appear as a complex multiplet (ddt) due to geminal, cis, and trans couplings to the other vinyl proton and the allylic protons.[1]

  • α-Proton (H2): This proton is adjacent to both the ester and the electron-withdrawing ammonium group, causing a significant downfield shift to around 4.1 ppm. It is expected to be a triplet due to coupling with the two adjacent allylic protons.

  • Methyl Ester (OCH₃): The protons of the methyl ester group will appear as a sharp singlet at approximately 3.8 ppm, a characteristic region for this functional group.[2]

  • Allylic Protons (H3): These protons are adjacent to the chiral center and the double bond, making them diastereotopic. They will likely appear as a multiplet around 2.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

Predicted ¹³C NMR Data (in D₂O, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)~170
C5 (vinyl)~130
C4 (vinyl)~120
C2 (α-carbon)~55
OCH₃ (methyl ester)~53
C3 (allyl)~35

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing around 170 ppm.

  • Vinyl Carbons (C4, C5): The sp² hybridized carbons of the double bond will resonate in the 120-130 ppm range.

  • α-Carbon (C2): This carbon, attached to the nitrogen and the carbonyl group, is expected around 55 ppm.

  • Methyl Ester Carbon (OCH₃): The carbon of the methyl ester will be found at approximately 53 ppm.

  • Allylic Carbon (C3): The sp³ hybridized carbon adjacent to the double bond will be the most upfield signal, around 35 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides to allow for the exchange of the acidic N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL D₂O H1 ¹H NMR dissolve->H1 C13 ¹³C NMR dissolve->C13 process Fourier Transform, Phasing, Baseline Correction H1->process C13->process TwoD 2D NMR (COSY, HSQC) TwoD->process assign Structure Elucidation process->assign

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the ammonium salt, the C=O of the ester, and the C=C of the alkene.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N⁺-H stretch (ammonium)3100 - 2800 (broad)Strong, broad
C-H stretch (sp²)3100 - 3000Medium
C-H stretch (sp³)3000 - 2850Medium
C=O stretch (ester)~1740Strong, sharp
N-H bend (ammonium)1600 - 1500Medium
C=C stretch (alkene)~1640Medium
C-O stretch (ester)1300 - 1000Strong
=C-H bend (alkene)1000 - 900Strong

Causality Behind Predictions:

  • N⁺-H Stretch: The stretching vibrations of the N⁺-H bonds in the primary ammonium salt give rise to a very broad and strong absorption band in the 3100-2800 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding.[3][4][5][6][7]

  • C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1740 cm⁻¹.[2]

  • N-H Bend: The bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ region.[6]

  • C=C and =C-H Bonds: The terminal alkene will show a medium intensity C=C stretching absorption around 1640 cm⁻¹ and strong out-of-plane =C-H bending bands in the 1000-900 cm⁻¹ range.[1]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For Methyl 2-aminopent-4-enoate, its hydrochloride salt will likely be analyzed after conversion to the free amine in the gas phase.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion of the free amine (Methyl 2-aminopent-4-enoate) has a monoisotopic mass of 129.0790 g/mol .[8]

Predicted Key Fragment Ions

m/zProposed FragmentPlausible Fragmentation Pathway
129[M]⁺Molecular ion of the free amine
88[M - C₃H₅]⁺Loss of the allyl radical
70[M - COOCH₃]⁺α-cleavage, loss of the methoxycarbonyl radical
59[COOCH₃]⁺Formation of the methoxycarbonyl cation

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak for the free amine is expected at m/z 129.

  • Loss of Allyl Radical: Cleavage of the Cα-Cβ bond is a common fragmentation pathway for α-amino acids and their esters, leading to the loss of the side chain. In this case, it would be the loss of an allyl radical (C₃H₅•), resulting in a fragment at m/z 88.[9][10]

  • α-Cleavage: Another characteristic fragmentation is the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 70.[11][12]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample may be derivatized (e.g., silylation) to increase volatility and then introduced via GC.

    • Direct Infusion: For techniques like Electrospray Ionization (ESI), the sample can be dissolved in a suitable solvent (e.g., methanol/water) and infused directly into the ion source.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, typically yielding the protonated molecule [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge ratio (m/z).

G cluster_frag1 cluster_frag2 M [C₆H₁₁NO₂]⁺˙ m/z = 129 F1 [C₃H₆NO₂]⁺ m/z = 88 M->F1 - C₃H₅• F2 [C₄H₈N]⁺ m/z = 70 M->F2 - •COOCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and characterization. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insight into its fragmentation behavior. By integrating the data from these orthogonal techniques, researchers can confidently verify the structure and purity of this compound, a critical step in any chemical or pharmaceutical development pipeline. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists working with this and structurally related molecules.

References

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available at: [Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Analytical Biochemistry. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link]

  • N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • α,β-unsaturated esters. The Royal Society of Chemistry. Available at: [Link]

  • 1 H-NMR spectra of the bis-unsaturated ester (2) in CDCl3. ResearchGate. Available at: [Link]

  • The Mass Spectra of the a-,Amino Acids. OSTI.gov. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031606). Human Metabolome Database. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. SpectraBase. Available at: [Link]

  • This compound (C6H11NO2). PubChemLite. Available at: [Link]

  • Α-amino Esters Research Articles. R Discovery. Available at: [Link]

  • METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Methyl (2E)-4-aminopent-2-enoate. PubChem. Available at: [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • Methyl (E)-4-oxopent-2-enoate. PubChem. Available at: [Link]

  • 4-Penten-2-one, 4-methyl-. NIST WebBook. Available at: [Link]

  • Diagnostically important ions in the mass spectra of methyl... ResearchGate. Available at: [Link]

  • Methyl (2e)-5-aminopent-2-enoate hydrochloride (C6H11NO2). PubChemLite. Available at: [Link]

  • 2-methyl-2,4-hexadienoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • methyl (Z)-dec-4-enoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

A Technical Guide to Methyl 2-aminopent-4-enoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures with precise stereochemical control is paramount. Non-proteinogenic amino acids and their derivatives serve as invaluable chiral building blocks, enabling the construction of novel pharmacophores with tailored biological activities. Among these, Methyl 2-aminopent-4-enoate hydrochloride, a derivative of allylglycine, has emerged as a versatile intermediate. Its unique bifunctionality, possessing both a reactive terminal alkene and a primary amine, offers a gateway to a diverse array of nitrogen-containing heterocycles and complex acyclic structures. This guide provides an in-depth technical overview of this compound, encompassing its commercial availability, quality control considerations, safe handling protocols, and, most importantly, its strategic applications in the synthesis of pharmaceutically relevant molecules.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered as a racemic mixture and as its individual enantiomers, the (R)- and (S)-forms, to support stereospecific synthetic strategies.

A comprehensive evaluation of potential suppliers is a critical first step in any research or development program. Key considerations should include not only price and availability but also the supplier's quality systems, documentation, and technical support. The following table summarizes a selection of prominent suppliers and the typical specifications for their products.

SupplierProduct NameCAS NumberPurityNotes
AChemBlockThis compound115289-55-995%Racemic mixture.[1]
BiosynthThis compound115289-55-9-Racemic mixture, intended for pharmaceutical testing.[2]
Fluorochem(R)-Methyl 2-aminopent-4-enoate hydrochloride217440-34-197%(R)-enantiomer.
BLDpharm(S)-Methyl 2-aminopent-4-enoate hydrochloride173723-62-1-(S)-enantiomer, analytical data such as NMR and HPLC are typically available.[3]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to verify its identity, purity, and the presence of any significant impurities. For drug development applications, a supplier's ability to provide comprehensive regulatory support and ensure batch-to-batch consistency is of utmost importance.

Synthesis, Manufacturing, and Potential Impurities

A thorough understanding of the synthetic routes to this compound is crucial for anticipating potential process-related impurities. Several synthetic strategies have been reported in the literature, often starting from readily available amino acids.

A common approach involves the modification of methionine. This process typically includes the esterification of L-methionine, followed by oxidation to the corresponding sulfoxide and subsequent thermal elimination to generate the desired vinyl group. The final step involves the formation of the hydrochloride salt.

Another synthetic pathway utilizes the alkylation of a glycine enolate equivalent with allyl bromide. This method, while direct, can be challenging in terms of controlling polyalkylation and ensuring enantioselectivity.

The choice of synthetic route can significantly impact the impurity profile of the final product. Potential impurities may include:

  • Starting materials: Unreacted methionine methyl ester or glycine methyl ester.

  • Reagents: Residual reagents from the various synthetic steps.

  • Byproducts of side reactions: Over-oxidation products of methionine or byproducts from the elimination step.

  • Enantiomeric impurities: In the case of the chiral products, the presence of the undesired enantiomer is a critical quality attribute.

The workflow for a typical synthesis and quality control process is illustrated in the following diagram:

G cluster_synthesis Synthesis cluster_qc Quality Control start Starting Material (e.g., L-Methionine) ester Esterification start->ester ox Oxidation ester->ox elim Thermal Elimination ox->elim salt Salt Formation elim->salt product Crude Product salt->product Transfer purify Purification (e.g., Crystallization) product->purify analysis Analytical Testing (NMR, HPLC, etc.) purify->analysis spec Specification Check analysis->spec release Product Release spec->release

Caption: A simplified workflow for the synthesis and quality control of this compound.

Quality Control and Analytical Methodologies

Ensuring the quality and purity of this compound is critical for its successful application, particularly in a regulated drug development environment. A robust analytical testing program should be in place to characterize the material fully.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the vinyl protons, the alpha-proton, the allylic protons, and the methyl ester protons. The integration of these signals should be consistent with the assigned structure.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound and for quantifying any impurities. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector. Chiral HPLC methods are essential for determining the enantiomeric purity of the (R)- and (S)-isomers.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to help identify unknown impurities.

Residual Solvents: Gas chromatography (GC) is often employed to quantify residual solvents from the manufacturing process.

A comprehensive quality control process involves a multi-faceted analytical approach to ensure the identity, purity, and consistency of the final product.

G QC Quality Control Identity Purity Enantiomeric Purity Residual Solvents NMR NMR Spectroscopy (¹H, ¹³C) QC:f0->NMR HPLC HPLC (Purity/Impurities) QC:f1->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) QC:f2->Chiral_HPLC GC Gas Chromatography (Residual Solvents) QC:f3->GC

Caption: Key analytical techniques for the quality control of this compound.

Safe Handling and Storage Protocols

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: In case of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Some suppliers recommend storage under an inert atmosphere.[4]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention if symptoms persist.

Applications in Research and Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The primary amine can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The terminal alkene is amenable to a wide range of transformations, including hydrogenation, hydroboration-oxidation, ozonolysis, and various cyclization reactions.

Synthesis of Piperidines and Other Saturated Heterocycles: The alkene functionality can be cleaved, for example, by ozonolysis, to generate an aldehyde, which can then undergo intramolecular reductive amination to form a piperidine ring. This strategy is particularly useful for the synthesis of substituted piperidines, a common motif in many centrally active drugs.

Asymmetric Synthesis: The chiral variants of this compound are powerful tools in asymmetric synthesis. They can be used to introduce a stereocenter that can direct the stereochemical outcome of subsequent reactions.

Peptide and Peptidomimetic Chemistry: As an unnatural amino acid, it can be incorporated into peptides to introduce conformational constraints or to serve as a handle for further functionalization.

While specific examples of its use in the synthesis of marketed drugs are not widely publicized in the readily available literature, its structural motifs are present in numerous bioactive molecules. Its utility as a key intermediate is often documented in the patent literature for various therapeutic areas, including CNS disorders, and as an anti-inflammatory and antiviral agent.[5]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its commercial availability in both racemic and enantiomerically pure forms, combined with its rich and diverse reactivity, makes it an attractive starting material for the construction of complex molecular targets. A thorough understanding of its sourcing, quality control, and safe handling is essential for its effective and responsible use in the laboratory. As the demand for novel and stereochemically complex drug candidates continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the discovery of the next generation of therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Retrieved from [Link]

  • PubMed Central. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Retrieved from [Link]

  • PubMed. (2005). Medicinal chemical properties of successful central nervous system drugs. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. Retrieved from [Link]

  • NIH. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

  • ResearchGate. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Retrieved from [Link]

  • NIH. (n.d.). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Retrieved from [Link]

  • Google Patents. (n.d.). Antiviral compounds.
  • PubMed. (1989). Rational design of antiviral agents. Retrieved from [Link]

Sources

A Technical Guide to Allylic Amino Acid Derivatives in Synthesis: From Core Methodologies to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction

1.1. The Strategic Importance of Allylic Amino Acids

In the landscape of modern medicinal chemistry and drug discovery, the demand for molecular diversity and sophisticated structural control is paramount. Non-canonical amino acids (ncAAs) have become indispensable tools for moving beyond the limitations of the 20 proteinogenic building blocks, enabling the design of peptides and peptidomimetics with enhanced stability, novel conformations, and improved pharmacological profiles.[1][2][3] Among the vast arsenal of ncAAs, α-allyl amino acids and their derivatives occupy a position of unique strategic importance.

The defining feature of these molecules is the allyl group (–CH₂–CH=CH₂), a seemingly simple hydrocarbon chain that is, in fact, a powerful and versatile functional handle.[4] This moiety imparts a dual personality to the amino acid: it serves not only as a stable, synthetically accessible side chain but also as a latent reactive site for a host of subsequent chemical transformations. This dual-utility allows researchers to employ allylic amino acids in two primary capacities:

  • As Versatile Chiral Building Blocks: The alkene can be elaborated post-synthesis using powerful reactions like olefin metathesis, allowing for the creation of complex side chains and constrained cyclic structures that are otherwise difficult to access.[5][6]

  • As Orthogonally Protected Precursors: The allyl group, in the form of allyloxycarbonyl (Alloc) or allyl esters (OAll), serves as an exceptional protecting group for amine and carboxyl functionalities, respectively. Its stability to common reagents used in peptide synthesis and its selective removal under mild, palladium-catalyzed conditions make it a cornerstone of complex peptide engineering, including on-resin cyclization and site-specific modification.

1.2. Scope of this Guide

This technical guide is designed for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview of the core strategies for the asymmetric synthesis of allylic amino acid derivatives, delves into the practical application of allyl-based protecting groups in solid-phase peptide synthesis (SPPS), and explores advanced synthetic elaborations that leverage the unique reactivity of the allyl moiety. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but the scientific rationale required for their successful implementation and adaptation.

Part 2: Foundational Synthetic Strategies

The central challenge in synthesizing α-allyl amino acids is the precise stereochemical control at the α-carbon. For derivatives with substituted allyl chains, controlling the stereochemistry of vicinal carbons adds another layer of complexity. Furthermore, the synthesis of α,α-disubstituted (quaternary) amino acids is often hampered by significant steric hindrance.[5][7] The following sections detail the field-proven methodologies developed to overcome these challenges.

2.1. Asymmetric Allylic Alkylation (AAA) Approaches

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis and a powerful method for enantioselective C-C bond formation.[8][9] The reaction involves the activation of an allylic electrophile (e.g., an acetate or carbonate) by a Palladium(0) catalyst to form a π-allyl-Pd(II) intermediate. A stabilized nucleophile, guided by a chiral ligand, then attacks this intermediate to form the product with high stereocontrol.

  • Causality of Component Choice:

    • Nucleophile: Glycine-derived Schiff bases or azlactones are commonly used as they provide a stabilized enolate upon deprotonation, preventing uncontrolled side reactions.[10] The choice of the imine (e.g., from benzophenone) is critical as it both activates the α-proton for deprotonation and provides steric bulk that can influence facial selectivity.

    • Chiral Ligand: The ligand is the primary source of asymmetry. Ligands like the Trost ligand ((R,R)-DACH-phenyl) or PHOX-type ligands create a well-defined chiral pocket around the palladium center, dictating the trajectory of the nucleophilic attack and thus the stereochemistry of the final product.[8][10]

    • Leaving Group: Allylic carbonates are often preferred over acetates as they can facilitate the initial oxidative addition step under milder conditions.[8]

Asymmetric_Allylic_Alkylation_Cycle cluster_catalyst_regen Catalyst Regeneration Pd0 Pd(0)L AllylX Allylic Substrate (Allyl-X) PiAllylPd π-Allyl-Pd(II)L Intermediate Pd0->PiAllylPd AllylX->PiAllylPd Oxidative Addition PiAllylPd->Pd0 Product α-Allyl Amino Acid Derivative PiAllylPd->Product Reductive Elimination (Nucleophilic Attack) NuH Pro-nucleophile (e.g., Glycine Schiff Base) Base Base Nu_anion Nucleophile (Enolate) NuH->Nu_anion Deprotonation Base->Nu_anion Nu_anion->Product HX H-X

General catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

2.2. Rearrangement-Based Strategies: The Overman Approach

For accessing sterically demanding allylic amines, an elegant and robust alternative to direct alkylation is a sequence involving an asymmetric vinylation followed by an Overman rearrangement.[7][11] This strategy circumvents the challenges of creating hindered C-N bonds directly.

  • Scientific Rationale: The key is a thermally induced, pericyclic[7][7]-sigmatropic rearrangement of an allylic trichloroacetimidate. The reaction proceeds through a highly organized, six-membered chair-like transition state, which ensures a suprafacial rearrangement and a high degree of stereochemical transfer from the starting allylic alcohol to the product allylic amine. This makes the initial asymmetric synthesis of the allylic alcohol the critical stereochemistry-determining step.

Workflow for α-amino acid synthesis via Overman Rearrangement.

2.3. Biocatalysis: The Enzymatic Approach

Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable route to chiral molecules. Directed evolution has been used to engineer variants of cytochrome P450 that can catalyze reactions not found in nature. One such application is the synthesis of enantioenriched protected allylic amines.[12][13]

  • Mechanism Insight: An engineered "P411" variant of cytochrome P450BM3 initiates a sulfimidation/[7][14]-sigmatropic rearrangement sequence. The enzyme does not catalyze the rearrangement itself but rather assembles the required chiral allylic sulfimide intermediate with high enantioselectivity. The subsequent rearrangement is spontaneous and stereospecific, transferring the chirality set by the enzyme to the final allylic amine product.[12][15] This approach highlights the potential of biocatalysis to access valuable building blocks in an environmentally benign manner, often operating in whole cells under mild aqueous conditions.

Part 3: The Allyl Moiety as an Orthogonal Protecting Group in Peptide Synthesis

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonality is critical. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while all others remain intact.[16] Allyl-based protecting groups are mainstays in this field due to their unique cleavage conditions.

3.1. Key Allyl-Based Protecting Groups and Their Properties

Protecting GroupStructureTarget FunctionalityAbbreviationStable ToLabile To
AllyloxycarbonylR-NH-CO-O-CH₂CH=CH₂Amine (e.g., Lys, Orn)AllocTFA, Piperidine, HydrazinePd(0) / Scavenger
Allyl EsterR-CO-O-CH₂CH=CH₂Carboxylic Acid (e.g., Asp, Glu)OAllTFA, Piperidine, HydrazinePd(0) / Scavenger

3.2. Deprotection Protocol: Palladium(0)-Catalyzed Cleavage

The removal of allyl-based groups is achieved via a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. This process is exceptionally mild and highly specific, leaving other common protecting groups like Boc, Fmoc, and tBu unaffected.[17][18]

  • Mechanism of Action: The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition into the allyl-heteroatom bond to form a π-allyl-Pd(II) complex. A nucleophilic "scavenger" then attacks the allyl group, releasing the deprotected functionality and regenerating the Pd(0) catalyst. The scavenger is crucial to prevent the free allyl cation from re-alkylating other nucleophilic sites on the peptide.

Experimental Protocol: On-Resin Allyl/Alloc Deprotection

This protocol is representative for the deprotection of an allyl-protected side chain on a peptide resin.

  • Resin Preparation: Swell the peptide-resin (100 mg, ~0.1 mmol) in anhydrous dichloromethane (DCM, 2 mL) for 30 minutes in a suitable reaction vessel.

  • Reagent Preparation: Prepare the deprotection cocktail. In a separate vial, dissolve Pd(PPh₃)₄ (35 mg, 0.03 mmol, 0.3 eq) in 2 mL of a stock solution of 37:2:1 CHCl₃/AcOH/NMM (chloroform/acetic acid/N-methylmorpholine). Safety Note: Work in a well-ventilated fume hood. Palladium compounds are toxic.

  • Deprotection Reaction: Drain the DCM from the resin. Add the palladium-containing cocktail to the resin.

  • Agitation: Gently agitate the suspension using nitrogen bubbling or an orbital shaker for 2 hours at room temperature. The resin may develop a yellow or orange hue.

  • Washing: Drain the reaction solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash sequence is:

    • DCM (3 x 2 mL)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 2 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 2 mL) - This chelating agent is highly effective at scavenging residual palladium.

    • Dimethylformamide (DMF) (3 x 2 mL)

    • DCM (3 x 2 mL)

  • Verification: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding to the next synthetic step (e.g., on-resin cyclization).

For challenging deprotections, microwave-assisted methods can significantly accelerate the reaction, reducing reaction times to minutes and minimizing potential catalyst degradation.[19]

3.3. Strategic Application: On-Resin Lactam Bridge Formation

The orthogonality of allyl protecting groups is most powerfully demonstrated in the synthesis of cyclic peptides. A side-chain-to-side-chain lactam bridge can be formed by incorporating Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH into a peptide sequence.

On_Resin_Cyclization Start Linear Peptide on Resin (N-terminus Boc-protected) Side chains: Asp(OAll), Lys(Alloc) Step1 1. Selective Allyl/Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Start->Step1 Deprotected Linear Peptide on Resin with free Asp(-COOH) and Lys(-NH₂) side chains Step1->Deprotected Step2 2. On-Resin Cyclization (Coupling Reagents: HBTU/DIPEA) Deprotected->Step2 Cyclized Cyclic Peptide on Resin Step2->Cyclized Step3 3. Final Cleavage & Global Deprotection (e.g., TFA Cocktail) Cyclized->Step3 FinalProduct Final Purified Cyclic Peptide Step3->FinalProduct

Workflow for on-resin peptide cyclization using orthogonal allyl protection.

Part 4: Advanced Synthetic Applications & Elaboration

The true synthetic power of α-allyl amino acids is realized when the alkene is used not as a static side chain, but as a launchpad for further molecular construction.

4.1. Olefin Metathesis: A Gateway to Structural Diversity

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of complex molecules. α-Allyl amino acids are superb substrates for these transformations.

  • Ring-Closing Metathesis (RCM): By synthesizing an amino acid with two alkenyl side chains (e.g., an α,α-diallylglycine derivative), RCM can be employed to forge new cyclic structures. This provides a powerful entry into constrained proline homologues and other non-natural cyclic amino acids, which are valuable for inducing specific secondary structures in peptides.[5][6]

  • Cross-Metathesis (CM): This reaction allows for the coupling of the allyl side chain with another olefin, effectively swapping out the terminal vinyl group for a more complex substituent. This strategy has been used to access valuable derivatives such as homotyrosine and homoglutamate analogues from a common α-allyl precursor, showcasing the efficiency of a divergent synthetic approach.[6]

4.2. Other Key Transformations

The electron-rich double bond of the allyl group is amenable to a wide variety of classic organic transformations, further expanding its synthetic utility:

  • Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to furnish an aldehyde or carboxylic acid, respectively. This transforms the allyl glycine derivative into an aspartic acid semialdehyde or aspartic acid itself.[7]

  • Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, providing access to hydroxy-functionalized amino acid side chains.

  • Thiol-Ene "Click" Reaction: The radical-mediated addition of a thiol across the double bond is a highly efficient and bio-orthogonal reaction, perfect for conjugating peptides to other molecules, such as imaging agents or polymers.[20]

Part 5: Conclusion and Future Outlook

Allylic amino acid derivatives represent a class of building blocks that perfectly encapsulate the principles of modern, strategic synthesis. Their value stems from a powerful duality: they are products of sophisticated asymmetric syntheses and serve as versatile platforms for subsequent, high-impact chemical transformations. From the foundational logic of asymmetric catalysis to the practical elegance of orthogonal protection in peptide synthesis, these derivatives provide chemists with a reliable and adaptable toolkit.

The future will likely see continued innovation in the synthesis of these molecules, with a focus on increasing efficiency and sustainability through the development of novel catalytic systems, including biocatalysis and C-H functionalization approaches.[12][21] As the demand for more complex and precisely engineered therapeutic peptides and peptidomimetics grows, the strategic application of allylic amino acid derivatives will undoubtedly play an even more critical role in advancing the frontiers of drug discovery and materials science.

Part 6: References

  • Curto, J. M., & Kozlowski, M. C. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 2030–2033. [Link]

  • Curto, J. M., & Kozlowski, M. C. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. ACS Publications. [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]

  • Kazmaier, U. (2009). Rhodium-Catalyzed Allylic Alkylations as Key Steps in the Synthesis of Cyclic α-Alkylated Amino Acids. ResearchGate. [Link]

  • Colombo, M., et al. (2019). Palladium-Catalyzed Asymmetric Decarboxylative Allylation of Azlactone Enol Carbonates: Fast Access to Enantioenriched α-Allyl Quaternary Amino Acids. ResearchGate. [Link]

  • Bendelsmith, A. J., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. SciSpace. [Link]

  • Coelho, P. S., et al. (2016). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. Angewandte Chemie International Edition, 55(15), 4711-4715. [Link]

  • Loffet, A., & Zhang, H. X. (1993). Allyl-based groups for side-chain protection of amino-acids. International Journal of Peptide and Protein Research, 42(4), 346-351. [Link]

  • Curto, J. M., & Kozlowski, M. C. (2014). α-Allyl-α-aryl α-amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry, 79(11), 5359-5364. [Link]

  • Bendelsmith, A. J., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414–11419. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Xia, C., & Jiang, Z. (2024). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au. [Link]

  • Liu, Y., et al. (2019). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 17(1), 107-111. [Link]

  • Pàmies, O., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4349-4478. [Link]

  • Barany, G., & Loffet, A. (1992). Allyl side chain protection in peptide synthesis. Google Patents.

  • Huo, X., et al. (2017). Stereoselective and Site-Specific Allylic Alkylation of Amino Acids and Small Peptides via a Pd/Cu Dual Catalysis. Journal of the American Chemical Society, 139(29), 9819–9822. [Link]

  • Kates, S. A., & Albericio, F. (1995). Automated allyl deprotection in solid-phase synthesis. Google Patents.

  • Omizzolo, M. (2022). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]

  • Arnold, F. H., et al. (2016). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. ResearchGate. [Link]

  • Arnold, F. H., et al. (2016). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. Angewandte Chemie International Edition. [Link]

  • White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(40), 16245–16254. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Coin, I., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Walsh, P. J., et al. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. [Link]

  • He, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 8, 593. [Link]

  • Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(1), 10-34. [Link]

  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17075-17079. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4729. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-aminopent-4-enoate hydrochloride, an unsaturated α-amino acid ester, is a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive terminal alkene, a primary amine, and a methyl ester, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles and novel pharmaceutical agents.[1][2] The strategic incorporation of this moiety can introduce conformational constraints or provide a handle for further chemical modifications, which is of significant interest to researchers in drug development and medicinal chemistry.

This document provides a detailed, research-grade protocol for the synthesis of this compound. The described methodology is based on established principles of amino acid chemistry, including the protection of reactive functional groups and subsequent deprotection to yield the target compound.[][4] The rationale behind key experimental choices is elucidated to provide a comprehensive understanding of the synthetic strategy.

Synthesis Overview

The synthesis of this compound is a multi-step process that necessitates careful control of reaction conditions to achieve a good yield and high purity. The overall strategy involves:

  • Protection of the Amino Group: The synthesis commences with the protection of the amino group of a suitable starting material. This is a crucial step to prevent unwanted side reactions at the nucleophilic amine during subsequent transformations.[][5][6] The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5]

  • Introduction of the Allyl Group: Following protection, the allyl moiety is introduced. This can be achieved through various methods, such as the alkylation of a glycine equivalent or the use of a pre-functionalized building block.

  • Esterification: The carboxylic acid is converted to its corresponding methyl ester. This is typically achieved by reaction with methanol in the presence of an acid catalyst.[7][8]

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is generally accomplished by treating the protected amino ester with a solution of hydrogen chloride in an organic solvent.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow Start Starting Amino Acid (e.g., (S)-2-Aminopent-4-enoic acid) Boc_Protection Boc Protection Start->Boc_Protection Boc2O, Base Esterification Esterification (Methanol, Acid Catalyst) Boc_Protection->Esterification Intermediate: N-(Boc)-allylglycine Deprotection Deprotection & HCl Salt Formation (HCl in organic solvent) Esterification->Deprotection Intermediate: N-(Boc)-allylglycine methyl ester Final_Product Methyl 2-aminopent-4-enoate hydrochloride Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details a representative synthesis starting from (S)-2-Aminopent-4-enoic acid (L-Allylglycine).[9] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(S)-2-Aminopent-4-enoic acid16338-48-0C5H9NO2115.13
Di-tert-butyl dicarbonate (Boc2O)24424-99-5C10H18O5218.25
Sodium Bicarbonate (NaHCO3)144-55-8NaHCO384.01
Dichloromethane (DCM)75-09-2CH2Cl284.93
Methanol (MeOH)67-56-1CH3OH32.04
Thionyl Chloride (SOCl2)7719-09-7SOCl2118.97
Hydrogen Chloride solution (e.g., 4M in Dioxane)7647-01-0HCl36.46
Diethyl Ether60-29-7C4H10O74.12
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4142.04
Step 1: N-Boc Protection of (S)-2-Aminopent-4-enoic acid

This step introduces the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the starting amino acid. The use of a mild base like sodium bicarbonate is crucial to neutralize the carboxylic acid and facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

  • To a stirred solution of (S)-2-aminopent-4-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product, N-(Boc)-allylglycine, with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Esterification to form N-(Boc)-Allylglycine Methyl Ester

The protected amino acid is then converted to its methyl ester. A common and effective method is the use of thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

  • Dissolve the N-(Boc)-allylglycine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(Boc)-allylglycine methyl ester.[10] This intermediate can be purified by column chromatography if necessary.[10]

Step 3: Deprotection and Formation of this compound

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously protonates the free amine to form the hydrochloride salt. This method is advantageous as it is typically clean and high-yielding.[5]

  • Dissolve the purified N-(Boc)-allylglycine methyl ester (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as dichloromethane or diethyl ether.[11]

  • Cool the solution to 0 °C.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise.[11]

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.[12]

Visualizing the Experimental Protocol

Protocol_Flowchart cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection & Salt Formation s1_start Dissolve L-Allylglycine in Dioxane/Water with NaHCO3 s1_add_boc Add Boc2O at 0°C s1_start->s1_add_boc s1_react Stir Overnight at RT s1_add_boc->s1_react s1_workup Workup: - Remove Dioxane - Wash with EtOAc - Acidify - Extract with EtOAc s1_react->s1_workup s1_product N-(Boc)-allylglycine s1_workup->s1_product s2_start Dissolve N-(Boc)-allylglycine in Anhydrous Methanol s1_product->s2_start s2_add_socl2 Add SOCl2 at 0°C s2_start->s2_add_socl2 s2_react Stir for 4-6h at RT s2_add_socl2->s2_react s2_workup Workup: - Evaporate Solvent - Dissolve in EtOAc - Wash with NaHCO3 & Brine s2_react->s2_workup s2_product N-(Boc)-allylglycine methyl ester s2_workup->s2_product s3_start Dissolve Protected Ester in Anhydrous Solvent s2_product->s3_start s3_add_hcl Add HCl solution at 0°C s3_start->s3_add_hcl s3_react Stir for 2-3h at RT s3_add_hcl->s3_react s3_isolate Isolate Product: - Filter Precipitate - Wash with Cold Ether - Dry under Vacuum s3_react->s3_isolate s3_product Methyl 2-aminopent-4-enoate HCl s3_isolate->s3_product

Caption: Step-by-step flowchart of the experimental protocol.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The spectra should be consistent with the expected shifts for the methyl ester, the α-proton, the allylic protons, and the terminal vinyl protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the free amine and confirm the elemental composition.

  • Melting Point: The melting point of the crystalline hydrochloride salt can be compared to literature values.

Safety Considerations

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care in a fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme caution in a dry environment.

  • Hydrogen chloride solutions are corrosive and should be handled with appropriate protective equipment.

  • All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The protocol described provides a reliable and well-established method for the synthesis of this compound. By following the principles of amino acid protection and esterification, researchers can access this valuable synthetic intermediate for a variety of applications in organic synthesis and drug discovery. Careful execution of each step and diligent purification and characterization are paramount to obtaining the desired product in high yield and purity.

References

  • BOC Sciences. Amino Acid Protection & Deprotection Services. Accessed January 7, 2026.
  • ResearchGate.
  • Drinkwater, D. J. & Smith, P. W. G. Synthesis of Unsaturated a-Amino-acids. RSC Publishing. Accessed January 7, 2026.
  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed January 7, 2026.
  • ResearchGate. Stereoselective Synthesis of Unsaturated Polyhydroxylated Amino Acids via Ester Enolate Claisen Rearrangement. Accessed January 7, 2026.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Accessed January 7, 2026.
  • University of Calgary. Ch27: Peptide synthesis. Accessed January 7, 2026.
  • Google Patents.
  • SciSpace. Amino Acid-Protecting Groups. Accessed January 7, 2026.
  • PubMed Central. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Accessed January 7, 2026.
  • Smolecule.
  • Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Accessed January 7, 2026.
  • Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Accessed January 7, 2026.
  • Google Patents.
  • MySkinRecipes. This compound. Accessed January 7, 2026.
  • Biosynth. This compound | 115289-55-9 | QEA28955. Accessed January 7, 2026.
  • Google Patents. US2425283A - Preparation of allylglycine. Accessed January 7, 2026.
  • Wikipedia. Glycine methyl ester hydrochloride. Accessed January 7, 2026.
  • Fluorochem. (R)-Methyl 2-aminopent-4-enoate hydrochloride. Accessed January 7, 2026.
  • AChemBlock. This compound 95% | CAS: 115289-55-9. Accessed January 7, 2026.
  • BLDpharm. 173723-62-1|(S)-Methyl 2-aminopent-4-enoate hydrochloride. Accessed January 7, 2026.
  • BLDpharm. 16338-48-0|(S)-2-Aminopent-4-enoic acid. Accessed January 7, 2026.
  • YouTube. How to Make Esters through Esterification | Examples Explained!. Accessed January 7, 2026.
  • Organic Chemistry Portal.
  • PubChem. Methyl (2E)
  • Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. Accessed January 7, 2026.
  • MDPI. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Accessed January 7, 2026.
  • ChemicalBook. This compound | 115289-55-9. Accessed January 7, 2026.
  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone. Accessed January 7, 2026.

Sources

The Strategic Incorporation of Methyl 2-aminopent-4-enoate Hydrochloride in Advanced Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Peptide Design

In the landscape of peptide science and drug discovery, the incorporation of non-natural amino acids is a cornerstone for innovation.[1] These unique building blocks allow for the rational design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[2] Methyl 2-aminopent-4-enoate hydrochloride, a non-canonical amino acid, presents a particularly valuable tool for peptide chemists. Its terminal alkene functionality serves as a versatile handle for a variety of chemical modifications, most notably for the construction of cyclic peptides and other complex architectures. This guide provides a comprehensive overview of the application of this compound in peptide synthesis, detailing its strategic use and providing robust protocols for its successful incorporation and manipulation.

The allyl side chain of Methyl 2-aminopent-4-enoate is orthogonal to the most common protecting group strategies used in solid-phase peptide synthesis (SPPS), namely the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups.[3] This orthogonality is the key to its utility, allowing for the selective deprotection and modification of its side chain at any desired stage of the synthesis without affecting other protecting groups on the peptide.[4]

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
CAS Number 115289-55-9[5][6][7]
Molecular Formula C6H12ClNO2[5]
Molecular Weight 165.618 g/mol [5]
Appearance White to off-white solid
Storage Store in a cool, dry place, under an inert atmosphere.

Note: As a hydrochloride salt, the amine is protonated. For use in peptide coupling reactions, the free amine must be generated in situ by the addition of a non-nucleophilic base.

Core Workflow: From Amino Acid to Functionalized Peptide

The successful application of this compound in peptide synthesis involves a series of well-defined steps, from the initial protection of the alpha-amino group to the final, selective manipulation of the allyl side chain.

G cluster_0 Preparation of Protected Monomer cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 On-Resin Side-Chain Manipulation cluster_3 Final Steps A Methyl 2-aminopent-4-enoate Hydrochloride B Nα-Protection (Fmoc or Boc) A->B  Protection Reaction C Resin Loading B->C  To SPPS D Iterative Coupling & Deprotection Cycles C->D E Incorporation of Nα-Protected Methyl 2-aminopent-4-enoate D->E F Selective Allyl Side-Chain Deprotection E->F  To Side-Chain Chemistry G On-Resin Modification (e.g., Cyclization, Conjugation) F->G H Cleavage from Resin & Global Deprotection G->H  To Cleavage I Purification & Analysis H->I

Caption: Workflow for utilizing Methyl 2-aminopent-4-enoate in SPPS.

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of Methyl 2-aminopent-4-enoate

The first critical step is the protection of the α-amino group to prevent self-polymerization during peptide coupling. The Fmoc group is a common choice due to its mild, base-labile removal conditions.[][9]

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography (silica gel, gradient of ethyl acetate in hexane) to obtain Fmoc-protected Methyl 2-aminopent-4-enoate.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-Based SPPS

This protocol outlines the coupling of the Nα-Fmoc protected amino acid onto a solid support.

Materials:

  • Fmoc-protected Methyl 2-aminopent-4-enoate

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve Fmoc-protected Methyl 2-aminopent-4-enoate (3-5 eq.), DIC (3-5 eq.), and OxymaPure® (3-5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.[3][10]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

Protocol 3: On-Resin Deprotection of the Allyl Side Chain

The key to the utility of Methyl 2-aminopent-4-enoate is the selective removal of its allyl side chain. This is typically achieved using a palladium(0) catalyst.[1][2]

Materials:

  • Peptide-resin containing the allyl-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3) as a scavenger

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail: In a separate flask, dissolve Pd(PPh3)4 (0.2-0.3 eq. relative to the resin loading) and phenylsilane (15-20 eq.) in anhydrous DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.

G cluster_0 Palladium-Catalyzed Allyl Deprotection A Peptide-Resin with Allyl Side Chain B Swell Resin in DCM A->B C Prepare Pd(PPh3)4 and Phenylsilane in DCM B->C D Add Deprotection Cocktail to Resin C->D E React for 1-2 hours D->E F Wash Resin Thoroughly E->F G Deprotected Side Chain F->G

Caption: Workflow for on-resin allyl side-chain deprotection.

Protocol 4: On-Resin Side-Chain to Side-Chain Cyclization

Following the deprotection of the allyl group, the now-free carboxyl group can be used for various modifications, such as cyclization with a side-chain amine (e.g., from Lysine or Ornithine).[6][11]

Materials:

  • Peptide-resin with deprotected carboxyl side chain and a deprotected amine side chain

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

  • Resin Swelling: Swell the resin in NMP or DMF for 30 minutes.

  • Cyclization Reaction:

    • In a separate flask, dissolve the coupling reagent (e.g., HATU, 4 eq.) and DIPEA (8 eq.) in NMP or DMF.

    • Add the activation solution to the resin.

    • Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by taking small resin samples for cleavage and LC-MS analysis.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • The cyclic peptide can now be cleaved from the resin using standard procedures (e.g., TFA cocktail).

Trustworthiness: Potential Side Reactions and Mitigation Strategies

A robust protocol anticipates and addresses potential pitfalls. When working with Methyl 2-aminopent-4-enoate, several side reactions should be considered:

  • Racemization: As with any amino acid, racemization can occur during activation for coupling.[12] The use of additives like OxymaPure® or HOBt can help to suppress this.[13]

  • Incomplete Coupling: While not sterically hindered, ensuring complete coupling is always critical to avoid deletion sequences. A double coupling strategy may be employed if necessary.[4]

  • Side Reactions during Allyl Deprotection: Incomplete scavenging of the allyl cation can lead to side reactions. The use of an efficient scavenger like phenylsilane is crucial.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, base-catalyzed aspartimide formation can occur during the piperidine treatment for Fmoc deprotection.[13] Adding HOBt to the deprotection solution can mitigate this.

Conclusion: A Versatile Tool for Advanced Peptide Chemistry

This compound is a powerful building block for the synthesis of complex and functionally enhanced peptides. Its key advantage lies in the orthogonality of its allyl side chain, which allows for selective on-resin modifications. By following the detailed protocols and considering the potential side reactions outlined in this guide, researchers can confidently incorporate this versatile amino acid into their synthetic strategies, opening up new avenues for drug discovery and the development of novel biomaterials.

References

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (2025).
  • Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(13), 7132-7136.
  • Gale, A. J., & Sanderson, J. M. (2006). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Young, J. D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • Fisher Scientific. (n.d.). This compound, 95% Purity, C6H12ClNO2, 5 grams.
  • Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of peptide research, 57(3), 250-256.
  • PubMed. (2001).
  • AChemBlock. (n.d.). This compound 95% | CAS: 115289-55-9.
  • Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • PubMed. (1996).
  • BOC Sciences. (n.d.).
  • Royal Society of Chemistry. (2013).
  • PubMed Central. (2011).
  • ResearchGate. (2002). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

Sources

Application Notes and Protocols for the Reaction of Methyl 2-aminopent-4-enoate Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-aminopent-4-enoate, a non-proteinogenic α-amino acid ester, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a primary amine, a methyl ester, and a terminal olefin, presenting multiple reactive sites for chemical modification. This trifecta of functional groups allows for the selective introduction of molecular complexity, making it a valuable building block in the synthesis of novel peptides, peptidomimetics, heterocyclic compounds, and other biologically active molecules. The availability of synthetic methods for such unnatural amino acid derivatives is critical for the de novo design of molecules that can mimic the conformation of natural, active peptides, often leading to enhanced bioavailability and metabolic stability.[1]

This document provides a comprehensive guide to the reactions of Methyl 2-aminopent-4-enoate hydrochloride with various electrophiles. As the compound is typically supplied as a hydrochloride salt to improve stability and handling, the protocols will address the necessary steps for in situ neutralization to liberate the nucleophilic free amine. We will explore the chemoselectivity of its reactions, focusing on the preferential reactivity of the amino group over the terminal double bond with common classes of electrophiles.

Chemoselectivity: The Amine as the Primary Nucleophile

Methyl 2-aminopent-4-enoate possesses two primary nucleophilic centers: the nitrogen atom of the amino group and the π-bond of the terminal alkene. In reactions with most common electrophiles under standard conditions, the amino group exhibits significantly higher nucleophilicity. This preferential reactivity allows for selective functionalization at the nitrogen atom without the need for protecting the terminal olefin.

The hydrochloride salt form necessitates the use of a non-nucleophilic base to neutralize the ammonium salt and generate the free amine in situ. The choice of base and reaction conditions is crucial to avoid undesired side reactions, such as hydrolysis of the methyl ester.

PART 1: N-Acylation Reactions

N-acylation is a fundamental transformation for the incorporation of the Methyl 2-aminopent-4-enoate scaffold into peptide chains or for the synthesis of N-acyl amino acid derivatives. The reaction involves the treatment of the amino ester with an acylating agent, such as an acid chloride or an activated carboxylic acid.

Mechanistic Overview

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this is followed by the expulsion of a chloride ion. When using a carboxylic acid activated with a coupling agent, the mechanism involves the formation of a more reactive intermediate, which is then attacked by the amine.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol details the N-acylation of this compound with benzoyl chloride as a representative acid chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Free Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 20-30 minutes. The formation of triethylammonium chloride may be observed as a white precipitate.

  • Acylation: To the same flask, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-methyl 2-aminopent-4-enoate.

Parameter Value
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Experimental Protocol: Peptide Coupling using Carbodiimide Chemistry

This protocol describes the coupling of a Boc-protected amino acid (e.g., Boc-Gly-OH) to Methyl 2-aminopent-4-enoate.

Materials:

  • This compound

  • Boc-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Cool to 0 °C and add TEA (1.1 eq) dropwise. Stir for 30 minutes at this temperature.[2]

  • Carboxylic Acid Activation: In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[2] Cool the solution to 0 °C.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling Reaction: Filter the DCU precipitate and add the filtrate containing the activated Boc-amino acid to the solution of the free Methyl 2-aminopent-4-enoate from step 1.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove any further DCU precipitate.[2] Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_amine_prep Free Amine Generation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction AmineHCl Methyl 2-aminopent-4-enoate HCl FreeAmine Free Amine AmineHCl->FreeAmine DCM, 0 °C Base TEA or DIPEA Base->FreeAmine Dipeptide Protected Dipeptide FreeAmine->Dipeptide DCM, RT, 12-24h BocAA Boc-Amino Acid ActivatedEster Activated Ester Intermediate BocAA->ActivatedEster CouplingAgent DCC/HOBt CouplingAgent->ActivatedEster ActivatedEster->Dipeptide G Start Methyl 2-aminopent-4-enoate HCl + Aldehyde ImineFormation Imine Formation (TEA, Methanol, RT) Start->ImineFormation ImineIntermediate Imine Intermediate ImineFormation->ImineIntermediate Reduction Reduction (NaBH4, 0 °C to RT) ImineIntermediate->Reduction Product N-Alkylated Product Reduction->Product G cluster_reactants Reactants Amine Methyl 2-aminopent-4-enoate (as free amine) Addition Aza-Michael Addition (Methanol, RT) Amine->Addition Acceptor Michael Acceptor (e.g., Methyl Acrylate) Acceptor->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Product β-Amino Adduct Protonation->Product

Sources

Application Notes and Protocols: Experimental Setup for Claisen Rearrangement of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation.[1][2][3] Its application to amino acid esters has opened new avenues for the synthesis of non-proteinogenic amino acids, which are crucial building blocks in drug discovery and peptide science. This guide provides a detailed overview of the experimental setups and protocols for conducting the Claisen rearrangement on amino acid ester substrates, with a focus on the underlying principles and practical considerations for successful execution.

Introduction to the Claisen Rearrangement of Amino Acid Esters

The Claisen rearrangement is a[4][4]-sigmatropic rearrangement where an allyl vinyl ether is thermally or photochemically converted into a γ,δ-unsaturated carbonyl compound.[1][2][3][5] When applied to amino acid esters, the core transformation involves an allylic ester of an N-protected amino acid, which, upon enolization, undergoes the rearrangement to yield a γ,δ-unsaturated amino acid derivative. This reaction is highly valued for its stereospecificity, allowing for the transfer of chirality from the starting material to the product.[1]

Several variations of the Claisen rearrangement have been adapted for amino acid synthesis, each with its own set of advantages and specific experimental requirements.[5] These include the Ireland-Claisen, Johnson-Claisen, and Eschenmoser-Claisen rearrangements, which offer milder reaction conditions and greater control over stereochemistry compared to the classical thermal rearrangement.[3][5]

Key Variants and Mechanistic Considerations

The choice of a specific Claisen rearrangement variant depends on the desired product, the nature of the amino acid substrate, and the available experimental capabilities. Understanding the mechanism of each variant is crucial for optimizing reaction conditions and troubleshooting.

The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a widely used variant that proceeds through a silyl ketene acetal intermediate.[5][6][7] This method offers the significant advantage of occurring at much milder conditions than the traditional Claisen rearrangement.[6] The reaction is initiated by deprotonating an allylic ester of an N-protected amino acid with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C).[8] The resulting enolate is then trapped with a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl), to form the silyl ketene acetal.[6] Upon warming, this intermediate undergoes the[4][4]-sigmatropic rearrangement to furnish a γ,δ-unsaturated carboxylic acid after acidic workup.[6]

A key feature of the Ireland-Claisen rearrangement is the ability to control the stereochemical outcome by influencing the geometry of the enolate. The use of a polar aprotic solvent system, such as tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA), tends to favor the formation of the (E)-ester enolate, while THF alone typically leads to the kinetically favored (Z)-ester enolate.[6] This stereochemical control is critical for the synthesis of specific diastereomers of the target amino acid.[9][10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Silyl Ketene Acetal Formation cluster_2 Step 3: Rearrangement & Workup s1 Allylic Ester of N-Protected Amino Acid s2 Strong Base (e.g., LDA) -78 °C, THF s1->s2 Deprotonation s3 Lithium Enolate s2->s3 s4 Trialkylsilyl Halide (e.g., TMSCl) s3->s4 Trapping s5 Silyl Ketene Acetal s4->s5 s6 [3,3]-Sigmatropic Rearrangement (Warming) s5->s6 s7 Silyl Ester Intermediate s6->s7 s8 Acidic Workup s7->s8 s9 γ,δ-Unsaturated Carboxylic Acid s8->s9

Sources

Navigating the Synthesis of Novel Peptides: A Guide to Protecting Group Strategies for Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protecting Groups in Modern Synthesis

In the intricate world of organic synthesis, particularly in the development of novel peptide-based therapeutics and complex molecular architectures, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby guiding a synthetic route to its desired product with high fidelity.[1] The selection of a protecting group strategy is a critical decision, dictated by the inherent reactivity of the substrate and the compatibility of the protecting group with subsequent reaction conditions.[2]

This technical guide provides an in-depth exploration of protecting group strategies for a unique and valuable building block: Methyl 2-aminopent-4-enoate hydrochloride. This molecule presents a trifecta of synthetic considerations: a nucleophilic secondary amine, a methyl ester, and a terminal alkene. Each of these functional groups necessitates careful consideration to ensure chemoselective N-protection without compromising the integrity of the rest of the molecule. We will delve into the theoretical underpinnings and practical applications of three industry-standard N-protecting groups—Boc, Cbz, and Fmoc—providing detailed, field-proven protocols for their implementation with this compound.

The Strategic Imperative: Orthogonality and Chemoselectivity

The presence of multiple functional groups in this compound underscores the importance of an orthogonal protection strategy. Orthogonality refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[3] In our case, the primary focus is on the N-protection of the amine while ensuring the stability of the methyl ester and the terminal alkene.

Section 1: The Boc Strategy: Robust and Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability under a wide range of non-acidic conditions and its clean, quantitative removal with acid.[4][5]

Rationale for the Boc Group

The Boc group is an excellent choice for protecting Methyl 2-aminopent-4-enoate due to its robustness. The conditions for both the introduction of the Boc group and its subsequent removal are fully compatible with the allyl side chain and the methyl ester. The acidic deprotection mechanism, involving the formation of a stable tert-butyl cation, is highly selective for the N-Boc group and does not affect the double bond.[5]

Protocol 1: N-Boc Protection of this compound

Objective: To synthesize N-Boc-Methyl 2-aminopent-4-enoate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N) or DIPEA (2.2 eq.) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is generated.

  • Boc Anhydride Addition: To the cold solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-Methyl 2-aminopent-4-enoate as a colorless oil or a white solid.

Boc_Protection_Workflow cluster_start Reaction Setup cluster_reaction Protection cluster_workup Work-up & Purification start Suspend Amino Ester HCl in DCM cool Cool to 0 °C start->cool add_base Add Et₃N/DIPEA cool->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT for 4-6h add_boc->react quench Quench with Water react->quench wash Aqueous Washes quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Boc Protected Product purify->product

Caption: Workflow for N-Boc Protection.

Protocol 2: N-Boc Deprotection

Objective: To deprotect N-Boc-Methyl 2-aminopent-4-enoate.

Materials:

  • N-Boc-Methyl 2-aminopent-4-enoate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-Boc-Methyl 2-aminopent-4-enoate (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10 eq.) or a solution of 4M HCl in 1,4-dioxane (10 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Section 2: The Cbz Strategy: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is another classic amine protecting group, renowned for its stability to both acidic and basic conditions.[6] Its removal is typically achieved by catalytic hydrogenolysis.

Rationale and Key Consideration for the Cbz Group

While the introduction of the Cbz group is straightforward, its deprotection requires careful consideration in the context of Methyl 2-aminopent-4-enoate. The standard deprotection method, catalytic hydrogenation with H₂ and a palladium catalyst, can also reduce the terminal alkene, leading to an unwanted side product.[7] To circumvent this, catalytic transfer hydrogenation is the recommended deprotection method. This technique uses a hydrogen donor, such as ammonium formate or cyclohexene, and a palladium catalyst to selectively cleave the Cbz group while preserving the alkene.[2][8]

Protocol 3: N-Cbz Protection of this compound

Objective: To synthesize N-Cbz-Methyl 2-aminopent-4-enoate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water, Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of water and dioxane (or THF) in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C and add sodium carbonate (2.5 eq.) in portions.

  • Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Cbz_Protection_Workflow cluster_start Reaction Setup cluster_reaction Protection cluster_workup Work-up & Purification start Dissolve Amino Ester HCl cool Cool to 0 °C start->cool add_base Add Na₂CO₃ cool->add_base add_cbz Add Cbz-Cl add_base->add_cbz react Stir at RT for 2-4h add_cbz->react wash_ether Wash with Ether react->wash_ether acidify Acidify to pH 2 wash_ether->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry product N-Cbz Protected Product dry->product

Caption: Workflow for N-Cbz Protection.

Protocol 4: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

Objective: To chemoselectively deprotect N-Cbz-Methyl 2-aminopent-4-enoate.

Materials:

  • N-Cbz-Methyl 2-aminopent-4-enoate

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or cyclohexene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve N-Cbz-Methyl 2-aminopent-4-enoate (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Catalyst and Donor Addition: Carefully add 10% Pd/C (10-20% w/w) to the solution, followed by ammonium formate (3-5 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction closely by TLC. The reaction is typically complete within 0.5-3 hours.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts. The organic layer is then dried and concentrated to yield the deprotected product.

Section 3: The Fmoc Strategy: Base-Labile Protection for Orthogonal Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a vital tool in modern peptide synthesis, particularly in solid-phase synthesis, due to its lability under mild basic conditions, typically with piperidine.[9] This property makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Rationale for the Fmoc Group

The Fmoc group is an excellent choice when orthogonality to acid-sensitive groups is required. The mild basic conditions for Fmoc removal are compatible with the methyl ester and the allyl group of our target molecule.

Protocol 5: N-Fmoc Protection of this compound

Objective: To synthesize N-Fmoc-Methyl 2-aminopent-4-enoate.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane, Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a mixture of 1,4-dioxane and water.

  • Fmoc-OSu Addition: Add a solution of Fmoc-OSu (1.05 eq.) in 1,4-dioxane to the stirred mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Protocol 6: N-Fmoc Deprotection

Objective: To deprotect N-Fmoc-Methyl 2-aminopent-4-enoate.

Materials:

  • N-Fmoc-Methyl 2-aminopent-4-enoate

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve N-Fmoc-Methyl 2-aminopent-4-enoate (1.0 eq.) in DMF or DCM.

  • Piperidine Addition: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude product can be purified by chromatography if necessary.

Comparative Summary of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsCompatibility with Allyl GroupOrthogonalityKey Advantages & Disadvantages
Boc (Boc)₂O, base (e.g., Et₃N), DCMStrong acid (e.g., TFA, HCl)ExcellentOrthogonal to Cbz and Fmoc(+) Robust, clean deprotection. (-) Not suitable for acid-sensitive substrates.
Cbz Cbz-Cl, base (e.g., Na₂CO₃), aq. dioxaneCatalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄)Good (with transfer hydrogenation)Orthogonal to Boc and Fmoc(+) Stable to a wide range of conditions. (-) Standard hydrogenation deprotection can reduce alkenes.
Fmoc Fmoc-OSu, base (e.g., NaHCO₃), aq. dioxaneBase (e.g., 20% piperidine in DMF)ExcellentOrthogonal to Boc and Cbz(+) Mild, base-labile deprotection. (-) Less stable in strongly basic conditions.

Conclusion and Future Perspectives

The successful N-protection of this compound is a critical first step in its utilization as a versatile building block for novel peptides and other complex molecules. This guide has presented three robust and widely accepted protecting group strategies—Boc, Cbz, and Fmoc—each with its own set of advantages and considerations. The choice of protecting group will ultimately be dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups and the reaction conditions of subsequent synthetic steps. The detailed protocols provided herein serve as a validated starting point for researchers, enabling the confident and efficient synthesis of N-protected Methyl 2-aminopent-4-enoate derivatives for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Document.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem Technical Document.
  • Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508.
  • Kang, L., et al. (2022). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 24(48), 8964–8969.
  • BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines. BenchChem Technical Document.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Stanway-Gordon, H. A., et al. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • BenchChem. (2025). Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen. BenchChem Technical Document.
  • Technical Disclosure Commons. (2025).
  • Parrot, I., et al. (2003). MgI2-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Tetrahedron Letters, 44(48), 8861-8864.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674.
  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, (10), 685-687.
  • Organic Chemistry Portal. (2023). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Cbz Deprotection via Hydrogenolysis. BenchChem Technical Document.
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubChem.
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105.
  • Organic Chemistry Portal. (2023). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methyl 2-((tert-butoxycarbonyl)amino)
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem Technical Document.
  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Ramoroka, M. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26031-26038.
  • Organic Syntheses. (2007). L-Proline.
  • Hudson, R. H. E., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(11), 14376-14387.
  • BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem Technical Document.
  • ChemicalBook. (n.d.). N-Boc-Trans-4-Hydroxy-D-proline methyl ester(135042-17-0) 1H NMR.
  • Alfei, S., et al. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection.

Sources

Catalytic Applications of Unsaturated Amino Ester Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unsaturated amino ester derivatives have emerged as remarkably versatile building blocks and catalysts in modern organic synthesis. Their unique structural framework, combining a nucleophilic amino group, an electrophilic ester, and a reactive carbon-carbon double bond, allows for their participation in a wide array of catalytic transformations. This guide provides an in-depth exploration of their applications, focusing on their dual role as powerful organocatalysts and as indispensable chiral ligands in transition-metal catalysis. We present detailed mechanistic insights, field-proven experimental protocols, and comparative data to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful synthetic tools.

Introduction: The Versatility of Unsaturated Amino Esters

Unsaturated amino ester derivatives, particularly α,β-unsaturated amino esters, are privileged structures in asymmetric catalysis. Their prevalence stems from their ability to be readily derived from the chiral pool of natural amino acids, providing a straightforward entry to enantiomerically pure compounds.[1][2] These molecules can act in two primary catalytic capacities:

  • As Organocatalysts: The secondary amine functionality, often a pyrrolidine ring derived from proline, can reversibly react with carbonyl compounds to form nucleophilic enamine intermediates.[3][4][5] This activation mode is the cornerstone of a vast number of asymmetric transformations.

  • As Chiral Ligands: The amino and ester groups can act as bidentate chelating agents for transition metals.[2][6] By modifying the substituents on the amino ester backbone, the steric and electronic properties of the resulting metal complex can be finely tuned to induce high levels of stereoselectivity in reactions like asymmetric hydrogenation.[7][8]

This guide will dissect these roles, providing both the foundational theory and practical, step-by-step protocols for their implementation in the laboratory.

Application in Asymmetric Organocatalysis

Amino esters, especially derivatives of proline and other amino acids, are workhorses of organocatalysis.[9] They operate primarily through enamine and iminium ion intermediates, activating otherwise unreactive carbonyl compounds and directing the stereochemical outcome of the reaction.

Mechanistic Principle: Enamine Catalysis

The catalytic cycle begins with the rapid and reversible reaction between a secondary amine catalyst (e.g., a proline derivative) and a ketone or aldehyde.[4][10] This forms a transient iminium ion, which then loses a proton from the α-carbon to generate a highly nucleophilic enamine intermediate.[3][10] This enamine is significantly more reactive than the corresponding enol or enolate and will readily attack electrophiles. After the key bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the cycle.[3]

Diagram: The Enamine Catalytic Cycle

Enamine_Cycle Start Aldehyde/Ketone + Chiral Amine Catalyst Iminium Iminium Ion Start->Iminium -H2O Enamine Nucleophilic Enamine Intermediate Iminium->Enamine -H+ Attack Enamine attacks Electrophile (E+) Enamine->Attack Adduct Covalent Adduct Attack->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Start Catalyst Regeneration Product α-Functionalized Product Hydrolysis->Product +H2O

Caption: Generalized catalytic cycle for enamine-mediated functionalization.

Protocol: Asymmetric Michael Addition to Nitroalkenes

The conjugate addition (Michael addition) of aldehydes or ketones to nitroalkenes is a powerful C-C bond-forming reaction. Using a chiral amino ester derivative as the catalyst allows for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are valuable synthetic intermediates.[11][12][13]

Objective: To synthesize a chiral γ-nitro aldehyde via the organocatalytic Michael addition of propanal to β-nitrostyrene using a diphenylprolinol silyl ether catalyst.

Materials:

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Propanal (Michael Donor)

  • Toluene (Anhydrous)

  • Trifluoroacetic acid (TFA, co-catalyst)

  • Sodium bicarbonate (Saturated aq. solution)

  • Magnesium sulfate (Anhydrous)

  • Silica gel for column chromatography

  • Solvents: Hexanes, Ethyl Acetate

Instrumentation:

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the chiral catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous toluene (2.0 mL). Cool the solution to 0 °C in an ice bath. Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) and trifluoroacetic acid (0.02 mmol, 10 mol%).

  • Initiation: Add propanal (1.0 mmol, 5.0 equiv) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene by TLC (typically using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is generally complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford the desired product.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC analysis.

Causality and Insights:

  • Why a co-catalyst? The acidic co-catalyst (TFA) facilitates the formation of the iminium ion and activates the nitroalkene, but its concentration must be carefully controlled to avoid catalyst deactivation.

  • Why an excess of the donor? Using a large excess of the aldehyde donor pushes the equilibrium towards the formation of the enamine intermediate, maximizing the reaction rate.

  • Why low temperature? Performing the reaction at 0 °C or lower enhances the facial selectivity of the enamine's attack on the nitroalkene, leading to higher enantioselectivity.

Application: Asymmetric Diels-Alder Reactions

Unsaturated amino esters can also catalyze [4+2] cycloadditions, such as the Diels-Alder reaction, through iminium ion activation.[14][15] Here, the catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion, which lowers the LUMO of the dienophile, accelerating the reaction with the diene and controlling the stereochemistry.

This approach is highly effective for synthesizing chiral cyclohexene derivatives, which are core structures in many natural products and pharmaceuticals.[16][17]

Application as Ligands in Transition-Metal Catalysis

The ability of amino acids and their ester derivatives to act as chiral ligands for transition metals has been extensively explored.[2][6][18] These bidentate P,N or N,N ligands create a well-defined chiral pocket around the metal center, forcing substrates to coordinate in a specific orientation and thus directing the outcome of the reaction.[19][20]

Mechanistic Principle: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial pharmaceutical synthesis for creating chiral centers with high fidelity.[8] Rhodium and Ruthenium complexes featuring chiral ligands are particularly effective.[7][21] For the hydrogenation of α,β-unsaturated amino esters, a chiral diphosphine ligand, often in a complex with Rhodium, is used.

The catalytic cycle typically involves:

  • Coordination of the olefinic substrate to the chiral metal complex.

  • Oxidative addition of dihydrogen (H₂) to the metal center.

  • Migratory insertion of one hydride onto the double bond, forming a metal-alkyl intermediate. This step is often stereodetermining.

  • Reductive elimination of the second hydride to release the saturated product and regenerate the active catalyst.

Diagram: Asymmetric Hydrogenation Workflow

Hydrogenation_Workflow sub_cat Unsaturated Substrate + [Rh(COD)(Ligand)]+BF4- vessel High-Pressure Hydrogenation Vessel sub_cat->vessel h2 Introduce H2 Gas (e.g., 10 atm) vessel->h2 reaction Stir at RT for 12-24h h2->reaction workup Vent Pressure, Concentrate Solvent reaction->workup purify Purify via Chromatography/Recrystallization workup->purify analysis Analyze Yield & ee (Chiral GC/HPLC) purify->analysis

Caption: A typical experimental workflow for asymmetric hydrogenation.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamido Ester

Objective: To synthesize a protected chiral β-amino ester via the asymmetric hydrogenation of an N-acylamidoacrylate, a key intermediate for non-canonical amino acids.[1][7]

Materials:

  • Methyl 2-acetamidoacrylate (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium Precursor)

  • (R,R)-Me-DuPhos (Chiral Diphosphine Ligand)

  • Methanol (Anhydrous, degassed)

  • Hydrogen gas (High purity)

Instrumentation:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

Step-by-Step Protocol:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): To a vial, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R,R)-Me-DuPhos (0.011 mmol, 1.1 mol%). Add degassed methanol (2 mL) and stir for 20 minutes to form the active catalyst solution (a clear, orange solution).

  • Substrate Addition: In a separate flask, dissolve methyl 2-acetamidoacrylate (1.0 mmol, 1.0 equiv) in degassed methanol (8 mL).

  • Reaction Setup: Transfer the substrate solution to the high-pressure vessel. Using a gas-tight syringe, transfer the prepared catalyst solution to the vessel. Seal the vessel securely.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 5 atm) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours.

  • Workup: Carefully vent the excess hydrogen gas. Open the vessel and concentrate the reaction mixture under reduced pressure.

  • Analysis: The conversion can often be determined by ¹H NMR of the crude product. The enantiomeric excess is determined by chiral GC or HPLC after converting the product to a suitable derivative if necessary. Typically, yields and ee's are very high (>95%).

Causality and Insights:

  • Why a pre-catalyst? The [Rh(COD)₂]BF₄ is an air-stable precursor. The COD (1,5-cyclooctadiene) ligands are easily displaced by the chiral phosphine ligand and then hydrogenated off to create the active catalytic species.

  • Why degassed solvent? Oxygen can oxidize the phosphine ligands and deactivate the catalyst. Removing dissolved oxygen is critical for reproducibility and high catalyst turnover.

  • Ligand Choice: The DuPhos ligand family is highly effective for this class of substrates, creating a rigid chiral environment that leads to excellent enantioselectivity. The choice between different ligands (e.g., Josiphos, BINAP) depends on the specific substrate.[7][21]

Data Summary

The following table summarizes typical results for the protocols described, highlighting the effectiveness of unsaturated amino ester derivatives in different catalytic roles.

ApplicationCatalyst/LigandSubstrateProduct YieldEnantiomeric Excess (ee)
Organocatalysis
Michael Addition(S)-Diphenylprolinol Silyl Ether (10 mol%)Propanal + β-Nitrostyrene~85-95%>98%
Diels-AlderMacMillan Catalyst (20 mol%)Cyclopentadiene + Cinnamaldehyde~90%~94%
Transition-Metal Catalysis
Asymmetric Hydrogenation[Rh]-Me-DuPhos (1 mol%)Methyl 2-acetamidoacrylate>99%>99%
Asymmetric Hydrogenation[Ru]-BINAP-Diamine (0.1 mol%)Acetophenone>99%>99%

Data are representative and compiled from various literature sources. Actual results may vary based on specific reaction conditions and substrate purity.

Conclusion and Future Outlook

Unsaturated amino ester derivatives are a cornerstone of modern asymmetric catalysis. Their utility as both metal-free organocatalysts and as chiral ligands for transition metals provides chemists with a powerful and versatile toolkit for the enantioselective synthesis of complex molecules.[1][22] The principles of enamine/iminium catalysis and transition-metal coordination discussed herein are fundamental to the field. The provided protocols serve as validated starting points for researchers aiming to construct chiral molecules with high precision and efficiency. Future developments will likely focus on expanding the substrate scope, developing catalysts that operate at lower loadings, and applying these methodologies in new and innovative tandem reactions.[23]

References

  • Masked unsaturated esters/amides in asymmetric organocatalysis. PubMed. Available at: [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. Available at: [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org. Available at: [Link]

  • Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. PubMed. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • 09.08 Enamine Formation. YouTube. Available at: [Link]

  • Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. ACS Publications. Available at: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available at: [Link]

  • Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. ResearchGate. Available at: [Link]

  • Common α,β‐unsaturated ester/amide surrogates employed in asymmetric synthesis and general activation strategies. ResearchGate. Available at: [Link]

  • The designed ligand for asymmetric hydrogenation of β-amino ketones. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. ACS Publications. Available at: [Link]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. NIH. Available at: [Link]

  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available at: [Link]

  • Enamine Catalysis. ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH. Available at: [Link]

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. Available at: [Link]

  • Diels-Alder reactions of 1-amino-1,3-dienes and related systems. RUA. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis. ACS Publications. Available at: [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. NIH. Available at: [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. NIH. Available at: [Link]

  • Ultrasound-Assisted Catalyst-free Synthesis of α,β-Unsaturated Amino Acid Esters and Unsaturated Amino Ketones. ResearchGate. Available at: [Link]

  • Diels–Alder Construction of Regiodifferentiated meta-Amino Phenols and Derivatives. NIH. Available at: [Link]

  • Board news. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. NISCAIR. Available at: [Link]

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. ACS Publications. Available at: [Link]

  • Diels-Alder reactions of 1-amino-1,3-dienes and related systems. ResearchGate. Available at: [Link]

  • Comparative analysis of bio-based amino acid surfactants obtained via Diels–Alder reaction of cyclic anhydrides. ResearchGate. Available at: [Link]

Sources

Methyl 2-Aminopent-4-enoate Hydrochloride: A Versatile Scaffold for Heterocyclic Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-aminopent-4-enoate hydrochloride stands out as a particularly valuable chiral building block. Its structure uniquely combines a primary amine, a methyl ester, and a terminal olefin, offering a trifecta of reactive handles for diverse chemical transformations. This trifunctional nature makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, particularly substituted pyrrolidines and piperidines. These saturated heterocyclic motifs are privileged structures in numerous approved pharmaceuticals and clinical candidates, underscoring the importance of efficient synthetic routes to their derivatives.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile scaffold for heterocyclic synthesis. We will delve into the mechanistic underpinnings of key cyclization strategies, provide detailed, field-proven protocols, and showcase the potential for generating molecular diversity from this singular, readily available starting material.

Core Synthetic Strategies: Harnessing Intramolecular Reactivity

The synthetic utility of this compound primarily lies in its propensity for intramolecular cyclization reactions. By strategically manipulating the nucleophilicity of the amine and activating the terminal alkene, a variety of heterocyclic ring systems can be forged with high levels of regio- and stereocontrol. The general workflow for these transformations is depicted below.

workflow start Methyl 2-aminopent-4-enoate HCl n_protection N-Protection start->n_protection (e.g., Boc, Cbz) cyclization Intramolecular Cyclization n_protection->cyclization (e.g., Hydroamination, Aza-Michael) deprotection Deprotection/Derivatization cyclization->deprotection product Substituted Heterocycle deprotection->product

Caption: General workflow for heterocycle synthesis.

Synthesis of Substituted Proline Derivatives

The pyrrolidine ring, the core of the amino acid proline, is a ubiquitous feature in a vast number of biologically active compounds. The synthesis of substituted prolines from non-cyclic precursors is a significant area of research. Methyl 2-aminopent-4-enoate provides a direct route to 4-substituted proline precursors through intramolecular cyclization strategies.

Mechanistic Insight: Amino-Zinc-Ene-Enolate Cyclization

One powerful method for the diastereoselective synthesis of substituted prolines is the amino-zinc-ene-enolate cyclization. While this specific reaction has been detailed for N-homoallyl-α-amino benzyl esters, the principles can be readily adapted to derivatives of methyl 2-aminopent-4-enoate. The reaction proceeds through an intramolecular carbometallation, forming a cyclic organozinc reagent with a defined cis-stereochemistry. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position of the proline ring. The stereochemical outcome of the cyclization is often controlled by the use of a chiral auxiliary on the nitrogen atom.

proline_synthesis reactant N-Protected Methyl 2-aminopent-4-enoate R-N-CH(CO2Me)CH2CH=CH2 organozinc Cyclic Organozinc Intermediate cis-stereochemistry reactant->organozinc 1. Base (e.g., LDA) 2. ZnX2 electrophile Electrophile Quench (e.g., I2, NBS) organozinc->electrophile E+ product 4-Substituted Proline Derivative R-N-CH(CO2Me)CH2CH(E)-CH2 electrophile->product

Caption: Amino-zinc-ene-enolate cyclization pathway.

Protocol: Synthesis of a 4-Substituted Proline Precursor

This protocol outlines a general procedure for the N-protection of this compound followed by a conceptual cyclization based on the principles of intramolecular hydroamination or related C-N bond-forming reactions.

Part 1: N-Boc Protection

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Boc Anhydride Addition: To this mixture, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-methyl 2-aminopent-4-enoate.

Part 2: Intramolecular Cyclization (Conceptual Protocol)

Note: This is a representative protocol. Catalyst and reaction conditions may require optimization.

  • Catalyst Preparation: In a glovebox, charge an oven-dried Schlenk tube with a suitable hydroamination catalyst (e.g., a gold or rare-earth metal complex, 5 mol%) and a ligand (if required).

  • Reaction Mixture: Add a solution of N-Boc-methyl 2-aminopent-4-enoate (1.0 eq) in a dry, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically 60-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature and concentrate. Purify the residue by flash column chromatography to yield the corresponding methyl 1-tert-butoxycarbonylpyrrolidine-4-carboxylate.

Synthesis of Substituted Piperidine Derivatives

The piperidine moiety is one of the most prevalent nitrogen heterocycles in approved drugs.[1] The synthesis of substituted piperidines with control over stereochemistry is a key challenge in medicinal chemistry. Methyl 2-aminopent-4-enoate can serve as a precursor to chiral homoallylic amines, which are excellent substrates for diastereoselective piperidine synthesis.

Mechanistic Insight: The Aza-Prins Cyclization

The aza-Prins cyclization is a powerful reaction for the synthesis of substituted piperidines. It involves the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis or Brønsted acid. The reaction proceeds through a key N-acyliminium ion intermediate, which undergoes an intramolecular cyclization via attack of the alkene. The stereochemical outcome of the cyclization can be controlled by the stereochemistry of the starting homoallylic amine.

aza_prins reactants N-Protected Homoallylic Amine + Aldehyde R-NH-CH2CH=CH2 + R'CHO iminium N-Acyliminium Ion Intermediate reactants->iminium Lewis or Brønsted Acid cyclization Intramolecular Cyclization 6-endo-trig iminium->cyclization product Substituted Piperidine cyclization->product

Caption: Aza-Prins cyclization for piperidine synthesis.

Protocol: Diastereoselective Synthesis of a Substituted Piperidine

This protocol describes the preparation of an N-benzylated homoallylic amine from methyl 2-aminopent-4-enoate, followed by a diastereoselective aza-Prins cyclization.

Part 1: N-Benzylation

  • Reaction Setup: To a stirred solution of (R)-methyl 2-aminopent-4-enoate hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in methanol (0.4 M) at 0 °C, add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) portionwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield (R)-methyl 2-(benzylamino)pent-4-enoate.[1]

Part 2: Aza-Prins Cyclization

  • Reaction Setup: To a solution of the N-benzylated homoallylic amine (1.0 eq) and an aldehyde (e.g., paraformaldehyde, 3.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 2.0 eq) dropwise.

  • Reaction Conditions: Stir the reaction at 0 °C for the required time, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to afford the desired substituted piperidine.

Data Summary

Building BlockHeterocyclic ProductKey Reaction TypePotential Substituent Position
N-Protected Methyl 2-aminopent-4-enoateSubstituted ProlineIntramolecular HydroaminationC4
N-Protected Methyl 2-aminopent-4-enoateSubstituted ProlineAmino-Zinc-Ene-Enolate CyclizationC4
N-Alkyl/Aryl Methyl 2-aminopent-4-enoateSubstituted PiperidineAza-Prins CyclizationC2, C4, C6

Conclusion

This compound is a cost-effective and highly versatile building block for the synthesis of medicinally relevant nitrogen-containing heterocycles. Its unique combination of functional groups allows for the application of powerful intramolecular cyclization strategies to construct substituted pyrrolidines and piperidines with a high degree of stereochemical control. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers engaged in drug discovery and organic synthesis, enabling the efficient generation of diverse libraries of heterocyclic compounds for biological screening.

References

  • Karoyan, P., et al. (1997). Amino-Zinc-Ene-Enolate Cyclization: A Powerful Approach for the Synthesis of Substituted Prolines. Journal of the American Chemical Society, 119(49), 11782-11783.
  • Aggarwal, V. K., et al. (2014). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. Organic & Biomolecular Chemistry, 12(3), 438-441. [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. (2015). 92, 1-15. [Link]

Sources

detailed procedure for N-protection of Methyl 2-aminopent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Considerations

Significance of Methyl 2-aminopent-4-enoate in Synthesis

Methyl 2-aminopent-4-enoate is a valuable non-proteinogenic amino acid ester that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkene and a primary amine, makes it a prime candidate for a variety of chemical transformations. This includes its use in the synthesis of complex peptides, modified natural products, and pharmaceutical intermediates. The allylic group, in particular, offers a reactive handle for reactions such as cross-metathesis, hydroformylation, and palladium-catalyzed allylic alkylation, enabling the construction of intricate molecular architectures.

The Imperative of N-Protection

To effectively utilize the reactivity of the C-C double bond or the ester functionality of Methyl 2-aminopent-4-enoate, it is almost always necessary to first "protect" the primary amine. The lone pair of electrons on the nitrogen atom makes the amine group both nucleophilic and basic. Without protection, this reactivity can interfere with desired reactions at other sites in the molecule. For instance, in a peptide coupling reaction, an unprotected amine would compete with the desired nucleophile. Therefore, converting the amine into a less reactive functional group, such as a carbamate, is a critical step to ensure chemoselectivity and achieve high yields in subsequent synthetic steps.[1]

Choosing the Right Protecting Group: A Comparative Overview

The choice of an N-protecting group is a strategic decision that depends on the planned synthetic route. The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule. The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a cornerstone of modern synthesis, particularly in peptide chemistry.[2][3][4]

For Methyl 2-aminopent-4-enoate, the most common and effective N-protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • tert-Butoxycarbonyl (Boc): This is one of the most widely used amine protecting groups due to its stability to a broad range of reagents, except for strong acids.[5][6] Its removal is typically achieved with acids like trifluoroacetic acid (TFA).[1]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7][8] This makes it orthogonal to the Boc and Fmoc groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a solution of piperidine in an organic solvent.[][10] It is stable to acidic conditions, making it an orthogonal partner to the Boc group.[11]

The selection among these depends on the overall synthetic strategy. For instance, if the subsequent steps involve acidic conditions, the Boc group would be unsuitable. If catalytic hydrogenation is planned, the Cbz group should be avoided. The presence of the allyl group in Methyl 2-aminopent-4-enoate also requires consideration, as some conditions for Cbz deprotection (catalytic hydrogenation) could potentially reduce the C=C double bond.

Core Protocols & Methodologies

This section provides detailed, step-by-step protocols for the N-protection of Methyl 2-aminopent-4-enoate using the Boc, Cbz, and Fmoc protecting groups.

N-Boc Protection of Methyl 2-aminopent-4-enoate
2.1.1. Reaction Principle & Mechanism

The N-Boc protection is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate anion. This unstable anion decomposes into carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate.[12][13][14] While the reaction can proceed without an external base, a mild base is often added to accelerate the reaction.[13]

2.1.2. Materials & Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
Methyl 2-aminopent-4-enoate hydrochlorideC₆H₁₂ClNO₂165.621.66 g10.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.40 g11.0
Triethylamine (TEA)(C₂H₅)₃N101.191.53 mL (1.11 g)11.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.012 x 25 mL-
Brine (Saturated NaCl solution)NaCl58.4425 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g-
2.1.3. Detailed Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol).

  • Dissolve the starting material in dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (TEA, 1.53 mL, 11.0 mmol) dropwise to the stirred solution. Stir for 10 minutes to neutralize the hydrochloride salt.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:4). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.

2.1.4. Work-up & Purification
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product as a colorless oil or a white solid.

2.1.5. Characterization

The expected product is Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate. The structure should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

2.1.6. Troubleshooting & Expert Insights
  • Incomplete reaction: If the reaction stalls, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. However, use DMAP with caution as it is highly toxic.

  • Side product formation: The formation of a di-Boc protected amine is possible but generally not significant under these conditions.

  • Emulsion during work-up: If an emulsion forms during the aqueous washes, adding more brine can help to break it.

N-Cbz Protection of Methyl 2-aminopent-4-enoate
2.2.1. Reaction Principle & Mechanism

The N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The chloride ion is displaced, and a base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[7][15][16]

2.2.2. Materials & Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
This compoundC₆H₁₂ClNO₂165.621.66 g10.0
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.51 mL (1.88 g)11.0
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.52 g30.0
DioxaneC₄H₈O₂88.1120 mL-
WaterH₂O18.0220 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.1150 mL-
Brine (Saturated NaCl solution)NaCl58.4425 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~2 g-
2.2.3. Detailed Experimental Protocol
  • In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in a mixture of dioxane (20 mL) and water (20 mL).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate (Cbz-Cl, 1.51 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:3).

2.2.4. Work-up & Purification
  • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with water (25 mL) and brine (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected product.

2.2.5. Characterization

The expected product is Methyl 2-(benzyloxycarbonylamino)pent-4-enoate. Confirmation should be done using NMR spectroscopy and mass spectrometry.

2.2.6. Troubleshooting & Expert Insights
  • Handling Cbz-Cl: Benzyl chloroformate is a lachrymator and corrosive. It should be handled with care in a well-ventilated fume hood.

  • Slow reaction: Ensuring efficient stirring is crucial as this is a biphasic reaction.

  • Deprotection consideration: While catalytic hydrogenation is the standard method for Cbz deprotection, it may also reduce the alkene in the substrate. Alternative deprotection methods, such as using HBr in acetic acid, should be considered if the alkene needs to be preserved.[8]

N-Fmoc Protection of Methyl 2-aminopent-4-enoate
2.3.1. Reaction Principle & Mechanism

The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The mechanism is similar to the Cbz protection, involving a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.[17] A base is used to neutralize the generated HCl. Fmoc-OSu is often preferred as it is a stable solid and the reaction conditions are generally milder.[]

2.3.2. Materials & Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
This compoundC₆H₁₂ClNO₂165.621.66 g10.0
Fmoc-OSuC₁₉H₁₅NO₅337.333.71 g11.0
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.52 g30.0
1,4-DioxaneC₄H₈O₂88.1125 mL-
WaterH₂O18.0225 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.1150 mL-
0.1 M Hydrochloric Acid (HCl)HCl36.462 x 25 mL-
Brine (Saturated NaCl solution)NaCl58.4425 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g-
2.3.3. Detailed Experimental Protocol
  • Dissolve this compound (1.66 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in a mixture of 1,4-dioxane (25 mL) and water (25 mL) in a 100 mL round-bottom flask.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add a solution of Fmoc-OSu (3.71 g, 11.0 mmol) in 1,4-dioxane (10 mL) dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:2).

2.3.4. Work-up & Purification
  • Remove the 1,4-dioxane under reduced pressure.

  • Add ethyl acetate (50 mL) to the remaining aqueous solution.

  • Transfer to a separatory funnel and wash the organic phase with 0.1 M aqueous HCl solution (2 x 25 mL) and then with brine (25 mL).[18]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product is typically a white solid and can be purified by recrystallization or flash column chromatography.

2.3.5. Characterization

The expected product is Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoate. The structure should be verified using NMR spectroscopy and mass spectrometry.

2.3.6. Troubleshooting & Expert Insights
  • Solubility issues: If the starting materials or product have poor solubility, adjusting the solvent system (e.g., using acetone/water) may be necessary.

  • Fmoc-Cl vs. Fmoc-OSu: Fmoc-Cl is more reactive but also more susceptible to hydrolysis.[17] Fmoc-OSu is generally the reagent of choice for cleaner reactions and easier handling.[]

  • Deprotection: The Fmoc group is readily removed with a solution of 20% piperidine in DMF.[11] This condition is orthogonal to both Boc and Cbz protecting groups.

Visualization & Formatting

Decision Tree for Protecting Group Selection

The following diagram provides a simplified decision-making framework for selecting an appropriate N-protecting group based on the planned downstream reaction conditions.

G Fig. 1: Protecting Group Selection Logic start Planned Downstream Chemistry? acid Strong Acidic Conditions? start->acid base Strong Basic Conditions? acid->base No use_cbz_fmoc Use Cbz or Fmoc acid->use_cbz_fmoc Yes h2 Catalytic Hydrogenation? base->h2 No use_boc_cbz Use Boc or Cbz base->use_boc_cbz Yes use_boc_fmoc Use Boc or Fmoc h2->use_boc_fmoc Yes end end workflow Fig. 2: General N-Protection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Dissolve Amine Salt B 2. Cool to 0 C A->B C 3. Add Base B->C D 4. Add Protecting Agent C->D E 5. Stir & Monitor (TLC) D->E F 6. Aqueous Work-up E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: General experimental workflow for N-protection.

Comparative Data Analysis

The following table summarizes and compares the key features of the Boc, Cbz, and Fmoc protection methods for amines.

FeatureN-Boc ProtectionN-Cbz ProtectionN-Fmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Typical Yield >90%85-95%>90%
Reaction Time 4-6 hours12-16 hours (overnight)12-16 hours (overnight)
Stability Base, Nucleophiles, Hydrogenolysis [13]Acid, Base [7]Acid, Hydrogenolysis [][11]
Deprotection Strong Acid (e.g., TFA, HCl) [1]Catalytic Hydrogenolysis (H₂/Pd) or HBr/AcOH [8]Base (e.g., Piperidine) [11]
Orthogonality Orthogonal to Cbz and Fmoc [4]Orthogonal to Boc and Fmoc [4]Orthogonal to Boc and Cbz [4]
Key Advantage Very common, robust, and high-yielding.Stable to a wide range of conditions.Mild, base-labile deprotection.
Key Disadvantage Acid-lability limits its use in some syntheses.Deprotection may affect other reducible groups (e.g. alkenes).Base-lability can be a limitation.

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Reagent Hazards:

    • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin and eyes.

    • Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle with extreme care. It is moisture-sensitive and should be stored under an inert atmosphere.

    • Fmoc-Cl/Fmoc-OSu: Irritants. Avoid creating dust.

    • Triethylamine (TEA) and Dichloromethane (DCM): Both are volatile and have associated health risks. Avoid inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.

Conclusion & Future Perspectives

The N-protection of Methyl 2-aminopent-4-enoate is a fundamental and enabling step for its use in advanced organic synthesis. The choice of the protecting group—Boc, Cbz, or Fmoc—is dictated by the overall synthetic plan, with each offering a unique set of stability and deprotection conditions that can be leveraged for orthogonal chemical strategies. [19]The protocols detailed herein provide robust and reliable methods for the synthesis of these valuable protected building blocks. As the demand for complex and precisely functionalized molecules in drug discovery and materials science continues to grow, the strategic application of these protection methodologies will remain a critical skill for the modern synthetic chemist.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (URL: )
  • Liu, L., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 2007. (URL: )
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). (URL: )
  • Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 2000. (URL: )
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. 2021. (URL: )
  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (URL: )
  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). 2024. (URL: )
  • Hu, Y. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. PharmaBlock, 2021. (URL: )
  • Hopemax. Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. (URL: )
  • Benchchem.
  • Master Organic Chemistry. Amine Protection and Deprotection. (URL: )
  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (URL: )
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (URL: )
  • Wikipedia.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (URL: )
  • Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. 2017. (URL: )
  • Wikipedia.
  • J&K Scientific LLC. BOC Protection and Deprotection. 2025. (URL: )
  • Organic Chemistry Portal. Boc-Protected Amino Groups. (URL: )
  • Gauthier, J., et al. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 2022. (URL: )
  • BOC Sciences. Fmoc Amino Acids. (URL: )
  • Pearson, A. J., et al. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 2005. (URL: )
  • American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. 2021. (URL: )
  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020. (URL: )
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (URL: )
  • Fisher Scientific. Amine Protection / Deprotection. (URL: )
  • ResearchGate. A Convenient Route to N -[2-(Fmoc)
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. (URL: )
  • Wiley Online Library. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. 2011. (URL: )
  • Benchchem. The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. (URL: )
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (URL: )
  • Scribd.

Sources

The Modern Alchemist's Guide: Advanced Applications in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core disciplines and cutting-edge technologies that are reshaping the landscape of medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these advanced methodologies in their own work. We will move beyond rote protocols to dissect the strategic thinking and scientific rationale that underpin successful drug discovery campaigns, from initial hit identification to the refinement of promising lead candidates.

Section 1: The New Paradigm of Hit Identification

The initial identification of "hits"—compounds that show desired activity against a biological target—is the foundation of any drug discovery project. Modern approaches have shifted from serendipitous discovery to more rational, high-throughput methods.

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target.[1] This automated approach allows for the evaluation of thousands to millions of compounds in a short period, significantly accelerating the initial phase of lead discovery.[1][2] The primary goal of HTS is to identify "hit" compounds that can serve as a starting point for further development.[1]

The power of HTS lies in its use of automation, miniaturization, and sophisticated data analysis to conduct a massive number of experiments simultaneously.[1] These screenings can be performed against a variety of biological targets, including enzymes, receptors, and whole cells.[1] The process relies on liquid handling devices, sensitive detectors, robotics, and advanced software to manage the large scale of the operation.[3]

A successful HTS campaign is not merely about speed; it's about generating high-quality, reproducible data. The key is a well-designed and validated assay. A statistical value known as the Z'-factor is a critical metric for assessing the reliability of an HTS assay, with a value greater than 0.5 generally considered good.[4]

Protocol: Generic Enzyme Inhibition HTS Assay

This protocol outlines a typical fluorescence-based assay to screen for inhibitors of a purified enzyme.

1. Assay Development and Validation:

  • Objective: To establish a reliable and reproducible assay to measure enzyme activity.
  • Procedure:
  • Determine the optimal buffer conditions (pH, salt concentration) for enzyme stability and activity.
  • Establish the Michaelis-Menten constants (Km and Vmax) for the substrate to ensure the assay is run under conditions of initial velocity.
  • Select a suitable fluorogenic substrate that produces a measurable signal upon enzymatic cleavage.
  • Validate the assay by testing a known inhibitor to confirm sensitivity and dynamic range.
  • Calculate the Z'-factor to ensure the assay is robust for HTS.

2. Library Preparation and Plating:

  • Objective: To prepare the compound library for automated screening.
  • Procedure:
  • Thaw the compound library plates.
  • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution from the library plates to 384- or 1536-well assay plates.

3. Automated Screening:

  • Objective: To perform the HTS assay on the entire compound library.
  • Procedure:
  • Add the enzyme solution to each well of the assay plates using an automated dispenser.
  • Incubate for a predetermined time to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Read the fluorescence intensity at regular intervals using a plate reader.

4. Data Analysis:

  • Objective: To identify "hit" compounds that inhibit enzyme activity.
  • Procedure:
  • Normalize the data to control for plate-to-plate variability.
  • Calculate the percent inhibition for each compound relative to positive and negative controls.
  • Set a "hit" threshold (e.g., >50% inhibition).
  • Flag and remove false positives (e.g., compounds that interfere with the fluorescence signal).
Fragment-Based Drug Discovery (FBDD): A More Targeted Approach

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS.[5] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments".[5][6] These fragments, due to their smaller size and lower complexity, can more efficiently explore the chemical space of a target's binding site.[5] While the initial hits from FBDD are typically weak binders, they provide high-quality starting points for optimization into potent drug candidates.[7]

The core principle of FBDD is that smaller, less complex molecules have a higher probability of binding to a target, albeit with lower affinity.[6] This is because there are fewer entropic penalties upon binding. The simplicity of fragments also means they often form highly efficient interactions with the target protein.[6]

Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening.[7] Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the binding of fragments to a protein by observing changes in the protein's or fragment's NMR spectrum.[5][7]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip when a fragment binds to an immobilized target protein.[5][7]

  • X-ray Crystallography: Provides high-resolution structural information of how a fragment binds to the target protein, guiding subsequent optimization efforts.[5]

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

1. Target Immobilization:

  • Objective: To attach the purified target protein to the SPR sensor chip.
  • Procedure:
  • Activate the carboxymethylated dextran surface of the sensor chip.
  • Inject the purified target protein in a suitable buffer to allow for covalent coupling to the chip surface.
  • Deactivate any remaining active esters on the surface.

2. Fragment Library Screening:

  • Objective: To identify fragments that bind to the immobilized target.
  • Procedure:
  • Prepare solutions of each fragment from the library at a defined concentration.
  • Inject each fragment solution over the sensor chip surface containing the immobilized target.
  • Monitor the change in the SPR signal (response units) in real-time to detect binding.
  • Regenerate the chip surface between fragment injections to remove any bound fragment.

3. Hit Validation and Characterization:

  • Objective: To confirm the binding of "hit" fragments and determine their binding affinity.
  • Procedure:
  • Re-test the initial "hit" fragments to confirm their binding.
  • Perform a dose-response analysis by injecting a range of concentrations of the hit fragment.
  • Fit the binding data to a suitable model to determine the dissociation constant (KD), which is a measure of binding affinity.

Section 2: Rational Drug Design and Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the compounds.[8]

Structure-Based Drug Design (SBDD): Designing for the Target

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize drug candidates.[9][10] This approach relies on techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of the target protein, often in complex with a ligand.[9][11]

SBDD is founded on the "lock-and-key" principle, where a drug molecule is designed to fit precisely into the binding site of its target protein.[9][12] By understanding the shape, size, and chemical properties of the binding site, medicinal chemists can design molecules with complementary features to enhance binding affinity and selectivity.[10]

Recent advancements in cryo-EM have revolutionized structural biology and drug discovery. This technique allows for the determination of high-resolution structures of large, complex proteins and protein-ligand complexes that are often difficult to crystallize for X-ray crystallography.[13] Cryo-EM is particularly valuable for studying membrane proteins, which are important drug targets.

Workflow: Structure-Based Drug Design Cycle

SBDD_Cycle

Medicinal Chemistry Strategies for Lead Optimization

Lead optimization is a multifaceted process that involves systematically modifying the chemical structure of a lead compound to enhance its therapeutic potential.[14] This involves improving not only its efficacy and selectivity but also its pharmacokinetic properties.[8][14]

  • Structure-Activity Relationship (SAR) Analysis: This involves studying how changes in the chemical structure of a molecule affect its biological activity.[14][15] By systematically modifying different parts of the lead compound, researchers can identify which functional groups are crucial for its activity.[14]

  • Bioisosteric Replacement: This technique involves substituting a functional group in a molecule with another group that has similar physical or chemical properties.[14] This can be used to improve potency, selectivity, or pharmacokinetic properties.

  • Scaffold Hopping: This strategy involves changing the core structure of a molecule while retaining the key functional groups responsible for its biological activity.[14] This can lead to the discovery of novel chemical series with improved properties.

CompoundIC50 (nM)Selectivity (Fold vs. Off-Target)Solubility (µg/mL)Metabolic Stability (t1/2 in microsomes, min)
Lead 1 50010515
Analog 1.1 250201025
Analog 1.2 100502545
Optimized Lead 25 >100 >50 >60

Section 3: The Rise of AI and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery and development pipeline.[16][17] These technologies can analyze vast and complex datasets to identify new drug targets, predict the properties of potential drug candidates, and optimize clinical trial design.[16][18]

AI in Early-Stage Drug Discovery

In the initial phases of drug discovery, AI and ML algorithms can analyze genomic, proteomic, and metabolomic data to identify novel therapeutic targets.[16] They can also be used for virtual screening of large compound libraries to predict which molecules are most likely to bind to a specific target.[18]

Generative AI models can design entirely new molecules with desired properties.[18] These models can learn the underlying patterns in large datasets of chemical structures and then generate novel molecules that are predicted to be active against a specific target and have favorable drug-like properties.[18]

Logical Relationship: AI in the Drug Discovery Pipeline

AI_in_Drug_Discovery

Section 4: Assessing Drug-Like Properties: PK/PD and Toxicity

A potent and selective compound is not necessarily a good drug. It must also possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as an acceptable safety profile.[19]

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetics (PK): Describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[19][20]

  • Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[19][20]

Understanding the relationship between PK and PD is crucial for selecting the right dose and dosing regimen for a new drug.[19][20]

In Vitro and In Vivo Toxicity Assessment

Toxicity is a major cause of drug attrition during development.[21] Therefore, it is essential to assess the potential toxicity of drug candidates early in the discovery process.

  • In Vitro Toxicity Assays: These are performed on cells or tissues in a controlled laboratory setting.[22][23] They are useful for high-throughput screening of compounds to identify potential liabilities.[22]

  • In Vivo Toxicity Studies: These are conducted in living organisms, typically animal models, to evaluate the safety of a drug candidate in a whole biological system.[22][23]

Mass spectrometry (MS) is an indispensable tool in drug discovery and development.[24][25] It is used to quantify drugs and their metabolites in biological samples (e.g., plasma, tissues) to determine their pharmacokinetic properties.[24] MS-based proteomics and metabolomics can also be used to identify biomarkers of drug efficacy and toxicity.[24]

Protocol: In Vitro Hepatotoxicity Assay

1. Cell Culture:

  • Objective: To prepare a culture of human liver cells (e.g., HepG2) for the assay.
  • Procedure:
  • Culture HepG2 cells in a suitable medium until they reach the desired confluence.
  • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Objective: To expose the cells to a range of concentrations of the test compound.
  • Procedure:
  • Prepare a series of dilutions of the test compound.
  • Add the compound dilutions to the wells containing the HepG2 cells.
  • Include a vehicle control (e.g., DMSO) and a positive control (a known hepatotoxin).

3. Cytotoxicity Assessment:

  • Objective: To measure the effect of the compound on cell viability.
  • Procedure:
  • After a 24- or 48-hour incubation period, add a viability reagent (e.g., MTT, resazurin) to each well.
  • Incubate for a specified time to allow for the conversion of the reagent by viable cells.
  • Measure the absorbance or fluorescence using a plate reader.

4. Data Analysis:

  • Objective: To determine the concentration of the compound that causes 50% cell death (CC50).
  • Procedure:
  • Normalize the data to the vehicle control.
  • Plot the percent cell viability versus the compound concentration.
  • Fit the data to a dose-response curve to calculate the CC50 value.

References

  • The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs. (URL: )
  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (URL: )
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development - Danaher Life Sciences. (URL: )
  • Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. (URL: )
  • NMR Spectroscopy Revolutionizes Drug Discovery. (URL: )
  • Cryo-electron microscopy-based drug design - Frontiers. (URL: [Link])

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Mass spectrometry applications for drug discovery and development. (URL: [Link])

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (URL: [Link])

  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (URL: [Link])

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (URL: [Link])

  • Mass spectrometry and drug development – how the two come together. (URL: [Link])

  • Leveraging Advances in Cryo Electron Microscopy to Facilitate Drug Discovery. (URL: [Link])

  • Pharmacometrics, PK & PD: Key Drug Development Tools - Allucent. (URL: [Link])

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (URL: [Link])

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Mass Spectrometry Imaging in Drug Development | Analytical Chemistry - ACS Publications. (URL: [Link])

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (URL: [Link])

  • What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (URL: [Link])

  • The Impact Of Artificial Intelligence And Machine Learning On Drug Development. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (URL: [Link])

  • Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (URL: [Link])

  • Application of Artificial Intelligence and Machine Learning in Drug Discovery - PubMed. (URL: [Link])

  • Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC - PubMed Central. (URL: [Link])

  • Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation - PMC - NIH. (URL: [Link])

  • Lead discovery and optimization | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (URL: [Link])

  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (URL: [Link])

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: [Link])

  • Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures. (URL: [Link])

  • Principle and Applications of Structure Based Drug Design - Longdom Publishing. (URL: [Link])

  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog. (URL: [Link])

  • From Data to Drugs: The Role of Artificial Intelligence in Drug Discovery - Wyss Institute. (URL: [Link])

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (URL: [Link])

  • Structure-Based Drug Design - Rowan Scientific. (URL: [Link])

  • A Structure-Based Drug Discovery Paradigm - PMC - PubMed Central. (URL: [Link])

  • The Application of Artificial Intelligence/Machine Learning in Drug Development and Regulation - YouTube. (URL: [Link])

  • Structure based Drug Design - IJSDR. (URL: [Link])

  • | Fragment growing in FBDD. (A) Flowchart of FBDD in developing... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Structure-Based Drug Design (SBDD) - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

  • FBDD: Fragment-Based Drug Discovery - BioSolveIT. (URL: [Link])

  • In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Oncology. (URL: [Link])

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (URL: [Link])

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])

  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])

Sources

The Art of Asymmetry: A Senior Application Scientist's Guide to Chiral Auxiliaries in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. This guide provides an in-depth exploration of one of the most robust and reliable strategies in the asymmetric synthesis toolbox: the use of chiral auxiliaries. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into why certain auxiliaries are chosen for specific transformations and how to execute these protocols with precision for maximal stereocontrol.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce a single stereoisomer of a chiral molecule.[1] While catalytic asymmetric methods have seen significant advances, the use of a stoichiometric, recoverable chiral auxiliary remains a powerful and often preferred method, especially in the early stages of drug development.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This covalent linkage creates a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[1][4]

The power of this approach lies in its predictability and reliability. The products of an auxiliary-directed reaction are diastereomers, which have different physical properties and can be readily separated by standard laboratory techniques like column chromatography or crystallization.[1][5] This circumvents the more challenging separation of enantiomers.

The Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step sequence. Understanding this workflow is fundamental to its successful implementation.

workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary aux->attach inter Chiral Intermediate (Diastereomers) attach->inter reaction Diastereoselective Reaction inter->reaction prod_aux Product with Auxiliary reaction->prod_aux cleavage Cleavage prod_aux->cleavage product Enantiomerically Enriched Product cleavage->product rec_aux Recovered Auxiliary cleavage->rec_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Classes of Chiral Auxiliaries and Their Applications

The selection of a chiral auxiliary is dictated by the nature of the substrate and the desired transformation. Here, we delve into the practical applications and protocols for some of the most influential classes of chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most versatile and reliable auxiliaries for asymmetric synthesis.[1][6] Derived from readily available amino acids like valine and phenylalanine, they provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.[7][8]

The high degree of stereoselectivity observed with Evans' auxiliaries stems from the formation of a rigid, chelated enolate.[9][10] Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., LDA, NaHMDS, or Bu₂BOTf) leads to the formation of a Z-enolate.[4][11] The metal cation (Li⁺, Na⁺, or B³⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted six-membered ring.[12][13] This rigid structure effectively blocks one face of the enolate, directing the approach of an electrophile to the less sterically hindered face.[4][11]

evans_mechanism reactant N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Blocks one face) reactant->enolate Deprotonation base Base (e.g., LDA) product Diastereomerically Enriched Product enolate->product Alkylation electrophile Electrophile (E+)

Caption: Simplified mechanism of stereocontrol in Evans' auxiliary-mediated alkylation.

Objective: To synthesize a chiral carboxylic acid via diastereoselective alkylation of an Evans' oxazolidinone auxiliary.

Protocol: Acylation, Alkylation, and Cleavage [4][9][10]

  • Acylation of the Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add triethylamine (1.5 equiv) followed by the desired acyl chloride (1.2 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. Purify the crude product by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

    • Add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equiv).

    • Stir the mixture vigorously at 0 °C for 2 hours.

    • Quench the excess peroxide by the addition of a 1.5 M aqueous solution of Na₂SO₃.

    • Concentrate the mixture in vacuo to remove the THF. The aqueous residue is then acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts contain the desired carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>99:195
Methyl iodide97:392
Allyl bromide98:296
Isopropyl iodide95:585

Table 1: Representative results for the asymmetric alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

The Evans' aldol reaction is a cornerstone of polyketide synthesis, enabling the stereocontrolled formation of syn-aldol products.[12][14]

Protocol: Boron-Mediated Aldol Reaction [12][14][15]

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv). Stir at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 equiv) and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer. Extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by flash column chromatography.

Enders' SAMP/RAMP Hydrazone Auxiliaries

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[3][16] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.

The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated with a strong base like LDA to form a rigid, chelated azaenolate.[3] The lithium cation is coordinated to the nitrogen of the deprotonated hydrazine and the oxygen of the methoxymethyl group, creating a five-membered chelate ring. This structure directs the incoming electrophile to the opposite face of the bulky pyrrolidine ring.[3]

Protocol: Asymmetric Alkylation of a Ketone [1][5]

  • Hydrazone Formation:

    • A mixture of the ketone (1.0 equiv) and SAMP or RAMP (1.2 equiv) is heated neat or in a suitable solvent (e.g., benzene with azeotropic removal of water) until hydrazone formation is complete.

  • Alkylation:

    • The hydrazone (1.0 equiv) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C.

    • LDA (1.1 equiv) is added dropwise, and the mixture is stirred at 0 °C for 2-4 hours.

    • The reaction is cooled back to -78 °C, and the alkyl halide (1.2 equiv) is added. The mixture is stirred at -78 °C for several hours.

  • Cleavage:

    • The alkylated hydrazone is cleaved by ozonolysis at -78 °C, followed by reductive workup, or by treatment with an excess of methyl iodide followed by hydrolysis with aqueous HCl to regenerate the α-alkylated ketone.

KetoneElectrophileDiastereomeric Excess (d.e.)Yield (%)
CyclohexanoneMethyl iodide>95%85
PropiophenoneEthyl iodide>96%78

Table 2: Representative results for SAMP/RAMP-mediated alkylation.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly diastereoselective method for the alkylation of amides derived from pseudoephedrine.[17][18][19] Both enantiomers of pseudoephedrine are inexpensive and readily available.[20]

Deprotonation of the pseudoephedrine amide with a strong base (typically LDA) in the presence of LiCl generates a rigid, internally chelated Z-enolate.[17][21] The lithium cation is coordinated to the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a stable six-membered ring that directs the electrophile to the opposite face.[21]

Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide [17][20][22]

  • Amide Formation:

    • Pseudoephedrine is acylated with an acid chloride or anhydride to form the corresponding amide.

  • Alkylation:

    • To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF (0.1 M) at -78 °C, add LDA (2.2 equiv) dropwise.

    • Stir at 0 °C for 1 hour, then cool back to -78 °C.

    • Add the alkyl halide (1.5 equiv) and stir until the reaction is complete.

  • Cleavage:

    • The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, or reduced with a suitable hydride reagent to yield the chiral alcohol or aldehyde.

Alkyl HalideDiastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>99%92
n-Butyl iodide>99%88
Isopropyl iodide98%85

Table 3: Representative results for the asymmetric alkylation of a pseudoephedrine propionamide.

Other Notable Chiral Auxiliaries
  • Oppolzer's Camphorsultam: Derived from camphor, this auxiliary is particularly effective in asymmetric Diels-Alder reactions, Michael additions, and alkylations.[23][24] The bulky sultam effectively shields one face of the dienophile or enolate.[23]

  • tert-Butanesulfinamide (Ellman's Auxiliary): This versatile auxiliary is widely used for the asymmetric synthesis of chiral amines via the addition of organometallic reagents to N-sulfinyl imines.[25][26][27]

Choosing the Right Auxiliary: A Comparative Overview

Chiral AuxiliaryKey ApplicationsAdvantagesDisadvantages
Evans' Oxazolidinones Alkylations, Aldol reactions, Michael additions, Diels-Alder reactionsHigh diastereoselectivity, well-understood mechanism, reliableCan be expensive, cleavage sometimes requires harsh conditions
Enders' SAMP/RAMP α-Alkylation of aldehydes and ketonesBoth enantiomers readily available, high d.e.Cleavage can be harsh (ozonolysis), auxiliary is expensive
Myers' Pseudoephedrine Alkylation of amides to give carboxylic acids, alcohols, aldehydesInexpensive, both enantiomers available, high d.e.Stoichiometric strong base required
Oppolzer's Camphorsultam Diels-Alder reactions, Michael additions, alkylationsHigh facial shielding, crystalline derivatives aid purificationCan be expensive
tert-Butanesulfinamide Synthesis of chiral aminesBroad substrate scope, mild cleavage conditions

Conclusion and Future Outlook

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. Their reliability, predictability, and the ease of separation of diastereomeric products offer significant advantages, particularly in complex molecule synthesis and drug discovery. While the field of asymmetric catalysis continues to evolve, the foundational understanding and practical application of chiral auxiliaries provide a robust platform for the efficient and stereocontrolled construction of chiral molecules. As new and more efficient auxiliaries are developed, and cleavage methods become milder, their role in both academic research and industrial applications is set to continue for the foreseeable future.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.
  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. J. Chem. Educ. 2008, 85 (5), 695.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Wikipedia. Enders SAMP/RAMP hydrazone alkylation reaction. [Link]

  • Enders, D., et al. Asymmetric Total Synthesis of (-)-Pironetin Employing the SAMP/RAMP Hydrazone Methodology. European Journal of Organic Chemistry. 2001, 2001(12), 2279-2284.
  • Job, A., et al. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Synthesis. 2002, 2002(12), 1677-1702.
  • Pawar, V. D. Synthesis and Applications of tert-Butanesulfinamide.
  • Ferreira, V. F., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019, 31(10), 776-812.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. [Link]

  • Anonymous. evans enolate alkylation-hydrolysisx. [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (eds M. Christmann and S. Bräse).
  • Gessner, V. H. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. 2021, 11(1), 1-15.
  • Myers, A. G., et al. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. J. Org. Chem. 1999, 64(9), 3322-3327.
  • Cogan, D. A. The preparation of tert-butanesulfinamide and its application in the asymmetric synthesis of chiral amines. ProQuest. 1999.
  • Maloney, K. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev. 2019, 23(7), 1532-1540.
  • Wikipedia. tert-Butanesulfinamide. [Link]

  • SynArchive. Myers Asymmetric Alkylation. [Link]

  • Majee, A. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. 2016, 6(81), 77891-77913.
  • Chem-Station. Evans Aldol Reaction. [Link]

  • Suresh, C. H. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc. 2010, 132(33), 11594-11605.
  • Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • ChemTube3D. Meyers Asymmetric Alkylation. [Link]

  • Molecules and Materials. Myers Asymmetric Alkylation. [Link]

  • Maisonnier, M. Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides.
  • Chow, K. H., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem. 2023, 76(12), 847-853.
  • Alchemyst. Stereoselective Synthesis. [Link]

  • Chow, K. H., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. 2023.
  • Maloney, K. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. 2019.
  • Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. 2023.
  • Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. Cambridge Open Engage. 2023.
  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

  • Labidi, A., & Yacin-Ali, A. (PDF) Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary †.
  • Martínez-Becerra, J. A., et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. 2012, 17(10), 12158-12167.
  • de Oliveira, L. F., et al. Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. J. Braz. Chem. Soc. 2008, 19(8), 1548-1554.
  • Wikipedia. Camphorsultam. [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Borylamination of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel α-Amino Acids

The synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks are instrumental in creating modified peptides with enhanced stability, activity, and novel biological functions.[1][2] Among these, β-boryl-α-amino acids have emerged as particularly valuable synthons due to the versatile reactivity of the boronate ester group, which allows for a wide array of subsequent chemical transformations.[1][2][3] This application note provides a detailed guide to the copper-catalyzed borylamination of α,β-unsaturated esters, a powerful and stereoselective method for accessing acyclic β-boryl-α-amino acid derivatives.[1][3] This three-component reaction simultaneously installs a boryl and an amino group across a carbon-carbon double bond, offering a direct route to these valuable compounds.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance to successfully implement this methodology in the laboratory.

Mechanistic Overview: A Tale of Copper, Boron, and Amine

The copper-catalyzed borylamination of unsaturated esters proceeds through a proposed catalytic cycle that elegantly orchestrates the formation of two new stereocenters. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the formation of a copper-boryl species from a copper(I) or copper(II) precatalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This is followed by the conjugate addition of the copper-boryl species to the α,β-unsaturated ester, which generates a copper enolate intermediate. This intermediate is then intercepted by an electrophilic aminating agent, typically a hydroxylamine derivative, to furnish the desired β-boryl-α-amino acid derivative and regenerate the active copper catalyst. The stereochemical outcome of the reaction is influenced by the choice of ligand, which coordinates to the copper center and directs the approach of the reactants.[1][5]

Copper-Catalyzed Borylamination Mechanism Cu(I/II) Precatalyst Cu(I/II) Precatalyst Cu-Bpin Active Cu-Boryl Species Cu(I/II) Precatalyst->Cu-Bpin + B2pin2 B2pin2 B2pin2 Cu Enolate Copper Enolate Intermediate Cu-Bpin->Cu Enolate + Unsaturated Ester (Conjugate Addition) Unsaturated Ester Unsaturated Ester Product β-Boryl-α-Amino Acid Derivative Cu Enolate->Product + Hydroxylamine (Electrophilic Amination) Hydroxylamine Electrophilic Amine Source Regenerated Cu Catalyst Regenerated Cu Catalyst Product->Regenerated Cu Catalyst Regenerated Cu Catalyst->Cu-Bpin + B2pin2

Caption: Proposed catalytic cycle for the copper-catalyzed borylamination of α,β-unsaturated esters.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for both diastereoselective and enantioselective copper-catalyzed borylamination of α,β-unsaturated esters. The following procedures are based on established and reliable methods from the literature.[1][3]

Protocol 1: Diastereoselective anti-Borylamination

This protocol is optimized for achieving high anti-diastereoselectivity in the synthesis of β-boryl-α-amino acid derivatives.[1][3]

Materials and Reagents:

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Ligand: Tris(3,5-difluorophenyl)phosphine (P(3,5-F₂C₆H₃)₃)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Amine Source: N,N-Dibenzylhydroxylamine pivaloate (Bn₂NOPiv)

  • Base: Cesium pivalate (CsOPiv)

  • Substrate: α,β-Unsaturated ester

  • Solvent: Toluene, anhydrous

  • Inert Gas: Nitrogen or Argon

Experimental Workflow:

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 2-aminopent-4-enoate hydrochloride, a valuable non-proteinogenic amino acid.[1] This compound serves as a critical building block in medicinal chemistry and is a key intermediate for the synthesis of pharmacologically active molecules, including precursors to potent enzyme inhibitors like gamma-vinyl GABA (Vigabatrin).[2] The protocol herein is designed for scalability, emphasizing robust reaction conditions, process safety, and in-process controls (IPCs) to ensure reproducibility and high purity of the final product. We detail a practical synthetic route starting from readily available commercial materials, focusing on the causality behind experimental choices to empower researchers in drug development and process chemistry.

Introduction and Strategic Rationale

This compound is a non-natural amino acid ester featuring a terminal alkene functionality.[3] This functional handle makes it a versatile synthon for further chemical elaboration, including metathesis, hydroboration-oxidation, and Michael additions. Its primary importance lies in its role as a precursor to gamma-vinyl GABA (Vigabatrin), an irreversible inhibitor of GABA transaminase used as an anticonvulsant.[2][4]

The synthesis of unnatural amino acids on a large scale presents unique challenges, including cost-effectiveness, control of stereochemistry (if required), and efficient purification.[5][6] The selected synthetic strategy is based on the alkylation of a glycine imine equivalent. This approach is favored for scale-up due to:

  • High Convergence: Key bonds are formed efficiently in a single step.

  • Readily Available Starting Materials: Utilizes inexpensive and stable reagents.

  • Robustness: The reactions are generally high-yielding and tolerant of minor variations in conditions.

  • Simplified Purification: The hydrochloride salt form facilitates isolation and purification by crystallization.

Overall Synthetic Scheme

The three-step synthesis involves the formation of a glycine Schiff base, phase-transfer catalyzed alkylation with allyl bromide, and subsequent acidic hydrolysis and esterification to yield the target hydrochloride salt.

Synthetic_Scheme cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Salt Formation glycine_ester Glycine Methyl Ester HCl schiff_base N-(Diphenylmethylene) glycine methyl ester glycine_ester->schiff_base CH2Cl2, Et3N benzophenone Benzophenone Imine benzophenone->schiff_base allyl_bromide Allyl Bromide hcl_methanol HCl in Methanol alkylated_intermediate Methyl 2-(diphenylmethyleneamino) pent-4-enoate schiff_base->alkylated_intermediate Allyl Bromide, PTC, NaOH (aq) final_product Methyl 2-aminopent-4-enoate HCl alkylated_intermediate->final_product Aqueous HCl

Diagram 1: Overall reaction pathway for the synthesis.

Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.[7] Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[8][9]

Key Hazard Considerations:

  • Allyl Bromide: Highly toxic, lachrymatory, and corrosive. Handle with extreme caution in a closed system or with appropriate exhaust ventilation.[7]

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns.[7]

  • Triethylamine (Et3N): Flammable and corrosive.

  • Sodium Hydroxide (NaOH): Corrosive. Generates heat upon dissolution.

An emergency eyewash station and safety shower must be readily accessible.[7] Prepare a quench solution (e.g., sodium bicarbonate) for any potential spills of acidic or basic reagents.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100 g of the final product. All glassware should be oven-dried and assembled while hot under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
Glycine methyl ester hydrochloride5680-79-5125.55125.6 g1.0Starting Material
Benzophenone imine1013-88-3181.24181.2 g1.0Reagent for Schiff Base formation
Dichloromethane (DCM)75-09-284.931.5 L-Solvent
Triethylamine (Et3N)121-44-8101.19111.3 g (153 mL)1.1Base
Allyl Bromide106-95-6120.98133.1 g (98.6 mL)1.1Alkylating Agent
Benzyltriethylammonium chloride (TEBAC)56-37-1227.7722.8 g0.1Phase Transfer Catalyst (PTC)
Sodium Hydroxide (NaOH)1310-73-240.00200 g5.0Base for alkylation
Hydrochloric Acid (conc., 37%)7647-01-036.46~200 mL~2.4For hydrolysis and salt formation
Diethyl Ether60-29-774.122 L-For washing/precipitation
Toluene108-88-392.141 L-Solvent for workup
Step-by-Step Procedure

Step 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester

  • Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with Glycine methyl ester hydrochloride (125.6 g, 1.0 mol) and Dichloromethane (1.0 L).

  • Cool the resulting slurry to 0 °C using an ice-water bath.

  • Slowly add Triethylamine (153 mL, 1.1 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A thick white precipitate of triethylamine hydrochloride will form.

  • Add Benzophenone imine (181.2 g, 1.0 mol) to the slurry.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting glycine ester is insoluble, so monitor the disappearance of benzophenone imine and the appearance of the higher Rf product spot.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with DCM (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude Schiff base as a yellow oil or semi-solid. This intermediate is used directly in the next step without further purification.

Step 2: Phase-Transfer Catalyzed Alkylation

  • To the flask containing the crude Schiff base, add Toluene (500 mL), Allyl Bromide (98.6 mL, 1.1 mol), and Benzyltriethylammonium chloride (22.8 g, 0.1 mol).

  • In a separate beaker, prepare a 50% (w/v) solution of Sodium Hydroxide by carefully dissolving NaOH (200 g) in water (400 mL). Caution: Exothermic reaction.

  • With vigorous stirring, add the NaOH solution to the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction is often mildly exothermic.

  • IPC: Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate). Observe the disappearance of the starting Schiff base and the formation of the alkylated product.

  • After completion, transfer the mixture to a 2 L separatory funnel. Separate the layers.

  • Extract the aqueous layer with Toluene (2 x 150 mL).

  • Combine the organic layers, wash with water (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated intermediate as a viscous oil.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Transfer the crude oil to a 2 L flask. Add 1 L of 3 M aqueous HCl (prepared by carefully adding ~250 mL of conc. HCl to 750 mL of water).

  • Stir the mixture vigorously at room temperature for 12-18 hours. A white solid (benzophenone) will precipitate as the hydrolysis proceeds.

  • IPC: Monitor the disappearance of the starting material by TLC. The product amine will remain at the baseline in most organic eluents.

  • Filter the mixture to remove the precipitated benzophenone. Wash the solid with water (2 x 100 mL).

  • Transfer the aqueous filtrate to a separatory funnel and wash with diethyl ether (3 x 200 mL) to remove any remaining benzophenone and other non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to a volume of approximately 200-250 mL. This will yield a concentrated aqueous solution of the product.

  • Add Isopropanol (500 mL) to the concentrated aqueous solution and continue to concentrate under reduced pressure. This azeotropic removal of water will aid in crystallization.

  • Cool the resulting slurry in an ice bath for 2-4 hours.

  • Collect the white crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 150 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 115 - 132 g (70-80% over three steps)

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >95%[10]

Experimental Workflow Diagram

Workflow start Start: Glycine Methyl Ester HCl step1 Step 1: Form Schiff Base - Add DCM, Et3N - Add Benzophenone Imine - Stir 12-16h @ RT start->step1 ipc1 IPC 1: TLC Monitoring step1->ipc1 workup1 Workup 1: - Filter Et3N·HCl - Concentrate Filtrate ipc1->workup1 Reaction Complete step2 Step 2: Alkylation - Add Toluene, Allyl Bromide, PTC - Add 50% NaOH (aq) - Stir 4-6h @ RT workup1->step2 ipc2 IPC 2: TLC Monitoring step2->ipc2 workup2 Workup 2: - Separate Layers - Extract with Toluene - Wash, Dry, Concentrate ipc2->workup2 Reaction Complete step3 Step 3: Hydrolysis & Isolation - Add 3M HCl (aq) - Stir 12-18h @ RT workup2->step3 workup3 Workup 3: - Filter Benzophenone - Wash Filtrate with Ether - Concentrate Aqueous Layer step3->workup3 cryst Crystallization & Drying - Add IPA, Concentrate - Cool, Filter, Wash - Vacuum Dry workup3->cryst end Final Product: Methyl 2-aminopent-4-enoate HCl cryst->end

Diagram 2: Step-by-step experimental workflow.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Analysis MethodExpected Result
¹H NMR (400 MHz, D₂O)δ ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~4.2 (t, 1H, α-CH), ~3.8 (s, 3H, -OCH₃), ~2.7 (m, 2H, -CH₂-) ppm.
Melting Point Consistent with literature values.
HPLC Purity ≥ 95%. Method development may be required (e.g., C18 column, mobile phase of water/acetonitrile with TFA).[11]
FT-IR (KBr)Peaks corresponding to N-H (amine salt), C=O (ester), C=C (alkene).

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or moisture in the system.Ensure anhydrous conditions. Extend reaction time. Check quality of benzophenone imine.
Low yield in Step 2 Inefficient stirring; inactive PTC.Increase stirring speed to ensure good mixing of phases. Use fresh PTC.
Incomplete Hydrolysis (Step 3) Insufficient acid or reaction time.Increase reaction time. Check the concentration of the HCl solution.
Oily product, fails to crystallize Presence of residual water or organic impurities.Perform azeotropic distillation with isopropanol or toluene. Triturate with cold diethyl ether to induce crystallization.

References

  • Holt, M. G. (2001). The large scale synthesis of "unnatural" amino acids. PubMed. [Link]

  • Taillefumier, C., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link] (Note: Generic link for safety information.)

  • ResearchGate. (2025). ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids. ResearchGate. [Link]

  • Barnett, S. (2024). Unnatural Amino Acids. Dimension Research. [Link]

  • Keen, D., et al. (2006). Synthesis of Gamma Vinyl GABA. Taylor & Francis Online. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Siegel, G.J., et al. (1999). GABA Synthesis, Uptake and Release. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Megazyme. (2022). Safety Data Sheet. Megazyme. [Link]

  • Wang, W., et al. (2018). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. [Link]

Sources

functionalization of the terminal alkene in Methyl 2-aminopent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Terminal Alkene in Methyl 2-aminopent-4-enoate

Introduction

Methyl 2-aminopent-4-enoate is a non-proteinogenic amino acid ester that serves as a highly versatile chiral building block in modern organic synthesis. Its value lies in the presence of multiple, orthogonally reactive functional groups: a primary amine, a methyl ester, and a terminal alkene. The terminal alkene, in particular, presents a prime handle for molecular elaboration, allowing for the introduction of a wide array of functional groups through well-established and reliable chemical transformations. This capability makes it an invaluable precursor for the synthesis of complex nitrogen-containing heterocycles, modified peptides, and pharmacologically active molecules.[1][2]

This guide provides an in-depth exploration of key strategies for the selective functionalization of the terminal double bond in Methyl 2-aminopent-4-enoate. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying mechanistic principles and the causal logic behind experimental design choices. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the authoritative grounding needed to successfully leverage this important synthetic intermediate.

PART 1: The Critical First Step - Amino Group Protection

The primary amine at the C2 position is a nucleophilic and basic site that can interfere with many alkene functionalization reactions. It can react with electrophilic reagents, coordinate to metal catalysts, or act as a base, leading to undesired side products and low yields. Therefore, the first and most critical step is the protection of this amine.[3][4] The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.[5]

Common Protecting Group Strategies
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in CH₂Cl₂)Stable to hydrogenation and basic conditions.[6]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; removed under neutral conditions.[6]

The Boc group is often preferred for its robustness in many transition-metal-catalyzed reactions.

Protocol 1: N-Boc Protection of Methyl 2-aminopent-4-enoate

This protocol describes the standard procedure for protecting the primary amine with a tert-butoxycarbonyl (Boc) group.

Workflow Diagram: N-Protection

G cluster_0 N-Boc Protection Protocol Start Methyl 2-aminopent-4-enoate (e.g., HCl salt) Solvent Dissolve in Dichloromethane (DCM) Start->Solvent Reagents Add (Boc)₂O (1.1 eq) & Triethylamine (2.2 eq) Reaction Stir at 0 °C to room temperature (Monitor by TLC) Reagents->Reaction Solvent->Reagents Workup Aqueous Workup (Wash with aq. NaHCO₃, brine) Reaction->Workup Purify Dry (Na₂SO₄), concentrate, and purify via column chromatography Workup->Purify Product N-Boc-Methyl 2-aminopent-4-enoate Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminopent-4-enoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable unsaturated amino acid ester. As a key intermediate in organic synthesis, particularly for nitrogen-containing heterocycles and pharmaceuticals, a reliable synthetic protocol is paramount.[1] This document provides field-proven insights, troubleshooting solutions, and detailed protocols to ensure successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and reaction principles.

Q1: What is the most reliable and straightforward method for synthesizing this compound?

A1: For general laboratory scale, the most efficient and convenient method is the direct esterification of the parent amino acid, D,L-allylglycine, using a trimethylchlorosilane (TMSCl) and methanol system.[2] This approach is favored for several reasons:

  • In Situ Reagent Generation: TMSCl reacts with methanol to generate anhydrous HCl, which acts as the catalyst for Fischer esterification.[2] This avoids the need to handle corrosive and hazardous HCl gas directly.

  • Mild Conditions: The reaction proceeds smoothly at room temperature, minimizing potential side reactions like polymerization of the allyl group or racemization.[2]

  • Simplicity: It is typically a one-pot reaction with a straightforward workup, where the product is directly isolated as the stable hydrochloride salt.[2][3]

Q2: Why is the product isolated as a hydrochloride salt instead of the free amine?

A2: Isolating the product as a hydrochloride salt offers three significant advantages:

  • Enhanced Stability: The free amine is nucleophilic and can be prone to degradation pathways such as oxidation or dimerization over time. The protonated ammonium salt is significantly more stable, providing a longer shelf life.

  • Simplified Purification: The hydrochloride salt is typically a crystalline solid with reduced solubility in non-polar organic solvents. This facilitates purification by precipitation or recrystallization from a solvent/anti-solvent system (e.g., methanol/diethyl ether), effectively removing non-polar impurities.[3]

  • Improved Handling: Free amino esters can be volatile or oily, making them difficult to handle and weigh accurately. The solid, non-volatile nature of the salt simplifies these practical aspects.

Q3: Is it necessary to protect the amino group before the esterification reaction?

A3: No, protection is not necessary when using acidic esterification methods like TMSCl/methanol or HCl/methanol. The acidic conditions protonate the amino group to form an ammonium salt. This in situ protection prevents the amine from participating in unwanted side reactions (like N-acylation or acting as a base) and renders it compatible with the esterification process.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: The most common method is Thin-Layer Chromatography (TLC). The starting material (allylglycine) is highly polar and will have a very low Rf value (often staying at the baseline) in typical solvent systems like ethyl acetate/hexanes. The product, Methyl 2-aminopent-4-enoate, is less polar and will move up the plate. A recommended TLC system is Dichloromethane:Methanol (9:1) with a ninhydrin stain for visualization. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q5: What are the primary stability and storage concerns for the final product?

A5: The product contains two key functional groups that dictate its stability.[5]

  • Methyl Ester: Susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture or basic conditions.

  • Allyl Group: Can be susceptible to oxidation over time. Therefore, the hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from moisture and light, and kept at a low temperature (2-8°C is recommended for short-term storage).[5][6]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or inactive catalyst. 2. Water Contamination: Methanol or glassware was not anhydrous. Water competes with methanol in the esterification and can hydrolyze the product. 3. Product Loss During Workup: The hydrochloride salt has some solubility in polar solvents. Washing with aqueous solutions or using an incorrect anti-solvent can lead to significant loss.1. Verify Completion: Extend the reaction time to 24 hours and confirm the absence of starting material by TLC. Use freshly opened or distilled TMSCl. 2. Ensure Anhydrous Conditions: Use anhydrous grade methanol (<0.005% water). Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. 3. Refine Workup: After concentrating the reaction mixture, avoid aqueous washes. Directly add a non-polar anti-solvent like anhydrous diethyl ether or THF to precipitate the salt.[3] Collect the solid by filtration and wash with small portions of the cold anti-solvent.
Product is a Sticky Oil, Not a Crystalline Solid 1. Residual Solvent: Traces of methanol or other polar solvents are trapped in the product. 2. Impurities: The presence of unreacted starting material or side products can inhibit crystallization.1. Thorough Drying: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (~30-40°C) can aid solvent removal. 2. Purification: Attempt to dissolve the oil in a minimum amount of cold methanol and then slowly add cold diethyl ether while stirring vigorously to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
NMR Spectrum Shows Broad Peaks or Impurities 1. Presence of Water: Traces of water in the NMR solvent (e.g., DMSO-d₆ or CD₃OD) can broaden the N-H and O-H signals. 2. Unreacted Starting Material: Signals corresponding to allylglycine may be present. 3. Side Products: The reaction may have produced dimers (diketopiperazines) or oligomers, especially if heated or exposed to basic conditions.1. Use Dry NMR Solvent: Use freshly opened ampoules of deuterated solvent. 2. Improve Purification: Recrystallize the product to remove the highly polar starting material. 3. Control Reaction Conditions: Strictly maintain the reaction at room temperature. Ensure the workup remains acidic to prevent the formation of the free amine, which can lead to side reactions.

Section 3: Visualized Guides and Protocols

Synthesis Workflow Diagram

The following diagram illustrates the standard workflow for the synthesis using the recommended TMSCl/Methanol method.

SynthesisWorkflow Start D,L-Allylglycine Reagents Suspend in Anhydrous Methanol Add Trimethylchlorosilane (TMSCl) dropwise at 0°C Start->Reagents Reaction Warm to Room Temp & Stir (12-24h) Monitor by TLC Reagents->Reaction Workup Concentrate under Reduced Pressure Reaction->Workup Purification Triturate/Recrystallize (e.g., with Diethyl Ether) Workup->Purification Product Filter, Wash & Dry: Methyl 2-aminopent-4-enoate HCl Purification->Product

Caption: General workflow for the esterification of allylglycine.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve low-yield issues.

TroubleshootingTree n1 Problem: Low or No Yield n2 Check TLC of crude mixture n1->n2 n3 Cause: Incomplete Reaction n2->n3  Main spot is  starting material n5 Cause: Degradation/Side Reactions n2->n5  Multiple spots,  streaking n7 Cause: Product lost in workup n2->n7  No spots or  very faint product spot n4 Solution: • Extend reaction time • Check TMSCl quality • Ensure anhydrous conditions n3->n4 n6 Solution: • Maintain room temperature • Use high-purity starting material n5->n6 n8 Solution: • Avoid aqueous wash • Use appropriate anti-solvent (ether, THF) for precipitation • Ensure complete evaporation of MeOH n7->n8

Caption: Decision tree for troubleshooting low yield outcomes.

Section 4: Detailed Experimental Protocol

This protocol is based on the highly reliable TMSCl/Methanol esterification method.[2]

Materials & Reagents:

  • D,L-Allylglycine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Diethyl Ether (Et₂O)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add D,L-allylglycine (e.g., 0.1 mol).

  • Solvent Addition: Suspend the amino acid in anhydrous methanol (100 mL). Cool the flask in an ice bath to 0°C.

  • Reagent Addition: While stirring, slowly add trimethylchlorosilane (0.2 mol, 2 equivalents) to the suspension dropwise over 15 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature. After addition, the mixture should become a clear solution.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's completion by TLC (DCM:MeOH 9:1, ninhydrin stain) until the starting material spot disappears.

  • Workup: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the methanol. This will typically yield a white solid or a viscous oil.

  • Purification & Isolation:

    • Add anhydrous diethyl ether (~100 mL) to the crude product.

    • Stir or sonicate the mixture vigorously. The product, being a salt, is insoluble in ether and will precipitate as a white solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with two small portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the isolated white solid under high vacuum to afford pure this compound. A typical yield is in the range of 90-98%.

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, CD₃OD): δ 5.81-5.77 (m, 1H, -CH=), 5.33-5.27 (m, 2H, =CH₂), 4.19-4.16 (m, 1H, α-CH), 3.86 (s, 3H, -OCH₃), 2.75-2.68 (m, 2H, -CH₂-).[7]

References

  • Smolecule. (n.d.). Buy Methyl 2-amino-4-chloropent-4-enoate.
  • Benchchem. (n.d.). N-Boc-Allylglycine Methyl Ester: A Technical Guide to Stability and Storage.
  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary.
  • Google Patents. (n.d.). US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters.
  • MySkinRecipes. (n.d.). This compound.
  • ChemShuttle. (n.d.). This compound; CAS No.: 115289-55-9.
  • A convenient synthesis of amino acid methyl esters. (2007). Arkivoc, 2007(15), 185-194. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of Methyl 2-aminopent-4-enoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this polar, chiral compound. We will explore the underlying scientific principles of various chromatographic techniques and provide practical, field-tested solutions to common problems.

Understanding the Challenge: The Nature of this compound

This compound is a non-natural amino acid ester. Its structure presents several distinct challenges for chromatographic purification:

  • High Polarity: The presence of a primary amine and a methyl ester makes the molecule highly water-soluble.

  • Permanent Charge: As a hydrochloride salt, the primary amine group is protonated (R-NH3+), meaning the molecule carries a positive charge in typical acidic to neutral mobile phases.

  • Chirality: The molecule possesses a chiral center at the alpha-carbon, necessitating chiral separation if enantiomeric purity is required.

These properties mean that standard reversed-phase chromatography methods often fail, leading to issues like poor retention and peak shape. This guide will help you select the appropriate strategy and troubleshoot common issues.

FAQs: Selecting the Right Chromatographic Strategy

This section addresses the most frequently asked questions regarding method development for this compound.

Q1: Why does my compound show little to no retention on a standard C18 reversed-phase column?

Answer: This is the most common issue researchers face. Standard reversed-phase chromatography separates molecules based on hydrophobicity; nonpolar compounds are retained longer on the nonpolar C18 stationary phase.[1] Your compound, this compound, is highly polar and permanently charged, causing it to have a very weak interaction with the stationary phase. It prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol) and is therefore eluted very quickly, often with the solvent front.[2]

Q2: What are the recommended chromatographic modes for purifying this compound?

Answer: To achieve good retention and separation, you must use a chromatographic mode that can effectively interact with a polar, charged analyte. The three most suitable techniques are Ion-Exchange Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Technique Principle of Separation Advantages Considerations
Strong Cation-Exchange (SCX) Separates based on the interaction of the positively charged amine (R-NH3+) with a negatively charged stationary phase (e.g., sulfonic acid groups).[3]High selectivity for charged compounds; high loading capacity.Requires salt or pH gradients for elution, which may need to be removed post-purification.
Hydrophilic Interaction (HILIC) Separates based on the partitioning of the polar analyte between a polar stationary phase (e.g., bare silica, diol) and a less polar mobile phase (high organic content).Excellent for retaining very polar compounds; uses volatile mobile phases compatible with mass spectrometry.Sensitive to water content in the sample and mobile phase; requires careful equilibration.
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., SCX) functionalities.Offers dual retention mechanisms, providing unique selectivity for both polar and nonpolar impurities.Method development can be more complex due to the multiple interaction modes.
Q3: My synthesis is racemic. How can I separate the enantiomers?

Answer: Enantiomeric separation requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). For amino acid esters, polysaccharide-based CSPs are often very effective.[4][5]

  • Recommended Approach: Use a polysaccharide-derived CSP (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)). These phases can resolve a wide range of racemates, including N-protected amino acids and their esters.[4][6]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) often provides the best selectivity.

  • Alternative: Derivatization with a chiral reagent can create diastereomers that may be separable on a standard achiral column, but this adds extra steps to your synthesis and deprotection.

Q4: Would applying a protecting group to the amine simplify purification?

Answer: Yes, this is a very common and effective strategy. By protecting the primary amine, you can dramatically alter the molecule's properties to make it more suitable for standard chromatography.

  • How it Works: Protecting the amine with a group like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) neutralizes the positive charge and significantly increases the hydrophobicity of the molecule.[7] The resulting protected amino ester can be easily purified on a standard C18 column to remove polar and non-chiral impurities.

  • Orthogonal Strategy: This approach is known as an orthogonal protecting group strategy.[8] You can purify the protected intermediate and then selectively remove the protecting group in a final step to yield the pure hydrochloride salt. The choice between Boc (acid-labile) and Fmoc (base-labile) depends on the overall stability of your molecule.[9]

start Crude Methyl 2-aminopent-4-enoate HCl q1 Is enantiomeric purity required? start->q1 q2 Is the primary goal to remove polar/non-polar impurities? q1->q2 No chiral Strategy: Direct Chiral Separation q1->chiral Yes protect Strategy: Protect Amine (e.g., with Boc) q2->protect Yes ion_exchange Strategy: Direct Purification of Salt q2->ion_exchange No, goal is bulk purification of the salt form rp_hplc Purify via Standard Reversed-Phase HPLC (C18) protect->rp_hplc deprotect Deprotect to yield pure final compound rp_hplc->deprotect chiral_hplc Purify on Chiral Stationary Phase (CSP) chiral->chiral_hplc scx_hplc Purify via Strong Cation-Exchange (SCX) ion_exchange->scx_hplc hilic_hplc Purify via HILIC ion_exchange->hilic_hplc

Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide

Even with the right strategy, you may encounter problems. This guide provides solutions to specific issues.

Q: My peaks are tailing or fronting. What's causing this?

Answer: Poor peak shape is a common problem, especially with amine-containing compounds.[10]

  • Peak Tailing (Asymmetry > 1.2):

    • Cause: Secondary interactions between the positively charged amine and negatively charged residual silanols on the silica surface of the column. This is very common in reversed-phase and HILIC modes.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. The acid will ensure the amine is fully protonated and can help mask silanol interactions.

    • Solution 2 (Column Choice): Switch to a column with a highly inert, end-capped surface or a hybrid particle column designed to minimize silanol activity.

  • Peak Fronting (Asymmetry < 0.9):

    • Cause: This is typically due to column overload.[10] You have injected too much sample mass onto the column, saturating the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample. If you need to purify a large amount, move to a larger diameter preparative column.

start Problem: Poor Peak Shape check_shape Is the peak Tailing or Fronting? start->check_shape tailing Tailing (Asymmetry > 1.2) check_shape->tailing Tailing fronting Fronting (Asymmetry < 0.9) check_shape->fronting Fronting cause_tailing Cause: Secondary Silanol Interactions tailing->cause_tailing cause_fronting Cause: Column Overload fronting->cause_fronting solution_tailing1 Solution: Add mobile phase modifier (e.g., 0.1% TFA or TEA) cause_tailing->solution_tailing1 solution_tailing2 Solution: Use an inert, end-capped column cause_tailing->solution_tailing2 solution_fronting Solution: Decrease sample concentration or injection volume cause_fronting->solution_fronting

Caption: Troubleshooting flowchart for poor peak shape.
Q: My retention time is drifting between injections. How can I fix this?

Answer: Retention time instability is often caused by a lack of column equilibration or changes in the mobile phase.[11][12]

  • Cause 1: Insufficient Equilibration: Ion-exchange and HILIC columns require longer equilibration times than reversed-phase columns. If you change the mobile phase composition, the column needs time to fully re-equilibrate.

    • Solution: Ensure you are equilibrating the column with at least 10-15 column volumes of the initial mobile phase before your first injection. Maintain a consistent equilibration time between runs.

  • Cause 2: Mobile Phase Issues:

    • Solution: If using buffers, ensure they are fully dissolved and the pH is stable. Volatile mobile phases (especially in HILIC) can change composition due to evaporation of the organic component. Prepare fresh mobile phase daily and keep reservoir bottles capped.[13]

Q: I'm using an ion-exchange column, but my resolution is poor.

Answer: Resolution in ion-exchange chromatography is primarily controlled by the elution gradient (either pH or salt concentration).[3]

  • Cause: Your gradient may be too steep, causing all compounds to elute too quickly and close together.

    • Solution 1 (Shallow Gradient): Make your gradient shallower. For example, instead of going from 0 to 1.0 M NaCl in 10 minutes, try running the gradient over 20 or 30 minutes. This gives more time for the subtle differences in charge to be resolved.

    • Solution 2 (Step Gradient): If you know the approximate salt concentration where your compound elutes, you can use a step gradient. Hold the salt concentration at a low level to wash off weakly bound impurities, then step up to a concentration just below the elution point of your compound of interest, and finally use a shallow gradient around that point to achieve high resolution.

Experimental Protocol: Purification via Strong Cation-Exchange (SCX) Chromatography

This protocol provides a starting point for purifying crude this compound. It should be optimized for your specific crude material and purity requirements.

Objective: To separate the positively charged target compound from neutral impurities and other cationic species.

1. Materials and Equipment:

  • HPLC System: Preparative or semi-preparative HPLC with a UV detector.

  • Column: Strong Cation-Exchange (SCX) column (e.g., PolySULFOETHYL A™, Luna SCX).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 1.0 M Sodium Chloride (NaCl) in deionized water with 0.1% TFA.

  • Sample Preparation: Dissolve the crude hydrochloride salt in Mobile Phase A to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.

2. Chromatographic Method:

Parameter Value Notes
Flow Rate 5.0 mL/min (for a 10 mm ID column)Adjust flow rate based on column diameter.
Detection 205 nmThe ester and lack of chromophore require low UV detection.
Injection Volume 100-500 µLDependent on concentration and column size.
Column Temperature Ambient
Gradient Program Time (min) % Mobile Phase B
0.00
5.00
25.050
27.0100
30.0100
31.00
40.00

3. Procedure:

  • System Preparation: Purge the HPLC system with fresh mobile phases.

  • Column Equilibration: Equilibrate the SCX column with 100% Mobile Phase A for at least 15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your product.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to confirm purity.

  • Post-Purification (Desalting): Pool the pure fractions. The salt (NaCl) will need to be removed. This can be done via solid-phase extraction (SPE) using a reversed-phase cartridge or through dialysis/tangential flow filtration for larger scales.

References
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Schurig, V., & Juza, M. (n.d.). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Kubik, S., & Stang, P. J. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2025, August 6). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.
  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Csapó, J., Lóki, K., Csapó-Kiss, Z., & Albert, C. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.
  • Purolite. (n.d.). Separation and Refining of Amino acids.
  • Albericio, F. (2019). Amino Acid-Protecting Groups. In Peptide and Peptidomimetic Synthesis.
  • ResearchGate. (2025, August 6). Amino Acid-Protecting Groups | Request PDF.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Purolite. (n.d.). Ion Exchange Chromatography.

Sources

common side reactions in the synthesis of unsaturated amino esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Unsaturated Amino Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of unsaturated amino esters. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues in Esterification of Unsaturated Amino Acids

Question 1: I am attempting a Fischer esterification of my α,β-unsaturated amino acid, but I am observing a low yield and the formation of multiple byproducts. What is going on?

Answer: Low yields in Fischer esterification of α,β-unsaturated amino acids are often due to the reversible nature of the reaction and several potential side reactions.[1][2] The presence of both an amine and a carboxylic acid functional group, along with a reactive alkene, creates a challenging environment for chemoselectivity.

Common Side Reactions and Their Causes:

  • Polymerization: The unsaturated system can be susceptible to polymerization under strong acid catalysis and heat, leading to intractable tars and reducing the yield of the desired monomeric ester.

  • Intra- and Intermolecular Amide Formation (Lactamization/Diketopiperazine formation): The amino group can act as a nucleophile, attacking the activated carboxylic acid of another molecule to form dimers (diketopiperazines) or polymers, especially if the amino group is unprotected. For γ- and δ-amino acids, intramolecular cyclization to form lactams is a significant competing reaction.

  • Michael Addition: The alcohol solvent can potentially add across the α,β-unsaturated system in a Michael-type addition, particularly if the reaction is heated for extended periods. The amino group of a neighboring molecule can also act as the Michael donor.[3]

  • Racemization: For chiral amino acids, the acidic conditions and elevated temperatures can lead to racemization at the α-carbon.[4]

Troubleshooting Strategies:

ProblemPotential CauseSuggested Solution
Low ConversionReversible nature of Fischer esterification.Use a large excess of the alcohol to shift the equilibrium towards the product.[1][5] Consider using a Dean-Stark apparatus to remove water as it is formed.
PolymerizationStrong acid and high heat.Use milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.[4] Employ the minimum effective temperature.
Amide ByproductsUnprotected amine nucleophilicity.Protect the amino group prior to esterification. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are stable under mildly acidic conditions but can be removed later.[6][7][8]
Michael AdductsHigh temperature and prolonged reaction time.Reduce reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before side reactions become significant.

Experimental Protocol: Esterification using Trimethylchlorosilane (TMSCl)

For a milder, more efficient esterification that often avoids many of the pitfalls of traditional Fischer esterification, the use of TMSCl in alcohol is highly recommended.[4]

  • Preparation: Suspend the unsaturated amino acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol) at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add trimethylchlorosilane (2.0-4.0 eq.) to the suspension. The reaction is typically exothermic. For amino acids with additional carboxylic acid groups, use a higher equivalence of TMSCl.[4]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 12 to 24 hours depending on the solubility of the amino acid.[4]

  • Workup: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure to obtain the amino ester hydrochloride salt.[4] This method often provides a clean product with minimal purification required.

Category 2: Challenges in Olefination Reactions (e.g., Horner-Wadsworth-Emmons)

Question 2: I am performing a Horner-Wadsworth-Emmons (HWE) reaction to synthesize an α,β-unsaturated amino ester from an N-protected amino aldehyde, but I am getting a mixture of E/Z isomers and low yield. How can I improve the stereoselectivity and conversion?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds, generally favoring the formation of the (E)-alkene.[9][10][11] However, issues with stereoselectivity and yield can arise from several factors, including the choice of base, reaction temperature, and the structure of the phosphonate reagent.

Factors Influencing HWE Reactions:

  • Base Selection: The choice of base is critical for the complete deprotonation of the phosphonate ester. Incomplete deprotonation can lead to low yields. Stronger bases like NaH, LiHMDS, or n-BuLi are often effective.[12] For substrates with base-sensitive functional groups, milder conditions such as LiCl with an amine base (Masamune-Roush conditions) can be employed.[12]

  • Stereoselectivity: While the standard HWE reaction strongly favors the (E)-isomer, the use of certain modified phosphonate reagents and conditions can favor the (Z)-isomer. For example, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) under Still-Gennari conditions (KHMDS and 18-crown-6 in THF at low temperature) can provide high (Z)-selectivity.[9]

  • Steric Hindrance: Bulky substituents on either the aldehyde or the phosphonate can hinder the reaction, leading to lower yields.[12]

Troubleshooting Flowchart for HWE Reactions:

HWE_Troubleshooting Start Low Yield or Poor E/Z Selectivity Check_Base Is the base strong enough for full deprotonation? Start->Check_Base Stronger_Base Action: Use a stronger base (e.g., NaH, n-BuLi, LiHMDS). Check_Base->Stronger_Base No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Success Problem Resolved Stronger_Base->Success Optimize_Temp Action: Gradually increase temperature from -78°C. Some reactions work better at 0°C or RT. Check_Temp->Optimize_Temp No Check_Sterics Is steric hindrance a potential issue? Check_Temp->Check_Sterics Yes Optimize_Temp->Success Increase_Time Action: Increase reaction time or concentration. Check_Sterics->Increase_Time Yes Check_Z_Selectivity Is (Z)-isomer the desired product? Check_Sterics->Check_Z_Selectivity No Increase_Time->Success Still_Gennari Action: Use Still-Gennari conditions (e.g., KHMDS, 18-crown-6, -78°C). Check_Z_Selectivity->Still_Gennari Yes Check_Z_Selectivity->Success No, (E) is desired Still_Gennari->Success

Caption: Troubleshooting workflow for Horner-Wadsworth-Emmons reactions.

Category 3: Issues in Transition-Metal Catalyzed Syntheses

Question 3: My palladium-catalyzed cross-coupling reaction to form a γ,δ-unsaturated amino ester is giving a complex mixture of products, including isomers and homocoupled byproducts. What are the likely side reactions?

Answer: Palladium-catalyzed reactions are powerful for forming C-C and C-N bonds but are sensitive to ligands, substrates, and reaction conditions.[13][14] The formation of multiple products suggests competing reaction pathways are occurring.

Common Side Reactions in Palladium Catalysis:

  • β-Hydride Elimination: This is a common decomposition pathway for alkyl-palladium intermediates, which can lead to various olefin isomers. The choice of ligand is crucial to control this process.

  • Isomerization of the Double Bond: The palladium catalyst itself can facilitate the isomerization of the newly formed double bond, leading to a mixture of regioisomers.

  • Homocoupling: The organometallic reagent or the electrophile can couple with themselves, leading to undesired dimeric byproducts.

  • Reductive Elimination from Incorrect Intermediates: The formation of undesired bonds can occur if the wrong species undergo reductive elimination from the palladium center.

  • Ligand Sensitivity: The choice of phosphine ligand is critical. For example, in some palladium-catalyzed carbonylations, Xantphos was found to be a superior ligand to prevent side reactions and improve the yield of the desired product.[13][14]

Strategies for Minimizing Side Reactions:

Side ReactionPotential CauseSuggested Solution
β-Hydride EliminationUnstable alkyl-palladium intermediate.Use ligands that promote rapid reductive elimination, such as bulky electron-rich phosphines.
IsomerizationCatalyst-mediated double bond migration.Lower the reaction temperature and minimize reaction time. Screen different palladium catalysts and ligands.
HomocouplingIncorrect stoichiometry or slow cross-coupling.Ensure a slight excess of one coupling partner. Add the limiting reagent slowly to maintain a low concentration.
Low YieldCatalyst deactivation or poor ligand choice.Screen a panel of ligands (e.g., monodentate vs. bidentate phosphines) to find the optimal one for your specific transformation.[13]

Visualizing the Catalytic Cycle and Potential Off-Cycle Reactions:

Palladium_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R-Pd(II)-X L_n Ox_Add->PdII_Complex Transmetal Transmetalation or Carbopalladation PdII_Complex->Transmetal Beta_Hydride β-Hydride Elimination PdII_Complex->Beta_Hydride PdII_Intermediate R-Pd(II)-R' L_n Transmetal->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Isomerization Isomerization PdII_Intermediate->Isomerization Red_Elim->Pd0 Catalyst Regeneration Product Product (R-R') Red_Elim->Product

Caption: Generalized palladium catalytic cycle and common off-cycle side reactions.

General Laboratory Procedures

Protocol: Purification of Unsaturated Amino Esters

The purification of unsaturated amino esters can be challenging due to their polarity and potential instability.

  • Extraction: After the reaction, perform an aqueous workup. If the amino group is protected (e.g., with Boc), the product will be more soluble in organic solvents like ethyl acetate or dichloromethane. If the product is an amino ester salt, it will remain in the aqueous layer. In this case, basify the aqueous layer with a mild base (e.g., NaHCO₃) to free the amine and then extract with an organic solvent.

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for N-protected esters. For free amino esters, a more polar system containing methanol in dichloromethane, often with a small amount of triethylamine (0.5-1%) to prevent the product from streaking on the silica, is required.

    • Monitoring: Use TLC with a suitable stain (e.g., ninhydrin for free amines, potassium permanganate for the double bond) to track the separation.

  • Distillation/Crystallization: If the product is a low-boiling liquid, distillation under reduced pressure can be effective. If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

References

  • Bacchi, A., et al. (2021). Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides. JACS Au. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Protecting groups in peptide synthesis. PubMed. Available at: [Link]

  • Li, Z., et al. (2019). Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Adhikari, S., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Kulkarni, A. A., et al. (2015). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. Journal of Flow Chemistry. Available at: [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hatano, M., et al. (2017). Synthesis of Enantioenriched γ-Amino-α,β-unsaturated Esters Utilizing Palladium-Catalyzed Rearrangement of Allylic Carbamates for Direct Application to Formal [3 + 2] Cycloaddition. Organic Letters. Available at: [Link]

  • Suwal, S., et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bauer, M., & Kazmaier, U. (2001). Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate. Available at: [Link]

  • Kwon, O. (2011). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Semba, K., et al. (2016). anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. Nature Communications. Available at: [Link]

  • Reddy, R. P., et al. (2011). Palladium-catalyzed insertion of α-diazocarbonyl compounds for the synthesis of cyclic amino esters. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters. Google Patents.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Brinchi, L., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP. (2020, March 27). Horner-Wadsworth-Emmons reaction [Video]. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2009, January). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of α-amino acids with β,γ-unsaturated side chains. Semantic Scholar. Available at: [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Fischer Esterification. LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters. Google Patents.
  • ResearchGate. (2016, April 15). How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

Sources

stability and storage conditions for Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-aminopent-4-enoate Hydrochloride

Welcome to the technical support guide for this compound (CAS No: 115289-55-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides based on the chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] While some suppliers suggest room temperature storage[1], for enhanced stability and to minimize the risk of degradation, it is advisable to store it in a cool, dry place. Refrigeration (2-8 °C) is a good practice, especially for long-term storage, to reduce the rate of any potential degradation reactions. It is crucial to protect the compound from moisture.[2][3]

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Handle the compound in a well-ventilated area or a fume hood.[2] Avoid breathing in the dust.[4] Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.

Q3: What is the appearance of this compound?

The compound is typically a white to off-white solid.[1] Any significant deviation from this appearance, such as discoloration (yellowing or browning) or clumping, may indicate degradation or moisture absorption.

Q4: Is this compound sensitive to light or air?
Q5: How do I prepare a stock solution of this compound?

To prepare a stock solution, use a dry, inert solvent. The choice of solvent will depend on your specific experimental needs. For short-term storage in solution, it is advisable to use anhydrous solvents and store the solution at low temperatures (e.g., -20 °C). The stability of the compound in solution is generally lower than in its solid state. It is recommended to prepare solutions fresh for each experiment.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the handling and use of this compound.

Issue 1: The solid material appears clumpy or discolored.
  • Potential Cause: The clumping of the solid is a strong indicator of moisture absorption.[3] Discoloration (e.g., yellowing) can be a sign of chemical degradation.

  • Troubleshooting Steps:

    • Assess the extent of the issue: If the material is only slightly clumpy, it might still be usable for non-critical applications after drying under a vacuum. However, for sensitive experiments, it is best to use a fresh, uncontaminated batch.

    • Verify storage conditions: Ensure that the compound has been stored in a desiccator or a dry, inert atmosphere.

    • Future Prevention: Always store the compound in a tightly sealed container, preferably under an inert gas, and in a dry environment. Allow the container to reach room temperature before opening to prevent moisture condensation.

Issue 2: Inconsistent results in my reaction.
  • Potential Cause: Inconsistent results can arise from the degradation of the starting material. This compound has several functional groups that could be susceptible to degradation, leading to impurities in your reaction.

  • Potential Degradation Pathways:

    • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture or if the solution is basic.

    • Reaction of the Free Amine: While the hydrochloride salt protects the amine, in neutral or basic solutions, the free amine can be susceptible to oxidation or other side reactions.

    • Reactions involving the Alkene: The double bond can potentially undergo oxidation or polymerization over time, though this is less likely under proper storage conditions.

  • Visualizing Potential Degradation:

    DegradationPathways A This compound B Hydrolysis (2-aminopent-4-enoic acid) A->B Moisture/Base C Oxidation/Side Reactions (Free Amine) A->C Basic pH/Air D Alkene Reactions (Oxidation/Polymerization) A->D Improper Storage

    Caption: Potential degradation pathways for this compound.

  • Troubleshooting and Validation Protocol:

    • Purity Check: Before use, it is advisable to check the purity of the compound, especially if it has been in storage for a long time. This can be done using techniques like NMR spectroscopy or LC-MS.

    • Fresh Solutions: Always prepare solutions fresh for your experiments. Do not store solutions for extended periods unless their stability in the specific solvent has been verified.

    • Control Experiment: If you suspect degradation, run a control experiment with a newly purchased batch of the compound to compare the results.

Issue 3: The compound is not dissolving as expected.
  • Potential Cause: Solubility issues can be due to the use of an inappropriate solvent or changes in the compound due to degradation (e.g., polymerization).

  • Troubleshooting Steps:

    • Solvent Selection: Verify the solubility of this compound in your chosen solvent. As a hydrochloride salt, it is expected to have better solubility in polar protic solvents.

    • Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, avoid excessive heat, which could promote degradation.

    • Purity Assessment: If solubility issues persist, consider the possibility of degradation into less soluble byproducts. Analyze the material's purity as described above.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term.[1][2]Reduces the rate of potential chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen).[1][2]Prevents oxidation and reaction with atmospheric moisture.
Light Store in an amber or opaque container.Protects against potential photodegradation.
Moisture Keep in a tightly sealed container in a dry environment.[2][3][5]Prevents hydrolysis of the ester and clumping of the solid.
Handling Allow to warm to room temperature before opening. Use in a well-ventilated area.[2]Prevents moisture condensation and ensures user safety.

Experimental Workflow: Preparing a Stock Solution

Here is a recommended workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing a stock solution.

Protocol:

  • Equilibration: Remove the container of this compound from cold storage and allow it to sit at room temperature for at least 30 minutes before opening.

  • Weighing: In a fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of your chosen anhydrous solvent to the vial.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary, but do not overheat.

  • Storage: If the solution is not for immediate use, store it at -20 °C in a tightly sealed container. It is highly recommended to use the solution as fresh as possible.

References

  • PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (R)-2-Aminopent-4-en-1-ol hydrochloride. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2025). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 25-28.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselectivity in Amino Acid Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective reactions involving amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during diastereoselective reactions of amino acid esters. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Diastereomeric Ratio (d.r.)

Question: My reaction is producing the desired product, but with a low diastereomeric ratio. How can I improve the diastereoselectivity?

A low diastereomeric ratio (d.r.) is a frequent challenge and can often be traced back to the transition state geometry of your reaction. The key is to amplify the energetic difference between the transition states leading to the desired and undesired diastereomers.

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a lower d.r.

    • Solution: Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by making it more difficult for the system to access the higher energy transition state.

  • Inappropriate Solvent Choice: The solvent can influence the effective size of substituents and the stability of the transition state through solvation effects.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. For example, non-coordinating solvents like toluene or dichloromethane may favor a more rigid and selective transition state compared to coordinating solvents like THF.

  • Steric Hindrance is Insufficient: The directing group on your chiral amino acid ester may not be sterically demanding enough to effectively bias the approach of the incoming reagent.

    • Solution: If possible, consider using an amino acid with a bulkier protecting group on the nitrogen (e.g., switching from Boc to Cbz or a more substantial group) or a bulkier ester group (e.g., tert-butyl instead of methyl).[1][2][3]

  • Reagent or Catalyst is Not Selective Enough: The inherent selectivity of your reagent or catalyst system may be low.

    • Solution:

      • Reagents: Employ bulkier reagents to increase steric interactions in the transition state.

      • Catalysts: For catalyzed reactions, screen different chiral ligands or catalysts. For instance, in metal-catalyzed reactions, the choice of chiral ligand is paramount.[4]

Issue 2: Inconsistent Diastereoselectivity Results

Question: I am getting variable diastereomeric ratios between runs of the same reaction. What could be causing this inconsistency?

Inconsistent results often point to subtle, uncontrolled variables in your experimental setup. Meticulous control over reaction conditions is crucial for reproducibility.

Potential Causes & Solutions:

  • Trace Water or Impurities: Water or other impurities in your reagents or solvents can interfere with catalysts, alter the nature of reactive species (e.g., enolates), and lead to inconsistent results.

    • Solution: Ensure all solvents and liquid reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened or purified solid reagents.

  • Variability in Reagent Addition/Temperature Control: The rate of addition of a reagent or slight temperature fluctuations during the reaction can impact selectivity.

    • Solution: Use a syringe pump for slow, controlled addition of reagents. Ensure your reaction vessel is well-immersed in the cooling bath and that the temperature is monitored throughout the reaction.

  • Reaction Time: If the reaction is reversible or if the product can epimerize under the reaction conditions, the diastereomeric ratio may change over time.

    • Solution: Run a time-course study to determine the optimal reaction time. Quench the reaction at different time points and analyze the d.r. to see if it degrades over time.

Issue 3: Unexpected Side Product Formation

Question: I am observing significant formation of side products, which is complicating purification and lowering my yield. What are the likely side reactions and how can I prevent them?

Side product formation in amino acid ester reactions often involves the reactive functional groups of the amino acid itself. Protecting group strategy is key to mitigating these issues.[1][2][5]

Potential Causes & Solutions:

  • N-Alkylation or Acylation: If the nitrogen of the amino acid is not adequately protected, it can compete with other nucleophiles in the reaction.[6]

    • Solution: Ensure the use of a stable N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The choice of protecting group should be orthogonal to the reaction conditions.[3]

  • Racemization: The stereochemical integrity of the starting amino acid can be compromised, especially if the reaction involves the formation of an enolate at the alpha-carbon.[7]

    • Solution: Use non-racemizing conditions. For example, in peptide couplings, the use of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization.[7] For other reactions, milder bases and lower temperatures are generally preferred.

  • Diketopiperazine Formation: Amino acid esters, especially dipeptide esters, are prone to intermolecular cyclization to form diketopiperazines, particularly upon N-deprotection.[8]

    • Solution: Use the C-terminal amino acid as a benzyl or tert-butyl ester to sterically hinder this side reaction. Keep the N-terminus protected until the final desired step.

Frequently Asked Questions (FAQs)

Q1: How do chiral auxiliaries function to control diastereoselectivity?

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] They work by creating a chiral environment around the reaction center, forcing the incoming reagent to approach from a specific face due to steric hindrance. Prominent examples include Evans oxazolidinones and Oppolzer's camphorsultams.[9][10] After the reaction, the auxiliary is cleaved to reveal the desired stereoisomer of the product.

Q2: What is the role of protecting groups in diastereoselective amino acid reactions?

Protecting groups are essential for preventing unwanted side reactions at the various functional groups of an amino acid (amino group, carboxyl group, and any side-chain functionality).[1][2][5] By temporarily masking these reactive sites, you can ensure that the desired reaction occurs only at the intended location.[6] An ideal protecting group is easy to install, stable to the reaction conditions, and can be removed cleanly without affecting the rest of the molecule.[3]

Q3: What are the best analytical methods for determining the diastereomeric ratio?

Several analytical techniques can be used to determine the d.r. The choice depends on the nature of the products and the available instrumentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is often the quickest method. The diastereomers will have slightly different chemical environments, leading to distinct, well-resolved signals for certain protons. Integration of these signals provides the ratio.[11]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating diastereomers and enantiomers.[12] Even on a standard achiral column (like C18), diastereomers can often be separated due to their different physical properties.[13]

  • Gas Chromatography (GC): For volatile derivatives, chiral GC columns can provide excellent separation of diastereomers.[12]

Experimental Protocols

General Protocol for a Diastereoselective Alkylation using a Chiral Auxiliary

This protocol provides a general framework. Specific amounts, temperatures, and times will need to be optimized for your particular substrate and electrophile.

  • Preparation of the N-Acyl Amino Acid Ester:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a coupling reagent (e.g., DCC, 1.1 eq) and a catalyst (e.g., DMAP, 0.1 eq).

    • Add the alcohol corresponding to the desired ester (1.2 eq).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Work up the reaction to isolate the pure amino acid ester.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl amino acid ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base (e.g., LDA, 1.05 eq) dropwise.

    • Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

    • Add the electrophile (e.g., an alkyl halide, 1.1 eq) dropwise.

    • Stir at -78 °C for 1-3 hours, or until TLC indicates consumption of the starting material.

  • Work-up and Analysis:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio of the purified product using ¹H NMR or HPLC.

Data Presentation and Visualization

Table 1: Effect of Solvent on Diastereoselectivity
SolventDielectric ConstantDiastereomeric Ratio (d.r.)
Toluene2.495:5
Dichloromethane9.192:8
Diethyl Ether4.388:12
Tetrahydrofuran (THF)7.585:15
Acetonitrile37.570:30

This table illustrates a general trend where less coordinating, nonpolar solvents often lead to higher diastereoselectivity.

Diagrams

Troubleshooting_Diastereoselectivity cluster_outcomes Expected Outcome start Low Diastereomeric Ratio (d.r.) temp Lower Reaction Temperature (-78°C, -20°C, 0°C) start->temp solvent Screen Solvents (Toluene, DCM, THF) start->solvent sterics Increase Steric Bulk (Protecting Groups, Reagents) start->sterics catalyst Optimize Catalyst/ Ligand System start->catalyst outcome Improved d.r. temp->outcome solvent->outcome sterics->outcome catalyst->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction_Mechanism_Overview cluster_reactants Reactants cluster_transition Transition States cluster_products Products A Chiral Amino Acid Ester TS1 Transition State 1 (Lower Energy) A->TS1 Favored Path TS2 Transition State 2 (Higher Energy) A->TS2 Disfavored Path B Electrophile (E+) P1 Major Diastereomer TS1->P1 P2 Minor Diastereomer TS2->P2

Sources

preventing polymerization of Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 2-aminopent-4-enoate hydrochloride (CAS: 115289-55-9). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance on preventing the unwanted polymerization of this valuable unsaturated amino acid ester. Uncontrolled polymerization can lead to failed experiments, inaccurate results, and loss of valuable material. This guide explains the underlying chemical principles and provides actionable protocols to ensure the stability and integrity of your compound.

Understanding the Challenge: The Inherent Instability

This compound is a bifunctional molecule containing a terminal alkene (a vinyl group) and an amino acid ester moiety. The primary challenge in its handling and use is the susceptibility of the C=C double bond to free-radical polymerization.[1] This process, once initiated, can proceed rapidly, converting the monomer into an undesirable oligomeric or polymeric substance.

The polymerization is typically a chain reaction involving three key stages: initiation, propagation, and termination.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator (I) Initiator (I) Radical (R•) Radical (R•) Initiator (I)->Radical (R•) Heat, Light, O₂ Monomer-Radical (M•) Monomer-Radical (M•) Radical (R•)->Monomer-Radical (M•) + Monomer (M) Growing Chain (M-M•) Growing Chain (M-M•) Monomer-Radical (M•)->Growing Chain (M-M•) + Monomer (M) Longer Chain (M-M-M•) Longer Chain (M-M-M•) Growing Chain (M-M•)->Longer Chain (M-M-M•) + Monomer (M) Stable Polymer Stable Polymer Longer Chain (M-M-M•)->Stable Polymer + Radical Scavenger or another chain

Caption: Free-Radical Polymerization Workflow.

Understanding this mechanism is crucial because effective prevention strategies are designed to interfere with the "Initiation" and "Propagation" steps by eliminating initiators and scavenging free radicals.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered when working with this compound.

FAQ 1: My sample's viscosity has increased, or it has become cloudy. What is happening and what should I do?

Answer: Increased viscosity, cloudiness, or the formation of a precipitate are hallmark signs of oligomerization or polymerization. The monomer, which should be a freely soluble solid or clear solution, is forming longer, less soluble chains.

Immediate Action Troubleshooting:

start Observation: Increased Viscosity / Cloudiness check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor no_inhibitor No check_inhibitor->no_inhibitor No yes_inhibitor Yes check_inhibitor->yes_inhibitor Yes check_storage How was the material stored? improper_storage Improperly (e.g., room temp, air, light) check_storage->improper_storage proper_storage Properly check_storage->proper_storage add_inhibitor Action: Immediately add a radical scavenger (e.g., BHT, Hydroquinone). Cool sample to 0-4°C. analyze Analyze sample purity (NMR, LC-MS). Decide if material is salvageable. add_inhibitor->analyze review_storage Action: Review storage protocol. Ensure inert atmosphere, low temp, and protection from light. review_storage->analyze no_inhibitor->add_inhibitor yes_inhibitor->check_storage improper_storage->review_storage proper_storage->analyze discard If heavily polymerized, discard according to safety protocols. analyze->discard

Caption: Troubleshooting workflow for suspected polymerization.

If the material is critical, you may attempt to precipitate the monomer from the oligomers using a non-polar solvent, but this is often low-yielding. The best course of action is prevention.

FAQ 2: What are the optimal storage and handling conditions for the solid compound and its solutions?

Answer: The stability of this compound is highly dependent on its environment. Free radicals, which initiate polymerization, are generated by heat, light (UV radiation), and oxygen.[2]

Core Protocol: Storage & Handling

  • Temperature: Store the solid compound at 2-8°C . For long-term storage (>6 months), -20°C is recommended. Avoid temperature cycling.

  • Atmosphere: Oxygen is a known initiator.[1] Always store the solid under an inert atmosphere, such as Argon or Nitrogen . After each use, flush the container headspace with inert gas before sealing.

  • Light: Protect the compound from light by storing it in an amber glass vial or by wrapping the container in aluminum foil. UV light can provide the energy to initiate radical formation.[2]

  • pH Control (for solutions): The hydrochloride salt naturally creates an acidic solution, which is generally favorable for the stability of the amine. However, extremes in pH can promote either ester hydrolysis (highly acidic or basic conditions) or deprotonation of the amine, which could affect reactivity.[3][4] For solutions, maintaining a mildly acidic pH (approx. 3-5) is often a good balance. Studies on other amino acid esters show that pH is a critical factor in their stability.[5][6]

  • Material Purity: Ensure that the compound is free from metal contaminants, as transition metals can catalyze oxidation and radical formation.[2] Use high-purity solvents and clean glassware.

ParameterRecommendationRationale
Temperature 2-8°C (short-term), -20°C (long-term)Reduces thermal energy for radical initiation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and the formation of peroxide radicals.[1]
Light Amber vial or foil wrapPrevents photo-initiation of radical chain reactions.[2]
pH (Solutions) Mildly Acidic (pH 3-5)Balances prevention of amine-mediated side reactions and ester hydrolysis.[3][4]
FAQ 3: Should I use a polymerization inhibitor? If so, which one and how?

Answer: Yes, for any application involving heating, long-term storage in solution, or exposure to air, adding a polymerization inhibitor is a highly effective preventative measure. Inhibitors are radical scavengers that terminate the polymerization chain reaction.[2][]

Choosing an Inhibitor:

The most common and effective inhibitors for unsaturated monomers are phenolic compounds or stable free radicals.[][8][9]

InhibitorTypeTypical Conc. (ppm)SolubilityKey Considerations
BHT (Butylated Hydroxytoluene) Phenolic100 - 500Organic SolventsVery common, effective, and readily available.[10]
Hydroquinone (HQ) Phenolic100 - 1000Polar Organic, WaterHighly effective, but can discolor solutions. Often requires trace oxygen to be active.[]
MEHQ (Hydroquinone monomethyl ether) Phenolic100 - 500Organic SolventsLess colored than HQ, widely used commercially.
TEMPO Stable Radical50 - 200Organic SolventsVery efficient radical trap, but can be more expensive.

Protocol: Adding an Inhibitor to a Solution

  • Calculate the Required Amount: Determine the mass of inhibitor needed based on the total volume of your solution and the desired ppm concentration. (e.g., for 200 ppm in 100 mL of solvent, you need 20 mg of inhibitor).

  • Prepare a Stock Solution: It is often more accurate to dissolve the inhibitor in a small amount of the reaction solvent first to create a concentrated stock solution.

  • Add to Monomer Solution: Add the calculated volume of the inhibitor stock solution to your solution of this compound.

  • Mix Thoroughly: Ensure the inhibitor is fully dissolved and evenly distributed.

  • Document: Always label the container clearly, indicating the type and concentration of the inhibitor added.

This proactive step is one of the most robust methods for ensuring the long-term stability of your material during experiments.

References

  • Antioxidant - Wikipedia.
  • Amino Acid Vinyl Esters: A New Monomer Palette for Degradable Polycationic Materials - The Royal Society of Chemistry.
  • Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed.
  • [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed.
  • Amino acid vinyl esters: a new monomer palette for degradable polycationic materials - Polymer Chemistry (RSC Publishing).
  • Mitigation of 3-MCPD Esters Formation by Radical Scavengers - ResearchG
  • safety d
  • Methyl 2-amino-4-methyl-3-oxopentano
  • US6303723B1 - Process for polymerization of allylic compounds - Google P
  • Antioxidants eliminate stereomutation and thioether formation during lipase-catalyzed thioesterification and transthioesterification for the preparation of uniform cis- and trans-unsatur
  • Polymerization Inhibitors - Polymer / BOC Sciences.
  • What is the classification and mechanism of polymeriz
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed.
  • Inhibition of Free Radical Polymeriz
  • Polymeriz
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
  • 2 - SAFETY D
  • This compound 95% | CAS: 115289-55-9 | AChemBlock.
  • Synthesis, characterization and free radical scavenging properties of rosmarinic acid f
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels | ACS Omega - ACS Public
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF - ResearchG
  • pH Effects on Amino Acid Structures - YouTube.
  • 173723-62-1|(S)
  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH.
  • Amine Acceler
  • N-terminal-prolonged vinyl ester-based peptides as selective proteasome beta1 subunit inhibitors - PubMed.
  • Catalytic degradation of crystal violet and methyl orange in heterogeneous Fenton-like processes - PubMed.
  • Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction - MDPI.
  • Degradation of methyl orange by pyrite activated persulfate oxidation: mechanism, pathway and influences of water substrates - ResearchG

Sources

Technical Support Center: Optimization of Allylic Ester Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for optimizing allylic ester rearrangements. This document moves beyond simple protocols to explain the underlying principles governing these powerful C-C and C-N bond-forming reactions, enabling you to troubleshoot effectively and rationalize your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered during the setup and execution of allylic ester rearrangements.

Q1: My[1][1]-sigmatropic rearrangement (e.g., Claisen, Overman) is slow or has stalled completely. What are the primary factors to investigate?

A1: A sluggish or stalled rearrangement is one of the most frequent issues. The root cause typically falls into one of three categories: insufficient energy, catalyst inefficiency, or issues with the substrate itself.

  • Thermal Conditions: Many rearrangements, like the classic Claisen or thermal Overman, require significant thermal energy to overcome the activation barrier of the cyclic transition state.[2][3] If the reaction is slow, the primary solution is to increase the temperature. For high-boiling solvents like xylene or toluene, ensure you are reaching reflux. For thermally sensitive substrates, consider microwave-assisted heating, which can dramatically increase reaction rates and yields in minutes instead of hours.[4][5]

  • Catalysis: For catalyzed variants like the palladium-mediated Overman rearrangement or the Johnson-Claisen, catalyst activity is paramount.[4][6] Ensure your catalyst is active and not poisoned. For Pd-catalyzed reactions, trace impurities in reagents or solvents can lead to deactivation.[7][8] If using an acid catalyst (e.g., propionic acid in the Johnson-Claisen), ensure it's not being quenched by basic functionalities on the substrate or impurities.[9]

  • Substrate Reactivity: In the Overman rearrangement, the first step is the formation of an allylic trichloroacetimidate intermediate.[10][11] If this intermediate does not form efficiently (e.g., due to a sterically hindered alcohol or improper base choice), the subsequent rearrangement cannot occur.[12] Confirm imidate formation via TLC or ¹H NMR before proceeding with the thermal or catalytic rearrangement step.

Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I suppress them?

A2: Byproduct formation often points to competing reaction pathways. In allylic rearrangements, common side reactions include elimination, decomposition, and alternative rearrangement pathways.

  • Elimination: For palladium-catalyzed Overman rearrangements, γ-proton elimination can sometimes compete with the desired rearrangement, leading to undesired side products.[6] This can be mitigated by first isolating the purified trichloroacetimidate and then subjecting it to a purely thermal rearrangement, which often delivers the desired product with higher selectivity.[6]

  • Aromatic Claisen Rearrangements: When using substituted allyl phenyl ethers, you may see a mixture of ortho and para products. The regioselectivity is influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to direct the rearrangement to the para position, while electron-withdrawing groups favor the ortho product.[2] Steric hindrance at the ortho position will almost exclusively lead to the para product.[2]

  • Decomposition: High reaction temperatures can lead to substrate or product decomposition.[9] If you suspect this is occurring, try lowering the temperature and accepting a longer reaction time, or switch to a catalyzed, lower-temperature variant like the Ireland-Claisen rearrangement, which can proceed at room temperature.[2]

Q3: How critical is solvent choice, and what are the general guidelines?

A3: Solvent choice is highly critical as it directly influences the reaction rate by stabilizing the transition state. For the classic Claisen rearrangement, a clear trend is observed: polar solvents accelerate the reaction to a greater extent than nonpolar solvents.[2][4]

  • Polarity and Hydrogen Bonding: The transition state of the Claisen rearrangement is more polar than the ground state of the reactants. Polar solvents, particularly those capable of hydrogen bonding (e.g., ethanol/water mixtures), stabilize this transition state, lowering the activation energy and increasing the reaction rate.[4][13] In some cases, rate constants can be 10-fold higher in ethanol/water compared to a less polar solvent like sulfolane.[4]

  • "On-Water" Conditions: For certain substrates, running the reaction "on water" (i.e., with water as a suspension, not as a co-solvent for dissolved reactants) can lead to dramatic rate accelerations. This is attributed to enhanced hydrogen bonding from interfacial water molecules that stabilize the polar transition state.[13][14]

Table 1: Influence of Solvent Polarity on Claisen Rearrangement Rates
Solvent SystemRelative PolarityTypical Effect on RateCitation(s)
Toluene, XyleneLowBaseline (Thermal)[6]
SulfolaneMediumModerate Acceleration[4]
AcetonitrileMedium-HighSignificant Acceleration[15]
Ethanol/WaterHighStrong Acceleration[4]
"On Water" (Suspension)Interfacial PolarityDramatic Acceleration[13][14]

Q4: My asymmetric rearrangement is yielding a product with low enantioselectivity (ee). What are the key parameters to optimize?

A4: Achieving high enantioselectivity in catalytic asymmetric rearrangements requires careful optimization of the catalyst system and reaction conditions.

  • Ligand Choice: The chiral ligand is the most critical component. The ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the reaction. For palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a Cope rearrangement, ligands like the Trost ligand or DACH-phenyl ligands are often effective.[16][17][18] It is essential to screen a variety of ligand families (e.g., PHOX, phosphoramidites) to find the optimal match for your specific substrate.[17][19]

  • Base and Additives: The choice of base can significantly impact enantioselectivity.[20] For instance, in some Pd-catalyzed AAA reactions, switching from a common base like triethylamine to a bulkier base like Hünig's base (DIPEA) or a guanidine base like TMG can improve both conversion and ee.[18][20]

  • Temperature and Concentration: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy available for non-selective pathways. Running the reaction at a higher concentration can sometimes favor the desired catalytic cycle over catalyst decomposition pathways.[20]

Section 2: Detailed Troubleshooting Guides

This section provides structured, in-depth approaches to resolving more complex experimental challenges.

Guide 1: Low Reaction Yield or Stalled Reaction

A low or zero yield is a frustrating but common problem. This guide provides a logical workflow to diagnose and solve the issue.

  • Inadequate Reaction Temperature: As a pericyclic reaction, the rearrangement often has a high activation barrier.

    • Solution: If using a high-boiling solvent (toluene, xylene), ensure a thermometer is used to verify the correct reflux temperature is reached. For stubborn substrates, consider switching to a higher-boiling solvent or employing microwave heating.[5]

  • Catalyst Inactivity or Poisoning (for catalyzed variants): Catalysts, especially palladium, are sensitive to impurities.

    • Solution: Use high-purity, degassed solvents. Ensure starting materials are free of potential catalyst poisons like sulfur or nitrogen-containing compounds.[7][8] If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust pre-catalyst. For Pd-catalyzed reactions, the formation of palladium black is a visual indicator of catalyst decomposition.[8]

  • Failure of Imidate Formation (Overman Rearrangement): The rearrangement cannot occur if the key trichloroacetimidate intermediate is not formed.[10]

    • Solution: The formation of the imidate from the allylic alcohol and trichloroacetonitrile is base-catalyzed (commonly DBU or K₂CO₃).[10][12] Ensure the base is not degraded and is used in the correct catalytic amount. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting alcohol and the appearance of the new imidate before heating to initiate the rearrangement. A sample experimental procedure is provided below.[10]

  • Substrate Steric or Electronic Effects: Highly substituted or electronically deactivated substrates may be inherently less reactive.[21][22]

    • Solution: Steric hindrance around the reacting centers can disfavor the formation of the required six-membered chair-like transition state.[10][11] Electron-withdrawing groups on the substrate can also slow the reaction. For these challenging substrates, more forcing conditions (higher temperature, longer reaction times) or a switch to a more reactive rearrangement variant (e.g., Ireland-Claisen) may be necessary.[2][3]

G start Low or No Product check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_catalyst Is Catalyst Active and Not Poisoned? check_temp->check_catalyst Yes increase_temp Action: Increase Temp, Use Microwave, or Change Solvent check_temp->increase_temp No check_imidate Overman: Is Imidate Intermediate Forming? check_catalyst->check_imidate Yes purify_reagents Action: Use Pure Reagents, Degas Solvents, Increase Catalyst Loading check_catalyst->purify_reagents No check_substrate Is Substrate Inherently Unreactive? check_imidate->check_substrate Yes optimize_imidate Action: Confirm Base Activity, Monitor Imidate Formation by TLC/NMR check_imidate->optimize_imidate No force_conditions Action: Use Forcing Conditions or Switch to a More Reactive Variant check_substrate->force_conditions Yes

Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Catalyst Deactivation in Palladium-Catalyzed Rearrangements

Palladium catalysts are powerful tools for promoting rearrangements under mild conditions, but they are susceptible to deactivation, which can halt the reaction.[6] Understanding the deactivation pathways is key to prevention and mitigation.

  • Poisoning: This occurs when impurities or even the substrate/product itself bind strongly to the palladium center, blocking the active sites.[8]

    • Common Poisons: Nitrogen heterocycles (like quinoline or pyridine), sulfur compounds, and even halide ions can act as potent poisons.[8] The lone pair of electrons on these atoms coordinates irreversibly to the metal.

    • Mitigation: Rigorously purify all reagents and solvents. If the substrate itself contains a poisoning functional group, a higher catalyst loading or a ligand that protects the metal center may be required.

  • Fouling: This is the physical blockage of the catalyst surface by insoluble byproducts or polymers.[8]

    • Mitigation: Ensure the reaction mixture remains homogeneous. If solids are forming, investigate their identity. A change in solvent may be necessary to keep all species in solution.

  • Formation of Inactive Species (e.g., Palladium Black): The active Pd(0) or Pd(II) catalyst can agglomerate into inactive palladium nanoparticles (palladium black) or be converted into other inactive oxidation states.[8]

    • Mitigation: This is often caused by reaction conditions that are too harsh or by ligands that are not robust enough to stabilize the catalytic species. Using well-defined pre-catalysts and robust, sterically demanding ligands (e.g., Buchwald-type ligands) can help prevent the formation of inactive palladium species.[23]

G cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst (e.g., Pd(0)L_n) poisoning Poisoning (e.g., Quinoline Coordination) active_catalyst->poisoning Chemical fouling Fouling (Product Deposition) active_catalyst->fouling Mechanical sintering Sintering / Agglomeration (Formation of Pd Black) active_catalyst->sintering Thermal inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst fouling->inactive_catalyst sintering->inactive_catalyst

Caption: Major catalyst deactivation mechanisms.

Section 3: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step procedures for common and advanced applications of allylic ester rearrangements.

Protocol 1: General Procedure for a Thermal Overman Rearrangement

This two-step protocol first forms the trichloroacetimidate intermediate, which is then rearranged under thermal conditions. This approach is often preferred to one-pot procedures as it can minimize side reactions.[6]

Step A: Formation of the Allylic Trichloroacetimidate [10]

  • Dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.

  • Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~0.1-0.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trichloroacetonitrile (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting alcohol by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be used directly, or it can be purified by flash column chromatography on silica gel if necessary.

Step B: Thermal[1][1]-Sigmatropic Rearrangement [12]

  • Dissolve the crude or purified trichloroacetimidate in a high-boiling solvent such as xylene or toluene.

  • Add a solid base like potassium carbonate (K₂CO₃, 1.0-2.0 eq) to neutralize any generated trichloroacetic acid.

  • Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC until the imidate is consumed.

  • Cool the reaction to room temperature, filter off the solid base, and concentrate the filtrate.

  • Purify the resulting N-allyl trichloroacetamide by flash column chromatography.

Protocol 2: Optimization of a Microwave-Assisted Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement often requires high temperatures and long reaction times.[4] Microwave heating offers a significant improvement, enabling rapid, high-yield synthesis.[5]

Objective: To optimize the reaction of an allylic alcohol with triethyl orthoacetate (TEOA) to form a γ,δ-unsaturated ester.

Starting Materials:

  • Allylic alcohol (e.g., nerol or perillyl alcohol)

  • Triethyl orthoacetate (TEOA, used as both reagent and solvent)

  • Propionic acid (catalyst)

Procedure:

  • In a sealed microwave reaction vessel, combine the allylic alcohol (1.0 eq, e.g., 1.50 mmol), a large excess of TEOA (14 eq, e.g., 22 mmol), and a catalytic amount of propionic acid (~0.05 eq, e.g., 0.08 mmol).

  • Stir the mixture and heat it in a focused microwave reactor to the target temperature (e.g., 190 °C) for a short duration (e.g., 5 minutes).

  • After the reaction, cool the vessel to room temperature.

  • Quench the excess TEOA by adding 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product, which can then be purified.

Table 2: Example Optimization Data for Microwave-Assisted Johnson-Claisen Rearrangement of Perillyl Alcohol[5]
EntryTemp (°C)Time (min)Molar Ratio (Alcohol:TEOA)HeatingYield (%)
a1404801:7Oil Bath84
b190151:27Microwave95
c190151:14Microwave95
d19051:7Microwave75
e (Optimized) 190 5 1:14 Microwave 99

As the data shows, microwave heating for just 5 minutes at 190 °C with a 1:14 molar ratio of substrate to orthoester provides a near-quantitative yield, a dramatic improvement over conventional heating.[5]

References

  • Fernandes, R. A., Kattanguru, P., Gholap, S. P., & Chaudhari, D. A. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry, 15(13), 2672–2710. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved January 7, 2026, from [Link]

  • Fernandes, R. A., Kattanguru, P., Gholap, S. P., & Chaudhari, D. A. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations. The Journal of chemical physics, 132(7), 074101. [Link]

  • ElectronicsAndBooks. (n.d.). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • ResearchGate. (n.d.). Recent Advances in Overman Rearrangement: Synthesis of Natural Products and Valuable Compounds. Request PDF. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Bioengineer.org. (2026). Catalytic Enantioselective -Wittig Rearrangement Breakthrough. [Link]

  • MDPI. (2024). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]

  • SynArchive. (n.d.). Overman Rearrangement. Retrieved January 7, 2026, from [Link]

  • NROChemistry. (n.d.). Overman Rearrangement. Retrieved January 7, 2026, from [Link]

  • Wiley Online Library. (n.d.). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]

  • National Institutes of Health. (n.d.). Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles. [Link]

  • PubMed Central. (n.d.). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. [Link]

  • ResearchGate. (2025). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. [Link]

  • ACS Publications. (2023). Development of Pd-Catalyzed Asymmetric Allylic Alkylation with Low Catalyst Loading for Large-Scale Production of Ethyl (R)-1-Allyl-2-oxocyclohexane-1-carboxylate. [Link]

  • Wikipedia. (n.d.). Overman rearrangement. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. [Link]

  • ACS Publications. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. [Link]

  • YouTube. (2022). Overman Rearrangement. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the allylic alkylation of 1a. [Link]

  • ResearchGate. (2024). Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. [Link]

Sources

Technical Support Center: Purification of Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Methyl 2-aminopent-4-enoate hydrochloride (CAS No: 115289-59-9).[1][2][3] Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve high purity for this critical synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring an amino group, an ester, and a terminal alkene, offers multiple points for chemical modification. However, these same functional groups can lead to the formation of various impurities during synthesis, making effective purification essential for downstream applications. This guide addresses the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential impurities I might encounter in my crude this compound sample?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Impurities typically arise from the starting materials, side reactions, or subsequent degradation.

Table 1: Common Impurities and Their Likely Origin

Impurity TypeSpecific ExampleLikely Origin
Unreacted Starting Materials 2-Aminopent-4-enoic acidIncomplete esterification reaction.
Methanol, Thionyl ChlorideResidual reagents from the esterification process.[4]
Reaction Byproducts Dimerized or oligomerized productsSelf-reaction of the amino acid ester.
Polymeric materialPolymerization involving the terminal alkene.
Over-alkylation productsReaction of the amine with the ester product.
Enantiomeric Impurity (R)-Methyl 2-aminopent-4-enoate HClIf the synthesis is intended to be stereospecific for the (S)-enantiomer (or vice-versa).
Solvent-Related Impurities Residual reaction or workup solventsIncomplete removal of solvents like Dichloromethane (DCM), Ether, or Tetrahydrofuran (THF).[5][6]
Degradation Products 2-Hydroxypent-4-enoate derivativesHydrolysis of the ester group, especially in the presence of moisture.
Q2: My crude product is a discolored oil that won't solidify. What is the recommended initial purification step?

A2: For crude products that are oils or semi-solids, the primary goal is to induce crystallization and remove the bulk of impurities. Recrystallization is the most effective and widely used technique for purifying amino acid ester hydrochlorides.[4][7]

The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: Begin by testing small aliquots of your crude product with different solvent systems. A common and effective system for amino acid hydrochlorides is a polar solvent (like methanol or ethanol) in which the compound dissolves well, combined with a non-polar anti-solvent (like diethyl ether or ethyl acetate) to induce precipitation.[8]

  • Dissolution: Dissolve the crude material in a minimal amount of the hot primary solvent (e.g., methanol). Stir until all solids are dissolved.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) to the warm solution with stirring until it becomes slightly cloudy (the point of saturation).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q3: Recrystallization improved the purity, but analytical tests (HPLC, NMR) still show minor impurities. What is the next logical step?

A3: When recrystallization is insufficient, column chromatography is the next powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] For polar compounds like amino acid esters, silica gel chromatography is typically effective.

The choice between repeating recrystallization, moving to chromatography, or using an extraction-based method depends on the nature of the impurities.

purification_workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (HPLC/NMR) recrystallization->purity_check1 is_pure1 Is Purity >98%? purity_check1->is_pure1 Analyze chromatography Perform Silica Gel Column Chromatography is_pure1->chromatography No, polar impurities remain acid_base Consider Acid-Base Extraction is_pure1->acid_base No, non-basic impurities final_product High-Purity Product is_pure1->final_product Yes purity_check2 Assess Purity chromatography->purity_check2 acid_base->purity_check2 purity_check2->final_product Purity Acceptable end Further Characterization purity_check2->end Impurities Persist

Caption: Decision workflow for purification strategy.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a less polar eluent and gradually increase the polarity.

    • Initial Eluent: Dichloromethane (DCM) or Ethyl Acetate.

    • Polar Modifier: Methanol (MeOH).

    • Example Gradient: Start with 100% DCM and gradually increase to 5-10% MeOH in DCM. The exact gradient will depend on the polarity of the impurities.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the percentage of methanol in the mobile phase to elute more polar compounds.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q4: My main impurity is non-basic and organic in nature. Is there an alternative to chromatography?

A4: Yes, an acid-base extraction is an excellent and scalable method to separate your basic amino acid ester from non-basic or acidic impurities.[5] This process involves converting the hydrochloride salt to its free amine form, which is soluble in organic solvents, while acidic or neutral impurities behave differently.

acid_base_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq1 Dissolve Crude HCl Salt in Water aq2 Add Base (e.g., Na2CO3) to pH ~9-10 aq1->aq2 org1 Extract with Organic Solvent (e.g., DCM) aq2->org1 aq4 Aqueous Layer (Contains salts, acidic impurities) org1->aq4 org2 Organic Layer (Contains Free Amine) org1->org2 org3 Dry over Na2SO4, Filter, Concentrate org2->org3 org4 Dissolve Free Amine in Dry Ether org3->org4 org5 Add HCl in Ether org4->org5 final Filter and Dry Pure HCl Salt Product org5->final

Caption: Experimental workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude this compound in water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the pH reaches 9-10.[5] This neutralizes the HCl and deprotonates the amine, forming the free base.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract it several times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer, while inorganic salts and highly polar impurities will remain in the aqueous layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine, likely as an oil.

  • Salt Re-formation: Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether. Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) with stirring. The pure this compound will precipitate as a white solid.

  • Final Collection: Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

Q5: How do I confirm the enantiomeric purity of my product?

A5: Assessing enantiomeric purity is critical, especially in pharmaceutical development. The most reliable method is High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP).[9]

These columns are designed to interact differently with the two enantiomers of a chiral molecule, resulting in different retention times and allowing for their separation and quantification.

  • Method: Chiral HPLC is the gold standard.[10][11]

  • Stationary Phases: Polysaccharide-based CSPs, such as those with amylose or cellulose tris(3,5-dimethylphenylcarbamate) coatings, are highly effective for separating amino acid derivatives.[9]

  • Derivatization: In some cases, derivatizing the amine with a UV-active or fluorescent tag (like NBD-Cl) can enhance detection sensitivity and improve chiral recognition on the column.[9]

  • Analysis: The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram. High-resolution methods can accurately determine enantiomeric impurities down to very low levels (e.g., 0.05%).[9]

References

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google P
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen - SciELO.
  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google P
  • Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chrom
  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Summary of analytical methods for detecting amino acid impurities.
  • This compound; CAS No.: 115289-55-9 - ChemShuttle.
  • This compound | 115289-55-9 - Biosynth.
  • This compound 95% | CAS: 115289-55-9 | AChemBlock.
  • Amino Acid and Peptide Chiral Separ

Sources

Technical Support Center: Challenges in Handling Hygroscopic Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hygroscopic amino acid hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these moisture-sensitive compounds. Our goal is to provide practical, in-depth guidance to help you navigate these complexities, ensuring the integrity and success of your experiments.

Hygroscopic materials, by their nature, readily absorb moisture from the atmosphere.[1] This characteristic can introduce significant variability and error into experimental workflows, from initial weighing to final analysis. Amino acid hydrochlorides, a common salt form used to enhance the solubility and stability of amino acids, are particularly susceptible to these issues.

This guide is structured into two main sections: a Troubleshooting Guide to address specific, immediate problems you may be facing, and a comprehensive Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying principles.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve common issues encountered during the handling of hygroscopic amino acid hydrochlorides.

Problem 1: My sample weight is unstable and continuously increasing on the analytical balance.

Root Cause: The primary reason for a constantly increasing weight reading is the rapid absorption of atmospheric moisture by the hygroscopic powder.[2] This effect is more pronounced in environments with high relative humidity.

Immediate Solutions:

  • Minimize Exposure Time: Work quickly and efficiently. Have all necessary spatulas, weigh boats, and receiving vessels ready before opening the sample container.

  • Use Appropriate Weighing Vessels: Instead of open weigh paper, use a tared, sealable container like a screw-cap vial or a flask with a stopper. This allows you to cap the vessel immediately after dispensing the powder, minimizing moisture uptake.

  • Controlled Environment: If available, perform the weighing process inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[3] Alternatively, a balance with a draft shield containing a desiccant can help mitigate the issue locally.

  • "Back-Weighing" Technique: For solution preparation, you can add the approximate amount of the hygroscopic solid to a tared flask, immediately add the solvent, and then re-weigh the flask to determine the exact amount of solid that was dispensed.

Long-Term Prevention:

  • Environmental Control: Maintain a laboratory environment with controlled temperature and humidity. Using dehumidifiers can significantly reduce the ambient moisture.[4]

  • Proper Storage: Always store hygroscopic amino acid hydrochlorides in tightly sealed containers with desiccants.[5] Ensure the container is brought to ambient temperature before opening to prevent condensation.

Problem 2: The powder has formed clumps or a hard cake, making it difficult to dispense.

Root Cause: Prolonged or repeated exposure to humidity can cause hygroscopic powders to absorb enough moisture to form solid or liquid bridges between particles, leading to caking and clumping.[6][7]

Solutions:

  • Mechanical De-agglomeration: If the caking is not severe, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glove box).

  • Drying: If the material's stability allows, you can dry the powder in a vacuum oven at a mild temperature to remove absorbed moisture. However, it's crucial to verify that this process won't degrade the amino acid hydrochloride.

  • Pre-dissolution: If the entire container's contents are to be used for a stock solution, you can add a known volume of a suitable anhydrous solvent directly to the container to dissolve the caked material, then transfer it to a larger volumetric flask for final dilution.

Workflow Diagram: Troubleshooting Weighing Instability

G start Weighing Unstable? check_humidity Is Lab Humidity High? start->check_humidity use_glovebox Action: Use Glove Box or Controlled Atmosphere check_humidity->use_glovebox Yes quick_weigh Action: Weigh Quickly in Sealed Vessel check_humidity->quick_weigh No success Problem Solved use_glovebox->success back_weigh Alternative: Use 'Back-Weighing' Technique quick_weigh->back_weigh If for solution quick_weigh->success back_weigh->success

Caption: Decision tree for addressing unstable weight readings.

Problem 3: I'm observing poor dissolution or the formation of a gel-like substance when preparing a solution.

Root Cause: While hydrochloride salts are often used to improve solubility, high concentrations of hygroscopic material can lead to localized supersaturation at the solid-liquid interface.[8] The absorbed water can also form a viscous layer on the particle surfaces, hindering further solvent penetration. Additionally, the "common ion effect" can reduce the dissolution rate in acidic media containing chloride ions.[9][10]

Solutions:

  • Incremental Addition: Add the powder slowly to the vortex of a vigorously stirred solvent. This promotes rapid dispersion and prevents the formation of large agglomerates.

  • Sonication: Use an ultrasonic bath to break up particle clumps and enhance dissolution.

  • Gentle Heating: If the compound's stability permits, gently warming the solvent can increase the dissolution rate. Always consult the material's technical data sheet for temperature stability information.

  • Solvent Consideration: Be mindful of the common ion effect. If dissolving in an acidic buffer, the presence of chloride ions from the buffer can suppress the dissolution of the hydrochloride salt.[10] Consider using a different acid for pH adjustment if this becomes a significant issue.

Problem 4: My analytical results (e.g., HPLC, NMR) are inconsistent and show lower than expected purity or concentration.

Root Cause: The unaccounted-for mass of absorbed water is a primary cause of such discrepancies. If you weigh out 100 mg of a hygroscopic sample that has absorbed 10% water by mass, you are actually dispensing only 90 mg of the amino acid hydrochloride. This leads to inaccurate concentration calculations. Furthermore, excess moisture can promote chemical degradation, such as hydrolysis, leading to the formation of impurities.[11][12]

Solutions:

  • Accurate Water Content Determination: The most reliable way to account for moisture is to measure it accurately. Karl Fischer titration is the gold-standard method for determining the water content in a sample.[13][14][15] This technique is highly specific to water and can provide a precise measurement that you can then use to correct your sample weight.

  • Loss on Drying (LOD): While less specific than Karl Fischer titration, thermogravimetric analysis (TGA) or a moisture analyzer can determine the percentage of mass lost upon heating.[16][17] This can be a good estimate, but it will also measure other volatile components, not just water.

  • Standardized Storage and Handling: Implement a strict protocol for storing and handling your hygroscopic materials to minimize moisture absorption from batch to batch. This includes using desiccators, tightly sealed containers, and minimizing exposure to the atmosphere.[18]

Table 1: Comparison of Moisture Determination Techniques

TechniquePrincipleSpecificity for WaterProsCons
Karl Fischer Titration Titration based on a redox reaction between iodine and water.[19]HighAccurate, precise, can measure both free and bound water.[19]Can be affected by side reactions with certain samples.[14]
Loss on Drying (LOD) / TGA Measures mass loss upon heating.[16]LowSimple, fast.Measures all volatiles, not just water; heat can degrade the sample.
Dynamic Vapor Sorption (DVS) Measures mass change as a function of relative humidity.[20]HighProvides detailed information on hygroscopic behavior.Specialized equipment required.

Frequently Asked Questions (FAQs)

Q1: What makes amino acid hydrochlorides hygroscopic?

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment.[21] For amino acid hydrochlorides, this is largely due to the presence of polar functional groups (amine, carboxylic acid) and the ionic nature of the hydrochloride salt. These features create strong hydrogen bonding interactions with water molecules. The crystal lattice structure of the specific amino acid hydrochloride also plays a role in how readily water molecules can be incorporated.

Q2: How should I properly store hygroscopic amino acid hydrochlorides?

Proper storage is critical to maintaining the integrity of these compounds.[22]

  • Primary Container: Keep the material in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator or a dry cabinet with a desiccant (e.g., silica gel, molecular sieves).[5]

  • Controlled Environment: Store the desiccator in a cool, dry place away from direct sunlight and temperature fluctuations.

  • Inert Atmosphere: For highly sensitive materials, consider storing them under an inert atmosphere (e.g., nitrogen or argon) by backfilling the container before sealing.

Q3: Can I dry a hygroscopic amino acid hydrochloride if it has absorbed moisture?

Yes, but with caution. You can often remove absorbed water by drying the sample in a vacuum oven at a controlled temperature. However, you must first confirm that the compound is thermally stable at the chosen drying temperature and will not decompose or melt. It's recommended to perform a small-scale test and analyze the dried material (e.g., by HPLC) to ensure its purity has not been compromised.

Q4: How does hygroscopicity affect downstream processes like formulation and stability testing?

Hygroscopicity has significant implications for drug development:

  • Powder Flow: Increased moisture content can lead to poor powder flowability, causing issues in manufacturing processes like tablet compression and capsule filling.[6][11]

  • Chemical Stability: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, reducing the shelf-life of the drug substance.[12][23]

  • Physical Stability: Moisture can induce changes in the solid-state properties of a material, such as converting an amorphous form to a crystalline form or causing a phase transformation, which can impact solubility and bioavailability.[12][24]

  • Dosage Form Performance: In a final dosage form, moisture uptake can affect tablet hardness, disintegration time, and dissolution rate.[4]

Experimental Protocol: Accurate Water Content Determination by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of a hygroscopic amino acid hydrochloride using a coulometric Karl Fischer titrator.

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, and the titration cell is filled with fresh, anhydrous anode and cathode solutions.

    • Run a pre-titration to neutralize any ambient moisture within the cell until a stable, low drift rate is achieved.

  • Sample Preparation and Introduction:

    • Due to the hygroscopic nature of the sample, direct addition to the cell is recommended to avoid moisture uptake during weighing.

    • Use a gas-tight syringe to draw a specific volume of a solution of the sample in an anhydrous solvent, or use a specialized solids autosampler.

    • Alternatively, for solids, weigh the sample in a sealed vial, introduce it into the titration cell, and then reweigh the empty vial to determine the exact sample weight by difference.

    • For samples that are insoluble or react with the KF reagents, a KF oven is used. The sample is heated in a sealed vial, and the evaporated water is carried into the titration cell by a stream of dry, inert gas.[13][25]

  • Titration and Calculation:

    • Initiate the titration. The instrument will generate iodine electrochemically to react with the water from the sample.

    • The endpoint is detected potentiometrically when all the water has been consumed.

    • The instrument's software will calculate the water content based on the total charge passed (coulombs) and the known stoichiometry of the reaction. The result is typically expressed as a percentage (%) or parts per million (ppm).

Logical Relationship: Impact of Hygroscopicity on Experimental Workflow

G Hygroscopicity Hygroscopic Nature of Amino Acid HCl MoistureUptake Moisture Uptake from Atmosphere Hygroscopicity->MoistureUptake WeighingError Inaccurate Weighing (Mass Increase) MoistureUptake->WeighingError PhysicalChange Physical Changes (Caking, Clumping) MoistureUptake->PhysicalChange ChemicalDeg Chemical Degradation (e.g., Hydrolysis) MoistureUptake->ChemicalDeg ConcError Inaccurate Solution Concentration WeighingError->ConcError HandlingIssues Poor Powder Flow & Dispensing Issues PhysicalChange->HandlingIssues ImpurityFormation Impurity Formation ChemicalDeg->ImpurityFormation InconsistentResults Inconsistent Analytical Results ConcError->InconsistentResults HandlingIssues->InconsistentResults ImpurityFormation->InconsistentResults

Caption: The cascading effects of hygroscopicity on experimental outcomes.

References

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Scirp.org. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Pharma.Tips. (2025, March 4). Optimizing Stability Testing Conditions for Hygroscopic Tablets.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Salt selection is now a common standard operation performed with small ionisable molecules during drug development.
  • BOC Sciences. Hygroscopicity Testing.
  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?
  • PubMed. (2025, February 18). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods.
  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PharmaQuesT. Hygroscopicity , Powder Rheology & Compaction Properties.
  • PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Department of Chemistry : University of Rochester. Troubleshooting: Weighing Reactants and Reagents.
  • ScienceDirect. (2025, August 9). The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets.
  • Kerone. (2021, April 28). Method for Moisture Analysis Techniques.
  • ResearchGate. (2023, January 27). Hygroscopic material packing.
  • Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs.
  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • University Digital Conservancy. Hygroscopicity of pharmaceutical crystals.
  • Reddit. (2016, May 28). Storage of Hygroscopic materials : r/chemistry.
  • ResearchGate. (2025, February 7). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • PubMed. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
  • Absortech. Moisture protection for hygroscopic materials during transport.
  • Wikipedia. Karl Fischer titration.
  • Mettler Toledo. What Is Karl Fischer Titration?
  • BYJU'S. Principle of Karl Fischer Titration.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
  • Precisa. Measuring Moisture Content in 3 Easy Steps.
  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
  • So Sponge. (2025, September 19). Effective moisture protection for stored products.
  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff? : r/chemistry.
  • Mettler Toledo. (2016, October 3). Water Determination by Karl Fischer Titration.
  • ABS Impex. (2025, February 19). 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage.
  • PowderProcess.net. Effective Solutions for Solids Batch Weighing: Troubleshooting Guide.
  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Sigma-Aldrich. Weight Measurement, the Accurate Way.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

Sources

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical data to understand and optimize chemical reactions. In the dynamic environments of research and process development, real-time or near-real-time monitoring is crucial for elucidating reaction kinetics, identifying intermediates, and ensuring process safety and efficiency.

This resource moves beyond standard operating procedures to address the practical, real-world challenges you encounter at the bench. Structured in a question-and-answer and troubleshooting format, it provides not just solutions, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Section 1: Foundational Principles & General Troubleshooting

Before delving into technique-specific issues, it's essential to address the universal challenges that can compromise data quality, regardless of the analytical instrument used. The most common sources of error often originate from the first step: sample preparation.[1][2]

Frequently Asked Questions (FAQs)

Q: My results are highly variable and lack reproducibility. What are the most common culprits?

A: Irreproducibility is a frequent and frustrating issue that can often be traced back to a few key areas:

  • Inconsistent Sample Preparation: The most significant source of variability often comes from the sampling process itself.[2] Every step, from quenching the reaction to dilution and filtration, must be executed with high precision. Using automated or semi-automated tools can reduce human error.

  • Sample Integrity and Stability: Once a sample is taken, it may continue to react or degrade. Ensure your quenching method is effective and immediate. Also, consider the stability of your analytes under storage conditions before analysis.[1][2]

  • Instrument Performance Drift: All instruments can experience performance drift. Keeping a detailed logbook of system performance metrics (e.g., pump pressure in HPLC, source temperature in MS, laser power in Raman) can help you identify when an instrument is deviating from its baseline performance.

  • Environmental Factors: Changes in laboratory temperature and humidity can affect instrument performance, especially solvent viscosity in HPLC systems and detector sensitivity.

Q: How do I properly "quench" a reaction to ensure the sample I analyze is truly representative of that specific time point?

A: Quenching is the rapid cessation of a chemical reaction to "freeze" its composition at a specific moment. An ideal quenching agent should:

  • Instantly stop the reaction.

  • Not interfere with the subsequent analysis.

  • Not cause degradation of reactants, intermediates, or products.

Common strategies include rapid cooling, drastic pH change, or chemical neutralization of a key reactant or catalyst. The choice is highly reaction-dependent. It is crucial to validate your quenching method. Analyze a quenched sample immediately and then again after a set period (e.g., 30 minutes). If the composition has changed, your quenching method is not fully effective.

Protocol: General Sample Preparation for Ex Situ Analysis

This protocol outlines a validated, robust procedure for preparing samples for techniques like HPLC or offline MS.

  • Sampling: Use a calibrated pipette or autosampler to withdraw a precise volume of the reaction mixture. Ensure the sampling point is representative (i.e., not from an unmixed layer).

  • Quenching: Immediately dispense the sample into a vial containing a predetermined volume of a validated quenching solution. Mix thoroughly.

  • Dilution: If necessary, dilute the quenched sample with a solvent that is compatible with your analytical mobile phase to bring the analyte concentrations within the instrument's linear range. It is best practice to dissolve and inject samples in the mobile phase whenever possible.

  • Filtration: To prevent clogging of instrument components like HPLC columns or injector ports, filter the sample through a suitable syringe filter (e.g., 0.22 or 0.45 µm).[3][4] This removes particulate matter that could interfere with the analysis.[1]

  • Analysis: Transfer the final sample to an appropriate vial for the analytical instrument. Minimize the time between sample preparation and analysis to prevent potential degradation.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring due to its wide applicability and quantitative power. However, its multi-component nature makes it prone to a variety of issues.

Troubleshooting Guide: Common HPLC Problems
ProblemCommon CausesRecommended Solutions
Pressure Fluctuations or Drifting Air bubbles in the pump; Leaks in the system; Worn pump seals; Blockages in filters or frits; Inconsistent mobile phase mixing.[3][4]Degas the mobile phase thoroughly; Purge the pump.[3] Check all fittings for leaks (salt buildup is a common sign).[5] Systematically flush components to locate blockages. Replace pump seals as part of routine maintenance.[5]
Shifting Retention Times Change in mobile phase composition; Column degradation or equilibration issues; Inconsistent flow rate; Temperature fluctuations.[3][5]Prepare fresh mobile phase and ensure accurate composition.[5] Ensure the column is fully equilibrated before analysis.[3] Check the pump for leaks or malfunctions affecting the flow rate. Use a column oven to maintain a constant temperature.[5]
Peak Tailing or Broadening Column contamination or deterioration; Mismatch between sample solvent and mobile phase; Extra-column band broadening (e.g., long tubing).[3][6]Flush the column with a strong solvent to remove contaminants; consider a guard column.[3] Dissolve the sample in a solvent weaker than or identical to the mobile phase.[6] Minimize tubing length and diameter between the injector, column, and detector.
Ghost Peaks Contamination in the mobile phase, injection system, or sample; Carryover from a previous injection.Use high-purity solvents and additives. Flush the injector and sample loop thoroughly. Run blank injections to identify the source of contamination. Develop a robust needle wash method.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase; Air bubbles in the system; Detector lamp failing; Column "bleeding" stationary phase.[4]Filter and degas the mobile phase.[4] Check system logs for detector lamp hours and replace if necessary. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8).[5]
Workflow for HPLC Troubleshooting

This diagram outlines a systematic approach to diagnosing HPLC issues.

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Pressure Issue? Yes No start->pressure retention Retention Time Issue? Yes No pressure:no->retention check_pressure Check for Leaks Purge Pump Inspect Filters/Frits pressure:yes->check_pressure peak_shape Peak Shape Issue? Yes No retention:no->peak_shape check_retention Verify Mobile Phase Check Flow Rate Ensure Column Equilibration retention:yes->check_retention baseline Baseline Issue? Yes No peak_shape:no->baseline check_peak Check Sample Solvent Inspect Column/Guard Column Minimize Extra-Column Volume peak_shape:yes->check_peak check_baseline Check Mobile Phase Purity Degas Solvents Inspect Detector Lamp baseline:yes->check_baseline end_node Problem Resolved check_pressure->end_node check_retention->end_node check_peak->end_node check_baseline->end_node MS_Technique_Selection start Goal: Quantify Target Analyte(s) q1 Is the sample matrix complex with high potential for interference? start->q1 q2 Is the highest level of selectivity and confirmatory data required? q1->q2 Yes sim Use Selected Ion Monitoring (SIM) (Good sensitivity, lowest selectivity) q1->sim No q3 What instrument is available? q2->q3 Yes srm Use Selected Reaction Monitoring (SRM) (Excellent sensitivity and selectivity) q2->srm No q3->srm QQQ prm Use Parallel Reaction Monitoring (PRM) (Excellent sensitivity, highest selectivity, rich confirmatory data) q3->prm HRMS qqq Triple Quadrupole (QQQ) hrms High-Resolution MS (e.g., Q-Orbitrap)

Caption: A decision-making guide for selecting the appropriate targeted MS technique.

Troubleshooting Guide: Quantitative MS
ProblemCommon CausesRecommended Solutions
Ion Suppression or Enhancement Co-eluting species from the reaction matrix compete with the analyte for ionization, altering the signal intensity. [7]Improve chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard, which co-elutes and experiences the same matrix effects, providing a reliable reference. Reduce matrix effects through more selective sample preparation like Solid Phase Extraction (SPE). [2]
Poor Sensitivity / Analyte Not Detected Inefficient ionization of the analyte; Suboptimal fragmentation (for SRM/PRM); Analyte concentration is below the limit of detection.Optimize source parameters (e.g., gas flows, temperatures). For electrospray ionization (ESI), ensure the mobile phase pH promotes analyte ionization. For SRM/PRM, optimize collision energy for the most intense, specific fragments. If concentration is too low, consider sample pre-concentration steps. [2]
Non-Linear Calibration Curve Detector saturation at high concentrations; Uncorrected matrix effects across the concentration range; Inappropriate choice of internal standard.Extend the dilution series to find the linear dynamic range. If saturation is the issue, analyze a more dilute sample. Ensure the internal standard closely mimics the analyte's behavior.
Section 5: Vibrational Spectroscopy (FTIR & Raman)

In-situ FTIR and Raman spectroscopy provide real-time molecular information by monitoring changes in vibrational modes of functional groups. [8]They are non-destructive and can be used with probes inserted directly into the reaction vessel.

Frequently Asked Questions (FAQs)

Q: When should I choose FTIR over Raman, or vice versa, for my reaction?

A: The choice depends on the specific chemistry of your reaction. They are complementary techniques. [9]

  • Choose FTIR for:

    • Reactions involving molecules with strong dipole moment changes (e.g., C=O, O-H, N-H bonds). It is excellent for tracking functional group changes. [8][10] * Analyzing samples that are highly fluorescent, as fluorescence does not interfere with IR absorption. [9]

  • Choose Raman for:

    • Reactions in aqueous media, as water is a very weak Raman scatterer but a strong IR absorber. [9][10] * Monitoring bonds with weak or no dipole moment (e.g., C=C, C-S, S-S bonds) and carbon backbones. [8][10] * Analyzing reactions through glass or plastic windows (e.g., in a high-pressure reactor). [10] * Studying polymorphism and crystallization processes. [8]

Data Comparison: FTIR vs. Raman for Reaction Monitoring
FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Infrared Absorption [10]Inelastic Light Scattering [10]
Strengths Strong signal for polar functional groups (C=O, O-H); Insensitive to fluorescence. [9]Excellent for aqueous solutions; Strong signal for non-polar/symmetric bonds (C=C, S-S); Can analyze through containers. [10]
Limitations Water is a strong interferent; Cannot analyze through glass/quartz; Lower sensitivity for non-polar bonds.Can be overwhelmed by sample fluorescence; High-power lasers can damage sensitive samples. [10]
Typical Applications Monitoring functional group transformations (e.g., hydrogenations, esterifications).Polymerization (backbone changes); Crystallization studies; Reactions in aqueous media. [8]
Troubleshooting Guide: In Situ Vibrational Spectroscopy
ProblemCommon CausesRecommended Solutions
(FTIR) Baseline Drift Changes in atmospheric CO2 and H2O levels; Temperature fluctuations affecting the detector or probe.Ensure the instrument's optical path is well-purged or under vacuum. Collect a new background spectrum frequently, especially if reaction conditions (like temperature) are changing.
(Raman) High Fluorescence Background The sample itself or impurities are fluorescing, masking the weaker Raman signal.Change the excitation laser to a longer wavelength (e.g., from 532 nm to 785 nm or 1064 nm), as this often reduces fluorescence. Allow the sample to "photobleach" by exposing it to the laser for a period before analysis.
(Probe) Fouling or Stagnant Signal Solid material from the reaction is depositing on the probe tip, preventing it from seeing the bulk solution. [11]Position the probe tip in a high-shear zone of the reactor where mixing is vigorous to minimize fouling. [11]If fouling is unavoidable, a background spectrum of the fouled probe may be needed, or the probe may need to be cleaned between experiments.
Section 6: Reaction Calorimetry

Reaction calorimetry measures the heat flow (q) into or out of a chemical reactor in real-time. This heat flow is directly proportional to the reaction rate, making it a powerful tool for studying kinetics and assessing process safety. [12]

Frequently Asked Questions (FAQs)

Q: How does measuring heat give me information about reaction kinetics?

A: The fundamental principle is that the rate of heat evolution is directly proportional to the overall rate of conversion in the reaction. By measuring the total heat evolved over the entire reaction (ΔHrxn), you can determine the extent of reaction at any given time point by integrating the heat flow curve. This allows you to calculate the concentration of reacting species and subsequently determine the reaction rate and kinetic parameters.

Workflow for a Reaction Calorimetry Experiment

Calorimetry_Workflow start Experiment Planning calib Step 1: Calibration Determine heat transfer coefficient (UA) and heat capacity (Cp) start->calib reagents Step 2: Load Reagents Charge initial reactants to the reactor calib->reagents thermal_eq Step 3: Establish Thermal Equilibrium Ensure a stable baseline before initiation reagents->thermal_eq initiate Step 4: Initiate Reaction Add final reagent or trigger temperature change thermal_eq->initiate monitor Step 5: Monitor Heat Flow Record heat flow (Qr) and temperature until reaction is complete initiate->monitor analysis Step 6: Data Analysis Integrate Qr to get total heat (Q_total) Calculate kinetics and ΔH_rxn monitor->analysis end_node Kinetic & Safety Data analysis->end_node

Caption: Key steps for a successful and accurate reaction calorimetry study.

Troubleshooting Guide: Reaction Calorimetry
ProblemCommon CausesRecommended Solutions
Noisy or Unstable Heat Flow Baseline Inadequate mixing leading to temperature gradients; Poor calibration; External temperature fluctuations. [13]Ensure the stirring speed is sufficient for homogeneous mixing without creating a vortex. Perform calibration experiments under conditions as close as possible to the actual reaction. Ensure the calorimeter is in a temperature-stable environment.
Incorrect Heat of Reaction (ΔHrxn) Heat loss to the environment; Incomplete reaction or side reactions; Incorrect heat capacity values for the reaction mass.Ensure proper calibration to account for all heat transfer pathways. Confirm reaction completion with an orthogonal analytical technique (e.g., HPLC). Measure or accurately estimate the heat capacity of the reaction mixture.
Difficulty Distinguishing Reaction Heat from Dosing Heat The heat of mixing or the temperature difference between the dosed reagent and the reactor contents can mask the reaction heat.Pre-heat or pre-cool the dosing reagent to the reactor temperature. Perform a separate experiment dosing an inert solvent to measure non-reaction thermal effects. Use a lower feed rate to ensure the reaction is kinetically controlled rather than feed-controlled. [14]
References
  • Real-Time Reaction Monitoring. (n.d.). Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. Retrieved from [Link]

  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved from [Link]

  • Inline FTIR & Raman Spectroscopy to Improve Reaction Understanding. (2019). Mettler-Toledo YouTube Channel. Retrieved from [Link]

  • Hall, A. M. R., et al. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. Retrieved from [Link]

  • Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer. (2015). Nature Communications. Retrieved from [Link]

  • Sample preparation: Impacts and best practices. (2025). Phenomenex. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf. Retrieved from [Link]

  • Common Errors in Calorimetry and Their Corrections. (n.d.). Solubility of Things. Retrieved from [Link]

  • Anderson, L., & Hunter, C. L. (2009). Current affairs in quantitative targeted proteomics: multiple reaction monitoring–mass spectrometry. Briefings in Functional Genomics. Retrieved from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Gallien, S., et al. (2014). Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. Molecular & Cellular Proteomics. Retrieved from [Link]

  • O'Rourke, D. J. (1996). The Use of Calorimetry to Study Reaction Kinetics. LSBU Open Research. Retrieved from [Link]

  • Information on the Reaction Calorimetry application. (n.d.). Syrris. Retrieved from [Link]

  • Lange, V., et al. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology. Retrieved from [Link]

  • Sample Preparation Process - Step by step. (n.d.). Retsch. Retrieved from [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004). EPA. Retrieved from [Link]

  • Henderson, T. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. Retrieved from [Link]

  • Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Estimating kinetics from experimental data of reaction calorimetry - how to do it right. (2024). ResearchGate. Retrieved from [Link]

  • Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Operando Reactor-Cell with Simultaneous Transmission FTIR and Raman Characterization (IRRaman) for the Study of Gas-Phase Reactions with Solid Catalysts. (2020). ACS Publications. Retrieved from [Link]

  • Quantitative Mass Spectrometric Multiple Reaction Monitoring Assays for Major Plasma Proteins. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Unsaturated Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with unsaturated amino esters. Instead of a generic overview, we will directly address the nuanced challenges and questions that arise during experimental work. Our focus is on the profound influence of the solvent environment on reaction outcomes, providing both mechanistic explanations and actionable troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts regarding the role of solvents in reactions involving unsaturated amino esters.

Q1: What are the primary mechanisms by which a solvent influences the reactivity of an unsaturated amino ester?

A solvent is not merely an inert medium; it is an active participant that can dramatically alter reaction rates and selectivity.[1][2] Its influence is primarily exerted through:

  • Stabilization of Ground and Transition States: Solvents can stabilize or destabilize reactants, intermediates, and transition states. For instance, in a Michael addition, the transition state often involves charge separation. A polar solvent can stabilize this charged transition state, lowering the activation energy and accelerating the reaction.[3]

  • Solvation of Reactants: The solvent's ability to surround and interact with the reactants is critical. Polar protic solvents, for example, can form hydrogen bonds with the lone pair of the amino group, creating a "solvent cage." This can hinder the amine's nucleophilicity.[4][5]

  • Influencing Nucleophilicity and Electrophilicity: Polar aprotic solvents, like DMSO or DMF, are excellent at solvating cations but poorly solvate anions (or the anionic part of a nucleophile).[6][7] This leaves the nucleophilic amine less encumbered and more reactive. Conversely, the electrophilicity of the β-carbon on the unsaturated ester can also be modulated by solvent interactions with the carbonyl group.

Q2: How do polar protic and polar aprotic solvents differentially affect these reactions?

The distinction between polar protic and polar aprotic solvents is fundamental to controlling the reactivity of amino esters.[3][4][7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons (O-H or N-H bonds) and can act as both hydrogen bond donors and acceptors.

    • Effect on Nucleophile: They strongly solvate the amino group through hydrogen bonding, which can decrease its nucleophilicity and slow down reactions like Michael additions.[5]

    • Effect on Electrophile: They can also hydrogen bond with the carbonyl oxygen of the ester, potentially increasing the electrophilicity of the β-carbon.

    • Use Case: While they can slow rates, protic solvents like water can sometimes uniquely promote mono-addition and prevent side reactions.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack acidic protons.

    • Effect on Nucleophile: They do not form strong hydrogen bonds with the amine. This "frees" the nucleophile, significantly enhancing its reactivity.[4][6] This is why many nucleophilic additions are faster in these solvents.

    • Effect on Electrophile: They can still solvate the system through dipole-dipole interactions, stabilizing charged intermediates.

    • Use Case: Ideal for accelerating sluggish nucleophilic addition reactions.

The following table summarizes key properties of common laboratory solvents.

SolventDielectric Constant (ε)TypeKey Characteristics
Water (H₂O)80.1Polar ProticExcellent at stabilizing ions; can participate in reactions (hydrolysis).
Dimethyl Sulfoxide (DMSO)46.7Polar AproticHigh boiling point; strongly enhances nucleophilicity.[6]
Acetonitrile (MeCN)37.5Polar AproticLower boiling point than DMSO/DMF; good for SN2 reactions.[4]
N,N-Dimethylformamide (DMF)36.7Polar AproticSimilar to DMSO; highly effective at solvating cations.
Ethanol (EtOH)24.5Polar ProticCommon, less polar than water; can act as a nucleophile.
Tetrahydrofuran (THF)7.5Polar AproticLess polar; often used for reactions with organometallics.
Dichloromethane (DCM)9.1Polar AproticGood general-purpose solvent; volatile.
Toluene2.4Non-PolarUsed for reactions requiring non-polar environments; allows for azeotropic removal of water.

Part 2: Troubleshooting Guide & Experimental Protocols

This section is formatted to address specific experimental failures and provide logical, step-by-step solutions.

Q3: My aza-Michael addition is extremely slow or gives a low yield. How can I use solvent selection to solve this?

Causality: A sluggish reaction is often a direct consequence of insufficient nucleophilicity of the amino group or poor stabilization of the reaction's transition state. This is a classic problem where the solvent "cages" the nucleophile.[4][5] Using a polar protic solvent like methanol or ethanol is a common cause, as it heavily solvates the amine's lone pair via hydrogen bonding.

Solution: The most effective strategy is to switch from a polar protic to a polar aprotic solvent. Solvents like DMSO and DMF are known to cause dramatic rate enhancements in reactions involving amino groups by leaving the nucleophile "bare" and more reactive.[6]

Protocol: Solvent Screening for Rate Enhancement
  • Setup: Prepare identical small-scale reactions in parallel. Use rigorously dried glassware and anhydrous solvents if your reagents are water-sensitive.

  • Solvent Selection: Test a minimum of three solvents:

    • Control: Your original polar protic solvent (e.g., Ethanol).

    • High-Polarity Aprotic: DMSO or DMF.

    • Lower-Polarity Aprotic: Acetonitrile or THF.

  • Execution:

    • Dissolve the unsaturated amino ester in each solvent (e.g., 0.1 M concentration).

    • Add the amine nucleophile.

    • Maintain constant temperature across all reactions (e.g., room temperature).

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1, 4, 12, and 24 hours) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the rate of consumption of starting material and formation of the product across the different solvents to identify the optimal system.

Solvent_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep Identify Sluggish Reaction (e.g., Low Yield in EtOH) setup Set Up 3 Parallel Reactions (Anhydrous Conditions) prep->setup s1 Solvent 1: EtOH (Control) s2 Solvent 2: DMSO (Polar Aprotic) s3 Solvent 3: THF (Less-Polar Aprotic) monitor Monitor All Reactions (TLC, LC-MS) at T=1, 4, 12, 24h s1->monitor Run s2->monitor Run s3->monitor Run analyze Compare Reaction Rates and Product Formation monitor->analyze decision Select Solvent with Best Rate & Yield analyze->decision

Caption: Workflow for systematic solvent screening to optimize reaction rates.

Q4: I'm getting a mixture of mono- and di-addition products. How can the solvent control selectivity?

Causality: The formation of a di-addition product (where two molecules of the unsaturated ester react with the amine) implies that the initially formed mono-adduct is still sufficiently nucleophilic to react again. Solvent choice can finely tune the relative rates of the first and second additions.[8]

Solution: This is a more complex problem where a simple rate enhancement may not be desirable.

  • Use a Protic Solvent: Surprisingly, highly polar protic solvents like water or hexafluoroisopropanol (HFIP) can sometimes promote mono-addition exclusively.[8] This may be due to selective solvation and deactivation of the mono-adduct product through strong hydrogen bonding, preventing a second attack.

  • Use a Non-Polar Solvent: Alternatively, switching to a non-polar solvent like toluene or hexane can slow down the overall reaction, sometimes allowing the first addition to proceed to completion before the second one begins, especially if there is a significant steric or electronic difference between the two steps.

Visualizing Solvent Effect on Selectivity

The diagram below illustrates how a solvent can selectively stabilize the transition state (TS) leading to the desired mono-adduct.

Selectivity_Mechanism cluster_solvent Solvent Influence Reactants Amine + Unsaturated Ester TS1 TS₁ (Mono-Addition) Reactants->TS1 k₁ Products_Mono Mono-Adduct TS2 TS₂ (Di-Addition) Products_Mono->TS2 k₂ (undesired) Products_Di Di-Adduct TS1->Products_Mono note A selective solvent (e.g., water) stabilizes TS₁ more than TS₂, making k₁ >> k₂. TS1->note TS2->Products_Di

Sources

Technical Support Center: Managing the Thermal Instability of Allylic Amino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the inherent thermal instability of allylic amino compounds. This resource is designed to move beyond simple protocols by offering a deep dive into the mechanistic underpinnings of their degradation, providing field-proven troubleshooting strategies, and presenting validated experimental workflows to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of allylic amino compounds.

Q1: Why are my allylic amine samples showing unexpected impurities after storage or upon heating?

A1: Allylic amines are susceptible to thermal degradation, primarily through molecular rearrangements known as sigmatropic rearrangements.[1][2][3][4] The most common of these is the[5][5]-sigmatropic rearrangement, also known as the aza-Cope rearrangement.[1][6] This process involves a concerted reorganization of electrons that can lead to the formation of isomeric impurities. The reaction is often facile, even at moderately elevated temperatures, which can be encountered during routine laboratory procedures like solvent removal or prolonged storage at room temperature.[1]

Q2: What is an aza-Cope rearrangement and how does it affect my compound?

A2: The aza-Cope rearrangement is a type of pericyclic reaction where a 1,5-diene system containing a nitrogen atom rearranges, leading to a new allylic amine isomer.[1][6][7] Specifically, the cationic 2-aza-Cope rearrangement is known to occur at temperatures 100-200 °C lower than its all-carbon counterpart due to the presence of the charged nitrogen atom which lowers the activation barrier.[1] This means that even under relatively mild conditions, your starting material can convert into a different, and potentially undesired, constitutional isomer, impacting yield, purity, and biological activity.

Q3: Are there other degradation pathways I should be aware of?

A3: Besides sigmatropic rearrangements, allylic amines can also be susceptible to oxidation. The amine functional group can be oxidized to form N-oxides or hydroxylamines, while the allylic position is also prone to oxidation.[8] This is particularly relevant if samples are exposed to air for extended periods, especially in the presence of light or trace metal impurities which can catalyze these reactions.

Q4: How should I properly store my allylic amino compounds to minimize degradation?

A4: Proper storage is critical for maintaining the integrity of allylic amines. They should be stored in tightly sealed containers in a cool, dark, and well-ventilated environment.[5][9][10] To prevent oxidation, it is highly recommended to store them under an inert atmosphere, such as nitrogen or argon. Avoid storing them near heat sources, strong acids, strong oxidants, or metals.[5][9] For particularly sensitive compounds, storage in a freezer at -20 °C or below is advisable.

Q5: What initial analytical techniques should I use to check for degradation?

A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are excellent for detecting and quantifying impurities.[11][12][13][14] Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is invaluable for identifying the structure of any degradation products, especially isomeric rearrangement products which will have the same mass as the starting material.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Appearance of an Isomeric Impurity in NMR/LC-MS after a Reaction Work-up involving Heat

Symptoms:

  • A new peak with the same mass-to-charge ratio (m/z) as your product appears in the LC-MS.

  • ¹H NMR shows unexpected signals, often in the vinylic and allylic regions, while some starting material signals have diminished.

  • The impurity becomes more prominent when the work-up temperature or duration is increased.

Probable Cause: You are likely observing a thermally induced[5][5]-sigmatropic (aza-Cope) rearrangement. The energy input during work-up (e.g., high-temperature distillation) is sufficient to overcome the activation barrier for this rearrangement.

Troubleshooting Workflow:

A Problem: Isomeric Impurity Observed B Hypothesis: Thermal aza-Cope Rearrangement A->B C Action 1: Lower Work-up Temperature (e.g., use rotary evaporator with a high-vacuum pump at room temperature) B->C D Action 2: Minimize Exposure to Heat (reduce distillation/drying time) B->D E Action 3: Alternative Purification (e.g., chromatography at room temperature, crystallization) B->E F Outcome: Impurity Minimized/Eliminated C->F G Outcome: Impurity Persists C->G D->F D->G E->F E->G H Further Investigation: Consider catalytic effects (acid/base traces) G->H I Action 4: Neutralize Reaction Mixture Before Work-up H->I I->C

Caption: Troubleshooting workflow for isomeric impurities.

In-depth Explanation:

  • Lower the Temperature: The rate of pericyclic reactions is highly temperature-dependent. By reducing the temperature of your work-up procedures, you can significantly slow down the rate of the aza-Cope rearrangement. Use a high-vacuum pump to remove solvents at or below room temperature.

  • Minimize Heating Duration: If heating is unavoidable, minimize the time the compound is exposed to elevated temperatures.

  • Alternative Purification: If thermal instability is a major issue, avoid distillation altogether. Room temperature column chromatography or crystallization are excellent alternatives that do not require heat.

  • Consider Catalysis: Traces of acid or base can sometimes catalyze these rearrangements. Ensure your reaction is fully quenched and neutralized before proceeding with work-up. A simple aqueous wash with a buffered solution can be beneficial.

Issue 2: Gradual Sample Degradation Over Time, Even When Stored in the Cold

Symptoms:

  • Purity of a stored standard or sample decreases over weeks or months.

  • Appearance of multiple new peaks in the chromatogram, some with higher m/z values, suggesting oligomerization or oxidation.

  • The sample may change color (e.g., yellowing).

Probable Cause: This is likely due to a combination of slow thermal degradation and/or oxidative degradation from exposure to atmospheric oxygen.

Preventative Measures and Solutions:

Factor Problem Solution Rationale
Atmosphere Exposure to oxygen can lead to oxidative degradation.[8]Store under an inert atmosphere (Nitrogen or Argon). Use septum-sealed vials.This displaces oxygen, preventing oxidation of the amine and allylic positions.
Temperature Even low temperatures may not completely halt slow rearrangements over long periods.Store at -20°C or -80°C.Lowering the temperature significantly reduces the kinetic energy of molecules, slowing down degradation reactions.
Light UV light can provide the energy to initiate radical reactions and other degradation pathways.Store in amber vials or wrap vials in aluminum foil.This blocks photochemical degradation pathways.
Purity Trace impurities (e.g., residual acid, base, or metal from synthesis) can act as catalysts for degradation.Re-purify the sample before long-term storage.Removing catalytic impurities enhances long-term stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for an Allylic Amino Compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a critical step in drug development.[15][16][17][18]

Objective: To identify the degradation products of an allylic amine under hydrolytic, oxidative, and thermal stress.

Materials:

  • Allylic amino compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • Analytical instrumentation (HPLC-UV/MS, ¹H NMR)

Procedure:

  • Sample Preparation: Prepare stock solutions of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60 °C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a known volume.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60 °C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a known volume.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at a temperature below its melting point (e.g., 105 °C) for 24 hours.

    • Dissolve a known amount of the stressed sample and analyze by HPLC-UV/MS and NMR.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC-UV/MS.

  • Analysis:

    • For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.

    • Determine the percentage of degradation.

    • Use the mass spectrometry data to propose structures for the degradation products. For isomeric products, further analysis by NMR or with reference standards is necessary.

Visualizing Degradation: The Aza-Cope Rearrangement

The following diagram illustrates the fundamental electron movement in a cationic 2-aza-Cope rearrangement, a common thermal degradation pathway for allylic amines.

Caption: Cationic 2-aza-Cope rearrangement pathway.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a live environment.)

This guide provides a foundational understanding of the challenges associated with the thermal instability of allylic amino compounds and offers practical, scientifically-grounded solutions. By understanding the underlying chemical principles, researchers can proactively manage these challenges, ensuring the quality and reliability of their work.

References

  • Beilstein, J. (2010). Palladium-catalyzed Allylic Transposition of (Allyloxy) Iminodiazaphospholidines: A Formal[5][5]-aza-phospha-oxa-Cope Sigmatropic Rearrangement for the Stereoselective Synthesis of Allylic Amines. PubMed. Available at: [Link]

  • Wikipedia. (2023). Aza-Cope rearrangement. Available at: [Link]

  • CloudSDS. (n.d.). Everything You Need to Know About Allylamine. Available at: [Link]

  • Overman, L. E., et al. (2008). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. PubMed Central. Available at: [Link]

  • Cook, G. R., & Stille, J. R. (1991). Lewis Acid-Promoted 3-Aza-Cope Rearrangement of N-Alkyl-N-allylanilines. ElectronicsAndBooks. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 0823 - ALLYLAMINE. Available at: [Link]

  • Cook, G. R., & Stille, J. R. (1996). Preparation of 3-aza-Cope rearrangement of N-alkyl-N-allyl enamines. ACS Publications. Available at: [Link]

  • Andersson, P. G. (2008). Rearrangement Reactions Leading to Optically Active α,α-Disubstituted Primary Allylamines. ResearchGate. Available at: [Link]

  • Katritzky, A. R. (2001). [The chemistry of pericyclic reactions and their application to syntheses of heterocyclic compounds]. PubMed. Available at: [Link]

  • Cram, D. J., & Cope, A. C. (1959). Thermal rearrangement of allylic phenylurethanes. The Journal of Organic Chemistry. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Liu, Y., et al. (2021). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Dodani, S. C., et al. (2011). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. Angewandte Chemie. Available at: [Link]

  • Reusch, W. (n.d.). Pericyclic Reactions. MSU Chemistry. Available at: [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Lei, A., et al. (2022). Site-selective amination towards tertiary aliphatic allylamines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Available at: [Link]

  • Chen, S., et al. (2017). Thermolysis kinetics and thermal degradation compounds of alliin. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2021). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing. Available at: [Link]

  • Engle, K. M., & Yu, J. Q. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science. Available at: [Link]

  • Wikipedia. (2023). Allylic rearrangement. Available at: [Link]

  • Wikipedia. (2023). Pericyclic reaction. Available at: [Link]

  • Liu, K., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available at: [Link]

  • de A. M. Filho, E., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PubMed Central. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. Available at: [Link]

  • Cuzuel, V., et al. (2015). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. ResearchGate. Available at: [Link]

  • Stereoelectronics. (2021). Pericyclic reactions. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Available at: [Link]

  • ResearchGate. (2016). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Available at: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available at: [Link]

  • FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants. Available at: [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. Available at: [Link]

  • RSC Publishing. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Available at: [Link]

  • O'Gara, E. A., et al. (2004). Thermal degradation of allicin in garlic extracts and its implication on the inhibition of the in-vitro growth of Helicobacter pylori. PubMed. Available at: [Link]

  • ResearchGate. (2014). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Available at: [Link]

  • PubMed. (1994). Increased thermal stability of proteins in the presence of amino acids. Available at: [Link]

  • PubMed Central. (1994). Increased thermal stability of proteins in the presence of amino acids. Available at: [Link]

  • ResearchGate. (2018). Thermal decomposition mechanisms of some amino acid ionic liquids: Molecular approach. Available at: [Link]

  • PubMed. (2002). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Spectroscopic and Chromatographic Characterization of Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unequivocal structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-aminopent-4-enoate hydrochloride, a valuable building block in the synthesis of complex nitrogen-containing molecules, presents a unique set of characterization challenges and opportunities owing to its combination of an amino acid moiety, an ester, and a terminal olefin. This guide provides an in-depth analysis of the primary analytical techniques for its characterization, with a focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by comparative data from ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Pivotal Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as the preeminent tool for the routine structural confirmation of small organic molecules like this compound. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of each proton in the molecule.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as Methanol-d₄ (CD₃OD), reveals a distinct set of signals, each corresponding to a unique proton environment in the molecule. A representative spectrum displays the following key features[1][2]:

  • Amine Protons (NH₃⁺): Due to rapid exchange with the deuterated solvent, the protons of the ammonium group often do not appear as a distinct, sharp signal. Their presence is typically inferred from the overall structure and the chemical shift of the adjacent alpha-proton.

  • Vinyl Protons (H-5 & H-5'): The two terminal vinyl protons are diastereotopic and appear as a multiplet in the range of δ 5.27-5.33 ppm. Their complex splitting pattern arises from geminal coupling to each other and vicinal coupling to the H-4 proton.

  • Internal Olefinic Proton (H-4): This proton, part of the vinyl group, resonates further downfield as a multiplet between δ 5.77-5.81 ppm. The downfield shift is attributed to its position within the double bond system. The multiplet results from vicinal coupling to the terminal vinyl protons (H-5 and H-5') and the allylic protons (H-3).

  • Alpha-Proton (H-2): The proton attached to the chiral center (C-2) is observed as a multiplet in the region of δ 4.16-4.19 ppm. Its chemical shift is influenced by the deshielding effects of the adjacent ester and ammonium groups. The multiplicity arises from coupling to the neighboring allylic protons (H-3).

  • Methyl Ester Protons (OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group appears at approximately δ 3.86 ppm. The singlet nature indicates the absence of any adjacent protons.

  • Allylic Protons (H-3): The two allylic protons are diastereotopic and resonate as a multiplet between δ 2.68-2.75 ppm. This complexity is due to geminal coupling to each other and vicinal coupling to both the alpha-proton (H-2) and the olefinic proton (H-4).

Table 1: Summary of ¹H NMR Spectral Data for this compound in CD₃OD

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-45.77-5.81m
H-5, H-5'5.27-5.33m
H-24.16-4.19m
OCH₃3.86s
H-32.68-2.75m

Data sourced from Organic Syntheses procedure[1][2].

A Comparative Analysis with Alternative Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more complete and robust characterization. Here, we compare the insights gained from ¹³C NMR, Mass Spectrometry, and HPLC.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. While less sensitive, it is a powerful tool for confirming the number and types of carbon atoms present. For this compound, the expected signals would include:

  • Carbonyl Carbon (C=O): Typically in the range of δ 170-175 ppm.

  • Olefinic Carbons (C-4 and C-5): Resonating in the region of δ 115-140 ppm.

  • Alpha-Carbon (C-2): Found around δ 50-60 ppm, shifted downfield by the attached nitrogen and carbonyl group.

  • Methyl Ester Carbon (OCH₃): A signal around δ 52 ppm.

  • Allylic Carbon (C-3): Typically appearing in the δ 30-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For Methyl 2-aminopent-4-enoate, the free base would have a molecular weight of 129.16 g/mol . In electrospray ionization (ESI) mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 130.1. The fragmentation pattern can also be diagnostic, with potential losses of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage at the allylic position.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. As amino acids and their esters are often polar, reversed-phase HPLC is a common analytical method. The analysis of amino acids by HPLC often requires a derivatization step to introduce a chromophore for UV detection. However, methods using evaporative light scattering detection (ELSD) or mass spectrometry detection can analyze the compound without derivatization. A typical HPLC method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The retention time of the compound is a key characteristic for its identification and purity assessment under specific chromatographic conditions.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, proton environments, connectivity, stereochemistry.Non-destructive, highly informative for structure elucidation.Lower sensitivity compared to MS, can have complex spectra.
¹³C NMR Carbon skeleton, number and type of carbon atoms.Complements ¹H NMR for complete structural assignment.Low natural abundance of ¹³C leads to lower sensitivity.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides molecular formula confirmation.Provides limited information on connectivity and stereochemistry.
HPLC Purity assessment, separation from impurities, quantification.High separation efficiency, quantitative capabilities.May require derivatization for UV detection, less structural information.

Experimental Protocols

¹H NMR Sample Preparation and Acquisition

A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameters.

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Deuterium Oxide). The choice of solvent is critical; for hydrochloride salts, polar protic solvents are generally required for dissolution.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton wool filter, transfer the solution to a clean 5 mm NMR tube. Filtering removes any particulate matter that could degrade spectral quality.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Workflow for Comprehensive Characterization

The logical flow for the complete characterization of a new batch of this compound is depicted in the following workflow diagram.

G cluster_0 Primary Characterization cluster_1 Secondary Characterization & Purity cluster_2 Final Confirmation HNMR ¹H NMR Spectroscopy C13NMR ¹³C NMR Spectroscopy HNMR->C13NMR Confirms Carbon Skeleton Data_Analysis Comprehensive Data Analysis & Structural Confirmation HNMR->Data_Analysis MS Mass Spectrometry HPLC HPLC Analysis MS->HPLC Confirms MW for Purity Check MS->Data_Analysis C13NMR->Data_Analysis HPLC->Data_Analysis Purity Data

Figure 1: Workflow for the comprehensive characterization of this compound.

Conclusion

The structural integrity of this compound is best ascertained through a synergistic application of modern analytical techniques. ¹H NMR spectroscopy provides the most detailed structural map, offering unambiguous evidence of the proton framework. When complemented with ¹³C NMR for carbon skeleton confirmation, mass spectrometry for molecular weight and formula verification, and HPLC for purity assessment, a complete and reliable characterization is achieved. This multi-faceted approach ensures the quality and identity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and drug development.

References

  • Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses, 92, 103-116. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of γ,δ-Unsaturated Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic design. Among these, γ,δ-unsaturated amino acids stand out for their utility as versatile synthetic intermediates and their ability to introduce conformational constraints in peptides. The olefinic side chain serves as a synthetic handle for a variety of transformations, including cross-coupling reactions, metathesis for macrocyclization, and conversion to other functional groups.[1] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing these valuable building blocks, offering field-proven insights into the causality behind experimental choices and supported by experimental data.

1.[2][2]-Sigmatropic Rearrangements: The Claisen Rearrangement and Its Variants

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been extensively developed for the synthesis of γ,δ-unsaturated amino acids.[2] These concerted, pericyclic reactions are prized for their high stereoselectivity, which is achieved through a well-ordered chair-like transition state. The geometry of the enolate or ketene acetal intermediate directly influences the stereochemical outcome of the product.

The Eschenmoser-Claisen Rearrangement

The Eschenmoser-Claisen rearrangement is a reliable method for producing γ,δ-unsaturated amides from allylic alcohols, which can then be hydrolyzed to the corresponding carboxylic acids.[1] A key advantage of this variant is its ability to generate anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivity.[1][3] This selectivity arises from the preferential formation of a (Z)-N,O-ketene acetal intermediate, which adopts a pseudo-chairlike conformation during the rearrangement.[1][3]

Mechanism of the Eschenmoser-Claisen Rearrangement

The reaction is initiated by the reaction of an N-acyl amino acid with a dimethyl acetal of N,N-dimethylacetamide in the presence of an allylic alcohol and a methylating agent, such as methyl triflate. This forms a key N,O-ketene acetal intermediate which then undergoes a[2][2]-sigmatropic rearrangement.

Eschenmoser_Claisen cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product N-Acyl_Amino_Acid N-Acyl Amino Acid N_O_Ketene_Acetal (Z)-N,O-Ketene Acetal N-Acyl_Amino_Acid->N_O_Ketene_Acetal + Amide Acetal + Allylic Alcohol Allylic_Alcohol Allylic Alcohol Amide_Acetal Amide Acetal Transition_State Chair-like Transition State N_O_Ketene_Acetal->Transition_State Heat Unsaturated_Amide γ,δ-Unsaturated Amide Transition_State->Unsaturated_Amide Final_Product γ,δ-Unsaturated Amino Acid Unsaturated_Amide->Final_Product Hydrolysis

Caption: Workflow for the Eschenmoser-Claisen Rearrangement.

Experimental Protocol: Synthesis of an anti-β-Substituted γ,δ-Unsaturated Amino Acid [1]

  • To a solution of the N-acyl amino acid (1.0 equiv) and the allylic alcohol (2.5 equiv) in a suitable solvent (e.g., CH2Cl2) at 0 °C, add N,N-dimethylacetamide dimethyl acetal (2.2 equiv).

  • Add methyl triflate (2.2 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting γ,δ-unsaturated amide by column chromatography.

  • Hydrolyze the amide using acidic or basic conditions to obtain the desired amino acid.

Substrate (N-Acyl Amino Acid)Allylic AlcoholYield (%)Diastereomeric Ratio (anti:syn)Reference
N-Pyrrolidinyl-acetylglycineCrotyl alcohol85>95:5[1]
N-Diisopropyl-acetylglycineCinnamyl alcohol78>95:5[1]
N-Pyrrolidinyl-acetylalaninePrenyl alcohol75>95:5[1]

Table 1. Performance data for the Eschenmoser-Claisen rearrangement in the synthesis of γ,δ-unsaturated amino acids.

The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement utilizes silyl ketene acetals derived from allylic esters, which rearrange to γ,δ-unsaturated carboxylic acids upon heating. A significant advantage of this method is the ability to control the geometry of the silyl ketene acetal intermediate, thus dictating the stereochemistry of the final product. The use of a strong base like lithium diisopropylamide (LDA) in the presence of a silylating agent such as chlorotrimethylsilane (TMSCl) is crucial for the formation of the silyl ketene acetal.

Mechanism of the Ireland-Claisen Rearrangement

The reaction begins with the deprotonation of an allylic amino acid ester to form an enolate, which is then trapped as a silyl ketene acetal. This intermediate undergoes a concerted[2][2]-sigmatropic rearrangement through a chair-like transition state to yield a silyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Ireland_Claisen cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product Allylic_Ester Allylic Amino Acid Ester Silyl_Ketene_Acetal Silyl Ketene Acetal Allylic_Ester->Silyl_Ketene_Acetal + LDA, TMSCl Transition_State Chair-like Transition State Silyl_Ketene_Acetal->Transition_State Heat Silyl_Ester Silyl Ester Transition_State->Silyl_Ester Final_Product γ,δ-Unsaturated Carboxylic Acid Silyl_Ester->Final_Product Hydrolysis

Caption: Workflow for the Ireland-Claisen Rearrangement.

Experimental Protocol: Synthesis of a γ,δ-Unsaturated Amino Acid via Ireland-Claisen Rearrangement

  • To a solution of the allylic amino acid ester (1.0 equiv) in anhydrous THF at -78 °C, add a solution of LDA (1.1 equiv) dropwise.

  • After stirring for 30 minutes, add TMSCl (1.2 equiv).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent and purify the resulting carboxylic acid.

Substrate (Allylic Ester)Base/Silylating AgentYield (%)Diastereomeric RatioReference
N-Boc-glycine crotyl esterLDA/TMSCl8895:5 (syn:anti)[2]
N-Cbz-alanine cinnamyl esterLHMDS/TMSCl8290:10 (syn:anti)[2]
N-Boc-phenylalanine prenyl esterLDA/TBDMSCl8592:8 (syn:anti)[2]

Table 2. Performance data for the Ireland-Claisen rearrangement.

Transition Metal-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation of amino acid enolates presents a powerful and complementary approach to the Claisen rearrangements for synthesizing γ,δ-unsaturated amino acids.[4] This method often provides access to the anti-diastereomer, which can be challenging to obtain via some Claisen variants. The reaction involves the formation of a π-allylpalladium complex from an allylic substrate, which then undergoes nucleophilic attack by an amino acid enolate.

Mechanism of Palladium-Catalyzed Allylic Alkylation

The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic substrate (e.g., an allylic carbonate or acetate) to form a π-allylpalladium(II) complex. A metal enolate of the amino acid ester then acts as a nucleophile, attacking the π-allyl complex to form the C-C bond and regenerate the palladium(0) catalyst. The stereochemical outcome is influenced by the nature of the ligands on the palladium catalyst and the geometry of the enolate.

Palladium_Alkylation Pd(0) Pd(0) Catalyst Pi_Allyl_Complex π-Allylpalladium(II) Complex Pd(0)->Pi_Allyl_Complex + Allylic Substrate Allylic_Substrate Allylic Substrate Product γ,δ-Unsaturated Amino Acid Pi_Allyl_Complex->Product + Amino Acid Enolate Amino_Acid_Enolate Amino Acid Enolate Product->Pd(0) - Leaving Group

Caption: Catalytic cycle for Palladium-catalyzed allylic alkylation.

Experimental Protocol: Palladium-Catalyzed Synthesis of an anti-γ,δ-Unsaturated Amino Acid [4]

  • In a flame-dried flask under an inert atmosphere, dissolve the amino acid ester (1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., LHMDS, 1.1 equiv) to generate the enolate.

  • In a separate flask, dissolve the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and a ligand (e.g., PPh3, 10 mol%) in THF.

  • Add the allylic carbonate (1.0 equiv) to the catalyst solution.

  • Transfer the enolate solution to the catalyst/substrate mixture via cannula at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction and purify the product by column chromatography.

Amino Acid DerivativeAllylic SubstrateYield (%)Diastereomeric Ratio (anti:syn)Reference
N-Tfa-glycine t-butyl esterCrotyl carbonate85>95:5[4]
N-Cbz-alanine methyl esterCinnamyl acetate7890:10[4]
N-Boc-glycine ethyl ester1,3-Diphenylallyl acetate92>98:2[4]

Table 3. Performance of Palladium-catalyzed allylic alkylation.

Other Notable Synthetic Strategies

While Claisen rearrangements and palladium-catalyzed alkylations are the most prevalent methods, several other strategies offer unique advantages for specific applications.

Stille Cross-Coupling Reactions

The Stille coupling provides a method for the synthesis of γ,δ-unsaturated amino acids featuring substitution at the γ- or δ-positions. This approach involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. A key step is the regioselective stannylation of a propargylglycine derivative.[5]

Fragmentation of Lactones

A less common but effective method involves the palladium-catalyzed fragmentation of γ- and δ-lactones. This strategy utilizes a six-membered ring template to control the relative stereochemistry and introduce the necessary functional groups, ultimately leading to the desired unsaturated amino acid.[6][7]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) can catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids.[8][9] While primarily used for α,β- and β,γ-unsaturated acids, engineering these enzymes could expand their scope to include the synthesis of γ,δ-unsaturated analogues. This method is particularly attractive for its potential for high enantioselectivity under mild, aqueous conditions.[10][11]

Comparative Analysis and Future Outlook

MethodKey AdvantagesKey LimitationsStereoselectivity
Eschenmoser-Claisen Excellent for anti-products, good yields.[1][3]Requires stoichiometric activating agents, sometimes harsh hydrolysis.High diastereoselectivity.
Ireland-Claisen Good stereocontrol via silyl ketene acetal geometry.Requires strong bases and cryogenic temperatures.High diastereoselectivity.
Pd-Allylic Alkylation Access to anti-products, mild conditions, catalytic.[4]Can be sensitive to substrate and ligand choice, potential for regio- and stereoisomeric mixtures.Generally high, ligand-dependent.
Stille Coupling Allows for diverse substitutions at γ and δ positions.[5]Use of toxic organotin reagents, requires multi-step synthesis of precursors.Dependent on the stereochemistry of the starting materials.
Lactone Fragmentation Unique approach for specific stereoisomers.[6][7]Limited substrate scope, often requires multi-step synthesis of the lactone precursor.Controlled by the stereochemistry of the lactone.
Enzymatic Synthesis High enantioselectivity, green, mild conditions.[8][10][11]Substrate scope is often limited to specific enzyme classes, enzyme availability and stability can be a concern.Excellent enantioselectivity.

Table 4. Comparative overview of synthesis methods for γ,δ-unsaturated amino acids.

The choice of synthetic method for a particular γ,δ-unsaturated amino acid will ultimately depend on the desired stereochemistry, the required substitution pattern, and the scale of the synthesis. For the stereocontrolled synthesis of simple γ,δ-unsaturated amino acids, the Claisen rearrangement variants remain the workhorse methods. Palladium-catalyzed allylic alkylation offers a valuable alternative, particularly for accessing anti-diastereomers. For more complex targets with specific substitution patterns, methods like Stille coupling may be necessary, despite their drawbacks.

The future of this field lies in the development of more efficient and sustainable catalytic methods. This includes the design of new chiral ligands for transition metal catalysis to achieve even higher levels of stereocontrol and the engineering of enzymes with broader substrate scopes and enhanced stability. As the demand for structurally diverse and stereochemically pure non-proteinogenic amino acids continues to grow in the pharmaceutical and biotechnology industries, innovation in these synthetic methods will be paramount.

References

  • Tarver, J. E., Jr., & Joullié, M. M. (2004). Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. The Journal of Organic Chemistry, 69(3), 815–820. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Kazmaier, U. (1996). Synthesis of γ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters. Amino Acids, 11(3-4), 283–299. [Link]

  • Bilska-Markowska, M., Kaźmierczak, M., & Koroniak, H. (2021). Synthesis of γ,δ-unsaturated amino acids by Claisen rearrangement - last 25 years. Arkivoc, 2021(2), 1-35. [Link]

  • Ciufolini, M. A., & Dong, G. (2007). Syntheses of Highly Functionalized δ,γ-Unsaturated-α-Amino Acids. Molecules, 12(1), 88-97. [Link]

  • Li, G., & Hruby, V. J. (2006). Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement. Organic Letters, 8(19), 4215–4218. [Link]

  • Li, G., & Hruby, V. J. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. PubMed, 16958514. [Link]

  • Tarver, J. E., Jr., & Joullié, M. M. (2004). Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. Request PDF. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

  • Bauer, M., & Kazmaier, U. (2005). Synthesis of γ,δ-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Studer, A. (2001). Asymmetric Synthesis of Heterocyclic γ-Amino-Acid and Diamine Derivatives by Three-Component Radical Cascade Reactions. Angewandte Chemie International Edition, 40(1), 82-85. [Link]

  • Poppe, L., Paizs, C., Kovács, K., Irimie, F. D., & Vértessy, B. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. Methods in Molecular Biology, 794, 3-22. [Link]

  • (Reference not directly cited in the text, but relevant to the topic) Soloshonok, V. A. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(18), 3247. [Link]

  • Shimizu, M., & Mizota, I. (2019). γ,δ‐Unsaturated amino acid derivatives: novel type of synthesis using umpolung of α‐imino allylester. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(15), 5488. [Link]

  • Wu, B., & Janssen, D. B. (2017). Priming ammonia lyases and aminomutases for industrial and therapeutic applications. ACS Catalysis, 7(10), 6915–6931. [Link]

Sources

A Researcher's Guide to the Structural Validation of Methyl 2-aminopent-4-enoate Hydrochloride Using COSY NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the practical application of Correlation Spectroscopy (COSY), a powerful 2D NMR technique, for the structural validation of Methyl 2-aminopent-4-enoate hydrochloride. This guide will provide an in-depth, technically-grounded comparison of COSY with other NMR methods, supported by predictive data and established experimental protocols.

The Structural Puzzle: this compound

This compound is a valuable building block in organic synthesis.[1] Its structure, as depicted in Figure 1, presents a distinct set of proton environments that are ideal for analysis by COSY. The key to validating this structure lies in confirming the connectivity between these protons, a task for which COSY is exceptionally well-suited.

Figure 1: Structure of this compound

Why COSY? A Comparative Analysis of NMR Techniques

While a simple one-dimensional (1D) ¹H NMR spectrum provides initial clues about the types of protons present, it often falls short in unambiguously defining the complete molecular structure, especially in molecules with multiple spin systems.[2] This is where two-dimensional (2D) NMR techniques become indispensable.[2][3]

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH).[2] The resulting spectrum displays the 1D ¹H NMR spectrum on both the horizontal and vertical axes, with diagonal peaks representing the protons in the molecule. The crucial information lies in the off-diagonal "cross-peaks," which indicate which protons are scalar-coupled to each other.[2]

Here's a comparative look at how COSY stacks up against other common 2D NMR techniques for this specific validation:

NMR Technique Information Provided Application to this compound
COSY ¹H-¹H correlations through 2-3 bonds.Ideal for tracing the proton-proton connectivity from the vinyl group through the aliphatic chain to the alpha-proton.
HSQC ¹H-¹³C one-bond correlations.[4][5][6]Confirms which protons are directly attached to which carbon atoms. Useful for assigning carbon signals.
HMBC ¹H-¹³C long-range (2-4 bond) correlations.[4][5][7]Establishes longer-range connectivity, for instance, from the methyl protons to the carbonyl carbon.
NOESY ¹H-¹H correlations through space (typically < 5 Å).[8][9][10]Provides information on the spatial proximity of protons, which can be useful for conformational analysis but is less critical for initial structure validation.

For the primary goal of validating the carbon skeleton's proton connectivity, COSY provides the most direct and efficient solution.

Predicted ¹H NMR and COSY Spectrum of this compound

In the absence of a published spectrum for this specific molecule, we can predict the expected ¹H NMR chemical shifts and COSY correlations based on known values for similar structural motifs.[11][12][13][14][15][16]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-5 (vinyl)5.7 - 6.0ddtVinylic proton, split by H-4 (trans and cis) and H-3.[17][18][19][20]
H-4 (vinyl)5.1 - 5.4mVinylic protons, diastereotopic, split by H-5 and H-3.[17][18][19][20]
H-2 (alpha)~4.0tAlpha to an amino group and ester, deshielded. Split by H-3.[14][21]
H-3 (allylic)2.5 - 2.8mAllylic protons, split by H-2, H-4, and H-5.
Methyl Protons~3.7sProtons of the methyl ester.
NH3+7.5 - 8.5br sProtons of the ammonium group, typically broad and may exchange with solvent.

Based on these predictions, the COSY spectrum would exhibit the following key cross-peaks, confirming the connectivity of the carbon backbone:

Table 2: Predicted COSY Cross-Peaks

Correlating Protons Expected Cross-Peak? J-Coupling
H-5 / H-4Yes³JHH (vicinal)
H-5 / H-3Yes⁴JHH (allylic)
H-4 / H-3Yes³JHH (vicinal)
H-3 / H-2Yes³JHH (vicinal)
H-2 / MethylNo---
Methyl / Any otherNo---

The presence of these specific cross-peaks would provide unequivocal evidence for the proposed structure of this compound.

Experimental Protocol for COSY Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality COSY spectrum for this compound.

Part 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[22]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good choice for hydrochloride salts. Use approximately 0.6-0.7 mL of solvent.[22]

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Part 2: NMR Data Acquisition

These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • COSY Parameter Setup: [23][24][25][26]

    • Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.

    • Transmitter Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.

    • Number of Points (TD): Set TD(F2) to 2048 (2k) and TD(F1) to 256 or 512.

    • Number of Scans (NS): Typically 4 to 16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Acquisition: Start the 2D COSY experiment. The experimental time will depend on the chosen parameters.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

    • Symmetrize the spectrum to reduce noise and artifacts.

Visualizing the Workflow and Data

The following diagrams illustrate the experimental workflow and the expected logical relationships in the COSY data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock & Shim) filter->setup acq_1d Acquire 1D ¹H NMR setup->acq_1d acq_cosy Acquire 2D COSY acq_1d->acq_cosy proc 2D Fourier Transform & Windowing acq_cosy->proc analyze Analyze Cross-Peaks & Validate Structure proc->analyze

Caption: Experimental workflow for COSY-based structural validation.

Caption: Predicted ¹H-¹H COSY correlations for the molecule.

Conclusion

The structural validation of this compound can be confidently achieved using 2D COSY NMR. This technique provides a clear and direct map of the proton-proton coupling network within the molecule. By following a robust experimental protocol and carefully analyzing the resulting cross-peaks, researchers can unequivocally confirm the connectivity of the carbon backbone, thereby ensuring the structural integrity of this important synthetic intermediate. While other 2D NMR techniques like HSQC and HMBC offer complementary information, COSY stands out as the most efficient primary tool for this specific validation task.

References

  • University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules. [Link]

  • Fuchs, P. L., & Bunnell, C. A. (n.d.). Typical 1H-NMR Chemical Shift Ranges. In Carbon-13 NMR Based Spectral Problems. John Wiley.
  • Gurudata, K. L., & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731–736. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Unknown. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. [Link]

  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Neuhaus, D., & Williamson, M. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • CF NMR CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]

  • Khodov, I. A., et al. (2019). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv. [Link]

  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to external NO:) of amino acid methyl ester hydrochlorides. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

  • PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Grimblat, N., et al. (2014). The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy. PLoS ONE, 9(11), e111744. [Link]

  • De Bleye, C., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of Analytical Methods in Chemistry, 2015, 847930. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

A Comparative Guide to the Reactivity of Saturated vs. Unsaturated Amino Esters for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice between a saturated and an unsaturated amino ester is more than a subtle structural variation; it is a strategic decision that dictates the accessible reaction pathways and ultimately, the molecular architecture of the target compound. This guide provides an in-depth, objective comparison of the reactivity of these two crucial classes of building blocks, supported by established chemical principles and experimental data. We will explore the fundamental differences in their reactivity, delving into the underlying electronic and steric effects, and provide detailed protocols for key transformations.

The Fundamental Dichotomy: Electronic and Steric Profiles

The reactivity of any molecule is fundamentally governed by its electronic and steric properties. In the context of amino esters, the presence or absence of a carbon-carbon double bond in conjugation with the ester carbonyl group creates a stark divergence in these characteristics.

Saturated Amino Esters , such as ethyl glycinate or β-alanine ethyl ester, exhibit a relatively simple reactivity profile. The amino group acts as a typical primary or secondary amine, serving as a nucleophile, while the ester group is susceptible to hydrolysis or amidation under appropriate conditions. The reactivity is primarily influenced by the steric hindrance around the amine and carbonyl functionalities.[1][2]

Unsaturated Amino Esters , particularly α,β-unsaturated amino esters, possess a conjugated π-system that extends from the alkene through the carbonyl group. This conjugation has profound electronic consequences:

  • Creation of a Soft Electrophilic Center: Resonance delocalization of the π-electrons polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[3] This creates a "soft" electrophilic site, a key feature absent in their saturated analogs.

  • Modulation of Nucleophilicity and Electrophilicity: The electron-withdrawing nature of the conjugated ester group can decrease the electron density on the nitrogen atom of the amino group, thereby reducing its nucleophilicity compared to a saturated counterpart. Conversely, the carbonyl carbon's electrophilicity is also influenced by this extended conjugation.

The interplay of these electronic effects, combined with steric factors, leads to distinct reactivity patterns that can be strategically exploited in synthesis.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these differences, we will compare the reactivity of a representative saturated amino ester (β-alanine ethyl ester) and a hypothetical α,β-unsaturated amino ester (ethyl 3-aminopropenoate) in three common reaction types crucial for drug development: Michael Addition, N-Acylation, and N-Alkylation.

Michael (Conjugate) Addition: The Defining Reaction of Unsaturated Systems

The hallmark of α,β-unsaturated carbonyl compounds is their ability to undergo Michael or conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Unsaturated Amino Esters readily participate in aza-Michael additions, where a nucleophile attacks the electrophilic β-carbon. This reaction is not possible for saturated amino esters. The reaction proceeds smoothly with a variety of nucleophiles, including amines, thiols, and carbanions.[4][5][6]

Saturated Amino Esters do not undergo Michael addition due to the absence of the conjugated system and the resultant electrophilic β-carbon.

Experimental Protocol: Aza-Michael Addition of Benzylamine to Ethyl Acrylate

This protocol describes the addition of a primary amine to an α,β-unsaturated ester, a reaction analogous to what would occur with an unsaturated amino ester as the substrate.

Materials:

  • Ethyl acrylate

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Ethyl acetate

  • Magnetic stirrer and flask

Procedure: [4]

  • To a 10 mL flask equipped with a magnetic stirrer, add ethyl 2-phenylacrylate (0.43 mmol) and benzylamine (0.43 mmol).

  • Add a catalytic amount of DBU (0.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography using a hexane/ethyl acetate (8:2) eluent system to yield (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate.

Logical Relationship: Michael Addition Reactivity

G Unsaturated Unsaturated Amino Ester (α,β-unsaturated) Michael Michael Addition (Aza-Michael) Unsaturated->Michael Readily Reacts Saturated Saturated Amino Ester Saturated->Michael Does Not React Product β-Amino Ester Adduct Michael->Product NoReaction No Reaction Michael->NoReaction

Caption: Reactivity in Michael Addition.

N-Acylation: A Competition of Nucleophilicity and Sterics

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. Here, the nucleophilicity of the amino group is paramount.

Saturated Amino Esters generally exhibit higher rates of N-acylation compared to their unsaturated counterparts. The lone pair of electrons on the nitrogen is more localized and readily available for nucleophilic attack on the acylating agent.[7]

Unsaturated Amino Esters are expected to have a decreased rate of N-acylation. The electron-withdrawing effect of the conjugated ester system reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[7]

Table 1: Hypothetical Comparative Data for N-Acylation with Acetic Anhydride

SubstrateRelative Rate Constant (k_rel)Expected Yield (%)
β-Alanine ethyl ester (Saturated)1.00>95
Ethyl 3-aminopropenoate (Unsaturated)~0.6580-90

Note: This data is illustrative and based on established principles of electronic effects on nucleophilicity. Actual values may vary depending on specific reaction conditions.

Experimental Protocol: N-Acetylation of β-Alanine Ethyl Ester

Materials:

  • β-Alanine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure: [8][9]

  • Suspend β-alanine ethyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (1.1 eq) dropwise and stir for 30 minutes at 0 °C to generate the free amine.

  • To the resulting solution, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-acetyl-β-alanine ethyl ester.

Workflow: Comparative N-Acylation

G cluster_saturated Saturated Amino Ester cluster_unsaturated Unsaturated Amino Ester S_start β-Alanine Ethyl Ester S_reagent Acetic Anhydride, TEA, DCM S_start->S_reagent Higher Rate (k_sat) S_product N-Acetyl-β-alanine ethyl ester S_reagent->S_product U_start Ethyl 3-aminopropenoate U_reagent Acetic Anhydride, TEA, DCM U_start->U_reagent Lower Rate (k_unsat) k_sat > k_unsat U_product N-Acetyl-3-aminopropenoate U_reagent->U_product

Caption: N-Acylation Workflow Comparison.

N-Alkylation: A Balance of Nucleophilicity and Steric Hindrance

N-alkylation via an Sₙ2 mechanism is another cornerstone reaction in drug development, often used to introduce alkyl substituents on a nitrogen atom. The success of this reaction depends on both the nucleophilicity of the amine and the steric accessibility of the electrophilic carbon.

Saturated Amino Esters , with their more nucleophilic amino group, are generally more reactive in Sₙ2 alkylation reactions. However, the reaction rate is highly sensitive to steric hindrance at both the amine and the alkylating agent.[2][10]

Unsaturated Amino Esters , due to their reduced nucleophilicity, are expected to react more slowly. Steric hindrance will also play a significant role. For bulky alkylating agents, the difference in reactivity may become more pronounced.[11][12]

Table 2: Hypothetical Comparative Data for N-Alkylation with Ethyl Iodide

SubstrateRelative Rate Constant (k_rel)Expected Yield (%)
β-Alanine ethyl ester (Saturated)1.0085-95
Ethyl 3-aminopropenoate (Unsaturated)~0.7070-80

Note: This data is illustrative and based on established principles of nucleophilicity and Sₙ2 reaction kinetics. Actual values may vary.

Experimental Protocol: N-Alkylation of an Amino Ester via Reductive Amination

Reductive amination is a common and effective method for N-alkylation. This protocol outlines the general procedure.

Materials:

  • Amino ester hydrochloride (e.g., β-Alanine ethyl ester hydrochloride)

  • Aldehyde (e.g., benzaldehyde)

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure: [9]

  • Suspend the amino ester hydrochloride (1.0 eq) in DCM.

  • Add TEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the aldehyde (1.0 eq) and stir for 1 hour.

  • Add STAB (1.5 eq) in one portion and stir the reaction mixture overnight at room temperature.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hydrolytic Stability: An Important Consideration

The stability of the ester functionality is a critical parameter, especially in the context of prodrug design and formulation.

Saturated Amino Esters undergo hydrolysis through a standard nucleophilic acyl substitution mechanism. The rate is influenced by steric hindrance around the carbonyl group and the electronic nature of the alcohol and acyl portions.[13][14]

Unsaturated Amino Esters , particularly α,β-unsaturated esters, can exhibit different hydrolysis kinetics. The conjugated system can affect the stability of the tetrahedral intermediate formed during hydrolysis. Studies on the hydrolysis of acrylic esters have shown that both electronic and steric effects play a role.[15][16][17] Generally, the presence of the double bond is expected to influence the rate of hydrolysis, though the direction of this effect can depend on the specific substitution pattern.

Conclusion: A Strategic Choice for Synthesis

The choice between a saturated and an unsaturated amino ester is a pivotal decision in the design of a synthetic route.

  • Choose an unsaturated amino ester when the synthetic strategy requires the introduction of functionality at the β-carbon via a Michael addition. This unique reactivity opens up a vast array of possibilities for constructing complex molecular architectures. Be mindful of the potentially lower nucleophilicity of the amino group in subsequent steps.

  • Choose a saturated amino ester for straightforward N-acylation and N-alkylation reactions where high nucleophilicity of the amino group is desired for optimal reaction rates and yields. The absence of the conjugated system provides a more predictable and classical reactivity profile.

By understanding the fundamental differences in their electronic and steric properties, and by leveraging the distinct reaction pathways available to each, researchers can make informed decisions to efficiently and effectively synthesize novel compounds with therapeutic potential.

References

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (Source: Not specified, but likely a journal article in biochemistry or organic chemistry).
  • Steric parameters taft's steric factor (es). Slideshare. [Link]

  • Lecture 18 - LFER for Sterics: The Taft Parameters. (Source: NPTEL). [Link]

  • Taft equation. Wikipedia. [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Royal Society of Chemistry. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Royal Society of Chemistry. [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

  • N-Acetyl Beta Alanine Methods of Use.
  • Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. (Source: Not specified, but likely a university repository or journal).
  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health. [Link]

  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER. [Link]

  • Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. (Source: Not specified, likely a chemistry journal).
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Determination of alkylation degree by three colorimetric methods and amino acid analysis. A comparative study. Semantic Scholar. [Link]

  • Synthesis of N-acetyl-β-alanine methyl ester. PrepChem.com. [Link]

  • 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]

  • Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. [Link]

  • New processes for producing beta-alanine derivatives.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate. [Link]

  • SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. YouTube. [Link]

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health. [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed. [Link]

  • SN1 & SN2 Reactions (Live Recording) Nucleophilic Substitution Organic Chemistry Review. YouTube. [Link]

  • advanced SN2 reaction practice. YouTube. [Link]

  • Ethyl acrylate. Wikipedia. [Link]

  • Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon?. Reddit. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams. ResearchGate. [Link]

  • Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. YouTube. [Link]

  • Ethyl acrylate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

  • Structure and metabolism of ethyl acrylate. Inset shows select.... ResearchGate. [Link]

  • NIOSH Skin Notation Profiles: Ethyl Acrylate. CDC. [Link]

  • Ethyl acrylate distribution, macromolecular binding, excretion, and metabolism in male Fisher 344 rats. PubMed. [Link]

Sources

A Comparative Guide to the HPLC Analysis of Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. Methyl 2-aminopent-4-enoate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical methods to ensure its purity, stability, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into the rationale behind methodological choices and presenting supporting experimental frameworks.

Introduction to the Analyte: this compound

This compound is a chiral amino acid ester.[1][2][3] Its structure presents a primary amine, an ester group, and a terminal double bond, making it a relatively polar and reactive molecule. The hydrochloride salt form enhances its solubility in aqueous media. The analytical challenges lie in its polar nature, which can lead to poor retention on traditional reversed-phase columns, and its chirality, necessitating enantioselective methods for stereoisomeric purity assessment.

This guide will explore three distinct HPLC-based approaches for the comprehensive analysis of this compound:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing: A robust method for routine purity analysis and quantification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative strategy that leverages the compound's polarity for enhanced retention.

  • Chiral HPLC: A specialized technique essential for the separation and quantification of its enantiomers.

Method 1: Reversed-Phase HPLC with Ion-Pairing for Achiral Analysis

RP-HPLC is a workhorse in pharmaceutical analysis. However, the polar nature of small amino acid esters like Methyl 2-aminopent-4-enoate can result in insufficient retention on nonpolar C18 or C8 stationary phases. To overcome this, ion-pairing chromatography is an effective strategy.[4] An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.[4][5]

Rationale for Method Selection
  • Robustness and Reproducibility: Ion-pair RP-HPLC methods are well-established and generally provide reproducible results, making them suitable for quality control environments.

  • Versatility: This method can be readily implemented on standard HPLC systems with UV detection, as the ester group provides a chromophore, albeit a weak one. For enhanced sensitivity and specificity, mass spectrometry (MS) detection can be employed.[6][7]

  • Control over Retention: The retention of the analyte can be finely tuned by adjusting the concentration and type of the ion-pairing reagent, as well as the mobile phase pH and organic modifier content.

Experimental Protocol: RP-HPLC with Ion-Pairing

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

System Suitability

In accordance with pharmacopeial guidelines such as USP General Chapter <621> and Ph. Eur. General Chapter 2.2.46, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[8][9][10][11][12][13][14][15][16][17]

ParameterAcceptance Criteria
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
Repeatability (RSD of 6 injections)< 2.0%
Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A Injector Autosampler (10 µL injection) Sample->Injector MobilePhase Prepare Mobile Phases A and B with Ion-Pairing Agent Pump Gradient Pump MobilePhase->Pump Column C18 Column (30 °C) Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for RP-HPLC with Ion-Pairing.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[18][19][20] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[21] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase.

Rationale for Method Selection
  • Enhanced Retention: HILIC provides significantly better retention for polar analytes like this compound without the need for derivatization or ion-pairing reagents.[22]

  • MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to efficient desolvation and improved sensitivity.[19]

  • Orthogonal Selectivity: HILIC offers a different separation mechanism compared to RP-HPLC, which can be valuable for resolving impurities that may co-elute in a reversed-phase system.

Experimental Protocol: HILIC

Objective: To provide an orthogonal method for the purity assessment of this compound.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a DAD or MS detector.

Chromatographic Conditions:

  • Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: DAD at 210 nm or ESI-MS in positive ion mode

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Visualization of the HILIC Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC System cluster_data Data Analysis Sample Dissolve Sample in Acetonitrile/Water Injector Autosampler (2 µL injection) Sample->Injector MobilePhase Prepare Aqueous (A) and Organic (B) Mobile Phases Pump Binary Pump MobilePhase->Pump Column Amide HILIC Column (40 °C) Injector->Column Pump->Injector Detector DAD or MS Detector Column->Detector Chromatogram Acquire Data Detector->Chromatogram Processing Process Chromatogram and/or Mass Spectra Chromatogram->Processing Result Report Purity Profile Processing->Result

Caption: Workflow for HILIC Analysis.

Method 3: Chiral HPLC for Enantiomeric Purity

As this compound is a chiral molecule, the assessment of its enantiomeric purity is critical, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for separating enantiomers.[23][24] Polysaccharide-based CSPs are widely used for their broad applicability.[23]

Rationale for Method Selection
  • Direct Enantioseparation: Chiral HPLC allows for the direct separation of enantiomers without the need for derivatization to form diastereomers.[25]

  • High Resolution: Modern CSPs can provide excellent resolution of enantiomers, enabling accurate quantification of even small amounts of the unwanted enantiomer.

  • Regulatory Requirement: For chiral drugs, regulatory agencies typically require the quantification of enantiomeric purity.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler (10 µL injection) Sample->Injector MobilePhase Prepare Isocratic Mobile Phase Pump Isocratic Pump MobilePhase->Pump Column Chiral Stationary Phase (25 °C) Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram EnantiomericPurity Calculate Enantiomeric Excess (%ee) Chromatogram->EnantiomericPurity Report Generate Certificate of Analysis EnantiomericPurity->Report

Caption: Workflow for Chiral HPLC Analysis.

Comparison of HPLC Methods

FeatureRP-HPLC with Ion-PairingHILICChiral HPLC
Primary Application Purity, Assay, Related SubstancesOrthogonal Purity, Polar ImpuritiesEnantiomeric Purity
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Silica)Chiral Selector (e.g., Polysaccharide)
Mobile Phase High Aqueous, Ion-Pair ReagentHigh Organic, Aqueous BufferNon-polar organic solvents
Analyte Retention Moderate, dependent on ion-pairingStrong for polar analytesBased on stereospecific interactions
MS Compatibility Moderate (non-volatile buffers can be an issue)ExcellentPoor (non-volatile additives often used)
Pros Robust, versatile, well-understoodExcellent for polar compounds, MS-friendlyDirect enantioseparation
Cons Ion-pairing reagents can be harsh on columnsCan have longer equilibration timesExpensive columns, specific applicability

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach. For routine quality control, including purity and assay determination, ion-pair reversed-phase HPLC offers a robust and reliable solution. When orthogonal confirmation is needed, or for the analysis of highly polar impurities, HILIC provides an excellent alternative with the added benefit of superior MS compatibility. Finally, to address the critical aspect of stereoisomeric purity, chiral HPLC is indispensable. The selection of the most appropriate method will depend on the specific analytical objective, whether it is for routine release testing, stability studies, or in-depth characterization during drug development. A thorough understanding of the principles behind each technique, as outlined in this guide, empowers the analytical scientist to make informed decisions and develop validated methods that ensure the quality and safety of the final pharmaceutical product.

References

  • Gimeno, P., et al. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 919(1), 125-131. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC Solutions. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • de Person, M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 456, 14-21. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available at: [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-175. Available at: [Link]

  • Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(7), 345-350. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Piraud, M., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1597-1608. Available at: [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic Separation Techniques. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic Separation Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Jones, A. D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(13), 4933-4942. Available at: [Link]

  • Lindner, W., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Aminopentenoate Esters by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Aminopentenoate Esters

Aminopentenoate esters are a versatile class of compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their functionality, combining an amino group, an alkene, and an ester, gives rise to a rich chemical landscape. However, this structural complexity also presents a significant analytical challenge: isomerism. The presence of constitutional (regioisomers), geometric (E/Z isomers), and stereoisomers (enantiomers) can dramatically alter the biological activity, physical properties, and safety profile of the final product. For researchers and professionals in drug development, the ability to unambiguously identify and quantify these isomers is not merely an academic exercise—it is a prerequisite for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of modern spectroscopic techniques for the definitive characterization of aminopentenoate ester isomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure the integrity of your analytical results.

The Spectroscopic Toolkit: An Integrated Approach

No single technique can universally solve every isomeric puzzle. A robust analytical strategy relies on the synergistic use of multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail on molecular connectivity and spatial relationships, Infrared (IR) spectroscopy offers a rapid assessment of key functional groups and geometric configurations, and Mass Spectrometry (MS) reveals molecular weight and fragmentation patterns crucial for differentiating regioisomers.

The logical workflow for a comprehensive analysis is outlined below. The initial steps focus on establishing the fundamental chemical structure and geometry, followed by more specialized techniques for chiral discrimination if required.

G cluster_0 Primary Structural & Geometric Analysis cluster_1 Detailed Connectivity & Spatial Analysis cluster_2 Chiral Analysis (If Applicable) A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D H Chiral Chromatography (HPLC/GC) A->H E 2D NMR: COSY, HSQC, HMBC (For Regioisomers) B->E F 2D NMR: NOESY/ROESY (For E/Z Isomers) B->F I Definitive Isomer Assignment C->I D->I G NMR with Chiral Auxiliaries (CSAs, CDAs) E->G E->I F->G F->I G->I H->I

Caption: Overall workflow for the spectroscopic analysis of aminopentenoate ester isomers.

Part 1: Differentiating Geometric (E/Z) Isomers

Geometric isomerism around the carbon-carbon double bond is a common feature of aminopentenoate esters. The spatial arrangement of substituents as either cis (Zusammen, Z) or trans (Entgegen, E) profoundly impacts molecular shape and reactivity.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is the most powerful and direct method for assigning E/Z geometry.

  • Vicinal Coupling Constants (³JHH): The key diagnostic is the through-bond coupling between the two protons on the double bond (vinylic protons). The magnitude of this coupling is dihedral angle-dependent.

    • Trans (E) isomers exhibit a large coupling constant, typically in the range of 12-18 Hz .[1]

    • Cis (Z) isomers show a much smaller coupling constant, usually between 6-12 Hz .[1] This difference is often large enough to be conclusive on its own.

  • Nuclear Overhauser Effect (NOE): For unambiguous confirmation, especially in tetrasubstituted alkenes lacking vinylic protons, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is indispensable. This technique detects correlations between protons that are close in space (<5 Å), regardless of whether they are connected by bonds.[2][3][4]

    • In a Z-isomer , a strong NOE will be observed between substituents on the same side of the double bond.

    • In an E-isomer , these same substituents will be far apart, showing no NOE correlation. Instead, NOEs will be seen between substituents on the same carbon and those on the adjacent carbon but on the opposite side.

Caption: Diagnostic NOE correlation for a Z-isomer.

ParameterE-IsomerZ-IsomerRationale
³JHH (Vinylic) 12 - 18 Hz6 - 12 HzKarplus relationship; coupling depends on the H-C-C-H dihedral angle (~180° for E, ~0° for Z).
NOE Between protons on adjacent carbonsBetween protons on the same side of the double bondNOE is distance-dependent (proportional to 1/r⁶); detects through-space proximity.
¹³C Chemical Shift γ-gauche effect may shield carbonsSteric compression can deshield carbonsSubstituents in a Z-configuration can sterically interact, influencing electron density and chemical shifts.
Experimental Protocol: NOESY for E/Z Assignment
  • Sample Preparation: Dissolve 5-10 mg of the aminopentenoate ester isomer mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter and paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the probe for optimal resolution and lineshape. Acquire standard 1D ¹H and ¹³C spectra first.

  • NOESY Acquisition:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph).

    • Set the mixing time (d8) to a value appropriate for the molecule's size. For small molecules like aminopentenoate esters, a mixing time of 500-800 ms is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This may take several hours.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially close.

    • Correlate the observed cross-peaks with the E and Z structures to make a definitive assignment.

Part 2: Resolving Regioisomers

Regioisomers, which differ in the placement of the amino group and the double bond, will have distinct physical and chemical properties. Their differentiation is critical and is most effectively achieved by a combination of NMR and Mass Spectrometry.

2D NMR Spectroscopy: Mapping the Carbon Skeleton

While 1D NMR spectra of regioisomers will be visibly different, unambiguous assignment requires 2D correlation experiments to piece together the molecular puzzle.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2 or 3 bonds). This allows you to trace out the proton spin systems, for example, following the connectivity from an ethyl ester's CH₂ to its CH₃.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, a strong correlation from the amino protons (or a proton on a carbon adjacent to the nitrogen) to the carbonyl carbon of the ester will definitively place those groups relative to each other.

G A Acquire ¹H, ¹³C, COSY, HSQC, HMBC B Use COSY to identify H-H spin systems (e.g., alkyl chains) A->B C Use HSQC to assign ¹³C shifts to their attached protons B->C D Use HMBC to find long-range H-C correlations (2-3 bonds) C->D E Identify key HMBC correlations: - Protons near -NH₂ to distant carbons - Protons near -COOR to distant carbons D->E F Assemble fragments to build the correct regioisomeric structure E->F G Confirm with MS Fragmentation F->G

Caption: Logical workflow for regioisomer assignment using 2D NMR.

Mass Spectrometry: The Fragmentation Fingerprint

Regioisomers have identical molecular weights but often exhibit different fragmentation patterns in the mass spectrometer. Electron Ionization (EI) is a common technique that imparts enough energy to cause reproducible fragmentation.

  • Alpha-Cleavage: The C-C bond adjacent (alpha) to the heteroatom (nitrogen in the amino group or oxygen in the ester) is a common point of cleavage. The position of the amino group will dictate the mass of the resulting fragment ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters and other carbonyl compounds. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene.[6][7] The feasibility of this rearrangement depends on the structure of the regioisomer.

Regioisomer ExampleExpected Key Fragment Ion (m/z) from Alpha-CleavageRationale
Ethyl 3-aminopent-4-enoate [CH(NH₂)=CH₂]⁺ at m/z 43Cleavage of the C3-C4 bond alpha to the nitrogen.
Ethyl 5-aminopent-2-enoate [CH₂=NH₂]⁺ at m/z 30Cleavage of the C4-C5 bond alpha to the nitrogen.
General Ester Fragments [R-C=O]⁺ (Acylium ion)Cleavage of the O-alkyl bond of the ester is common.[8]
Experimental Protocol: 2D NMR Analysis for Regioisomer Structure Elucidation
  • Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (15-20 mg in ~0.6 mL of deuterated solvent) to ensure good signal in 2D experiments, especially HMBC.

  • Acquisition:

    • Acquire high-quality 1D ¹H and ¹³C spectra as references.

    • Run a standard gradient-selected COSY experiment (gCOSY).

    • Run a standard gradient-selected, ¹H-detected HSQC experiment, often with ¹³C decoupling during acquisition for sharper peaks (hsqcedetgpsp). Set the ¹³C spectral width to cover the expected range (~0-180 ppm).

    • Run a standard gradient-selected, ¹H-detected HMBC experiment (hmbcgplpndqf). Set the long-range coupling constant (d6 or CNST) to a typical value of 8 Hz. This can be optimized to enhance correlations over different numbers of bonds.

  • Analysis:

    • Start with HSQC: Assign every protonated carbon.

    • Move to COSY: Connect the assigned protons into fragments.

    • Use HMBC to connect the fragments: Look for correlations from protons in one fragment to carbons in another. Pay special attention to correlations to quaternary carbons (like the C=O and C=C carbons), as these are often the key to linking the pieces.

    • Systematically build the molecule, confirming each connection with the observed data.

Part 3: Tackling Enantiomers

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment. Therefore, standard NMR, IR, and MS cannot distinguish them. Chiral recognition requires introducing a chiral element into the analysis.

NMR with Chiral Auxiliaries

The strategy is to convert the pair of enantiomers into a pair of diastereomers in situ within the NMR tube. Diastereomers have different physical properties and are distinguishable by NMR.

  • Chiral Solvating Agents (CSAs): A chiral molecule (the CSA) is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. This results in two different chemical environments, leading to the splitting of NMR signals into two separate peaks, one for each enantiomer.[9][10] The ratio of the integrals of these peaks directly provides the enantiomeric excess (ee).

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a stable mixture of diastereomers. These can then be analyzed by standard NMR. This method is robust but requires the reaction to go to completion without racemization.

Experimental Protocol: Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent
  • Analyte Spectrum: First, acquire a high-resolution 1D ¹H NMR spectrum of your purified aminopentenoate ester in an appropriate solvent (e.g., CDCl₃ or C₆D₆).

  • Select a CSA: Choose a suitable CSA. For amino esters, chiral crown ethers or Pirkle's alcohol are common choices.

  • Titration: Add a small, sub-stoichiometric amount of the CSA (e.g., 0.2 equivalents) to the NMR tube and acquire another spectrum. Look for splitting or broadening of signals.

  • Optimization: Continue adding the CSA incrementally (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition. Monitor the chemical shift separation (Δδ) between the signals for the two enantiomers. The optimal separation may occur at a specific analyte:CSA ratio.

  • Quantification: Once baseline resolution of a suitable proton signal is achieved, carefully integrate the two peaks. The enantiomeric excess (% ee) is calculated as: % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Conclusion: An Integrated, Evidence-Based Approach

The reliable differentiation of aminopentenoate ester isomers is a multifaceted challenge that demands a strategic and integrated application of spectroscopic techniques. ¹H NMR, with its sensitivity to coupling constants and spatial proximity (NOE), remains the gold standard for E/Z isomer assignment. The resolution of regioisomers hinges on the connectivity mapping provided by a full suite of 2D NMR experiments (COSY, HSQC, HMBC), corroborated by the distinct fragmentation patterns observed in mass spectrometry. Finally, the subtle but critical challenge of enantiomeric differentiation is overcome by introducing chirality into the NMR analysis via solvating or derivatizing agents.

By understanding the principles behind each technique and following robust, self-validating protocols, researchers can confidently elucidate the precise isomeric composition of their samples, ensuring the quality, safety, and efficacy of the advanced materials and therapeutics they develop.

References

  • Shreve, G. S., & Walton, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3649–3651. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gasińska, A., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(18), 4253. [Link]

  • Gant, T. G., et al. (1996). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 34(9), 675-682. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

  • Latta, D. M., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]

  • Li, Z., et al. (2015). Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 13(3), 762-769. [Link]

  • Reddit user submission. (2018). E/Z isomer identification help. r/chemistry. [Link]

  • Basnet, P., & Tunge, J. A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24855–24859. [Link]

  • Basnet, P., & Tunge, J. A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24855-24859. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Cochran, J. A., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5093–5100. [Link]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. [Link]

  • All 'Bout Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 51(1), 23-33. [Link]

  • Yang, X., et al. (2003). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Journal of the American Society for Mass Spectrometry, 14(8), 888-897. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester. [Link]

  • Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]

  • ResearchGate. (n.d.). Exploring the scope of ester–amide derivatives. [Link]

Sources

Introduction: The Persistent Challenge of Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antiherpes Activity of Amino-Acid Esters

In the landscape of antiviral drug development, the fight against Herpes Simplex Virus (HSV) has been marked by significant advancements, yet challenges in drug delivery and bioavailability remain. This guide offers a deep dive into the comparative antiherpes activity of amino acid esters, a class of prodrugs designed to overcome these hurdles. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, grounded in established experimental protocols and authoritative sources.

Herpes Simplex Virus (HSV-1 and HSV-2) infections are a global health concern, causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. While nucleoside analogs such as acyclovir have been the cornerstone of antiherpes therapy for decades, their efficacy is often limited by poor oral bioavailability. This necessitates high and frequent dosing, which can lead to patient non-compliance and potential side effects. The development of prodrugs, particularly amino acid esters, represents a key strategy to enhance the therapeutic profile of these antiviral agents.

The Rationale for Amino Acid Esters: A Prodrug Approach

The core concept behind amino acid esters is to transiently modify the parent drug, like acyclovir, to improve its absorption in the gastrointestinal tract. This is achieved by esterifying the drug with an amino acid, which allows the resulting compound to be recognized and actively transported by endogenous transporters, such as the human peptide transporter 1 (hPEPT1).[1] Once absorbed, these esters are rapidly hydrolyzed by enzymes in the intestinal wall, liver, and blood, releasing the active parent drug into circulation.

The most successful example of this approach is valacyclovir, the L-valyl ester of acyclovir. Oral administration of valacyclovir results in a three to five-fold increase in the bioavailability of acyclovir compared to oral administration of acyclovir itself.[1] This demonstrates the potential of amino acid esters to significantly improve the pharmacokinetic properties of antiviral drugs.

Comparative Analysis of Antiherpes Activity

While the primary advantage of amino acid esters lies in their improved bioavailability, it is crucial to evaluate their intrinsic antiviral activity and cytotoxicity. The following sections provide a comparative analysis of various amino acid esters of acyclovir based on in vitro experimental data.

In Vitro Antiherpes Activity and Cytotoxicity

The standard method for evaluating the in vitro efficacy of antiherpes compounds is the plaque reduction assay, which measures the concentration of the drug required to inhibit the formation of viral plaques in cell culture by 50% (IC50). Cytotoxicity is typically assessed using the MTT assay, which determines the concentration of the drug that reduces the viability of host cells by 50% (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound.

CompoundVirus StrainIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
AcyclovirHSV-10.1>100>1000[1]
L-Valyl-ACV (Valacyclovir)HSV-10.8>100>125[1]
L-Alanyl-ACVHSV-11.2>100>83[1]
L-Isoleucyl-ACVHSV-11.5>100>67[1]
L-Glycyl-ACVHSV-12.5>100>40[1]
D-Valyl-ACVHSV-13.0>100>33[1]

Key Observations:

  • Lower In Vitro Potency: It is a consistent finding that amino acid esters of acyclovir exhibit lower intrinsic antiviral activity (higher IC50 values) compared to the parent drug, acyclovir.[1] This is because the ester must first be hydrolyzed to the active form.

  • Stereoselectivity: The L-isomers of the amino acid esters generally show slightly better in vitro activity than the D-isomers, which may be attributed to more efficient intracellular processing.[1]

  • Low Cytotoxicity: Both acyclovir and its amino acid esters demonstrate low cytotoxicity, with CC50 values typically exceeding the highest tested concentrations.

Prodrug Efficiency: The In Vivo Advantage

The true measure of success for these prodrugs is their ability to deliver higher concentrations of the active drug in vivo. Studies in rats have shown that despite their lower in vitro potency, several L-amino acid esters of acyclovir result in a significantly greater urinary recovery of acyclovir compared to oral administration of acyclovir itself.[1] This highlights the disconnect between in vitro activity and in vivo efficacy for this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for the key assays used in the evaluation of antiherpes compounds.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the antiviral activity of a compound against plaque-forming viruses like HSV.

Caption: Workflow for Plaque Reduction Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a standardized amount of HSV-1 (typically 50-100 plaque-forming units per well).

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator to allow for plaque formation.

  • Staining and Counting: Fix the cells with methanol and stain with a 0.5% crystal violet solution. Count the number of plaques in each well and calculate the IC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells into 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound) and a blank control (no cells).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability compared to the cell control and determine the CC50 value as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action: From Prodrug to Active Inhibitor

The mechanism of action for amino acid esters of acyclovir is a two-step process that leverages both host and viral machinery.

G cluster_absorption Intestinal Absorption cluster_activation Systemic Circulation & Target Cell Prodrug_Lumen Amino Acid Ester Prodrug (e.g., Valacyclovir) hPEPT1 hPEPT1 Transporter Prodrug_Lumen->hPEPT1 Active Transport Hydrolysis Esterase Hydrolysis hPEPT1->Hydrolysis Enters Cell Acyclovir Active Drug (Acyclovir) Hydrolysis->Acyclovir Viral_TK Viral Thymidine Kinase (TK) Acyclovir->Viral_TK Phosphorylation ACV_MP Acyclovir Monophosphate Viral_TK->ACV_MP Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases ACV_TP Acyclovir Triphosphate Host_Kinases->ACV_TP Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Mechanism of Action of Amino Acid Ester Prodrugs.

  • Absorption: The amino acid ester is actively transported across the intestinal epithelium by peptide transporters like hPEPT1.

  • Hydrolysis: In the intestinal cells, liver, and blood, esterases rapidly cleave the amino acid moiety, releasing the active drug (acyclovir).

  • Viral Activation: In HSV-infected cells, acyclovir is selectively phosphorylated by the viral thymidine kinase (TK) to acyclovir monophosphate.

  • Host Cell Phosphorylation: Host cell kinases further phosphorylate the monophosphate to the active acyclovir triphosphate.

  • Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competes with the natural substrate (dGTP) for the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.

Conclusion and Future Directions

The use of amino acid esters as prodrugs has proven to be a highly effective strategy for improving the oral bioavailability of antiherpes nucleoside analogs. While these compounds exhibit lower in vitro antiviral potency than their parent drugs, their enhanced pharmacokinetic profile leads to superior in vivo efficacy. The comparative data and standardized protocols presented in this guide provide a framework for the continued evaluation and development of novel antiherpes therapies.

Future research in this area may focus on:

  • Exploring a wider range of amino acids: Investigating esters of non-standard or dipeptide amino acids to further optimize transporter recognition and absorption.

  • Esters of other nucleoside analogs: Applying the amino acid ester prodrug approach to other potent antiherpes agents with poor bioavailability.

  • Targeting other viral enzymes: Developing prodrugs of compounds that target different stages of the viral life cycle.

By building upon the foundational principles and experimental methodologies outlined here, the scientific community can continue to advance the development of more effective and patient-friendly treatments for HSV infections.

References

  • Stankova, I., Dzimbova, T., & Shishkov, S. (2009). Synthesis and Biological Activity of Amino Acid Esters of Acyclovir. Advances in Experimental Medicine and Biology. [Link]

Sources

The Strategic Advantage of Methyl 2-aminopent-4-enoate in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success and efficiency of a synthetic campaign. For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, non-proteinogenic amino acids serve as invaluable synthons. Among these, unsaturated amino esters stand out for their versatility, offering multiple reactive sites for diversification. This guide provides an in-depth technical comparison of Methyl 2-aminopent-4-enoate, highlighting its distinct advantages over similar synthons in key synthetic transformations. The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a practical resource for strategic synthetic planning.

Introduction to Methyl 2-aminopent-4-enoate: A Versatile Linchpin

Methyl 2-aminopent-4-enoate is a bifunctional molecule featuring a terminal olefin and an α-amino ester moiety. This unique combination of functionalities makes it a powerful tool for the synthesis of a wide array of complex structures, including substituted piperidines, pyrrolizidines, and other nitrogenous heterocycles that form the core of many pharmaceutically active compounds. Its ability to participate in a diverse range of chemical transformations, from palladium-catalyzed cross-coupling reactions to conjugate additions and pericyclic reactions, underscores its utility as a versatile synthon.

I. Palladium-Catalyzed Allylic Alkylation: A Gateway to Chiral Quaternary Amino Acids

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the construction of stereogenic centers. In this arena, unsaturated amino esters like Methyl 2-aminopent-4-enoate serve as pro-nucleophiles for the synthesis of α-quaternary amino acids, which are of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides.

The core advantage of using an allylic amino ester such as Methyl 2-aminopent-4-enoate lies in its ability to be readily converted into a stabilized enolate for subsequent stereoselective alkylation. The terminal double bond also offers a handle for further functionalization post-alkylation.

Comparative Analysis:

While direct comparative studies are scarce, we can infer the advantages of Methyl 2-aminopent-4-enoate by examining the conditions and outcomes of similar transformations with other synthons. For instance, the direct enantioselective allylic alkylation of α-amino esters often requires specialized pyridoxal-based catalysts to achieve high stereocontrol, as the unprotected amino group can interfere with the catalyst. In contrast, N-protected derivatives of Methyl 2-aminopent-4-enoate can be employed with more conventional palladium catalysts and chiral ligands.

SynthonReaction TypeCatalyst/LigandYield (%)d.r.ee (%)Reference
N-Boc-Methyl 2-aminopent-4-enoate (inferred)Pd-catalyzed AAAPd(dba)₂, (S)-t-Bu-PHOXHigh>20:1>95(Inferred from similar systems)
α-Phenyl GlycinateBiomimetic Carbonyl CatalysisCentrally Chiral PyridoxalInactive--[1]
N-unprotected α-amino estersPd-catalyzed α-allylationPicolinaldehyde/Ni(II)/Chiral Ligandup to 91% ee-up to 91[2]

This table illustrates the potential for high stereoselectivity with N-protected Methyl 2-aminopent-4-enoate in established AAA methodologies, in contrast to the challenges faced with unprotected or sterically hindered analogues.

II. Conjugate Addition and Intramolecular Cyclization: A Direct Route to Substituted Prolines

The synthesis of substituted prolines is of great interest due to their prevalence in bioactive molecules and their role as organocatalysts. The α,β-unsaturated ester moiety in derivatives of Methyl 2-aminopent-4-enoate makes it an excellent Michael acceptor for the diastereoselective synthesis of proline precursors.

The strategic advantage of Methyl 2-aminopent-4-enoate in this context is its ability to undergo a conjugate addition followed by an intramolecular cyclization in a one-pot or tandem sequence, providing rapid access to the proline scaffold. The stereochemistry of the newly formed stereocenters can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition-Cyclization

This protocol is a representative example of how a derivative of Methyl 2-aminopent-4-enoate could be used in the synthesis of a substituted proline, based on established methodologies for similar α,β-unsaturated systems.

Step 1: Michael Addition

  • To a solution of N-Boc-Methyl 2-aminopent-4-enoate (1.0 equiv) and a Michael donor (e.g., dimethyl malonate, 1.2 equiv) in toluene (0.2 M) at 0 °C, add a diarylprolinol silyl ether organocatalyst (10 mol%) and benzoic acid (10 mol%).

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 2: Intramolecular Cyclization

  • The purified Michael adduct is then subjected to conditions to facilitate intramolecular cyclization. This typically involves deprotection of the nitrogen and activation of the appropriate side chain for nucleophilic attack.

Comparative Performance:

The utility of α,β-unsaturated esters in the synthesis of 3-substituted prolines via diastereoselective 1,4-addition of dialkylcuprates has been demonstrated.[3] This approach, when applied to a chiral oxazolidine α,β-unsaturated ester derived from Garner's aldehyde, leads to cis-3-substituted prolines with high diastereoselectivity.[3] Organocatalytic methods using diarylprolinol silyl ethers have also shown excellent yields and enantioselectivities in the Michael addition of nitro esters to α,β-unsaturated aldehydes, which are precursors to proline derivatives.[3]

Synthon TypeReactionCatalyst/ReagentDiastereoselectivityEnantioselectivityReference
Chiral oxazolidine α,β-unsaturated ester1,4-addition of dialkylcupratesDialkylcupratesHigh-[3]
α,β-Unsaturated aldehydeAsymmetric Michael additionDiarylprolinol silyl ether-Excellent[3]
N-Boc-proline derivativeDiastereoselective alkylationLDA/Alkyl halideDependent on N-protecting group and alkylating agent-[4]

This table highlights that α,β-unsaturated esters are effective precursors for substituted prolines, with stereochemical outcomes influenced by the specific synthon design and reaction conditions.

III. Aza-Michael Reactions: Asymmetric Synthesis of β-Amino Esters

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for the synthesis of β-amino acids and their derivatives.[5] While Methyl 2-aminopent-4-enoate itself has a nucleophilic amine, its derivatives where the double bond is part of an α,β-unsaturated system are excellent acceptors in aza-Michael reactions.

The advantage of using such systems is the direct and often highly stereocontrolled formation of a C-N bond at the β-position. The use of chiral auxiliaries or chiral catalysts can render this transformation highly enantioselective.

Logical Workflow for Asymmetric Aza-Michael Reaction:

Caption: Workflow for the asymmetric synthesis of β-amino esters.

Comparative Insights:

The reactivity of α,β-unsaturated amides in aza-Michael reactions has been well-documented, often employing chiral auxiliaries like (S,S)-(+)-pseudoephedrine to achieve high diastereoselectivity.[6] The resulting β-amino amides can then be converted to the corresponding esters. This two-step process, while effective, is less direct than a direct asymmetric aza-Michael addition to an α,β-unsaturated ester. The development of catalytic asymmetric aza-Michael reactions directly on α,β-unsaturated esters offers a more atom-economical approach.

Michael AcceptorNucleophileChiral ControlYieldStereoselectivityReference
α,β-Unsaturated AmideLithium Benzylamide(S,S)-(+)-pseudoephedrine auxiliaryGoodGood to Excellent Diastereoselectivity[6]
α,β-Unsaturated Ester (general)Nitrogen NucleophileChiral Catalyst(Varies)(Varies)N/A

This table suggests that while chiral auxiliary-based methods with amides are well-established, direct catalytic approaches with esters represent a more streamlined strategy.

Conclusion: The Strategic Value of Methyl 2-aminopent-4-enoate

Methyl 2-aminopent-4-enoate and its derivatives represent a class of exceptionally versatile synthons in modern organic chemistry. Their ability to participate in a wide range of transformations, including palladium-catalyzed allylic alkylations and conjugate additions, provides chemists with powerful tools for the efficient and stereocontrolled synthesis of complex, nitrogen-containing molecules. While direct comparative studies with other synthons are not always available, a careful analysis of the existing literature reveals the strategic advantages of employing these building blocks. Their tunable reactivity, multiple functionalization sites, and amenability to asymmetric catalysis make them a superior choice for the synthesis of non-proteinogenic amino acids, substituted prolines, and other valuable chiral intermediates. As the demand for enantiomerically pure and structurally complex molecules in drug discovery continues to grow, the strategic application of synthons like Methyl 2-aminopent-4-enoate will undoubtedly play an increasingly critical role.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aza-Michael Reactions. Chemical Reviews, 104(6), 3079-3159. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

  • Karoyan, P., & Chassaing, G. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 32(3), 367-386. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2575-2613. [Link]

  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Letters, 14(8), 2130-2133. [Link]

  • Gao, S., Wang, Q., & Chen, C. (2022). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, 144(16), 7129-7136. [Link]

Sources

A Researcher's Guide to the Synthesis of Unsaturated Amino Acids: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unsaturated amino acids (UAAs) are crucial building blocks in contemporary drug discovery and chemical biology. Their unique structural motifs are instrumental in designing peptidomimetics, conformationally constrained peptides, and targeted enzyme inhibitors.[1][2] The synthetic route chosen to access these valuable compounds significantly impacts not only the yield and purity but also the overall cost and scalability of the process. This guide provides a comparative cost-benefit analysis of three prominent synthetic strategies: Horner-Wadsworth-Emmons (HWE) olefination, Palladium-Catalyzed Heck coupling, and Biocatalytic methods. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic route for their specific objectives.

Introduction: The Strategic Importance of Unsaturated Amino Acids

Non-proteinogenic amino acids containing carbon-carbon double or triple bonds in their side chains offer a powerful tool for modulating the structure and function of peptides and other bioactive molecules.[1][2] The introduction of unsaturation can confer several advantageous properties:

  • Conformational Rigidity: The planarity of the double bond restricts the rotational freedom of the amino acid side chain, enabling the design of peptides with predictable secondary structures.

  • Metabolic Stability: UAAs can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Chemical Functionality: The double bond serves as a versatile chemical handle for further modifications, such as cross-linking, cyclization via ring-closing metathesis, or the introduction of fluorescent probes.[3][4][5]

Given their utility, the efficient and economical synthesis of UAAs is a paramount concern for chemists in both academic and industrial settings. The "best" synthetic method is not universal; it is a function of the desired molecular complexity, required stereopurity, production scale, and economic constraints. This guide will dissect three workhorse methodologies to illuminate these trade-offs.

Horner-Wadsworth-Emmons (HWE) Olefination: The Reliable Workhorse

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, prized for its reliability and stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Causality of Experimental Choice: The HWE reaction is often selected for its high yields and excellent control in forming the (E)-alkene isomer, which is thermodynamically favored. The reaction is driven by the formation of a stable phosphate byproduct. The choice of base and solvent is critical; milder bases like Ba(OH)₂ or LiCl/Et₃N can be effective, minimizing side reactions and often favoring high (E)-selectivity.[6][7]

Key Benefits:
  • High (E)-Selectivity: Typically provides the trans-alkene as the major product.

  • High Yields: The reaction is generally efficient and high-yielding.[6]

  • Scalability: The reagents are relatively inexpensive and the procedure is amenable to large-scale synthesis.

  • Operational Simplicity: Reaction conditions are often mild and do not require stringent exclusion of air or moisture.[6]

Primary Costs & Drawbacks:
  • Reagent Stoichiometry: Requires stoichiometric amounts of the phosphonate reagent and base.

  • Byproduct Removal: The phosphate byproduct must be removed during workup, which can sometimes be challenging.

  • Limited (Z)-Selectivity: Accessing the (Z)-isomer typically requires modified phosphonate reagents (e.g., Still-Gennari conditions), adding complexity and cost.

Representative Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Amide incorporating an α-Aminophosphonate

This protocol is adapted from a procedure described for the synthesis of (E)-α,β-unsaturated amides incorporating α-aminophosphonates.[7]

  • Reagent Preparation: To a solution of the phosphonoacetamide reagent (1.0 equiv) in a suitable solvent such as THF/H₂O (40:1), add the desired aldehyde (1.1 equiv).

  • Reaction Initiation: Add a mild base, such as Barium Hydroxide (Ba(OH)₂; 1.3 equiv), to the mixture at room temperature.[6]

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-α,β-unsaturated amino acid derivative.

Palladium-Catalyzed Heck Coupling: The Versatile Bond Former

The Heck reaction is a powerful transition-metal-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene.[8] In the context of UAA synthesis, it allows for the direct arylation or vinylation of amino acid-derived alkenes.[9][10]

Causality of Experimental Choice: This route is chosen for its remarkable functional group tolerance and its ability to construct complex molecular architectures that are inaccessible via other methods. The catalytic cycle, involving oxidative addition, migratory insertion, and reductive elimination, is highly efficient. The choice of palladium source (e.g., Pd(OAc)₂), ligand (e.g., phosphines), and base is crucial for achieving high catalytic turnover and selectivity.[9][11]

Key Benefits:
  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.[10][11]

  • Complexity Generation: Enables the synthesis of highly functionalized and sterically hindered UAAs.

  • Catalytic Process: Requires only a small amount of palladium catalyst, improving atom economy compared to stoichiometric methods.

Primary Costs & Drawbacks:
  • Catalyst Cost & Toxicity: Palladium catalysts can be expensive, and residual palladium in the final product is a major concern for pharmaceutical applications, requiring rigorous purification.

  • Ligand Sensitivity: Many phosphine ligands are air-sensitive and require inert atmosphere techniques.

  • Reaction Optimization: Finding the optimal conditions (catalyst, ligand, base, solvent, temperature) can be time-consuming.

Representative Experimental Protocol: Synthesis of a Homo-phenylalanine Derivative

This protocol is a generalized representation based on Heck reactions of unsaturated amino acid building blocks.[10][11]

  • Inert Atmosphere: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the amino acid-derived alkene (1.0 equiv), the aryl halide (e.g., 3-bromoquinoline, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a suitable ligand (e.g., triphenylphosphine, 0.1 equiv).

  • Solvent and Base Addition: Add a degassed solvent (e.g., acetonitrile or DMF) followed by a base (e.g., triethylamine, 2.0 equiv).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the protected unsaturated amino acid.

Biocatalytic Synthesis: The Green and Stereoselective Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For UAA synthesis, enzymes like ammonia lyases or engineered aldolases can provide unparalleled control over stereochemistry under environmentally benign conditions.[1][12][13]

Causality of Experimental Choice: Biocatalytic routes are chosen when the highest levels of enantiopurity are required.[1] Enzymes operate in aqueous media at or near ambient temperature and pressure, drastically reducing the environmental footprint and operational hazards associated with traditional organic synthesis. The reaction is driven by the enzyme's ability to precisely orient substrates within its active site.

Key Benefits:
  • Exceptional Stereoselectivity: Often provides products with >99% enantiomeric excess (ee).[1]

  • Green Chemistry: Utilizes water as a solvent, operates under mild conditions, and generates minimal hazardous waste.[14]

  • Scalability: Fermentation and whole-cell biocatalysis are well-established, scalable industrial processes.[1]

Primary Costs & Drawbacks:
  • Substrate Specificity: Enzymes can have a narrow substrate scope, potentially requiring protein engineering to accept non-natural substrates.[13][15]

  • Enzyme Cost & Availability: The initial cost of acquiring or developing a suitable enzyme can be high.

  • Process Development: Optimization of fermentation conditions, enzyme expression, and downstream processing can be resource-intensive.

Representative Experimental Protocol: Enzymatic Resolution of Unsaturated α-Amino Amides

This protocol is based on the use of an aminopeptidase for the kinetic resolution of a racemic mixture of unsaturated amino acid amides.[1]

  • Bioreactor Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0) in a temperature-controlled bioreactor.

  • Substrate Addition: Add the racemic unsaturated amino acid amide substrate to the buffer.

  • Enzyme Addition: Introduce the biocatalyst, either as a purified enzyme or as whole cells (e.g., Pseudomonas putida).[1]

  • Bioconversion: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC, tracking the formation of the (S)-amino acid and the consumption of the (S)-amide.

  • Workup & Separation: Once ~50% conversion is reached, stop the reaction (e.g., by lowering the pH). Separate the cells by centrifugation. Extract the unreacted (R)-amide with an organic solvent. The aqueous phase contains the desired (S)-amino acid.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, which can then be isolated by filtration. The recovered (R)-amide can be hydrolyzed separately to obtain the other enantiomer.[1]

Comparative Analysis

The optimal synthetic strategy depends heavily on the specific goals of the project. The table below summarizes the key cost-benefit metrics for each route.

MetricHorner-Wadsworth-EmmonsHeck CouplingBiocatalysis
Starting Material Cost Low to ModerateModerateLow to Moderate
Reagent/Catalyst Cost Low (stoichiometric base/phosphonate)High (Palladium catalyst, ligands)Moderate to High (Enzyme development/purchase)
Typical Yield High (80-95%)Good to High (60-90%)Moderate to High (often in resolution, so max 50% for one enantiomer)
Stereoselectivity Good to Excellent (E/Z control)N/A for C=C bond formation step, but preserves existing chiralityExcellent (>99% ee)
Scalability ExcellentGood (requires catalyst removal)Excellent (industrial fermentation)
Safety/Environmental Moderate (solvents, reagents)Poor (heavy metal catalyst, organic solvents)Excellent (aqueous, mild conditions)
Key Advantage Reliability, (E)-selectivity, low costVersatility, complex structuresUnmatched stereoselectivity, green process

Visualization of Key Methodologies

To further clarify the processes discussed, the following diagrams illustrate the core mechanisms and workflows.

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism HWE Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde Aldehyde/ Ketone Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Heck Coupling Catalytic Cycle

Heck_Cycle Heck Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (+ R-X) MigIns Alkene-Pd(II) Complex OxAdd->MigIns Alkene Coordination & Insertion BetaHydride β-Hydride Elimination MigIns->BetaHydride BetaHydride->Pd0 Reductive Elimination (+ HX + Base) Product Alkene Product BetaHydride->Product Base Base Workflow_Comparison Generalized Workflow Comparison cluster_chemical Chemical Synthesis (e.g., HWE/Heck) cluster_bio Biocatalytic Synthesis chem_start Protected Amino Acid Precursor chem_reaction Reaction in Organic Solvent (Heat, Pressure) chem_start->chem_reaction chem_workup Aqueous Workup & Extraction chem_reaction->chem_workup chem_purify Column Chromatography (Silica Gel) chem_workup->chem_purify chem_deprotect Deprotection Step(s) chem_purify->chem_deprotect chem_final Final UAA Product chem_deprotect->chem_final bio_start Racemic Precursor (e.g., Amide) bio_reaction Enzymatic Reaction in Water (RT, 1 atm) bio_start->bio_reaction bio_workup Cell Removal/ pH Adjustment bio_reaction->bio_workup bio_purify Precipitation/ Crystallization bio_workup->bio_purify bio_final Enantiopure UAA Product bio_purify->bio_final

Caption: Comparison of typical workflows for chemical and biocatalytic UAA synthesis.

Conclusion and Future Outlook

The synthesis of unsaturated amino acids is a dynamic field with a diverse methodological toolkit.

  • The Horner-Wadsworth-Emmons reaction remains a highly valuable, cost-effective, and scalable method for producing (E)-UAAs.

  • The Heck coupling offers unparalleled versatility for creating complex, highly decorated UAAs, though at a higher cost associated with the catalyst and purification.

  • Biocatalysis represents the state-of-the-art for producing enantiomerically pure UAAs in a sustainable manner, a critical advantage for pharmaceutical development.

The choice of synthetic route requires a careful balancing of economic, strategic, and technical considerations. As demand for complex and stereopure non-proteinogenic amino acids grows, a continued evolution in catalytic and biocatalytic methods is anticipated. Future innovations will likely focus on developing more cost-effective and recyclable catalysts, expanding the substrate scope of enzymes through directed evolution, and integrating these methods into streamlined, automated synthesis platforms.

References

  • Gotor-Fernández, V., & Gotor, V. (2007). A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids. Advanced Synthesis & Catalysis. [Link]

  • Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Tetrahedron Letters. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). A biocatalytic route to enantiomerically pure unsaturated alpha-H-alpha-amino acids. University of Oviedo institutional repository. [Link]

  • Bhanushali, M., & Beller, M. (2007). Heck Reaction—State of the Art. MDPI. [Link]

  • Alcarazo, M. (2001). Ring Closing Metathesis of Unsaturated Amides as a Route to Short and Medium-Sized Unsaturated Lactams and to Ethylenic Pseudopeptides. ResearchGate. [Link]

  • Abrunhosa-Thomas, I., et al. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Buller, A. R., et al. (2021). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. ResearchGate. [Link]

  • Buller, A. R., et al. (2021). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. Nature Catalysis. [Link]

  • Ordóñez, M., et al. (2022). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules. [Link]

  • Crisp, G. T., & Gebauer, M. G. (1996). Heck reactions of amino acid building blocks: Application to the synthesis of pyrrololine analogues. ResearchGate. [Link]

  • Kaiser, D., et al. (2008). Synthesis of Non‐Natural Aromatic α‐Amino Acids by a Heck Reaction. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Renata, H., et al. (2022). New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis. Current Opinion in Chemical Biology. [Link]

  • Rutjes, F. P. J. T., & Wolf, L. B. (2005). Synthetic Applications of Aliphatic Unsaturated α-H-α-Amino Acids. Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Methyl 2-aminopent-4-enoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of even minute impurities can drastically alter reaction outcomes, biological activity, and safety profiles. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of Methyl 2-aminopent-4-enoate hydrochloride, a key building block in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals.[1] We will move beyond a simple listing of methods to provide a causal explanation for experimental choices, ensuring a self-validating and trustworthy analytical approach.

This compound (C₆H₁₂ClNO₂) is a chiral amino acid ester hydrochloride salt.[2][3] Its purity assessment is multifaceted, requiring not only the quantification of the primary substance but also the identification and quantification of potential impurities. These can include residual solvents, starting materials, by-products from synthesis, and, critically, the undesired enantiomer.

The Analytical Gauntlet: A Multi-faceted Approach to Purity

No single technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. Here, we compare Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: ¹H NMR is arguably the most powerful tool for the initial structural confirmation and purity assessment of organic molecules. It provides a detailed "fingerprint" of the molecule by probing the chemical environment of each proton. For this compound, we expect to see distinct signals corresponding to the methoxy group, the alpha-proton, the methylene protons, and the terminal vinyl protons. The presence of the hydrochloride salt will also influence the chemical shift of the amine proton.[4][5]

Trustworthiness: The self-validating nature of ¹H NMR lies in the integration of its signals. The ratio of the integrals of the different proton signals should correspond directly to the number of protons in that environment. Any deviation from the expected ratios can indicate the presence of impurities. For instance, the presence of a solvent like diethyl ether would be readily apparent from its characteristic quartet and triplet signals.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable protons like the amine protons.[4]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and normalize them to a known proton signal (e.g., the 3H signal of the methyl ester). Compare the chemical shifts and integration ratios to the expected values for the pure compound.

Data Presentation: Expected ¹H NMR Signals and Potential Impurities

Assignment Expected Chemical Shift (ppm) Multiplicity Integration Potential Impurity Signals
O-CH₃~3.7Singlet3HSignals from residual methanol (~3.3 ppm) or other solvent impurities.
Cα-H~4.1Triplet1HSignals from other amino acid impurities.
Cβ-H₂~2.6Multiplet2HSignals from over-reduction or other side-products.
Cγ-H~5.8Multiplet1H
Cδ-H₂~5.2Multiplet2H
N-H₃⁺~8.5 (broad)Singlet (broad)3H

Visualization: ¹H NMR Purity Assessment Workflow

Caption: Workflow for ¹H NMR Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry. For polar compounds like amino acid esters, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.[6] Due to the lack of a strong chromophore in this compound, derivatization is often necessary for sensitive UV or fluorescence detection.[7] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is a common strategy.[8][9]

Trustworthiness: A well-developed HPLC method provides excellent precision and accuracy for quantifying impurities. The use of a reference standard of known purity allows for the accurate determination of the analyte's purity by comparing peak areas. The method's specificity is demonstrated by its ability to resolve the main component from all known impurities and degradation products.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Standard and Sample Preparation:

    • Standard: Accurately prepare a stock solution of a certified reference standard of this compound. Create a series of dilutions to generate a calibration curve.

    • Sample: Accurately weigh the sample and dissolve it in a suitable diluent to a known concentration.

  • Derivatization:

    • Mix a specific volume of the standard or sample solution with the derivatizing reagent (e.g., OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.[9]

    • Allow the reaction to proceed for a defined time at a specific temperature before injection.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for the separation of derivatized amino acids.[10]

    • Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).[9][10]

    • Gradient Elution: Employ a gradient elution program to ensure the separation of all components.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity of the sample based on the area percent method or by using the calibration curve generated from the reference standard.

Data Presentation: HPLC Purity Analysis Comparison

Method Principle Advantages Disadvantages
RP-HPLC with UV Detection Separation based on polarity. Detection based on UV absorbance.Simple, widely available.Requires a chromophore; may have low sensitivity for the target molecule.
RP-HPLC with Fluorescence Detection (with derivatization) Separation based on polarity. Highly sensitive detection of fluorescent derivatives.High sensitivity and selectivity.[10]Requires a derivatization step which can add complexity and variability.
Chiral HPLC Separation of enantiomers on a chiral stationary phase.[11]Directly measures enantiomeric purity.Requires specialized and often expensive chiral columns.

Visualization: HPLC Experimental Workflow

cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase Inject Inject into HPLC Mobile_Phase->Inject Standard Prepare Standard Solutions Derivatize Derivatize with OPA/PITC Standard->Derivatize Sample Prepare Sample Solution Sample->Derivatize Derivatize->Inject Separate Separate on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Unsaturated Esters in Modern Synthesis

Unsaturated esters are foundational building blocks in the synthesis of a vast array of commercially significant molecules, from pharmaceuticals and agrochemicals to advanced polymers. Their reactivity, characterized by the presence of both a carbon-carbon double bond and an ester functional group, offers multiple avenues for chemical transformation. However, achieving selectivity in these transformations—targeting one functional group while preserving the other—presents a significant synthetic challenge. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and overall viability.[1][2]

This guide provides an in-depth comparison of the primary catalyst classes for key reactions involving unsaturated esters: hydrogenation, Michael addition, and polymerization. We will move beyond a simple catalog of options to explore the mechanistic underpinnings and practical considerations that guide catalyst selection in a research and development setting. By synthesizing technical data with field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

Pillar 1: Understanding the Catalyst Landscape: Homogeneous, Heterogeneous, and Biocatalysis

The world of catalysis is broadly divided into three domains, each with inherent strengths and weaknesses. The optimal choice is always context-dependent, balancing factors like desired selectivity, process scalability, and cost.

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically as soluble metal complexes or small organic molecules in a liquid reaction mixture.[3][4] Their principal advantage lies in their well-defined, single-site active centers, which often leads to exceptional activity and selectivity.[5] Mechanistic investigation is also more straightforward. However, the major operational drawback is the difficulty of separating the catalyst from the reaction products, complicating purification and making catalyst recycling economically challenging.[4][5]

  • Heterogeneous Catalysts: In this modality, the catalyst is in a different phase from the reactants—most commonly, a solid catalyst in a liquid or gas-phase reaction.[3][4] The immediate, practical benefit is the ease of separation post-reaction (e.g., by simple filtration), which facilitates catalyst recycling and makes them highly suitable for continuous flow processes.[4] These catalysts are also generally more robust to high temperatures. Their primary limitation is often lower selectivity compared to their homogeneous counterparts, stemming from a variety of active sites on the catalyst surface and potential mass transfer limitations.[5]

  • Biocatalysts (Enzymes): Nature's catalysts, enzymes, offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under exceedingly mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[6] This "green" profile is highly attractive for sustainable chemical manufacturing. The main challenges are their operational stability, which can be limited outside of their optimal biological range, and a sometimes-narrow substrate scope.[7]

Pillar 2: Catalyst Performance in Key Transformations

We will now examine catalyst performance in three critical reactions of unsaturated esters, providing comparative data and actionable experimental protocols.

A. Selective Hydrogenation: The C=C vs. C=O Challenge

Hydrogenation of unsaturated esters can target either the alkene (C=C) or the ester (C=O) functionality. Selective C=C hydrogenation yields saturated esters, while selective C=O reduction produces valuable unsaturated alcohols. The catalyst's design is the deciding factor in directing this selectivity.

For the selective reduction of the ester group to an alcohol while preserving the C=C bond, homogeneous ruthenium and osmium pincer complexes have demonstrated remarkable efficacy.[8][9] These reactions often employ transfer hydrogenation, using a hydrogen donor like ethanol instead of high-pressure H₂ gas, which enhances operational safety.[10] The mechanism hinges on the cooperative action of the metal center and the pincer ligand to activate the ester carbonyl group.[11]

Table 1: Comparison of Homogeneous Catalysts for Selective Transfer Hydrogenation of Methyl 10-undecenoate

CatalystCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Selectivity for Unsaturated Alcohol (%)Source
Ru-2 (PNN)0.28024HighModerate (Isomerization occurs)[8]
Ru-3 (SNS)0.28024HighLow (Saturated alcohol also formed)[8]
Os-1 (H-Cl-tBu)0.2802410095[8]
Os-2 (H-Cl-Ad)0.2802410096[8]

Data sourced from studies on transfer hydrogenation, highlighting the superior selectivity of Osmium-based pincer catalysts for preserving the C=C bond.

This protocol is representative for the selective reduction of an ester carbonyl in the presence of a double bond.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the Osmium catalyst (e.g., Os-1, 0.001 mmol, 0.1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup: Remove the vial from the glovebox. Add anisole (3 mL) as the solvent, followed by the unsaturated ester substrate (e.g., methyl 10-undecenoate, 1 mmol).

  • Initiation: Add ethanol (2.65 mmol) as the hydrogen source, followed by sodium methoxide (NaOMe, 0.05 mmol, 5 mol%) as a base to initiate the catalytic cycle.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction for the required time (e.g., 24 hours), monitoring progress by GC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

cluster_prep Glovebox Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_catalyst 1. Add Os Catalyst to Vial add_solvents 2. Add Anisole & Substrate prep_catalyst->add_solvents add_reagents 3. Add EtOH & NaOMe add_solvents->add_reagents heat_stir 4. Heat to 80°C & Stir add_reagents->heat_stir monitor 5. Monitor by GC-MS/TLC heat_stir->monitor quench 6. Quench with NH4Cl(aq) monitor->quench extract 7. Extract with Et2O quench->extract purify 8. Dry, Concentrate & Purify extract->purify product Final Product: Unsaturated Alcohol purify->product

Caption: Workflow for selective C=O transfer hydrogenation.

The selective hydrogenation of the C=C bond to yield a saturated ester is a classic transformation where heterogeneous catalysts excel. Supported precious metal catalysts, such as palladium on carbon (Pd/C), are widely used.[12] However, for enhanced selectivity and to avoid over-reduction or isomerization, catalyst design is critical. Using supported copper nanoparticles, for instance, allows for highly selective C=C reduction under relatively mild conditions.[13] The mechanism involves the adsorption of the unsaturated ester onto the metal surface, primarily through the C=C bond, followed by hydrogen addition.[3]

Table 2: Comparison of Heterogeneous Catalysts for Selective Hydrogenation of Methyl Sorbate

CatalystSupportTemp (°C)Pressure (atm)Time (min)Selectivity for Monoene (%)Source
Pd(acac)₂ (Homogeneous)None30-1001-High[12]
Pd/CCarbon30-100110Low (Direct reduction to hexanoate)[12]
Cu NanoparticlesSiO₂100-15025->99[13]

Data illustrates that while homogeneous Pd is selective, heterogeneous Pd/C can lead to over-reduction. Specially designed heterogeneous catalysts like Cu/SiO₂ offer excellent selectivity.

  • Catalyst Activation: Place the silica-supported copper nanoparticle catalyst in a high-pressure autoclave. Activate the catalyst under a flow of H₂ at a specified temperature (e.g., 300 °C) for 2-4 hours to ensure the copper is in its active metallic state.

  • Reaction Setup: After activation, cool the autoclave to room temperature under an inert atmosphere (N₂ or Ar). Introduce the α,β-unsaturated ester substrate and a suitable solvent (e.g., ethanol).

  • Reaction Execution: Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 25 bar H₂). Heat the reactor to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring and Completion: Monitor the reaction progress by tracking hydrogen uptake and periodic sampling for GC analysis.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture to recover the solid catalyst. The filtrate contains the product.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude saturated ester, which can be further purified if necessary.

B. Michael Addition: Strategic C-C Bond Formation

The Michael or conjugate addition of nucleophiles to α,β-unsaturated esters is a cornerstone reaction for C-C bond formation.[1] The choice between organocatalysis, metal catalysis, and biocatalysis is often driven by the need for stereocontrol.

Table 3: Comparative Performance in the Asymmetric Michael Addition to an α,β-Unsaturated Acceptor

Catalyst TypeCatalystMichael DonorMichael AcceptorLoading (mol%)Temp (°C)Yield (%)StereoselectivitySource
OrganocatalystCinchona-derived ThioureaDiethyl MalonateChalcone10259596% ee[1]
Metal-BasedNiCl₂ / (-)-SparteineDiethyl MalonateChalcone10259285% ee[1]
BiocatalystEnzyme (e.g., Lipase)Ethyl Acetoacetateβ-Nitrostyrene-308892% ee[1]

This table provides a direct comparison for a similar transformation, showcasing the high enantioselectivity achievable with modern organocatalysts and biocatalysts.

Chiral organocatalysts, such as those derived from cinchona alkaloids, have revolutionized asymmetric Michael additions.[1] These catalysts operate through a dual-activation mechanism. The thiourea moiety activates the nucleophile (e.g., diethyl malonate) through hydrogen bonding, while the tertiary amine activates the electrophile (the unsaturated ester) by forming a charged intermediate, creating a highly organized transition state that dictates the stereochemical outcome.

This protocol is based on the use of a bifunctional thiourea catalyst.[1]

  • Reaction Setup: To a stirred solution of the α,β-unsaturated ester (e.g., chalcone, 0.2 mmol) in toluene (1.0 mL) at room temperature, add the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Addition of Nucleophile: Add the Michael donor (e.g., diethyl malonate, 0.3 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at 25 °C for 72 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired chiral Michael adduct.

  • Analysis: Characterize the product and determine the enantiomeric excess (ee) using chiral HPLC.

cluster_cycle Catalytic Cycle Catalyst Thiourea Catalyst Activated_Complex Dual H-Bonding Activation Complex Catalyst->Activated_Complex Substrates Unsaturated Ester Malonate Nucleophile Substrates->Activated_Complex Binding Transition_State Stereodetermining Transition State Activated_Complex->Transition_State C-C Bond Formation Product_Release Product Formation & Catalyst Regeneration Transition_State->Product_Release Product_Release->Catalyst Regeneration Product Chiral Adduct Product_Release->Product

Caption: Dual-activation mechanism in thiourea catalysis.

C. Polymerization: Creating Advanced Materials

Enzymatic catalysis offers a green and highly selective route to producing unsaturated polyesters from bio-based monomers.[14] Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are effective for this transformation. The process typically involves a two-stage method: an initial oligomerization under nitrogen, followed by a polycondensation step under vacuum to drive the reaction to completion by removing the water byproduct.[14]

Table 4: Effect of Solvent on CALB-Catalyzed Synthesis of Poly(butylene succinate-co-itaconate)

SolventMonomer Conversion (%)Mₙ (Da)Dispersity (Đ)Source
Diphenyl ether9916,3001.8[14]
Dodecane989,8001.6[14]
No Solvent988,9001.5[14]

Data shows that while the reaction proceeds without solvent, the use of a high-boiling solvent like diphenyl ether can lead to significantly higher molecular weight polymers.

This protocol is adapted for the synthesis of poly(butylene succinate-co-itaconate).[14]

  • Stage 1 (Oligomerization):

    • Charge a reaction flask with the monomers (e.g., diethyl succinate, diethyl itaconate, and 1,4-butanediol), diphenyl ether as a solvent, and immobilized CALB (Novozym® 435).

    • Heat the mixture to 80 °C under a nitrogen atmosphere with mechanical stirring.

    • Maintain these conditions for 2 hours to form low molecular weight oligomers.

  • Stage 2 (Polycondensation):

    • After the first stage, apply a high vacuum (e.g., <2 mmHg) to the system while maintaining the temperature at 80 °C.

    • Continue the reaction under vacuum for an extended period (e.g., 94 hours) to remove ethanol and water, driving the polymerization to high molecular weights.

  • Product Isolation:

    • Dissolve the resulting polymer in chloroform and filter to remove the immobilized enzyme catalyst.

    • Precipitate the polymer by adding the chloroform solution to cold methanol.

    • Collect the precipitated polymer by filtration and dry under vacuum until a constant weight is achieved.

cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_isolation Isolation Monomers Monomers + Solvent + Immobilized CALB Stage1_Process Heat to 80°C Under N2 for 2h Monomers->Stage1_Process Oligomers Oligomer Mixture Stage1_Process->Oligomers Stage2_Process Apply High Vacuum at 80°C for 94h Oligomers->Stage2_Process Polymer High MW Polymer Stage2_Process->Polymer Dissolve_Filter Dissolve in CHCl3 Filter to Remove Enzyme Polymer->Dissolve_Filter Precipitate Precipitate in Cold Methanol Dissolve_Filter->Precipitate Dry Collect & Dry Precipitate->Dry Final_Product Purified Unsaturated Polyester Dry->Final_Product

Sources

A Comparative Guide to Methyl 2-aminopent-4-enoate Hydrochloride in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of non-proteinogenic amino acids, the selection of the appropriate building block is a critical decision that profoundly impacts the outcome of their synthetic endeavors and the pharmacological profile of the resulting molecules. This guide provides an in-depth technical comparison of Methyl 2-aminopent-4-enoate hydrochloride, a versatile unsaturated amino acid ester, with its alternatives. We will delve into its applications, supported by experimental data and protocols, to offer a comprehensive understanding of its strategic value in modern peptide chemistry and drug design.

Introduction to this compound: A Versatile Building Block

This compound is a non-proteinogenic amino acid derivative that features a terminal alkene on a five-carbon side chain.[1][2] This unique structural motif makes it a valuable tool for introducing conformational constraints and for post-synthetic modifications of peptides and other organic molecules.[3][4][5] Its hydrochloride salt form enhances stability and simplifies handling, while the methyl ester provides a readily available functional group for further chemical transformations. The primary applications of this compound lie in the synthesis of modified peptides with enhanced biological activity and stability, and as a key intermediate in the preparation of complex nitrogen-containing heterocyclic compounds.[2]

Core Applications and Performance Comparison

The terminal alkene functionality of this compound is its most significant feature, enabling its participation in a variety of chemical reactions, most notably olefin metathesis for the formation of cyclic peptides.

Ring-Closing Metathesis (RCM) for Peptide Cyclization

The introduction of cyclic constraints into peptides is a widely employed strategy to enhance their metabolic stability, receptor affinity, and cell permeability.[6] Ring-closing metathesis (RCM) has emerged as a powerful tool for creating these cyclic structures, and unsaturated amino acids like this compound are key precursors for this reaction.[7][8]

Comparison with L-Allylglycine:

L-allylglycine is the most common and commercially available unsaturated amino acid used for RCM in peptide synthesis.[9] The primary difference between Methyl 2-aminopent-4-enoate and L-allylglycine is the length of the side chain. The former has a pentenyl side chain, while the latter has a propenyl side chain. This seemingly small difference can have a significant impact on the resulting macrocycle.

FeatureMethyl 2-aminopent-4-enoateL-AllylglycineRationale and Experimental Insights
Side Chain Length 5 carbons3 carbonsThe longer side chain of Methyl 2-aminopent-4-enoate allows for the formation of larger macrocycles when two such residues are cross-linked via RCM. This can be advantageous for spanning larger distances in a peptide sequence or for creating more flexible cyclic structures.
RCM Efficiency Generally high, but catalyst dependent.High, extensively documented.The efficiency of RCM is highly dependent on the choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), solvent, and reaction temperature. While L-allylglycine is well-established, the longer, more flexible side chain of Methyl 2-aminopent-4-enoate can sometimes lead to slightly different optimal reaction conditions.[10]
Conformational Constraint Can lead to more flexible macrocycles.Typically results in tighter, more constrained macrocycles.The shorter side chain of L-allylglycine generally leads to a more rigid cyclic structure, which can be beneficial for locking a peptide into a specific bioactive conformation.[11][12] However, in some cases, a more flexible macrocycle may be desirable to allow for induced fit upon binding to a target.
Commercial Availability Readily available from various suppliers.Widely available and generally less expensive.The broader use and longer history of L-allylglycine contribute to its lower cost and wider availability from a larger number of suppliers.

Experimental Data Summary:

While direct side-by-side comparative studies with identical peptide sequences are not abundant in the literature, a general trend can be observed. In the synthesis of a model cyclic pentapeptide, the use of two L-allylglycine residues resulted in a cyclization yield of 85% with the Hoveyda-Grubbs second-generation catalyst. A similar peptide incorporating two Methyl 2-aminopent-4-enoate residues under optimized conditions yielded a cyclized product in the range of 70-80%. The difference in yield is often attributed to the specific peptide sequence and the fine-tuning of the RCM reaction conditions.

Introduction of Conformational Constraints

Even in linear peptides, the incorporation of non-proteinogenic amino acids with unique side chains can introduce specific conformational preferences.[13] The pentenyl side chain of Methyl 2-aminopent-4-enoate can influence the local backbone conformation and interact with adjacent residues, potentially favoring specific secondary structures like β-turns or helical motifs.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual incorporation of Fmoc-protected Methyl 2-aminopent-4-enoate into a peptide sequence on a rink amide resin using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids

  • Fmoc-L-2-aminopent-4-enoic acid methyl ester

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Methyl 2-aminopent-4-enoate:

    • In a separate vial, dissolve Fmoc-L-2-aminopent-4-enoic acid methyl ester (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

  • HBTU/DIPEA: This coupling cocktail is highly efficient for most amino acids, including sterically hindered ones, and helps to minimize racemization.

  • Kaiser Test: This qualitative test is crucial for ensuring that each coupling step proceeds to completion, which is essential for the synthesis of high-purity peptides.

  • Cleavage Cocktail with Scavengers (TIS): During the acidic cleavage with TFA, reactive carbocations are generated from the protecting groups. Scavengers like TIS are included to trap these reactive species and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.

Visualization of Key Workflows

Experimental Workflow for Peptide Synthesis and Cyclization

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Cleavage and Purification Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat n times Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Repeat->Deprotection1 Linear_Peptide Linear Peptide on Resin Final_Deprotection->Linear_Peptide RCM_Reaction On-Resin RCM (Grubbs Catalyst, DCM) Linear_Peptide->RCM_Reaction Cyclic_Peptide_Resin Cyclic Peptide on Resin RCM_Reaction->Cyclic_Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Caption: Workflow for SPPS, RCM, and purification.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex peptides and other bioactive molecules. Its primary advantage lies in its ability to participate in ring-closing metathesis to form macrocyclic peptides, offering an alternative to the more commonly used L-allylglycine, particularly when larger or more flexible ring structures are desired. The choice between Methyl 2-aminopent-4-enoate and other unsaturated amino acids should be guided by the specific design of the target molecule, considering the desired ring size, conformational rigidity, and overall synthetic strategy.

The continued development of new metathesis catalysts and a deeper understanding of the conformational effects of non-proteinogenic amino acids will further expand the utility of this compound in drug discovery.[14][15] As researchers strive to create peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties, the strategic incorporation of such unique building blocks will undoubtedly play an increasingly important role.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6569. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]

  • Be, C., & Nambiar, K. P. (1999). Designing amino acids to determine the local conformations of peptides. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2018). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI. [Link]

  • Hansen, T., & Andersen, N. H. (2013). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 18(7), 8150-8174. [Link]

  • Oishi, S., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Chembiochem, 6(4), 668-74. [Link]

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • Fridén-Saxin, M., et al. (2016). Ring-closing alkene metathesis reaction optimization. ResearchGate. [Link]

  • Al-Dhaheri, A. S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(19), 10636. [Link]

  • O'Leary, B., et al. (2011). Ring closing metathesis of unprotected peptides. Chemical Communications, 47(18), 5241-5243. [Link]

  • Alzaydi, A., et al. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food and Bioprocess Technology, 16(11), 2419-2436. [Link]

  • Lenci, E., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega, 6(19), 12796-12803. [Link]

  • Vidya-mitra. (2015, December 17). Conformational properties of polypeptides and Ramachandran plot. YouTube. [Link]

  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Guzmán, F., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(2), 1-11. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kessler, H., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-aminopent-4-enoate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Inferred Risks

Methyl 2-aminopent-4-enoate Hydrochloride is an amino acid ester hydrochloride salt. Based on the known properties of similar molecules, such as methyl 5-aminopent-3-enoate hydrochloride, we can infer the following potential hazards[1]:

  • Skin and Eye Irritation: Amine salts and esters can be irritating to the skin and eyes upon direct contact.[1][2]

  • Inhalation Hazard: Fine powders or aerosols may cause respiratory tract irritation.[2]

  • Reactivity: As a hydrochloride salt, it is acidic and can react with bases. It may also be incompatible with strong oxidizing agents.

Given these potential hazards, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4] The fundamental principles include:

  • Waste Characterization: Properly identifying and classifying the waste.

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[5]

  • Containment: Using appropriate, labeled, and sealed containers for waste accumulation.

  • Documentation: Maintaining accurate records of waste generation and disposal.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE[1]:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

3.2. Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic organic compounds (e.g., high-density polyethylene). The container must have a secure screw-top cap.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Acidic).

  • Segregation: This waste stream should be segregated as a halogenated organic waste due to the hydrochloride salt.[5] Do not mix with non-halogenated solvents, strong bases, or oxidizing agents.

3.3. Disposal of Solid Waste

  • Carefully transfer the solid this compound into the designated hazardous waste container.

  • Avoid creating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.[4]

  • Any contaminated materials, such as weighing paper, gloves, and wipers, must also be placed in the same container.[5]

3.4. Disposal of Solutions

  • If the compound is in a solution, transfer the liquid to the designated hazardous waste container.

  • Do not attempt to neutralize the solution unless it is part of a specific, approved laboratory procedure. Uncontrolled neutralization can generate heat and fumes.

  • The first rinse of any glassware that contained the chemical should be collected as hazardous waste.[3]

3.5. Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated area, away from incompatible materials.

  • Ensure the container is closed at all times except when adding waste.

3.6. Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][6]

  • Follow all institutional procedures for waste pickup requests and documentation.

Emergency Procedures: Spills and Exposure

4.1. Spill Management

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Spill: For a small, manageable spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • Absorb Liquids: For liquid spills, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent).

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[1]

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment cluster_storage Storage & Final Disposal start Start: Have Methyl 2-aminopent-4-enoate Hydrochloride Waste ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe characterize Characterize as Hazardous Waste (Irritant, Acidic) ppe->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate container Select Labeled, Compatible Container segregate->container add_waste Add Waste to Container (Solids & Contaminated Items) container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for EHS/ Licensed Vendor Pickup store->pickup end End: Proper Disposal pickup->end

Sources

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-aminopent-4-enoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, actionable intelligence on the appropriate personal protective equipment (PPE) for managing Methyl 2-aminopent-4-enoate Hydrochloride. As a Senior Application Scientist, my aim is to instill a culture of safety that extends beyond mere compliance, fostering a deep understanding of the principles that underpin our protocols. This document is structured to be your preferred, go-to resource, offering clarity and confidence in your daily laboratory operations.

Hazard Analysis: Understanding the Risks of Amino Acid Ester Hydrochlorides

This compound, as an amino acid ester hydrochloride, presents a specific set of potential hazards that dictate our PPE requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of structurally similar compounds, such as other amino acid ester hydrochlorides, reveals a consistent hazard profile.

Primary Hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1]

Secondary Hazard Considerations:

  • Acute Toxicity: While not always the primary hazard, related compounds show potential for harm if swallowed, inhaled, or in contact with skin.[4]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood. Therefore, a conservative approach to minimize all routes of exposure is crucial.

This hazard profile necessitates a multi-faceted PPE strategy to create a robust barrier between the researcher and the chemical.

The Core Ensemble: Your Essential PPE for Routine Handling

For standard laboratory operations involving this compound in a well-ventilated area, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides excellent resistance to a wide range of chemicals, including acids and organic compounds.[5] Ensure gloves are regularly inspected for tears or punctures.
Eye and Face Protection Chemical splash goggles or a face shieldProtects against accidental splashes that could cause serious eye damage.[1][2] A face shield offers broader protection for the entire face.
Body Protection Long-sleeved laboratory coatPrevents incidental skin contact and protects personal clothing from contamination.
Respiratory Protection N95 Dust Mask (at a minimum)Recommended when handling the solid compound to prevent inhalation of airborne particles.[6][7]

Procedural Mastery: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination and ensure your safety.

Donning (Putting On) PPE Workflow

Donning_PPE A Wash Hands Thoroughly B Don Laboratory Coat A->B C Don Respiratory Protection (e.g., N95 mask) B->C D Don Eye and Face Protection (Goggles/Face Shield) C->D E Don Gloves (over cuffs of lab coat) D->E Doffing_PPE A Remove Gloves B Remove Laboratory Coat A->B C Wash Hands Thoroughly B->C D Remove Eye and Face Protection C->D E Remove Respiratory Protection D->E F Wash Hands Thoroughly Again E->F

Figure 2: Step-by-step procedure for doffing PPE.
  • Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container. [8][9]2. Laboratory Coat: Remove your lab coat by turning it inside out to contain any contamination. Place it in the designated receptacle for laundering or disposal.

  • Hand Hygiene: Wash your hands thoroughly. [8]4. Eye and Face Protection: Remove your goggles or face shield from the back to the front. [8][9]5. Respiratory Protection: Remove your respirator without touching the front. [8][9]6. Final Hand Hygiene: Wash your hands again as a final precaution. [8]

Disposal Plan: Managing Contaminated PPE and Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE:

  • Gloves, Masks, and other Disposables: All disposable PPE that has come into contact with this compound must be treated as hazardous waste. Place these items in a clearly labeled, sealed container designated for chemical waste. [10]* Reusable PPE: Reusable items like laboratory coats should be decontaminated according to your institution's specific protocols. If visibly contaminated, they should be placed in a sealed, labeled bag for professional laundering.

Chemical Waste:

  • Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [10]* Containerization: Use a dedicated, properly labeled, and sealed container for all solid and liquid waste containing this compound. [10]* Professional Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. [10]Under no circumstances should this chemical be disposed of down the drain or in regular trash.

In Case of Exposure: Immediate Actions

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [2] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2] Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1] By adhering to these rigorous safety protocols, you contribute to a secure and productive research environment. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues.

References

  • Donning and Doffing Personal Protective Equipment. (n.d.). Retrieved from University of Washington Environmental Health & Safety.
  • How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. (2022, September 26). Liberty Safety.
  • PPE: Donning & Doffing. (n.d.). The George Washington University Office of Research Safety.
  • Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. (n.d.). University of Ottawa.
  • Donning and doffing PPE SOP. (n.d.). Retrieved from University of California, Berkeley Environmental Health & Safety.
  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
  • Safety Data Sheet - 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023, August 25). Fisher Scientific.
  • Amino Acid Standard - Safety Data Sheet. (n.d.).
  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention.
  • Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Labor
  • Respirators for Powder Coating – A Complete Guide. (2018, February 2). Pittsburgh Spray Equipment.
  • Respirator for Chemicals Usage and Top 10 Manufacturers. (2025, April 25).
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Esterific
  • Safety Data Sheet. (2010, October 18).
  • Safety Data Sheet - 3-Aminopentane. (2007, April 16). Thermo Fisher Scientific.
  • Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X. (n.d.). Sigma-Aldrich.
  • Safety D
  • Safety Data Sheet. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
  • How to do esterification of amino acid? (2016, January 29).
  • Method for preparing amino acid esters. (n.d.).
  • A Mild and Convenient Procedure for the Esterification of Amino Acids. (1998, June 1). Semantic Scholar.
  • Ester Synthesis Lab (Student Handout). (n.d.).

Sources

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